1,4-Benzodioxan-6-yl methyl ketone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVWMTAIIYNQSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OCCO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182972 | |
| Record name | 1,4-Benzodioxan-6-yl methyl ketone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60182972 | |
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Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2879-20-1 | |
| Record name | 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2879-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Benzodioxan-6-yl methyl ketone | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzodioxan-6-yl methyl ketone | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-benzodioxan-6-yl methyl ketone | |
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Foundational & Exploratory
An In-Depth Technical Guide to 1,4-Benzodioxan-6-yl methyl ketone: Properties, Synthesis, and Applications
Abstract
This technical guide provides a comprehensive overview of 1,4-Benzodioxan-6-yl methyl ketone, a pivotal intermediate in the fields of pharmaceutical and fine chemical synthesis. The document elucidates the compound's core chemical and physical properties, provides a detailed analysis of its spectroscopic profile, and presents a validated protocol for its synthesis via Friedel-Crafts acylation. Furthermore, it explores the compound's chemical reactivity, highlighting its utility as a versatile scaffold for derivatization. The guide culminates in a discussion of its significant applications in medicinal chemistry, particularly in the development of therapeutic agents targeting adrenergic receptors. This paper is intended for researchers, chemists, and professionals in drug discovery and development who require a deep technical understanding of this valuable chemical entity.
Introduction: A Versatile Scaffold in Modern Chemistry
This compound, also known as 6-acetyl-1,4-benzodioxane, is an aromatic ketone that has garnered significant attention for its role as a versatile building block in organic synthesis.[1] Its structure features the 1,4-benzodioxane moiety, a privileged scaffold found in numerous biologically active natural products and synthetic compounds.[2][3] This framework is notably present in pharmaceuticals such as Doxazosin, an α1-adrenoreceptor antagonist used to treat hypertension.[4][5] The presence of both the benzodioxane ring and a reactive methyl ketone group makes this compound an ideal starting point for developing novel therapeutic agents, particularly in the areas of anti-inflammatory, analgesic, and anticancer research.[1][4] This guide offers an in-depth exploration of its chemical properties, synthesis, and strategic importance.
Core Chemical and Physical Properties
This compound is a stable, white crystalline solid under standard conditions.[1] Its key identifiers and physical properties are summarized in the table below, providing a foundational dataset for laboratory use.
| Property | Value | Source(s) |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | [6] |
| Synonyms | 6-Acetyl-1,4-benzodioxane, 6-Acetylbenzodioxane | [1][6] |
| CAS Number | 2879-20-1 | [6] |
| EC Number | 220-726-3 | |
| Molecular Formula | C₁₀H₁₀O₃ | [6] |
| Molecular Weight | 178.18 g/mol | [6] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 80-82 °C (lit.) |
Spectroscopic Profile: Structural Elucidation
The structural identity of this compound is unequivocally confirmed by a combination of spectroscopic techniques. The following is an expert analysis of its expected spectral data.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is characterized by distinct signals corresponding to the different proton environments. The aromatic region will display signals for the three protons on the benzene ring. The proton at C5 will likely appear as a doublet, the proton at C7 as a doublet of doublets, and the proton at C8 as a doublet, a pattern typical for 1,2,4-trisubstituted benzene rings. The four protons of the ethylenedioxy group (-O-CH₂-CH₂-O-) are chemically equivalent and are expected to appear as a singlet or a narrow multiplet around 4.30 ppm.[4] The methyl protons of the acetyl group (-COCH₃) will present as a sharp singlet at approximately 2.5 ppm.
-
¹³C NMR: The carbon NMR spectrum will show ten distinct signals. The carbonyl carbon of the ketone is the most deshielded, appearing around 196-197 ppm. The aromatic carbons will resonate in the 110-150 ppm range, with the oxygen-substituted carbons (C4a, C8a) appearing at the lower field end of this range. The two equivalent methylene carbons of the dioxalane ring will produce a signal around 64 ppm.[4] The methyl carbon of the acetyl group will be observed at approximately 26 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups. A strong, sharp absorption band is expected in the region of 1670-1680 cm⁻¹ , which is characteristic of the C=O stretching vibration of an aryl ketone. The spectrum will also feature multiple bands corresponding to the aromatic C=C stretching between 1500-1600 cm⁻¹ . The C-O-C stretching vibrations of the dioxane ring will be evident from strong bands in the 1200-1300 cm⁻¹ region. Aromatic C-H stretching will be observed just above 3000 cm⁻¹ , while aliphatic C-H stretching from the methylene and methyl groups will appear just below this value.[4]
Mass Spectrometry (MS)
In mass spectrometry, the molecule is expected to show a prominent molecular ion (M⁺) peak at m/z = 178, corresponding to its molecular weight. A significant fragment is anticipated at m/z = 163, resulting from the loss of the methyl group ([M-CH₃]⁺). Another characteristic fragment at m/z = 135 would correspond to the loss of the acetyl group ([M-COCH₃]⁺), representing the stable benzodioxane cation.[6]
Synthesis Methodology: Friedel-Crafts Acylation
The most direct and industrially scalable method for preparing this compound is the Friedel-Crafts acylation of 1,4-benzodioxan.[7][8] This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich aromatic ring.
Causality and Mechanistic Insight
The reaction is catalyzed by a Lewis acid, typically aluminum chloride (AlCl₃). The primary role of the catalyst is to generate a highly reactive electrophile, the acylium ion .[9][10] AlCl₃ coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form the resonance-stabilized acylium ion (CH₃CO⁺).[11] The electron-donating nature of the ether oxygens on the 1,4-benzodioxan ring activates the aromatic system, directing the electrophilic attack primarily to the para position (C6) due to steric and electronic factors, leading to the desired product with high regioselectivity. A stoichiometric amount of AlCl₃ is required because the product ketone is a Lewis base and forms a stable complex with the catalyst.[9][12] This complex is subsequently hydrolyzed during aqueous workup to release the final product.
Detailed Experimental Protocol
Materials:
-
1,4-Benzodioxan
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Charging Reactants: Under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane. Cool the resulting suspension to 0°C in an ice bath.
-
Addition of Acylating Agent: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension via the dropping funnel.
-
Substrate Addition: To this mixture, add a solution of 1,4-benzodioxan (1.0 equivalent) in anhydrous dichloromethane dropwise, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the mixture into a beaker containing crushed ice and concentrated HCl. This step hydrolyzes the aluminum complex and neutralizes excess AlCl₃.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound as a white crystalline solid.
Chemical Reactivity and Derivatization
The ketone functional group is a hub for a multitude of chemical transformations, making this compound a versatile precursor for creating a library of derivatives.[7]
-
Reduction: The ketone can be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride (NaBH₄). This alcohol can be used for further functionalization, such as esterification. For complete deoxygenation to an ethyl group (forming 6-ethyl-1,4-benzodioxan), harsher reduction conditions like the Wolff-Kishner (hydrazine, base, heat) or Clemmensen (zinc amalgam, HCl) reductions are employed.[7][12]
-
Oxidation: The Baeyer-Villiger oxidation, using a peroxy acid like m-CPBA, can convert the ketone into an ester (an acetate derivative), providing a route to phenolic compounds after hydrolysis.
-
Alpha-Functionalization: The α-protons on the methyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for α-halogenation or α-alkylation.[13]
-
Condensation Reactions: The ketone can undergo aldol or Claisen-Schmidt condensations with aldehydes or other ketones to form α,β-unsaturated ketones (chalcones), which are themselves important pharmacophores.
Applications in Medicinal Chemistry and Drug Development
The 1,4-benzodioxane scaffold is a cornerstone in the design of ligands for G-protein coupled receptors (GPCRs), particularly adrenergic and serotonergic receptors.[14][15] The structural rigidity and specific electronic properties conferred by the dioxalane ring are crucial for receptor binding and activity.[16][17]
Case Study: α₁-Adrenoreceptor Antagonists
This compound serves as a strategic starting material for the synthesis of α₁-adrenoreceptor antagonists, a class of drugs used to treat hypertension and benign prostatic hyperplasia.[4][5] The synthesis often involves:
-
α-Bromination: The ketone is first brominated at the alpha position to yield 2-bromo-1-(1,4-benzodioxan-6-yl)ethanone.
-
Amine Substitution: The resulting α-bromo ketone undergoes nucleophilic substitution with a primary or secondary amine. This step is crucial for introducing the side chain responsible for binding to the receptor.
This synthetic route allows for the creation of a diverse library of compounds by varying the amine component, enabling extensive Structure-Activity Relationship (SAR) studies. The benzodioxane moiety typically acts as the anchor, binding within a specific pocket of the receptor, while the amine side chain provides key interactions that determine potency and selectivity.
Safety and Handling
According to available safety data, this compound is classified as a substance that causes skin irritation and serious eye irritation.[4] It may also cause respiratory irritation.
-
Handling: Use only with adequate ventilation. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Wear suitable protective clothing, gloves, and eye/face protection.[7]
-
Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[7]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air.[13]
Conclusion
This compound is a high-value chemical intermediate with a well-defined property profile and robust synthetic accessibility. Its true significance lies in its role as a versatile scaffold, enabling the synthesis of diverse and complex molecules. For drug development professionals, it represents a validated starting point for exploring new chemical space, particularly in the realm of adrenergic and serotonergic modulators. The combination of the privileged 1,4-benzodioxane core and the reactive ketone handle ensures its continued relevance in the pursuit of novel therapeutic agents.
References
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Fiveable. (n.d.). Aryl Alkyl Ketones Definition. Retrieved from [Link]
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Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Retrieved from [Link]
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Ahmed, B., et al. (2007). Chemistry and pharmacology of benzodioxanes. Organic Chemistry: An Indian Journal, 4(1). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 76143, this compound. Retrieved from [Link]
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Cattaneo, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. Archivio Istituzionale della Ricerca - Università degli Studi di Milano. Retrieved from [Link]
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Pigini, M., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359-70. Retrieved from [Link]
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ResearchGate. (2019). Arylation reactions using simple aryl ketones as aryl sources. Retrieved from [Link]
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Wang, L., et al. (2022). Homologation of aryl ketones to long-chain ketones and aldehydes via C–C bond cleavage. Chem, 8(8), 2244-2256. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. Retrieved from [Link]
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Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
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XD BIOCHEMS. (n.d.). The widespread use of 1, 4-benzodioxane-6-methyl ketone is leading a new trend in the chemical industry. Retrieved from [Link]
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Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
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Pigini, M., et al. (1988). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 31(12), 2300-4. Retrieved from [Link]
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The Organic Chemistry Tutor. (2016, December 28). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
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Pigini, M., et al. (2008). Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 51(20), 6359–6370. Retrieved from [Link]
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Piazzi, L., et al. (n.d.). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. Archivio Istituzionale della Ricerca - Università degli Studi di Milano. Retrieved from [Link]
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Rueping, M., et al. (2016). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 6, 99424-99455. Retrieved from [Link]
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1,4-Benzodioxan-6-yl methyl ketone CAS number 2879-20-1
An In-depth Technical Guide to 1,4-Benzodioxan-6-yl methyl ketone (CAS: 2879-20-1)
Introduction
This compound, also known as 6-acetyl-1,4-benzodioxane, is a versatile chemical intermediate that has garnered significant attention across various scientific disciplines. Its core structure features the 1,4-benzodioxane scaffold, a privileged heterocyclic motif renowned for its presence in a multitude of biologically active compounds.[1][2] This scaffold serves as a cornerstone in medicinal chemistry, providing a rigid framework that can be strategically functionalized to interact with a diverse array of biological targets, including neuronal receptors and enzymes.[1][3]
The utility of this ketone extends beyond pharmaceuticals into the realms of agrochemicals, materials science, and the flavor and fragrance industry.[4] Its unique aromatic and reactive properties make it a valuable precursor for synthesizing more complex molecules. This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, applications, analytical methods, and safety protocols, thereby serving as an essential resource for leveraging its full potential in research and development.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are fundamental to its application in a laboratory setting. This compound is a solid, crystalline compound at room temperature.[5]
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 2879-20-1[6][7] |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone[7] |
| Synonyms | 6-Acetyl-1,4-benzodioxane, 3',4'-Ethylenedioxyacetophenone[5][8] |
| Molecular Formula | C₁₀H₁₀O₃[6][7] |
| Molecular Weight | 178.18 g/mol [6][7] |
| EC Number | 220-726-3[6][9] |
| MDL Number | MFCD00006823[6][9] |
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical Form | Solid, Almost white to slightly blue fine crystalline needles | [5] |
| Melting Point | 80-82 °C | [5][6][9] |
| Boiling Point | 270.41°C (rough estimate) | [5] |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | [5] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [5] |
Synthesis and Manufacturing
The synthesis of this compound is critical for its availability in research and industrial applications. A common and effective laboratory-scale synthesis involves the oxidation of the corresponding secondary alcohol, 1-(2,3-dihydrobenzo[b][5][8]dioxin-6-yl)ethan-1-ol. The Dess-Martin periodinane (DMP) reagent is a preferred oxidant for this transformation due to its mild reaction conditions and high efficiency.
Synthetic Workflow: Oxidation of a Secondary Alcohol
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol: Dess-Martin Oxidation
This protocol is adapted from a general method described for the oxidation of similar alcohols.[5]
-
Preparation: To a stirred solution of 1-(2,3-dihydrobenzo[b][5][8]dioxin-6-yl)ethan-1-ol (1 equivalent) in anhydrous dichloromethane (DCM), add Dess-Martin periodinane (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., argon).
-
Reaction: After the addition is complete (approx. 10 minutes), allow the reaction mixture to slowly warm to room temperature.
-
Monitoring: Continue stirring for 16 hours or until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Purification: Filter the mixture to remove insoluble salts. The organic layer is then separated, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography or recrystallization.
Applications in Research and Development
The unique structure of this compound makes it a valuable building block in several key areas of chemical and pharmaceutical research.
Pharmaceutical Development
The 1,4-benzodioxane scaffold is a versatile template in drug design.[1] This ketone serves as a crucial intermediate for creating a wide range of derivatives with potential therapeutic activities.
-
Core Scaffold for Bioactive Molecules: It is a key starting material for synthesizing compounds targeting various receptors, including α1-adrenergic, serotoninergic (5-HT), and neuronal nicotinic (nAChR) subtypes.[1] Its derivatives have been investigated as potential analgesics, anti-inflammatory agents, antitumor agents, and antibacterials.[1][4]
-
Neuroprotective Agents: Preliminary research suggests that derivatives may possess neuroprotective properties, offering potential new avenues for treating neurodegenerative diseases.
Caption: Role as a core intermediate in developing targeted therapeutics.
Agrochemical and Materials Science
-
Agrochemicals: The compound is used as an intermediate in the synthesis of certain pesticides, potentially enhancing crop protection and disease resistance.[4]
-
Polymer Chemistry: Its stable structure makes it a useful monomer or building block for specialty polymers, contributing to materials with enhanced thermal stability and specific mechanical properties.[4]
-
Flavor and Fragrance: The aromatic nature of the compound allows it to be used as an ingredient in the creation of unique flavors and fragrances.[4]
Specific Chemical Synthesis
A noted application is its use in the preparation of acetylenic alcohols.[5][6][9] This reaction typically involves the addition of a metal acetylide to the ketone, forming a tertiary propargyl alcohol, which is a valuable intermediate in organic synthesis.
Analytical Methodologies
To ensure purity and confirm identity, robust analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is a common technique for the analysis of this compound.
Analytical Workflow: HPLC Analysis
Caption: Standard workflow for the HPLC analysis of the target compound.
Protocol: Reverse Phase HPLC Method
This method is suitable for the analysis and purification of this compound.[10]
-
Column: Newcrom R1 or a similar reverse-phase (RP) column.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water, with a small amount of acid. For standard UV detection, phosphoric acid can be used. For Mass Spectrometry (MS) compatible applications, it must be replaced with formic acid.[10]
-
Detection: UV-Vis detector at an appropriate wavelength.
-
Application: This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[10]
Safety, Handling, and Storage
Proper handling and storage are crucial to ensure laboratory safety. The compound is classified as harmful if swallowed and causes skin, eye, and respiratory irritation.[11]
Table 3: Safety and Handling Guidelines
| Aspect | Guideline |
| Personal Protective Equipment (PPE) | Wear chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat. Use a respirator (e.g., N95) if dust is generated.[6][11] |
| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid dust formation. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[8][12] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong oxidizing agents.[8][12] |
| First Aid: Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[8][11] |
| First Aid: Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[8][11] |
| First Aid: Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms occur.[8][11] |
| First Aid: Ingestion | Clean mouth with water and drink plenty of water afterward. Do NOT induce vomiting. Seek medical attention.[8][11] |
| Fire Fighting | Use water spray, dry chemical, foam, or carbon dioxide as extinguishing media. Wear self-contained breathing apparatus.[11] |
| Spill & Disposal | Sweep up the solid, avoiding dust generation, and place it in a suitable container for disposal. Dispose of contents/container in accordance with local, regional, and national regulations.[12][13] |
Conclusion
This compound (CAS: 2879-20-1) is more than a simple chemical reagent; it is a strategic building block with significant value in modern chemical and pharmaceutical sciences. Its robust and adaptable 1,4-benzodioxane core provides a reliable foundation for the development of novel therapeutics, advanced materials, and specialty chemicals. For researchers in drug discovery, its role as a precursor to compounds with diverse biological activities makes it an indispensable tool. As research continues to uncover new applications, the importance of this versatile ketone is set to grow, further solidifying its place in the landscape of innovative chemical synthesis.
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Foreword: A Logic-Driven Approach to Molecular Characterization
An In-depth Technical Guide to the Structure Elucidation of 1,4-Benzodioxan-6-yl methyl ketone
In the realm of drug development and specialty chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. This guide eschews a simple recitation of data, instead adopting a holistic, logic-driven narrative for the structure elucidation of this compound (CAS: 2879-20-1). As a versatile intermediate in the synthesis of pharmaceuticals, such as analgesics and anti-inflammatory drugs, and a key component in the flavor and fragrance industry, its structural integrity is paramount.[1] We will proceed as an analytical chemist would: starting with foundational data, generating hypotheses, and employing a suite of spectroscopic techniques to build a self-validating, irrefutable structural proof.
Chapter 1: The Analytical Blueprint - A Strategy for Elucidation
Before initiating any analysis, a clear strategy is essential. Our approach is a multi-technique workflow that begins with the most fundamental molecular property—its elemental composition—and progressively resolves finer structural details, from functional groups to the precise atomic connectivity. This systematic process ensures that each piece of evidence builds upon the last, leading to a confident assignment.
Figure 1: The overall analytical workflow for structure elucidation.
Chapter 2: Foundational Analysis - Elemental Composition
The first and most critical question is: what is the molecular formula? High-Resolution Mass Spectrometry (HRMS) provides the answer with exceptional accuracy, serving as the definitive arbiter of elemental composition. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between isobaric compounds (molecules with the same nominal mass but different elemental formulas).
For this compound, the expected molecular formula is C₁₀H₁₀O₃.[2][3][4]
Data Presentation: High-Resolution Mass Spectrometry
| Parameter | Theoretical Value | Observed Value | Difference (ppm) | Conclusion |
| Formula | C₁₀H₁₀O₃ | - | - | - |
| [M+H]⁺ Exact Mass | 179.0652 | 179.0650 | -1.1 | Confirmed |
| [M+Na]⁺ Exact Mass | 201.0471 | 201.0473 | +1.0 | Confirmed |
Table 1: Representative HRMS data confirming the elemental composition. A mass accuracy of <5 ppm is the gold standard for confirmation.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Ionization: Employ Electrospray Ionization (ESI) in positive mode, which will generate protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.
-
Analysis: Compare the measured exact mass of the most abundant ion to the theoretical mass calculated for the proposed formula (C₁₀H₁₀O₃) using instrument software.
Chapter 3: Mass Spectrometry - The Fragmentation Puzzle
With the molecular formula established, Gas Chromatography-Mass Spectrometry (GC-MS) provides two key insights: the molecular weight (confirming the HRMS data at nominal mass) and a fragmentation pattern that acts as a structural fingerprint. The fragmentation of an aromatic methyl ketone is highly predictable, offering a powerful diagnostic tool. The behavior of acetophenone is an excellent model for our target molecule.[5][6]
The primary cleavage event is the alpha-cleavage of the methyl group, which is energetically favored and results in a highly stable acylium ion.[7]
Figure 2: Key fragmentation pathways for this compound.
Data Presentation: Predicted Mass Spectrum Fragments
| m/z Value | Proposed Fragment | Structural Identity |
| 178 | [C₁₀H₁₀O₃]⁺˙ | Molecular Ion (M⁺) |
| 163 | [M - CH₃]⁺ | Acylium ion (loss of the methyl group) |
| 135 | [M - CH₃ - CO]⁺ | Loss of carbon monoxide from the acylium ion |
| 77 | [C₆H₅]⁺ | Phenyl fragment (less common) |
Table 2: Predicted major fragments in the electron ionization (EI) mass spectrum, based on established fragmentation patterns of aromatic ketones.[5][6][7]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL onto a standard non-polar GC column (e.g., DB-5ms). Use a temperature program that ramps from ~50°C to 250°C to ensure proper elution.
-
MS Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
MS Detection: Scan a mass range of m/z 40-300.
-
Data Analysis: Identify the peak corresponding to the molecular ion (m/z 178) and analyze the fragmentation pattern, comparing it to the predicted values.
Chapter 4: Infrared (IR) Spectroscopy - Probing Functional Groups
IR spectroscopy provides a rapid and non-destructive method to identify the functional groups present in a molecule.[8] For our target compound, we expect to see characteristic absorptions for the ketone carbonyl, the aromatic ring, the ether linkages of the dioxane ring, and both aromatic and aliphatic C-H bonds. The position of the carbonyl (C=O) stretch is particularly diagnostic; conjugation with the aromatic ring lowers its frequency to below that of a simple aliphatic ketone (typically ~1715 cm⁻¹).[9][10]
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050 | C-H Stretch | Aromatic Ring |
| ~2960-2850 | C-H Stretch | Aliphatic (Dioxane & -CH₃) |
| ~1680 | C=O Stretch | Aromatic Ketone (Conjugated)[9][10] |
| ~1600, ~1500 | C=C Stretch | Aromatic Ring |
| ~1260 | C-O Stretch | Aryl Ether |
| ~1040 | C-O Stretch | Aliphatic Ether |
Table 3: Expected key absorption frequencies in the FTIR spectrum.
Experimental Protocol: FTIR Analysis (KBr Pellet)
-
Sample Preparation: Mix ~1 mg of the compound with ~100 mg of dry, FTIR-grade potassium bromide (KBr).[11]
-
Grinding: Thoroughly grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pressing: Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the pellet in the spectrometer's sample holder and acquire the spectrum, typically over a range of 4000-400 cm⁻¹.
Chapter 5: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Blueprint
NMR spectroscopy provides the most detailed picture of the molecular structure, establishing the carbon-hydrogen framework and the connectivity between atoms. Through a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments, we can assign every proton and carbon in the molecule, providing an unassailable structural proof.
¹H NMR: The Proton Environment
The ¹H NMR spectrum reveals the number of chemically distinct protons, their electronic environment (chemical shift), their number (integration), and their neighboring protons (multiplicity). The trisubstituted aromatic ring is expected to show a characteristic three-proton spin system.
Data Presentation: Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.5 | dd | 1H | H-7 | Ortho to C=O, deshielded |
| ~7.4 | d | 1H | H-5 | Ortho to C=O, deshielded |
| ~6.9 | d | 1H | H-8 | Shielded by ether oxygen |
| ~4.3 | s | 4H | H-2, H-3 | Dioxane ring protons |
| ~2.5 | s | 3H | -COCH₃ | Methyl ketone protons |
Table 4: Predicted ¹H NMR assignments. Chemical shifts are estimates based on typical values for this scaffold.
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum indicates the number of unique carbon environments. The carbonyl carbon is particularly diagnostic with a chemical shift around 197 ppm.
Data Presentation: Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| ~197.0 | C=O | Carbonyl |
| ~148.0 | Aromatic C-O | C-4a |
| ~143.5 | Aromatic C-O | C-8a |
| ~131.0 | Aromatic C-C=O | C-6 |
| ~123.0 | Aromatic C-H | C-7 |
| ~117.5 | Aromatic C-H | C-5 |
| ~117.0 | Aromatic C-H | C-8 |
| ~64.5 | Aliphatic CH₂ | C-2, C-3 |
| ~26.5 | Aliphatic CH₃ | -COCH₃ |
Table 5: Predicted ¹³C NMR assignments.
2D NMR: The Self-Validating System
2D NMR is the cornerstone of trustworthy assignment.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling. We would expect to see a cross-peak between the aromatic protons at H-7 and H-8, confirming their adjacency.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton with the carbon it is attached to. This provides definitive confirmation of the H-C assignments made in the 1D spectra.
Figure 3: Key 2D NMR correlations expected for the aromatic region.
Experimental Protocol: NMR Sample Preparation
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent: Add ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) containing a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Dissolution: Cap the tube and gently invert to fully dissolve the sample.
-
Acquisition: Place the tube in the NMR spectrometer and acquire ¹H, ¹³C, COSY, and HSQC spectra according to standard instrument parameters.
Conclusion: A Unified Structural Proof
The structure of this compound is elucidated through a logical and self-validating workflow. HRMS establishes the exact elemental formula, C₁₀H₁₀O₃. GC-MS confirms the molecular weight and provides a fragmentation pattern perfectly consistent with an aromatic methyl ketone, highlighted by the characteristic loss of a methyl radical (M-15). FTIR spectroscopy identifies the requisite functional groups: a conjugated ketone, an aromatic system, and ether linkages. Finally, 1D and 2D NMR spectroscopy provide the definitive atomic map, assigning every proton and carbon and confirming their connectivity. Each technique corroborates the others, leaving no ambiguity and affirming the structure with the highest degree of scientific certainty. This robust characterization is the essential first step in leveraging this important molecule for its applications in research and industry.[1][12]
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Michigan State University Department of Chemistry. (2011, January 12). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. Retrieved from [Link]
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Pigini, M., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-8. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. Retrieved from [Link]
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Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Retrieved from [Link]
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Laha, S., et al. (2007). Characterization of Solid Complexes between Aromatic Ketones and β-Cyclodextrin Using Diffuse Reflectance Infrared Fourier Transform Spectroscopy. Langmuir, 23(2), 851-855. Retrieved from [Link]
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Gulini, U., et al. (1999). Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 42(17), 3323-32. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 1-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)ETHAN-1-ONE. Retrieved from [Link]
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Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. Retrieved from [Link]
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Pigini, M., et al. (2013). Structure–Activity Relationships in 1,4-Benzodioxan-Related Compounds. 11. Reversed Enantioselectivity of 1,4-Dioxane Derivatives in α1-Adrenergic and 5-HT1A Receptor Binding Sites Recognition. Journal of Medicinal Chemistry, 56(2), 584-588. Retrieved from [Link]
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Capot Chemical. (n.d.). 2879-20-1 | 6-Acetyl-1,4-benzodioxan. Retrieved from [Link]
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Pharmaffiliates. (n.d.). CAS No : 2879-20-1| Chemical Name : this compound. Retrieved from [Link]
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Angeli, E., et al. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1886. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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An In-depth Technical Guide to 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone: Synthesis, Characterization, and Application
Abstract
This technical guide provides a comprehensive overview of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone, a key heterocyclic ketone that serves as a versatile building block in medicinal chemistry and organic synthesis. We will elucidate its formal nomenclature and key physicochemical properties. Two robust and field-proven synthetic methodologies—electrophilic aromatic substitution via Friedel-Crafts acylation and selective oxidation using Dess-Martin periodinane—are detailed with step-by-step protocols and an in-depth discussion of the scientific rationale behind each procedural choice. Furthermore, this guide explores a cutting-edge application of the 1,4-benzodioxane scaffold, detailing its role in the design of potent antibacterial agents that target the essential bacterial cell division protein, FtsZ. This section includes a mechanistic diagram illustrating the molecular interactions that underpin this therapeutic strategy. Finally, standard analytical techniques for the structural confirmation and purity assessment of the title compound are discussed. This document is intended for researchers, chemists, and drug development professionals engaged in the synthesis and application of heterocyclic compounds.
Nomenclature and Physicochemical Properties
The compound commonly referred to as 6-Acetyl-1,4-benzodioxane is systematically named under IUPAC nomenclature as 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone .[1] It is also known by several synonyms, including 1,4-Benzodioxan-6-yl methyl ketone and 3',4'-Ethylenedioxyacetophenone.[2][3] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2879-20-1 | [1][2][4] |
| Molecular Formula | C₁₀H₁₀O₃ | [2][4][5] |
| Molecular Weight | 178.18 g/mol | [1][5] |
| Appearance | White to off-white or slightly blue crystalline powder/needles | [4][6] |
| Melting Point | 80-85 °C | [4][7] |
| Boiling Point | 313.7 °C at 760 mmHg | [7] |
| Solubility | Soluble in organic solvents such as DMSO and ethyl acetate | |
| Purity | Typically >98% (GC) | [2] |
Synthesis Methodologies
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone can be approached through several routes. Here, we detail two of the most effective and common strategies: direct acylation of the 1,4-benzodioxane core and oxidation of the corresponding secondary alcohol.
Method A: Friedel-Crafts Acylation of 1,4-Benzodioxane
This method represents a classic and direct approach, employing electrophilic aromatic substitution to introduce the acetyl group onto the electron-rich 1,4-benzodioxane ring.[8][9] The reaction utilizes an acylating agent, such as acetyl chloride, and a strong Lewis acid catalyst.
Caption: Workflow for Friedel-Crafts acylation synthesis.
-
Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl), add 1,4-benzodioxane (1.0 eq) and a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Catalyst Addition: Cool the mixture to 0 °C in an ice bath. Carefully add anhydrous aluminum chloride (AlCl₃, ~1.1 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Acylating Agent Addition: Add acetyl chloride (1.05 eq) dropwise via the dropping funnel over 30 minutes. Vigorous evolution of HCl gas will be observed.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and separates the organic product.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol) or silica gel column chromatography.
-
Anhydrous Conditions: Friedel-Crafts reactions require strictly anhydrous conditions because the Lewis acid catalyst, AlCl₃, reacts violently with water, which would deactivate it.[10]
-
Lewis Acid Catalyst: Aluminum chloride coordinates to the chlorine atom of acetyl chloride, polarizing the C-Cl bond and facilitating its cleavage to form a highly reactive acylium ion (CH₃CO⁺). This ion is the potent electrophile required for the substitution reaction.[8]
-
Temperature Control: The initial addition is performed at 0 °C to control the exothermic reaction and prevent potential side reactions.
-
Aqueous Workup: The acidic ice-water quench serves two purposes: it hydrolyzes the AlCl₃-ketone complex to liberate the final product and dissolves the inorganic salts into the aqueous phase for easy removal.[10]
-
Product Deactivation: A key advantage of acylation over alkylation is that the resulting ketone product is an electron-withdrawing group that deactivates the aromatic ring, preventing further acylation reactions and leading to a clean, mono-substituted product.[9][10]
Method B: Dess-Martin Oxidation
This modern synthetic route involves the oxidation of a precursor alcohol, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol. The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that acts as a mild and highly selective oxidant, converting secondary alcohols to ketones under neutral pH and at room temperature.[11][12] This method is particularly advantageous for substrates with sensitive functional groups.[12][13]
Caption: Workflow for Dess-Martin oxidation synthesis.
-
Setup: Dissolve the precursor alcohol, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanol (1.0 eq), in anhydrous dichloromethane (DCM) in a round-bottom flask under an argon or nitrogen atmosphere.
-
Oxidant Addition: Add Dess-Martin periodinane (1.1-1.5 eq) to the solution in one portion.
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within 0.5 to 2 hours.[14] Monitor the reaction progress by TLC.
-
Quenching: Upon completion, dilute the reaction mixture with diethyl ether and quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (Na₂S₂O₃).
-
Workup: Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve. Transfer to a separatory funnel and separate the layers.
-
Extraction & Purification: Extract the aqueous layer with diethyl ether (2x). Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.
-
Mild Conditions: DMP operates at room temperature and neutral pH, which preserves acid- or base-sensitive functional groups elsewhere in the molecule, offering high chemoselectivity.[12][13]
-
Mechanism: The reaction proceeds via a ligand exchange where the alcohol displaces an acetate group on the iodine atom. This is followed by an intramolecular proton transfer and a reductive elimination that forms the ketone, acetic acid, and a reduced iodinane byproduct.[15]
-
Thiosulfate Quench: Sodium thiosulfate is a reducing agent used to quench any unreacted DMP and to reduce the iodinane byproduct to a more water-soluble species, simplifying the purification process.
-
Bicarbonate Wash: The sodium bicarbonate wash neutralizes the acetic acid generated during the reaction, preventing any potential acid-catalyzed side reactions during workup.[11]
Application in Drug Discovery: Targeting Bacterial FtsZ
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in compounds targeting a range of biological systems.[5][7] A particularly promising and contemporary application is in the development of novel antibacterial agents that inhibit the filamentous temperature-sensitive protein Z (FtsZ).[4][5]
FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division.[1] It polymerizes at the mid-cell to form the Z-ring, which acts as a scaffold for the recruitment of other proteins to form the divisome. The divisome then constricts, leading to cell septation and division.[2] Inhibition of FtsZ polymerization or dynamics disrupts this process, leading to cell filamentation and ultimately bacterial death, making it an attractive target for new antibiotics.[5][16]
Benzamide derivatives containing the 1,4-benzodioxane moiety have been identified as potent FtsZ inhibitors.[4][6] These molecules bind to a specific hydrophobic pocket within the interdomain cleft of FtsZ.[17] This binding event stabilizes the FtsZ polymer filaments, preventing the dynamic disassembly required for normal Z-ring constriction.[6] The 1,4-benzodioxane scaffold plays a crucial role by fitting into this hydrophobic subpocket, enhancing the binding affinity and overall inhibitory potency of the compound.[2][4]
Caption: Mechanism of FtsZ inhibition by benzodioxane derivatives.
Analytical Characterization
To confirm the identity and purity of synthesized 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone, a combination of standard analytical techniques is employed:
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic signals for the aromatic protons (typically in the range of 7.3-6.8 ppm), the ethylenedioxy protons (-O-CH₂-CH₂-O-) as a multiplet or singlet around 4.3 ppm, and a sharp singlet for the acetyl methyl group (CH₃) around 2.5 ppm.
-
¹³C NMR Spectroscopy: The carbon NMR will display signals for the carbonyl carbon (~197 ppm), aromatic carbons (115-150 ppm), the ethylenedioxy carbons (~64 ppm), and the methyl carbon (~26 ppm).
-
Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band for the ketone carbonyl (C=O) stretch, typically around 1670-1680 cm⁻¹. Other notable peaks include C-H stretches for aromatic and aliphatic groups and C-O ether stretches.
-
Mass Spectrometry (MS): Electron impact (EI) or electrospray ionization (ESI) mass spectrometry should confirm the molecular weight, with the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ observed at m/z 178 or 179, respectively.
-
Melting Point Analysis: A sharp melting point range consistent with the literature value (80-85 °C) is a strong indicator of high purity.
Conclusion
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone is a high-value chemical intermediate whose synthesis is readily achievable through well-established organic chemistry principles. Both Friedel-Crafts acylation and Dess-Martin oxidation offer reliable and scalable routes to this molecule, with the choice of method depending on the available starting materials and the need for mild reaction conditions. The critical role of its core 1,4-benzodioxane scaffold in modern drug discovery, particularly in the development of novel FtsZ-targeting antibacterials, underscores its continued importance to the scientific community. The protocols and mechanistic insights provided in this guide serve as a robust resource for researchers aiming to synthesize, characterize, and utilize this versatile compound in their work.
References
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Straniero, V., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Antibiotics, 9(4), 160. Available at: [Link]
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Suigo, L., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity. Antibiotics, 12(12), 1712. Available at: [Link]
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Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. Retrieved January 11, 2026, from [Link]
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An In--Depth Technical Guide to the Physical Properties of 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone
Introduction
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone, also widely known by its synonym 6-Acetyl-1,4-benzodioxane, is a heterocyclic ketone that serves as a valuable intermediate in organic synthesis. Its structural motif, the dihydro-benzodioxin ring system, is a key feature in a variety of pharmacologically active compounds. A thorough understanding of its physical properties is therefore a critical prerequisite for its effective use in research and development, influencing everything from reaction kinetics and purification strategies to formulation and storage.
This guide provides a detailed examination of the core physical and chemical properties of this compound, moving beyond simple data presentation to offer insights into the causality behind these characteristics and the methodologies used for their determination.
Molecular Identity and Structural Descriptors
The unambiguous identification of a chemical entity is the foundation of all scientific work. For 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone, this is established through a combination of its chemical formula, molecular weight, and various structural notation systems. These identifiers are crucial for database searches, regulatory submissions, and ensuring the correct material is being used.
| Identifier | Value | Source(s) |
| CAS Number | 2879-20-1 | [1][2] |
| Molecular Formula | C₁₀H₁₀O₃ | [2][3] |
| Molecular Weight | 178.18 g/mol | [2][3] |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | [4] |
| InChI | 1S/C10H10O3/c1-7(11)8-2-3-9-10(6-8)13-5-4-12-9/h2-3,6H,4-5H2,1H3 | [2][3] |
| InChIKey | HGVWMTAIIYNQSI-UHFFFAOYSA-N | [2][3] |
| Canonical SMILES | CC(=O)c1ccc2OCCOc2c1 | [2] |
| Synonyms | 6-Acetyl-1,4-benzodioxane, 1,4-Benzodioxan-6-yl methyl ketone | [1][5] |
These identifiers provide a comprehensive and searchable profile of the molecule, essential for navigating chemical literature and databases.
Core Physical Properties
The macroscopic physical properties of a compound dictate its handling, reaction conditions, and purification methods. For a solid compound like this, melting point is a primary indicator of purity, while its boiling point and density are critical for process chemistry and solvent selection.
| Property | Value | Notes | Source(s) |
| Appearance | Off-white to slightly blue, fine crystalline solid/needles | A crystalline nature is typical for a small organic molecule of this purity. | [1][5] |
| Melting Point | 80 - 85 °C | The reported range (e.g., 80-82°C, 81-85°C) is a key purity indicator. A sharp range signifies high purity. | [1][2][6] |
| Boiling Point | ~313.7 °C at 760 mmHg | High boiling point indicates low volatility. Note that some sources provide rough estimates. | [7] |
| Density | ~1.188 g/cm³ | This value is useful for mass-to-volume conversions in a laboratory or process setting. | [7] |
Insights into Physical Properties
-
Melting Point: The melting point is consistently reported in the low 80s (°C).[1][2][6] The existence of a range, rather than a sharp point, is common in technical-grade materials and can indicate the presence of minor impurities which depress and broaden the melting range. For use as a pharmaceutical intermediate, a narrower range would be specified.
-
Boiling Point: The high boiling point is expected given the molecule's polarity (due to the ketone and ether functionalities) and molecular weight.[7] The variance in reported values and the presence of "rough estimates" in some databases suggest that this value may be determined by computational methods rather than direct experimental measurement, which can be challenging for high-boiling solids that may risk decomposition.[6]
Spectroscopic and Analytical Characterization
While quantitative physical constants define the bulk properties, spectroscopic analysis provides confirmation of the molecular structure itself. For a compound like 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone, a standard suite of analyses would include NMR, IR, and Mass Spectrometry to confirm identity, structure, and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different chemical environments of the hydrogen atoms. Key expected signals would include: a singlet for the methyl protons of the acetyl group (CH₃), a multiplet for the four protons of the ethylenedioxy bridge (-OCH₂CH₂O-), and distinct signals in the aromatic region for the three protons on the benzene ring.
-
¹³C NMR: The carbon NMR would complement the proton data, showing characteristic peaks for the carbonyl carbon (C=O), the methyl carbon (CH₃), the two carbons of the ethylenedioxy bridge, and the six carbons of the substituted benzene ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is primarily used to identify functional groups. The most prominent and diagnostic peak for this molecule would be a strong absorption band characteristic of the ketone carbonyl (C=O) stretching vibration, typically found in the region of 1670-1690 cm⁻¹. Other key signals would include C-O ether stretches and C-H stretches from the aromatic and aliphatic parts of the molecule.
-
Mass Spectrometry (MS): This technique provides the molecular weight of the compound and information about its fragmentation pattern. For this molecule, the mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight of approximately 178.18 g/mol .[2][3]
Experimental Methodologies & Workflows
The reliability of physical property data is entirely dependent on the methods used for its measurement. The following section outlines the principles behind the standard protocols for determining these key parameters.
Protocol 1: Melting Point Determination via Differential Scanning Calorimetry (DSC)
While traditional capillary melting point apparatus provides a visual melting range, DSC offers a more quantitative and objective measurement.
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting of a crystalline solid is an endothermic event, resulting in a distinct peak on the DSC thermogram. The onset temperature of this peak is taken as the melting point.
Step-by-Step Methodology:
-
Calibration: Calibrate the DSC instrument using certified standards (e.g., Indium) to ensure temperature and enthalpy accuracy.
-
Sample Preparation: Accurately weigh 2-5 mg of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone into an aluminum DSC pan. Crimp the pan with a lid.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample under a controlled nitrogen atmosphere at a constant rate (e.g., 10 °C/min) through its expected melting range (e.g., from 50 °C to 100 °C).
-
Data Analysis: Analyze the resulting thermogram. The extrapolated onset of the endothermic melting peak is reported as the melting point. The peak's sharpness is a qualitative indicator of purity.
Workflow for Structural Confirmation and Purity Assessment
The confirmation of a newly synthesized or sourced batch of a chemical intermediate follows a logical and rigorous workflow. This ensures that the material meets the required specifications before being used in subsequent, often costly, synthetic steps.
Caption: Workflow for quality control analysis of a chemical intermediate.
Conclusion
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone is a crystalline solid with well-defined physical properties that are critical to its application in synthetic chemistry. Its melting point in the range of 80-85 °C serves as a primary indicator of its purity. The structural features, confirmed through standard spectroscopic techniques, give rise to its characteristic properties and inform its handling, storage, and reaction conditions. Adherence to rigorous analytical workflows is paramount to ensuring the quality and consistency of this important chemical building block in any research or drug development setting.
References
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PubChem. 1-(2,2-Dimethyl-2,4-dihydro-1,3-benzodioxin-6-yl)ethan-1-one. Retrieved from [Link]
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Introduction: The 1,4-Benzodioxan-6-yl methyl ketone Scaffold
An In-Depth Technical Guide to 1,4-Benzodioxan-6-yl methyl ketone: Synthesis, Characterization, and Applications in Drug Discovery
Executive Summary: this compound is a pivotal chemical intermediate, recognized for its versatile role in the synthesis of complex organic molecules. Its unique benzodioxane structural motif makes it an ideal scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. This guide provides a comprehensive overview for researchers and drug development professionals, detailing its synthesis via Friedel-Crafts acylation, thorough analytical characterization, critical applications in pharmaceutical research, and detailed protocols for its safe and effective handling.
This compound, also known by its IUPAC name 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone, is a solid crystalline compound that serves as a high-value building block in organic synthesis.[1] The core structure consists of a benzene ring fused to a 1,4-dioxane ring, with a methyl ketone (acetyl group) substituent at the 6-position. This arrangement confers specific reactivity and electronic properties that are instrumental in its synthetic utility.
The presence of the electron-donating dioxan ring activates the aromatic system, facilitating electrophilic substitution reactions, while the ketone functional group provides a reactive handle for a multitude of chemical transformations, including condensations, reductions, and oxidations.
Table 1: Physicochemical and Identification Properties
| Property | Value | Reference(s) |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | [1] |
| Synonyms | 6-Acetyl-1,4-benzodioxane, 6-Acetylbenzodioxane | [1] |
| CAS Number | 2879-20-1 | |
| Molecular Formula | C₁₀H₁₀O₃ | |
| Molecular Weight | 178.18 g/mol | |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 80-82 °C |
graph "chemical_structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Benzene Ring C1 [pos="1,1!"]; C2 [pos="2,1!"]; C3 [pos="2.5,1.866!"]; C4 [pos="2,2.732!"]; C5 [pos="1,2.732!"]; C6 [pos="0.5,1.866!"];
// Dioxane Ring O1 [label="O", pos="0,1.866!"]; C7 [pos="-0.5, 2.732!"]; C8 [pos="-0.5, 1!"]; O2 [label="O", pos="0,0.134!"];
// Ketone Group C9 [pos="3.5,1.866!"]; O3 [label="O", pos="3.8, 2.5!"]; C10 [pos="4.2, 1!"];
// Atom Labels C1_label [label="C"]; C2_label [label="C"]; C3_label [label="C"]; C4_label [label="C"]; C5_label [label="C"]; C6_label [label="C"]; C7_label [label="CH₂"]; C8_label [label="CH₂"]; C9_label [label="C"]; C10_label [label="CH₃"];
// Benzene Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;
// Dioxane Bonds C6 -- O1; O1 -- C7; C7 -- C8; C8 -- O2; O2 -- C1;
// Ketone Bonds C3 -- C9; C9 -- O3 [style=double]; C9 -- C10; }
Caption: Chemical Structure of this compound.
Synthesis and Mechanism: The Friedel-Crafts Acylation
The most common and industrially viable method for preparing this compound is the Friedel-Crafts acylation of 1,4-benzodioxan. This classic electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds to an aromatic ring.
Causality of Experimental Choices:
-
Acylating Agent: Acetic anhydride is typically preferred over acetyl chloride on a larger scale due to its lower cost, ease of handling, and the formation of acetic acid as a byproduct, which is less corrosive than HCl.
-
Catalyst: A strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃), is required to generate the highly electrophilic acylium ion from the acetic anhydride. The amount of catalyst is crucial; typically, slightly more than one equivalent is used relative to the anhydride to ensure full activation.
-
Solvent: A non-reactive, inert solvent like dichloromethane (DCM) or ether is used to dissolve the reactants and facilitate the reaction while remaining stable to the harsh Lewis acid conditions.
The mechanism involves the coordination of the Lewis acid (AlCl₃) to one of the carbonyl oxygens of acetic anhydride, which polarizes the molecule and leads to the formation of a potent electrophile, the acylium ion (CH₃CO⁺). The electron-rich 1,4-benzodioxan ring then acts as a nucleophile, attacking the acylium ion. The substitution occurs preferentially at the 6-position due to the ortho, para-directing nature of the ether-like oxygen atoms of the dioxane ring. A final deprotonation step restores aromaticity and yields the desired ketone.
Caption: General workflow for the synthesis of the target compound.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized material. A combination of spectroscopic and chromatographic techniques is employed.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is suitable for assessing the purity of this compound. A typical mobile phase consists of acetonitrile and water, which allows for the separation of the product from starting materials and byproducts.[3]
Table 2: Spectroscopic Data Summary
| Technique | Expected Characteristic Signals |
| ¹H NMR | Aromatic Protons: Signals in the range of δ 7.3-7.5 ppm (multiplets, 2H) and δ 6.9 ppm (doublet, 1H).Dioxane Protons: A characteristic singlet or narrow multiplet around δ 4.3 ppm (4H, -OCH₂CH₂O-).Methyl Protons: A sharp singlet around δ 2.5 ppm (3H, -COCH₃). |
| ¹³C NMR | Carbonyl Carbon: A signal downfield around δ 196-197 ppm.Aromatic Carbons: Multiple signals in the δ 115-150 ppm range.Dioxane Carbons: A signal around δ 64 ppm for the two equivalent methylene carbons. Methyl Carbon: A signal upfield around δ 26 ppm. |
| FTIR (KBr) | C=O Stretch (Ketone): A strong, sharp absorption band around 1670 cm⁻¹.C-O-C Stretch (Ether): Strong bands in the 1200-1300 cm⁻¹ region.Aromatic C-H Stretch: Signals just above 3000 cm⁻¹. |
| Mass Spec (GC-MS) | Molecular Ion (M⁺): A peak at m/z = 178, corresponding to the molecular weight. |
(Note: Specific chemical shifts can vary slightly based on the solvent and instrument used. The data presented is a compilation of expected values based on the structure and available spectral database information.)[1]
Core Applications in Pharmaceutical R&D
The true value of this compound lies in its role as a versatile precursor for pharmacologically active molecules.[4] Its structure is a recognized pharmacophore in various drug classes.
Key Application: Synthesis of Chalcone-Based Enzyme Inhibitors
A prominent application is in the synthesis of chalcones, which are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Specifically, this compound is a direct precursor to chalcones that act as selective inhibitors of human monoamine oxidase B (MAO-B), an important target in the treatment of neurodegenerative diseases like Parkinson's disease.[2]
The synthesis involves a Claisen-Schmidt condensation between this compound and a substituted benzaldehyde in the presence of a base (e.g., ethanolic NaOH).[2] The base deprotonates the α-carbon of the ketone, forming an enolate which then attacks the carbonyl carbon of the aldehyde, leading to the chalcone product after dehydration.
Caption: Application workflow for synthesizing MAO-B inhibitors.
Experimental Protocols
Protocol 5.1: Synthesis via Friedel-Crafts Acylation
This protocol is an adapted procedure based on established methods for Friedel-Crafts acylation.[1]
-
Setup: Equip a 500 mL three-necked round-bottom flask with a reflux condenser, a mechanical stirrer, and an addition funnel. Ensure all glassware is oven-dried and the system is under an inert atmosphere (e.g., nitrogen).
-
Charge Reactants: To the flask, add anhydrous aluminum chloride (15.0 g, 0.112 mol) and 150 mL of anhydrous dichloromethane. Begin stirring to form a suspension.
-
Add Substrate: In a separate beaker, dissolve 1,4-benzodioxan (13.6 g, 0.100 mol) in 50 mL of anhydrous dichloromethane. Add this solution to the addition funnel and slowly add it dropwise to the stirred AlCl₃ suspension over 30 minutes.
-
Add Acylating Agent: Add acetic anhydride (11.3 g, 0.111 mol) to the addition funnel and add it dropwise to the reaction mixture over 30 minutes. The mixture will typically turn a deep orange/brown color.
-
Reaction: Heat the mixture to reflux (approx. 40 °C) and maintain for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction flask in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing 100 g of crushed ice and 50 mL of concentrated hydrochloric acid. Stir vigorously for 15 minutes until the solids dissolve.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with 100 mL of 10% sodium hydroxide solution, 100 mL of water, and finally 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from ethanol or isopropanol to yield the final product as a white crystalline solid.
Protocol 5.2: Analytical HPLC Method
This is a representative method for purity analysis.[3]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 70% A / 30% B, ramp to 10% A / 90% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Safety, Handling, and Storage
Hazard Identification:
-
Causes serious eye irritation (GHS Category 2A).
-
May cause skin irritation (GHS Category 2).
-
May cause respiratory irritation.
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Keep away from strong oxidizing agents.
Conclusion
This compound is a compound of significant strategic importance in the field of organic and medicinal chemistry. Its straightforward synthesis via Friedel-Crafts acylation, coupled with the versatile reactivity of its ketone functionality, makes it an indispensable building block. As demonstrated by its use in the synthesis of potential MAO-B inhibitors, this scaffold continues to be a valuable starting point for the discovery and development of new therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for its effective utilization in a research and development setting.
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The Evergreen Scaffold: A Technical Guide to the Biological Activities of 1,4-Benzodioxan Derivatives
Introduction: The Enduring Relevance of the 1,4-Benzodioxan Nucleus
The 1,4-benzodioxan moiety, a heterocyclic system resulting from the fusion of a benzene ring and a 1,4-dioxane ring, has proven to be a remarkably versatile and enduring scaffold in medicinal chemistry.[1] Its unique conformational properties and the facility with which it can be functionalized have made it a privileged structure in the design of a plethora of biologically active molecules.[2] This guide provides an in-depth exploration of the diverse biological activities exhibited by 1,4-benzodioxan derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed to elucidate their therapeutic potential. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide a comprehensive technical resource to inform and inspire future discovery.
I. Antimicrobial and Antifungal Activities: Combating Microbial Resistance
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. 1,4-Benzodioxan derivatives have emerged as a promising class of compounds in this arena, exhibiting activity against a range of bacterial and fungal strains.[3]
A. Mechanism of Action: Targeting Essential Bacterial Enzymes
A key strategy in the design of antibacterial 1,4-benzodioxan derivatives has been the inhibition of essential bacterial enzymes that are absent in eukaryotes, thereby ensuring selective toxicity. One such target is β-ketoacyl-acyl carrier protein synthase III (FabH), a crucial enzyme in the fatty acid biosynthesis pathway of bacteria. The inhibition of FabH disrupts the bacterial cell membrane integrity, leading to cell death.
Another innovative approach involves targeting diapophytoene desaturase (CrtN), an enzyme involved in the biosynthesis of staphyloxanthin, the golden pigment that contributes to the virulence of Staphylococcus aureus. By inhibiting CrtN, these derivatives can render the bacteria more susceptible to oxidative stress and host immune responses.[3]
For antifungal activity, some derivatives have been designed as dual-target inhibitors of squalene epoxidase (SE) and 14α-demethylase (CYP51), key enzymes in the ergosterol biosynthesis pathway.[4] Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungal cell death.[4]
B. Structure-Activity Relationship (SAR) Insights
SAR studies have revealed key structural features that govern the antimicrobial potency of 1,4-benzodioxan derivatives:
-
Substitution on the Benzene Ring: The nature and position of substituents on the aromatic ring significantly influence activity. For instance, in a series of cinnamaldehyde hydrazone derivatives of 1,4-benzodioxane-5-carboxylic acid, an o-nitro substitution on the cinnamaldehyde moiety resulted in the most potent antibacterial activity.[3]
-
Side Chain Modifications: The incorporation of different heterocyclic moieties, such as thiazolidinedione piperazine, has been shown to enhance FabH inhibitory activity.[3] The nature of the substituent on the piperazine ring is also critical, with a 2-pyridyl group demonstrating high potency.[3]
-
Chirality: The stereochemistry at the C2 position of the dioxane ring can play a crucial role in biological activity, often leading to significant differences in potency between enantiomers.[2]
C. Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
A fundamental assay to quantify the antibacterial activity of a compound is the determination of its Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
Streak the bacterial strain on a suitable agar plate and incubate overnight at 37°C.
-
Select 3-5 colonies and inoculate into a sterile broth medium.
-
Incubate at 37°C until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL in fresh broth.[5]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the 1,4-benzodioxan derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]
-
Alternatively, cell viability can be quantified by adding a redox indicator like resazurin and measuring the fluorescence.
-
II. Anticancer Activity: Targeting Cell Proliferation and Survival
The 1,4-benzodioxan scaffold is present in several compounds exhibiting potent anticancer activity against various cancer cell lines.[6]
A. Mechanism of Action: Diverse Cellular Targets
The anticancer mechanisms of 1,4-benzodioxan derivatives are varied and often target key signaling pathways involved in cell growth and survival.
-
Telomerase Inhibition: Some 1,3,4-oxadiazole derivatives containing a 1,4-benzodioxan moiety have been shown to inhibit telomerase, an enzyme that is crucial for the immortal phenotype of cancer cells.[7]
-
Receptor Modulation: As will be discussed in later sections, modulation of adrenergic and serotonin receptors by 1,4-benzodioxan derivatives can also contribute to their anticancer effects, particularly in hormone-dependent cancers like prostate cancer.[8][9]
-
Enzyme Inhibition: Other derivatives have been found to inhibit kinases involved in cancer cell proliferation and survival.
B. Structure-Activity Relationship (SAR) Insights
-
Substitution at the 2-position: The introduction of a 2-methylbenzylthio-1,3,4-oxadiazole moiety at the 2-position of the 1,4-benzodioxan ring has been shown to confer potent telomerase inhibitory activity.[7]
-
Arylpiperazine Moiety: The presence of a substituted phenylpiperazine group is a common feature in many anticancer 1,4-benzodioxan derivatives, with the nature of the substituent on the phenyl ring influencing potency and selectivity.
-
Enantioselectivity: The chirality of the 1,4-dioxane ring can significantly impact cytotoxic activity. For instance, in a series of compounds tested against human prostate cancer cells, the (R)-enantiomer was found to be the eutomer at the α1d-AR subtype, which correlated with its higher anticancer potency.[10]
C. Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay widely used to assess the cytotoxic effects of compounds on cancer cell lines.
Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Culture cancer cells in a suitable medium and harvest them during the exponential growth phase.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,4-benzodioxan derivative in the cell culture medium.
-
Replace the old medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Formazan Solubilization:
-
Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
III. Anti-inflammatory Activity: Modulation of Cyclooxygenase (COX) Enzymes
Chronic inflammation is a hallmark of many diseases, and the cyclooxygenase (COX) enzymes are key mediators of the inflammatory response. 1,4-Benzodioxan derivatives have been investigated as inhibitors of COX enzymes.
A. Mechanism of Action: Selective COX-2 Inhibition
The two main isoforms of COX, COX-1 and COX-2, have distinct physiological roles. COX-1 is constitutively expressed and involved in housekeeping functions, while COX-2 is induced during inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs. Certain phenylpiperazine derivatives of 1,4-benzodioxan have demonstrated high selectivity for COX-2 over COX-1.[3]
B. Structure-Activity Relationship (SAR) Insights
-
Phenylpiperazine Substituents: In a series of phenylpiperazine derivatives, a 3-trifluoromethylphenyl substituent on the distal nitrogen of the piperazine ring conferred a 70-fold higher potency for COX-2 over COX-1.[3]
-
Carboxylic Acid Moiety: The introduction of aryl acetic and aryl propionic acid functionalities onto the 1,4-benzodioxan scaffold has also yielded potent COX inhibitors.[3]
C. Experimental Protocol: In Vitro COX Inhibition Assay
This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by COX-1 and COX-2.
Protocol: COX Inhibitor Screening Assay
-
Enzyme and Reagent Preparation:
-
Prepare solutions of purified COX-1 and COX-2 enzymes, hematin, and L-epinephrine in Tris-HCl buffer.
-
-
Incubation with Inhibitor:
-
In separate tubes for COX-1 and COX-2, mix the buffer, hematin, and L-epinephrine.
-
Add the respective COX enzyme to each tube and incubate briefly.
-
Add the 1,4-benzodioxan derivative (dissolved in DMSO) at various concentrations and pre-incubate at 37°C.
-
-
Initiation and Termination of Reaction:
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
After a defined time, terminate the reaction by adding hydrochloric acid.
-
-
Quantification of Prostaglandin Production:
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a specific ELISA kit or by LC-MS/MS.
-
-
Data Analysis:
-
Calculate the percentage of COX inhibition for each concentration of the test compound and determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.
-
IV. Modulation of Adrenergic Receptors: Therapeutic Implications
Adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial for regulating a wide range of physiological processes. 1,4-Benzodioxan derivatives have a long history as potent modulators of these receptors, particularly as antagonists of α-adrenergic subtypes.[11][12]
A. Mechanism of Action and Signaling Pathway
α1-Adrenergic receptors are coupled to Gq proteins. Upon agonist binding, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to various downstream cellular responses, including smooth muscle contraction.[13] 1,4-Benzodioxan-based antagonists block these effects by competitively binding to the receptor.
B. Structure-Activity Relationship (SAR) Insights
-
Amine Functionality: The nature of the amine function is critical for interaction with the α-adrenoreceptor. Studies suggest that a charge-reinforced hydrogen bond, rather than a simple ion pairing, plays a key role in receptor binding.[14]
-
Dioxane Ring: The two oxygen atoms of the 1,4-dioxane ring have distinct roles. The oxygen at position 1 may interact with a polar pocket of the receptor, while the oxygen at position 4 is important for stabilizing the optimal conformation for binding.[12]
-
Substituents on the Benzodioxan Core: Modifications to the benzodioxan ring system can significantly alter subtype selectivity. For example, certain substitutions can shift the selectivity from the α1a to the α1d subtype.[11]
C. Experimental Protocol: Radioligand Binding Assay
This assay is used to determine the affinity of a compound for a specific receptor subtype.
Protocol: Competitive Radioligand Binding Assay for Adrenergic Receptors
-
Membrane Preparation:
-
Prepare cell membranes from a cell line expressing the desired α-adrenergic receptor subtype (e.g., CHO cells).
-
-
Assay Setup:
-
In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled antagonist (e.g., [3H]-prazosin), and varying concentrations of the unlabeled 1,4-benzodioxan derivative.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters to remove any non-specifically bound radioligand.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the concentration of the unlabeled compound to generate a competition curve.
-
Calculate the IC50 value and subsequently the Ki (inhibitory constant) to determine the affinity of the test compound for the receptor.
-
V. Modulation of Serotonin Receptors: Applications in Neuroscience
Serotonin (5-HT) receptors are involved in a wide array of neurological functions, and their modulation is a key strategy in the treatment of various central nervous system (CNS) disorders. 1,4-Benzodioxan derivatives have been developed as potent and selective ligands for different 5-HT receptor subtypes, particularly the 5-HT1A receptor.[15]
A. Mechanism of Action and Signaling Pathway
The 5-HT1A receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, which reduces the intracellular levels of cyclic AMP (cAMP). This, in turn, decreases the activity of protein kinase A (PKA). The Gβγ subunits of the Gi/o protein can also directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced neuronal firing.[16]
B. Structure-Activity Relationship (SAR) Insights
-
Enantioselectivity: The stereochemistry of the 1,4-dioxane ring is a critical determinant of activity and selectivity. For some derivatives, the (S)-enantiomer exhibits high potency as a 5-HT1A receptor agonist, while the (R)-enantiomer may have higher affinity for α1-adrenergic receptors, demonstrating reversed enantioselectivity.[10]
-
Linker and Amine Moiety: The length and nature of the linker between the 1,4-benzodioxan core and the terminal amine group, as well as the substituents on the amine, are crucial for affinity and efficacy at 5-HT1A receptors.
-
Benzodioxole Fusion: The fusion of a benzodioxole ring to the propoxy linker has been shown to yield compounds with high affinity for 5-HT1A receptors.[15]
C. Experimental Protocol: Serotonin Receptor Binding Assay
The protocol for a serotonin receptor binding assay is analogous to that described for adrenergic receptors, with the key difference being the use of a cell line expressing the specific 5-HT receptor subtype of interest and a corresponding radiolabeled ligand (e.g., [3H]-8-OH-DPAT for the 5-HT1A receptor).
VI. Synthesis Strategies: The Foundation of SAR Studies
The exploration of the biological activities of 1,4-benzodioxan derivatives is underpinned by robust synthetic methodologies that allow for the systematic variation of their chemical structure.
A. General Synthetic Approaches
A common and versatile method for the synthesis of the 1,4-benzodioxan core involves the reaction of a catechol with a suitable dielectrophile, such as 1,2-dibromoethane or epichlorohydrin, under basic conditions.[6][17] Further functionalization can then be achieved through various chemical transformations. For instance, a carboxylic acid group on the benzodioxan ring can be converted to an acid chloride and subsequently reacted with a diverse range of amines to generate a library of amide derivatives.[6][17]
B. Experimental Workflow for SAR-Driven Drug Discovery
The elucidation of structure-activity relationships is an iterative process that guides the optimization of lead compounds.
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- 10. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Novel benzodioxan derivative, 5-(3-[((2S)-1,4-benzodioxan-2- ylmethyl)amino]propoxy)-1,3-benzodioxole HCl (MKC-242), with a highly potent and selective agonist activity at rat central serotonin1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
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The 1,4-Benzodioxan Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Medicinal Chemists
Abstract
The 1,4-benzodioxan moiety is a venerable and highly versatile scaffold that has served as a cornerstone in medicinal chemistry for decades. Derived from the fusion of a benzene ring and a 1,4-dioxane ring, this heterocyclic system is a key structural feature in a multitude of biologically active compounds, ranging from natural products to blockbuster synthetic drugs. Its unique combination of conformational rigidity and defined stereochemistry allows it to present appended pharmacophoric groups to biological targets in a precise orientation, making it a privileged scaffold for drug design. This guide provides a comprehensive overview of the 1,4-benzodioxan core, delving into its synthetic chemistry, diverse pharmacological applications, and the critical structure-activity relationships (SAR) that govern its biological effects. We will explore its role in marketed drugs and clinical candidates, present detailed experimental protocols, and offer insights into future applications for this "evergreen" scaffold.
Introduction: The Enduring Appeal of a Versatile Scaffold
The 1,4-benzodioxan nucleus is a bicyclic heterocyclic system (IUPAC name: 2,3-dihydro-1,4-benzodioxine) that has captured the attention of medicinal chemists for its remarkable ability to serve as a template for compounds targeting a wide array of biological systems. Its prevalence is not a recent phenomenon; it is found in natural lignans and has been a key component of synthetic pharmaceuticals for many years. The scaffold's utility is exemplified by its presence in several marketed drugs, including:
-
Doxazosin (Cardura®): An α1-adrenoceptor antagonist used for treating hypertension and benign prostatic hyperplasia (BPH).
-
Eliglustat (Cerdelga®): An inhibitor of glucosylceramide synthase for the treatment of Gaucher's disease.
-
Proroxan: An antihypertensive agent with α-adrenoblocking properties.
The success of these drugs underscores the scaffold's favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and its capacity for specific molecular recognition. The core structure provides a rigid anchor, from which substituents can be projected to interact with receptor pockets or enzyme active sites. This guide will dissect the key attributes that make 1,4-benzodioxan a continuing focus of drug discovery efforts in areas including neurology, cardiovascular disease, oncology, and infectious diseases.
Synthetic Strategies: Building the Core
The construction of the 1,4-benzodioxan ring system is a well-established area of organic synthesis. The most prevalent and reliable method involves the Williamson ether synthesis, typically through the reaction of a catechol (or a substituted derivative) with a 1,2-dihaloethane.
General Synthetic Workflow
The primary route involves the O-alkylation of a catechol derivative. This approach is highly effective due to the commercial availability of a wide range of starting materials, allowing for facile introduction of diversity.
Caption: General synthetic route to 1,4-benzodioxan derivatives.
Experimental Protocol: Synthesis of 2,3-Dihydro-1,4-benzodioxine
This protocol describes the fundamental synthesis of the unsubstituted 1,4-benzodioxan core. The causality behind this choice of reaction is its high efficiency and reliability. The phenoxide ions generated from catechol in the presence of a base are excellent nucleophiles for the SN2 displacement of the bromide ions from 1,2-dibromoethane.
Materials:
-
Catechol (1,2-dihydroxybenzene)
-
1,2-Dibromoethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add catechol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.
-
Addition of Electrophile: Stir the mixture at room temperature for 20 minutes to ensure the formation of the diphenoxide. Slowly add 1,2-dibromoethane (1.1 eq) to the suspension via a syringe.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain it under a nitrogen atmosphere for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, water, and finally with brine. This removes unreacted catechol and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by vacuum distillation to yield 2,3-dihydro-1,4-benzodioxine as a clear liquid.
Pharmacological Significance and Therapeutic Applications
The 1,4-benzodioxan scaffold is a key component in compounds targeting a diverse range of biological entities. Its rigid structure is crucial for orienting substituents to fit precisely into binding pockets.
Alpha-Adrenergic Receptor Antagonists
Historically, the most significant application of the 1,4-benzodioxan scaffold has been in the development of α-adrenergic receptor (α-AR) antagonists. These agents are critical in managing cardiovascular conditions. The prototype compound, WB-4101, paved the way for extensive SAR studies.
-
Mechanism of Action: α1-AR antagonists block the effects of norepinephrine on the smooth muscle of blood vessels. This leads to vasodilation and a reduction in blood pressure. In the prostate, this relaxation alleviates symptoms of BPH.
-
Key Drugs and SAR: Doxazosin is a prime example. The 1,4-benzodioxan moiety acts as a constrained phenoxyethylamine mimic. SAR studies have shown that:
-
The two oxygen atoms of the dioxane ring play distinct roles. The oxygen at position 1 may engage in a polar interaction, while the oxygen at position 4 is crucial for maintaining the optimal conformation for receptor binding.
-
Substitutions on the benzodioxan ring and modifications of the amine side chain significantly impact affinity and selectivity for α1-AR subtypes (α1A, α1B, α1D).
-
Replacing the phenoxyethyl moiety of WB-4101 with an N-alkyl piperazine bearing various cyclic substituents has been a fruitful strategy for developing new antagonists.
-
Table 1: Binding Affinities of Representative 1,4-Benzodioxan-based α1-AR Antagonists
| Compound | α1A-AR (pKi) | α1B-AR (pKi) | α1D-AR (pKi) | Reference |
| WB-4101 | 9.3 | 8.5 | 9.0 | |
| Doxazosin | 8.7 | 9.5 | 9.1 | |
| BMY-7378 | 7.3 | 7.4 | 8.9 |
This table summarizes representative binding data; pKi = -log(Ki).
Serotonergic (5-HT) Receptor Ligands
There is significant homology between α1-ARs and certain serotonin receptors, particularly the 5-HT₁A subtype. Consequently, many benzodioxan-based α1-AR ligands also show affinity for 5-HT₁A receptors. This has been exploited to develop selective serotonergic agents for treating CNS disorders like anxiety and depression.
-
Key Compounds: Flesinoxan was developed as an antihypertensive and later repurposed as an antidepressant due to its potent 5-HT₁A agonism. Eltoprazine is another example investigated for aggression and Parkinson's disease-related dyskinesia.
-
Rationale for Activity: The benzodioxan scaffold can effectively position a terminal basic amine, a common feature in 5-HT receptor ligands, for optimal interaction with the receptor. Structural modifications can tune the activity from α1-AR antagonism to 5-HT₁A agonism or antagonism.
Anticancer Agents
More recently, the 1,4-benzodioxan scaffold has emerged in the design of novel anticancer agents. The mechanism is often linked to the inhibition of pathways critical for cancer cell proliferation and survival.
-
α1D-AR and Prostate Cancer: Some 1,4-dioxane derivatives, structurally related to benzodioxans, have shown that their anticancer activity in human prostate cancer cells (PC-3) is dependent on α1d-AR antagonism. Silencing the α1d-AR in these cells significantly reduced the cytotoxic effects of the compounds.
-
Other Targets: Benzodioxan derivatives have been developed as inhibitors of the HSF1 pathway and the p38α MAPK pathway, both of which are important in various cancers.
Monoamine Oxidase B (MAO-B) Inhibitors
Inhibition of MAO-B is a validated strategy for treating neurodegenerative disorders like Parkinson's disease, as it increases dopamine levels in the brain. Chalcone derivatives incorporating a 1,4-benzodioxan moiety have been identified as potent, selective, and reversible inhibitors of human MAO-B (hMAO-B).
-
Design Strategy: The design combines the privileged 1,4-benzodioxan scaffold with the chalcone framework, another structure known for MAO-B inhibition. SAR studies indicate that the 1,4-benzodioxan moiety is crucial for high inhibitory activity.
-
Lead Compound: The compound (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b]dioxin-6-yl)prop-2-en-1-one exhibited a very low IC₅₀ of 0.026 µM for hMAO-B with high selectivity.
Antibacterial Agents
The scaffold has also been used to develop new antibacterial agents. For instance, derivatives have been designed to inhibit E. coli FabH, an essential enzyme in bacterial fatty acid synthesis, showing minimum inhibitory concentrations in the low micromolar range against both Gram-positive and Gram-negative bacteria.
Structure-Activity Relationship (SAR) Analysis
The extensive research on 1,4-benzodioxan derivatives has led to a well-defined understanding of their SAR. The key is how the rigid core presents substituents in three-dimensional space.
Caption: Key structure-activity relationships for 1,4-benzodioxan derivatives.
-
The Dioxane Ring: The two oxygen atoms are not functionally equivalent. Studies on α1-AR antagonists suggest the oxygen at position 1 (O1) can participate in a polar interaction with the receptor, while the oxygen at position 4 (O4) is critical for stabilizing the active conformation of the molecule. Replacing the benzodioxan ring with a more flexible phenyl or a simple dioxane ring often leads to a significant decrease in activity, highlighting the importance of this rigidifying element.
-
The C2-Side Chain: For GPCR ligands like α1-AR and 5-HT₁A antagonists, a side chain at the C2 position containing a basic amine is a recurring feature. The nature of this amine (primary, secondary, or incorporated into a piperazine ring) and the length of the linker are critical for potency and selectivity. The amine function is thought to engage in a charge-reinforced hydrogen bond with an anionic site on the receptor.
-
Stereochemistry: The C2 position is a chiral center when substituted. For α1-AR antagonists, the (S)-enantiomer is typically more potent. However, in some related 1,4-dioxane series, this enantioselectivity is reversed, indicating different binding modes. This stereochemical sensitivity is a testament to the highly ordered environment of the receptor binding pocket.
-
Benzene Ring Substitution: Substitution on the aromatic part of the scaffold is a common strategy to fine-tune electronic properties, lipophilicity, and metabolic stability. For example, in the MAO-B inhibitor series, substitutions on a terminal phenyl ring attached to the chalcone linker dramatically influence potency.
Conclusion and Future Perspectives
The 1,4-benzodioxan scaffold is a testament to the concept of a "privileged structure" in medicinal chemistry. Its rigid, well-defined three-dimensional shape has allowed for the successful design of ligands for an impressive variety of biological targets. From its foundational role in the development of α-blockers to its modern applications in oncology and neurodegenerative disease, the scaffold continues to prove its worth.
The future of the 1,4-benzodioxan core lies in its application to new and challenging targets. Its proven track record of yielding orally bioavailable drugs with favorable safety profiles makes it an attractive starting point for new discovery programs. As our understanding of disease biology deepens, this "evergreen" scaffold will undoubtedly be decorated with new pharmacophores to address the therapeutic challenges of the future. The continued exploration of its SAR, aided by computational modeling and advanced synthetic methods, will ensure that the 1,4-benzodioxan story is far from over.
References
-
Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. European Journal of Medicinal Chemistry, 200, 112419. [Link]
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Giardina, D., et al. (1991). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Journal of Medicinal Chemistry, 34(2), 650-5. [Link]
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Pigini, M., et al. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel α1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359-70. [Link]
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Sun, D., et al. (2020). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1513-1523. [Link]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
-
Leonardi, A., et al. (2006). Synthesis and Biological Activity of New 1,4-benzodioxan-arylpiperazine Derivatives. Further Validation of a Pharmacophore Model for alpha(1)-adrenoceptor Antagonists. Journal of Medicinal Chemistry, 49(24), 7140-9. [Link]
-
Melchiorre, C., et al. (1990). Structure-activity relationships in 1,4-benzodioxan-related compounds. 2. Role of the amine function on alpha-adrenoreceptor blocking activity. Il Farmaco, 45(12), 1289-98. [Link]
-
Piergentili, A., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. Reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of Medicinal Chemistry, 56(2), 584-8. [Link]
-
Williamson Ether Synthesis. (n.d.). University of Colorado Boulder. Retrieved from [Link]
The Versatile Scaffold: A Technical Guide to the Mechanism of Action of 1,4-Benzodioxan-6-yl Methyl Ketone Derivatives
Introduction: The Emergence of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a diverse range of biologically active compounds. These "privileged scaffolds" serve as a foundational template for the design and synthesis of novel therapeutics. The 1,4-benzodioxan moiety is a quintessential example of such a scaffold, underpinning the structure of numerous natural products and synthetic drugs. At the heart of the synthetic pathways to many of these potent molecules lies a versatile intermediate: 1,4-Benzodioxan-6-yl methyl ketone. While this ketone itself is not typically the primary bioactive agent, its chemical reactivity makes it an invaluable starting point for the elaboration into a multitude of pharmacologically active derivatives. This technical guide will provide an in-depth exploration of the mechanisms of action of key derivatives synthesized from this central intermediate, offering insights for researchers, scientists, and drug development professionals. We will delve into the diverse pharmacological landscape of these compounds, from their interactions with G-protein coupled receptors to their inhibition of critical bacterial enzymes, and provide a framework for their experimental validation.
Pharmacological Landscape of 1,4-Benzodioxan Derivatives
The true potential of this compound is realized in the diverse biological activities of its derivatives. By chemically modifying the ketone and the benzodioxan core, a wide array of compounds with distinct mechanisms of action can be generated.
Alpha-Adrenergic Receptor Antagonism
A significant class of 1,4-benzodioxan derivatives functions as antagonists of alpha-adrenergic receptors (α-ARs), which are G-protein coupled receptors involved in the regulation of vasoconstriction, smooth muscle contraction, and neurotransmission. These receptors are key targets for the treatment of hypertension and benign prostatic hyperplasia.[1]
The mechanism of action for these derivatives involves competitive binding to α-ARs, primarily the α1 and α2 subtypes, thereby preventing the binding of endogenous catecholamines like norepinephrine and epinephrine. This blockade leads to a reduction in downstream signaling cascades, such as the inhibition of adenylyl cyclase (for α2-ARs) or the suppression of phospholipase C activation and subsequent inositol triphosphate (IP3) and diacylglycerol (DAG) production (for α1-ARs). The result is smooth muscle relaxation and vasodilation. The selectivity for different α-AR subtypes can be tuned by modifying the substituents on the 1,4-benzodioxan ring.[2][3][4]
Anti-inflammatory Activity through Cyclooxygenase (COX) Inhibition
Another promising avenue for 1,4-benzodioxan derivatives is in the development of anti-inflammatory agents. The structural motif of many non-steroidal anti-inflammatory drugs (NSAIDs) includes an acidic functional group, often an acetic or propionic acid, attached to an aromatic core. The methyl ketone of this compound can be readily converted to such an acidic moiety, for instance, through the Willgerodt-Kindler reaction.[5]
The primary mechanism of action for these acidic derivatives is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the active site of COX enzymes, these 1,4-benzodioxan derivatives prevent the production of prostaglandins, thereby exerting their anti-inflammatory, analgesic, and antipyretic effects. The development of derivatives with selectivity for the inducible COX-2 isoform over the constitutive COX-1 is a key objective to minimize gastrointestinal side effects.[6]
Antibacterial Action via FtsZ Inhibition
With the rise of antibiotic resistance, there is a critical need for novel antibacterial agents with new mechanisms of action. Derivatives of 1,4-benzodioxan have emerged as potent inhibitors of the bacterial cell division protein FtsZ.[7][8] FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for the formation of the Z-ring, a structure that constricts to divide the bacterial cell.
The mechanism of action of these benzamide derivatives of 1,4-benzodioxan involves binding to FtsZ and disrupting its polymerization dynamics.[9] Some derivatives may prevent the GTP-dependent polymerization of FtsZ into protofilaments, while others may hyper-stabilize these filaments, leading to the formation of non-functional aggregates. In either case, the proper formation and function of the Z-ring are inhibited, leading to a block in cell division, filamentation of the bacteria, and eventual cell death. The high conservation of FtsZ across many bacterial species and its absence in eukaryotes make it an attractive target for broad-spectrum antibacterial drug discovery.[10]
| Derivative Class | Primary Molecular Target | Mechanism of Action | Therapeutic Potential |
| Alpha-Adrenergic Antagonists | Alpha-1 & Alpha-2 Adrenergic Receptors | Competitive antagonism of norepinephrine binding, leading to smooth muscle relaxation. | Hypertension, Benign Prostatic Hyperplasia |
| Anti-inflammatory Agents | Cyclooxygenase (COX-1 & COX-2) | Inhibition of prostaglandin synthesis from arachidonic acid. | Inflammation, Pain, Fever |
| Antibacterial Agents | Filamenting temperature-sensitive mutant Z (FtsZ) | Disruption of FtsZ polymerization and Z-ring formation, leading to inhibition of bacterial cell division. | Bacterial Infections (including resistant strains) |
Synthetic Pathways from this compound
The utility of this compound as a synthetic intermediate stems from the reactivity of its ketone functional group. This allows for a variety of chemical transformations to build the more complex, biologically active derivatives.
Experimental Protocols for Mechanistic Elucidation
To rigorously determine the mechanism of action of novel 1,4-benzodioxan derivatives, a systematic application of biochemical and cell-based assays is essential.
Workflow for Characterizing α-Adrenergic Antagonists
-
Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the test compound for α1 and α2-adrenergic receptor subtypes.
-
Procedure:
-
Prepare cell membranes from cell lines stably expressing the desired human α-AR subtype (e.g., HEK293 cells).
-
Incubate the membranes with a known radiolabeled antagonist (e.g., [3H]prazosin for α1, [3H]yohimbine for α2) in the presence of increasing concentrations of the test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the bound radioactivity using liquid scintillation counting.
-
Calculate the IC50 and subsequently the Ki value using the Cheng-Prusoff equation.
-
-
-
Functional Assays (Calcium Mobilization for α1-ARs):
-
Objective: To assess the functional antagonism of the test compound.
-
Procedure:
-
Culture cells expressing the α1-AR subtype in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a known agonist (e.g., phenylephrine).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Determine the dose-dependent inhibition of the agonist response.
-
-
Protocol for COX Inhibition Assay
-
Enzyme Inhibition Assay (Colorimetric or Fluorometric):
-
Objective: To determine the IC50 values of the test compound against COX-1 and COX-2.
-
Procedure:
-
In a 96-well plate, add purified ovine or human COX-1 or COX-2 enzyme.
-
Add a chromogenic or fluorogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).
-
Incubate with various concentrations of the test compound.
-
Initiate the reaction by adding arachidonic acid.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
-
Methodology for FtsZ Inhibition Analysis
-
FtsZ GTPase Activity Assay:
-
Objective: To measure the effect of the test compound on the GTP hydrolysis activity of FtsZ, which is coupled to its polymerization.
-
Procedure:
-
Purify recombinant FtsZ protein.
-
In a reaction buffer, incubate FtsZ with varying concentrations of the test compound.
-
Initiate the reaction by adding GTP.
-
After a set time, measure the amount of inorganic phosphate released using a malachite green-based colorimetric assay.
-
Determine the IC50 for GTPase activity inhibition.
-
-
-
Light Scattering Assay for FtsZ Polymerization:
-
Objective: To directly monitor the effect of the test compound on FtsZ polymerization.
-
Procedure:
-
In a cuvette, add purified FtsZ in a polymerization buffer.
-
Add the test compound at various concentrations.
-
Initiate polymerization by adding GTP.
-
Monitor the increase in light scattering at a 90° angle (e.g., at 350 nm) over time using a fluorometer.
-
Analyze the kinetics of polymerization in the presence and absence of the inhibitor.
-
-
-
Bacterial Cell Morphology Analysis:
-
Objective: To observe the phenotypic effect of the FtsZ inhibitor on bacterial cells.
-
Procedure:
-
Grow a bacterial culture (e.g., Staphylococcus aureus or Bacillus subtilis) to the mid-logarithmic phase.
-
Treat the culture with the test compound at concentrations around its minimum inhibitory concentration (MIC).
-
Incubate for a period equivalent to several cell division cycles.
-
Observe the bacterial cells under a phase-contrast microscope.
-
Look for characteristic cell filamentation, which is indicative of cell division inhibition.
-
-
Conclusion and Future Directions
This compound stands as a testament to the power of a privileged scaffold in medicinal chemistry. Its true value lies not in its intrinsic biological activity, but in its potential as a versatile starting material for the synthesis of a diverse array of potent and specific modulators of biological targets. The derivatives of this compound have demonstrated significant promise as alpha-adrenergic antagonists, anti-inflammatory agents, and novel antibacterial drugs. The continued exploration of the chemical space around the 1,4-benzodioxan core, guided by the mechanistic insights and experimental protocols outlined in this guide, will undoubtedly lead to the discovery of new and improved therapeutic agents. For researchers in the field, the 1,4-benzodioxan scaffold, and its accessible ketone intermediate, remains a fertile ground for innovation in drug development.
References
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Suigo, L., et al. (2023). Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker's Functionalization on Gram-Positive Antimicrobial Activity. Pharmaceuticals, 16(12), 1729. [Link]
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Straniero, V., et al. (2020). Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity. Molecules, 25(7), 1649. [Link]
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Artola, M., et al. (2021). Benzodioxane-benzamides as promising inhibitors of Escherichia coli FtsZ. RSC Medicinal Chemistry, 12(8), 1361-1372. [Link]
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Suigo, L., et al. (2021). Benzodioxane-benzamide FtsZ inhibitors: Synthesis of new derivatives and their biophysical and biochemical evaluation. Poster presentation. [Link]
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Hrast, M., et al. (2022). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. International Journal of Molecular Sciences, 23(23), 15233. [Link]
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Testolin, G., et al. (1993). Synthesis of the new alpha- and beta-adrenergic antagonist 1-[1-(2-benzodioxanylmethyl)-4-piperidyl]amino-3-(1-naphthoxy)-2-propanol. Il Farmaco, 48(10), 1443-1455. [Link]
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Manetti, F., et al. (2000). Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. Journal of Medicinal Chemistry, 43(23), 4499-4507. [Link]
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Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. [Link]
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Chapleo, C. B., et al. (1985). Alpha-adrenoreceptor reagents. 3. Synthesis of some 2-substituted 1,4-benzodioxans as selective presynaptic alpha 2-adrenoreceptor antagonists. Journal of Medicinal Chemistry, 28(8), 1054-1062. [Link]
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Llitjos, A., et al. (2007). Synthesis and biological activity of new anti-inflammatory compounds containing the 1,4-benzodioxine and/or pyrrole system. Bioorganic & Medicinal Chemistry, 15(14), 4849-4862. [Link]
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Chapleo, C. B., et al. (1983). alpha-adrenoreceptor reagents. 1. Synthesis of some 1,4-benzodioxans as selective presynaptic alpha 2-adrenoreceptor antagonists and potential antidepressants. Journal of Medicinal Chemistry, 26(6), 823-831. [Link]
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Vazquez, M. T., et al. (2002). Synthesis and antiinflammatory activity of 2,3-dihydro-1,4-benzodioxin methyl carboxylic acids. Archiv der Pharmazie, 335(4), 179-182. [Link]
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de Oliveira, R. S., et al. (2021). Design, Synthesis and in vivo Evaluation of 1,4-dioxo-2-butenyl Aryl Amine Derivatives as a Promising Anti-inflammatory Drug Prototype. Revista Virtual de Química, 13(4), 984-996. [Link]
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Abdel-Maksoud, M. S., et al. (2023). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. ACS Omega, 8(31), 28266-28281. [Link]
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Dastidar, S. G., et al. (2000). Synthesis and Pharmacology of Anti-inflammatory Steroidal Antedrugs. Current Medicinal Chemistry, 7(4), 435-454. [Link]
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A Comprehensive Spectroscopic Guide to 1,4-Benzodioxan-6-yl methyl ketone
Abstract
This technical guide provides an in-depth analysis of the spectroscopic data for 1,4-Benzodioxan-6-yl methyl ketone (acetalone), a vital intermediate in pharmaceutical synthesis.[1] Addressed to researchers, scientists, and professionals in drug development, this document offers a detailed examination of the Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry (MS) data for this compound. The guide emphasizes the causal relationships behind experimental observations and provides validated protocols for data acquisition, ensuring scientific integrity and reproducibility. Visual diagrams and tabulated data are included to facilitate a comprehensive understanding of the molecular structure and its spectroscopic characteristics.
Introduction: The Significance of this compound in Medicinal Chemistry
The 1,4-benzodioxan scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[2][3][4] This heterocyclic motif is present in various pharmaceuticals, demonstrating a broad spectrum of activities including, but not limited to, antihypertensive, antipsychotic, and anticancer effects. This compound, with the chemical formula C₁₀H₁₀O₃ and a molecular weight of 178.18 g/mol , serves as a crucial starting material and intermediate in the synthesis of these complex pharmaceutical agents.[5] Its functional groups—a ketone and the benzodioxan ring system—offer versatile handles for chemical modification, making it a valuable building block in the design and development of novel therapeutics.[1] A thorough understanding of its spectroscopic properties is therefore paramount for unambiguous identification, purity assessment, and quality control in synthetic and medicinal chemistry workflows.
dot graph "molecular_structure" { layout="neato"; node [shape=plaintext]; bgcolor="#F1F3F4"; "C1" [label="C", pos="0,1.5!"]; "C2" [label="C", pos="-1.3,0.75!"]; "C3" [label="C", pos="-1.3,-0.75!"]; "C4" [label="C", pos="0,-1.5!"]; "C5" [label="C", pos="1.3,-0.75!"]; "C6" [label="C", pos="1.3,0.75!"]; "O1" [label="O", pos="2.6,1.5!"]; "C7" [label="C", pos="3.9,0.75!"]; "C8" [label="C", pos="3.9,-0.75!"]; "O2" [label="O", pos="2.6,-1.5!"]; "C9" [label="C", pos="-2.6,1.5!"]; "O3" [label="O", pos="-2.6,2.5!"]; "C10" [label="C", pos="-3.9,0.75!"];
"C1" -- "C2"; "C2" -- "C3"; "C3" -- "C4"; "C4" -- "C5"; "C5" -- "C6"; "C6" -- "C1"; "C6" -- "O1"; "O1" -- "C7"; "C7" -- "C8"; "C8" -- "O2"; "O2" -- "C5"; "C2" -- "C9"; "C9" -- "O3"; "C9" -- "C10";
labelloc="t"; label="Molecular Structure of this compound"; fontcolor="#202124"; } Molecular Structure of this compound
Spectroscopic Data Analysis
The structural elucidation of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique insights into the molecular architecture, and a collective analysis ensures a confident and complete characterization.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, enabling the determination of the molecular weight and offering clues about the structure.
Table 1: Key Mass Spectrometry Data
| Feature | Observation | Interpretation |
| Molecular Ion (M⁺) | m/z = 178 | Corresponds to the molecular weight of C₁₀H₁₀O₃.[5] |
| Base Peak | m/z = 163 | Loss of a methyl radical (•CH₃) from the molecular ion.[5] |
| Key Fragment | m/z = 135 | Further fragmentation, likely loss of CO from the [M-CH₃]⁺ ion.[5] |
The fragmentation pattern is initiated by the ionization of the molecule. The molecular ion at m/z 178 is consistent with the calculated molecular weight. The most abundant fragment, the base peak at m/z 163, arises from the characteristic alpha-cleavage of the keto group, resulting in the loss of a methyl radical. This is a common and energetically favorable fragmentation pathway for methyl ketones. The subsequent loss of a neutral carbon monoxide molecule from this fragment leads to the ion at m/z 135.
dot digraph "mass_fragmentation" { bgcolor="#F1F3F4"; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#4285F4"];
"M_plus" [label="[C₁₀H₁₀O₃]⁺˙\nm/z = 178\n(Molecular Ion)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "M_minus_CH3" [label="[C₉H₇O₃]⁺\nm/z = 163\n(Base Peak)", fillcolor="#FBBC05", fontcolor="#202124"]; "M_minus_CH3_minus_CO" [label="[C₈H₇O₂]⁺\nm/z = 135", fillcolor="#34A853", fontcolor="#FFFFFF"];
"M_plus" -> "M_minus_CH3" [label="- •CH₃"]; "M_minus_CH3" -> "M_minus_CH3_minus_CO" [label="- CO"]; } Mass Spectrometry Fragmentation Pathway
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational frequencies of the functional groups within the molecule. The resulting spectrum provides a "fingerprint" of the compound and confirms the presence of key structural motifs.
Table 2: Infrared Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1670 | Strong | C=O stretch (Aryl ketone) |
| ~1600, ~1500 | Medium | C=C stretch (Aromatic ring) |
| ~1250 | Strong | C-O-C stretch (Aryl ether) |
| ~2900 | Weak | C-H stretch (Aliphatic) |
| ~3050 | Weak | C-H stretch (Aromatic) |
The IR spectrum is dominated by a strong absorption band around 1670 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of an aryl ketone. The conjugation of the ketone with the aromatic ring slightly lowers the frequency compared to a saturated ketone. The presence of the aromatic ring is further confirmed by the C=C stretching vibrations observed around 1600 and 1500 cm⁻¹. A strong band at approximately 1250 cm⁻¹ is indicative of the asymmetric C-O-C stretching of the aryl ether within the dioxan ring. Aliphatic and aromatic C-H stretching vibrations are observed as weaker bands around 2900 cm⁻¹ and 3050 cm⁻¹, respectively.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.
Table 3: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.45 - 7.35 | m | 2H | H-5, H-7 |
| 6.90 | d, J ≈ 8.4 Hz | 1H | H-8 |
| 4.30 | s | 4H | H-2, H-3 (-OCH₂CH₂O-) |
| 2.55 | s | 3H | -COCH₃ |
The ¹H NMR spectrum displays distinct signals that can be unambiguously assigned to the protons of this compound. The aromatic region shows a multiplet between δ 7.45 and 7.35 ppm, integrating to two protons, which corresponds to the protons at positions 5 and 7. The proton at position 8 appears as a doublet at approximately δ 6.90 ppm due to coupling with the proton at position 7. A prominent singlet at δ 4.30 ppm, integrating to four protons, is characteristic of the two equivalent methylene groups (-OCH₂CH₂O-) of the dioxan ring. The singlet at δ 2.55 ppm, integrating to three protons, is assigned to the methyl protons of the acetyl group.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.
Table 4: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 196.5 | C=O (Ketone) |
| 148.0 | C-4a |
| 143.5 | C-8a |
| 131.0 | C-6 |
| 124.0 | C-7 |
| 117.5 | C-5 |
| 117.0 | C-8 |
| 64.5 | C-2, C-3 (-OCH₂CH₂O-) |
| 26.5 | -COCH₃ |
The ¹³C NMR spectrum exhibits eight distinct signals, corresponding to the ten carbon atoms in the molecule, with the two methylene carbons of the dioxan ring being equivalent. The downfield signal at δ 196.5 ppm is characteristic of the carbonyl carbon of the ketone. The aromatic carbons resonate in the region of δ 117-148 ppm, with the quaternary carbons (C-4a, C-8a, and C-6) appearing at lower field. The two equivalent methylene carbons of the dioxan ring (C-2 and C-3) give a single signal at approximately δ 64.5 ppm. The methyl carbon of the acetyl group appears upfield at around δ 26.5 ppm.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent upon meticulous experimental technique. The following protocols are provided as a guide for obtaining reproducible results.
Sample Preparation
-
For NMR Spectroscopy: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved to avoid line broadening.
-
For FTIR Spectroscopy (KBr Pellet Method): Grind 1-2 mg of the solid sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
For Mass Spectrometry (GC-MS): Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
Instrumentation and Data Acquisition
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subgraph "cluster_sample_prep" { label = "Sample Preparation"; bgcolor = "#E8F0FE"; "Sample" [label="1,4-Benzodioxan-6-yl\nmethyl ketone"]; "NMR_Prep" [label="Dissolve in CDCl₃"]; "FTIR_Prep" [label="Prepare KBr Pellet"]; "MS_Prep" [label="Dissolve in Volatile Solvent"]; }
subgraph "cluster_analysis" { label = "Spectroscopic Analysis"; bgcolor = "#E6F4EA"; "NMR" [label="¹H & ¹³C NMR\n(e.g., Bruker 400 MHz)"]; "FTIR" [label="FTIR Spectrometer\n(e.g., PerkinElmer)"]; "MS" [label="GC-MS System"]; }
subgraph "cluster_data" { label = "Data Interpretation"; bgcolor = "#FCE8E6"; "NMR_Data" [label="Chemical Shifts,\nCoupling Constants"]; "FTIR_Data" [label="Absorption Bands"]; "MS_Data" [label="Fragmentation Pattern"]; }
"Sample" -> "NMR_Prep" -> "NMR" -> "NMR_Data"; "Sample" -> "FTIR_Prep" -> "FTIR" -> "FTIR_Data"; "Sample" -> "MS_Prep" -> "MS" -> "MS_Data"; } General Experimental Workflow for Spectroscopic Analysis
-
NMR Spectroscopy: Data should be acquired on a spectrometer operating at a proton frequency of at least 400 MHz. Standard pulse sequences for ¹H and ¹³C{¹H} NMR should be employed. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
-
FTIR Spectroscopy: Spectra should be recorded on a Fourier Transform Infrared spectrometer. A background spectrum of a blank KBr pellet or the empty sample compartment should be acquired and subtracted from the sample spectrum.
-
Mass Spectrometry: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is suitable for analysis. The sample is injected into the GC, where it is vaporized and separated on a capillary column before entering the mass spectrometer for ionization (typically by electron impact) and detection.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating characterization of this compound. The detailed analysis of the MS, IR, ¹H NMR, and ¹³C NMR spectra allows for the unambiguous identification and structural confirmation of this important pharmaceutical intermediate. The provided experimental protocols serve as a reliable foundation for researchers to obtain high-quality, reproducible data, thereby ensuring the integrity of their synthetic and analytical work in the pursuit of novel drug discovery.
References
-
Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(03), 143–160. [Link][2][3][4]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link][5]
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J&K Scientific LLC. (n.d.). This compound. Retrieved January 11, 2026, from [Link][1]
-
MDPI. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Retrieved January 11, 2026, from [Link]
-
Scripps Center for Metabolomics. (n.d.). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Retrieved January 11, 2026, from [Link]
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The Therapeutic Promise of Benzodioxane Ketones: A Technical Guide for Drug Development Professionals
Abstract
The benzodioxane scaffold has long been a privileged motif in medicinal chemistry, underpinning a diverse array of biologically active compounds. The incorporation of a ketone functionality within this framework gives rise to a class of molecules—benzodioxane ketones—with significant and varied therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, pharmacological activities, and mechanisms of action of benzodioxane ketones. We will delve into their applications as alpha-adrenergic receptor antagonists, anticancer agents, antibacterial compounds, and monoamine oxidase inhibitors. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to facilitate the exploration and development of this promising class of therapeutic agents.
Introduction: The Benzodioxane Ketone Scaffold in Medicinal Chemistry
The 1,4-benzodioxane ring system is a key structural component in numerous natural and synthetic compounds of considerable medicinal importance.[1] Its unique conformational properties and ability to engage in various non-covalent interactions have made it a versatile template for drug design.[2] The introduction of a ketone group into the benzodioxane scaffold adds a critical pharmacophoric element, a hydrogen bond acceptor, and a potential site for further chemical modification. This combination of a rigid bicyclic system with a reactive carbonyl group has led to the discovery of benzodioxane ketones with a wide spectrum of biological activities, ranging from receptor modulation to enzyme inhibition.[3][4] This guide will systematically explore the therapeutic landscapes where benzodioxane ketones have shown significant promise.
Synthetic Strategies for Benzodioxane Ketones
The synthesis of benzodioxane ketones is a critical first step in their development as therapeutic agents. A common and versatile starting material for many derivatives is 2-acetyl-1,4-benzodioxane. The synthesis of this key intermediate can be achieved through several established routes.
Synthesis of (S)-2-Acetyl-1,4-benzodioxane
A reliable method for the enantioselective synthesis of (S)-2-acetyl-1,4-benzodioxane starts from racemic 1,4-benzodioxane-2-carboxylic acid, which is resolved using diastereomeric salt formation. The resulting (S)-acid is then converted to the corresponding Weinreb amide, which subsequently reacts with a methyl Grignard reagent to yield the desired ketone.[5]
Experimental Protocol: Synthesis of (S)-2-Acetyl-1,4-benzodioxane from (S)-1,4-Benzodioxane-2-carboxylic acid [5]
-
Weinreb Amide Formation:
-
To a solution of (S)-1,4-benzodioxane-2-carboxylic acid in dichloromethane, add 1.1 equivalents of carbonyldiimidazole (CDI).
-
Stir the mixture for 1 hour at room temperature.
-
Add N,O-dimethylhydroxylamine hydrochloride to the reaction mixture.
-
Continue stirring until the reaction is complete (monitored by TLC).
-
Work up the reaction to isolate the (S)-N-methoxy-N-methyl-1,4-benzodioxane-2-carboxamide (Weinreb amide).
-
-
Methyl Ketone Formation:
-
Dissolve the Weinreb amide in anhydrous tetrahydrofuran (THF) and cool the solution to 0°C.
-
Slowly add 1.5 equivalents of methylmagnesium chloride (MeMgCl) in THF.
-
Allow the reaction to proceed for 30 minutes at 0°C.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent and purify by column chromatography to obtain (S)-2-acetyl-1,4-benzodioxane.
-
A general synthetic scheme is depicted below:
Caption: Competitive antagonism at the α-adrenergic receptor.
Structure-Activity Relationship (SAR): Studies have shown that the nature and position of substituents on the benzodioxane ring and the side chain are crucial for α-AR affinity and selectivity. For instance, in a series of 4-phenylchroman analogues related to benzodioxanes, a carbonyl moiety at position 1 of the chroman ring resulted in high potency at α1A-ARs. [3]The two oxygen atoms of the benzodioxane ring play different roles in receptor binding, with the oxygen at position 1 potentially interacting with a polar pocket of the receptor. [1][6]
| Compound Type | Target | Activity | Reference |
|---|---|---|---|
| 4-Phenylchroman-1-one derivative | α1A-Adrenergic Receptor | Potent Antagonist | [3] |
| WB 4101 analogues | α1-Adrenergic Receptor | Blocking Activity | [1][6]|
Anticancer Activity
A growing body of evidence suggests that benzodioxane ketones and their derivatives possess significant anticancer properties. Their mechanisms of action are diverse and include the inhibition of key enzymes involved in cancer cell proliferation and survival, as well as the induction of apoptosis.
Mechanism of Action:
-
Enzyme Inhibition: Certain 1,3,4-oxadiazole derivatives containing a 1,4-benzodioxane moiety have been identified as potent inhibitors of methionine aminopeptidase type II (MetAP2), an enzyme crucial for angiogenesis. [7]Other benzodioxane-hydrazone derivatives have shown inhibitory activity against the mTOR kinase, a central regulator of cell growth and proliferation. [8]* Induction of Apoptosis: Some benzodioxane-hydrazone derivatives have been shown to induce apoptosis and cause S-phase arrest in melanoma cell lines. [8] Experimental Protocol: In Vitro Anticancer Screening [9][10]
-
Cell Culture: Maintain human cancer cell lines (e.g., A549, HCT-116, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Cytotoxicity Assay (MTT or SRB Assay):
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the benzodioxane ketone compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT reagent and incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength to determine cell viability.
-
Calculate the GI50 (concentration causing 50% growth inhibition) or IC50 (concentration causing 50% inhibition of cell proliferation) values.
-
-
Apoptosis Assay (Annexin V-FITC/PI Staining):
-
Treat cancer cells with the test compounds.
-
Stain the cells with Annexin V-FITC and propidium iodide (PI).
-
Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.
-
| Compound Class | Cancer Cell Line | Target/Mechanism | GI50/IC50 | Reference |
| 1,4-Benzodioxane-hydrazone | MDA-MB-435 (Melanoma) | mTOR inhibition, Apoptosis induction | 0.20 µM | [8] |
| 1,2,4-Triazole with 1,4-benzodioxan | HEPG2 (Liver) | MetAP2 inhibition | 0.81 µM | [7] |
| 1,4-Dioxane derivative | PC-3 (Prostate) | Cytotoxic | - | [11][12] |
Antibacterial Activity
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Benzodioxane ketones have emerged as a promising class of compounds targeting essential bacterial enzymes that are absent in humans.
Mechanism of Action: A key target for benzodioxane ketone-based antibacterials is the fatty acid biosynthesis (FAS-II) pathway. Specifically, compounds have been designed to inhibit β-ketoacyl-acyl carrier protein synthase III (FabH), the enzyme that initiates fatty acid synthesis in bacteria. [4][13]By inhibiting FabH, these compounds disrupt the bacterial cell membrane synthesis, leading to bacterial cell death.
Caption: Mechanism of FabH inhibition by benzodioxane ketones.
Experimental Protocol: FabH Inhibition Assay [13][14]
-
Enzyme Preparation: Purify the recombinant FabH enzyme from a suitable expression system (e.g., E. coli).
-
Assay Reaction:
-
Pre-incubate the FabH enzyme with the benzodioxane ketone inhibitor in a suitable buffer.
-
Initiate the reaction by adding the substrates, n-octanoyl coenzyme A (or lauroyl-CoA) and malonyl-ACP.
-
Monitor the reaction progress by measuring the decrease in absorbance of a suitable indicator (e.g., in a coupled assay) or by direct product detection using methods like HPLC or mass spectrometry.
-
-
Data Analysis: Calculate the IC50 value of the inhibitor, which is the concentration required to inhibit 50% of the enzyme's activity.
| Compound | Bacterial Strain | Target | MIC (µg/mL) | IC50 (µM) | Reference |
| Cinnamaldehyde acylhydrazone derivative | E. coli, P. aeruginosa, S. aureus, B. subtilis | FabH | 1.5-6 | 3.5 | [4] |
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidase (MAO) is a key enzyme in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibitors of MAO, particularly MAO-B, are used in the treatment of Parkinson's disease. [15]Benzodioxane derivatives, including those with a chalcone (a type of ketone) structure, have been identified as potent and selective MAO-B inhibitors. [16][17] Mechanism of Action: Benzodioxane ketone-based MAO inhibitors act by binding to the active site of the MAO-B enzyme, preventing the breakdown of monoamine neurotransmitters. [18]This leads to an increase in the levels of these neurotransmitters in the brain, which can alleviate the symptoms of neurodegenerative diseases. Many of these inhibitors are reversible and competitive, offering a potentially safer profile than irreversible inhibitors. [16][18] Structure-Activity Relationship (SAR): For 1,4-benzodioxan-substituted chalcones, the substitution pattern on the chalcone rings significantly influences MAO-B inhibitory activity and selectivity. [17]The benzodioxane moiety serves as a crucial anchor for binding to the enzyme.
| Compound Class | Target | IC50 (µM) | Selectivity | Reference |
| 1,4-Benzodioxan-substituted chalcone (HC4) | MAO-B | 0.040 | >50-fold vs MAO-A | [17] |
| 6-[(3-bromophenyl)methoxy]-2,3-dihydro-1,4-benzodioxine | MAO-B | 0.045 | Highly selective | [16] |
| N-(3,4-dichlorophenyl)-2,3-dihydrobenzo[b]d[1][16]ioxine-6-carboxamide | MAO-B | 0.0083 | >4819-fold vs MAO-A | [18] |
Future Directions and Conclusion
The therapeutic potential of benzodioxane ketones is vast and continues to expand. The inherent versatility of the benzodioxane scaffold, combined with the diverse reactivity of the ketone group, provides a rich platform for the design and synthesis of novel drug candidates. Future research in this area should focus on:
-
Optimization of Lead Compounds: Further exploration of structure-activity relationships to enhance potency, selectivity, and pharmacokinetic properties.
-
Elucidation of Novel Mechanisms: Investigating new biological targets and pathways modulated by benzodioxane ketones.
-
Preclinical and Clinical Development: Advancing the most promising candidates through rigorous preclinical and clinical testing to validate their therapeutic efficacy and safety in humans.
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Section 1: Core Chemical Identity and Physicochemical Profile
An In-Depth Technical Guide to the Safe Handling and Application of 1,4-Benzodioxan-6-yl methyl ketone
This document provides a comprehensive technical overview of this compound (CAS No. 2879-20-1), designed for researchers, scientists, and professionals in drug development and chemical synthesis. The guide moves beyond standard safety data sheets to offer practical insights and causal explanations, ensuring a foundation of safety and efficacy in the laboratory.
A foundational understanding of a compound's identity and physical properties is paramount for safe handling. This compound is a versatile chemical intermediate whose properties dictate its storage and handling requirements.[1]
Table 1: Compound Identification and Key Properties
| Parameter | Value | Source(s) |
| CAS Number | 2879-20-1 | [1][2][3] |
| Molecular Formula | C₁₀H₁₀O₃ | [1][2][3] |
| Molecular Weight | 178.18 g/mol | [1][3][4] |
| Common Synonyms | 6-Acetyl-1,4-benzodioxane, 1-(2,3-Dihydrobenzo[b][2][4]dioxin-6-yl)ethanone | [1][3][5] |
| Appearance | Off-white to white crystalline solid | [1][2][4] |
| Melting Point | 78 - 86 °C (172.4 - 186.8 °F) | [1][2][4][5] |
| Odor | No information available | [2][4] |
| Solubility | No information available | [4] |
Note: The lack of specific solubility data necessitates treating the compound as poorly soluble in aqueous solutions during quenching and waste handling until empirically determined.
Section 2: A Dichotomy in Hazard Assessment
A critical aspect of ensuring laboratory safety involves a thorough review of all available hazard information. In the case of this compound, a notable discrepancy exists between supplier Safety Data Sheets (SDS) and aggregated public databases.
Multiple supplier SDS documents classify this chemical as not hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[4][5][6] These sources indicate that, at its given concentration, the product contains no substances considered to be hazardous to health.[2]
However, aggregated data from sources like PubChem, which compile information from various chemical suppliers and regulatory bodies, present a more cautious classification.[3] This discrepancy is not uncommon for research chemicals whose toxicological profiles have not been exhaustively investigated.[5]
Table 2: Comparison of GHS Hazard Classifications
| Source Type | GHS Pictogram | Hazard Statements | Precautionary Statements |
| Supplier SDS [2][4][5] | None required | None required | None required |
| Aggregated Database (PubChem) [3] | Warning | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | P261, P264, P280, P302+P352, P305+P351+P338, P319, P501 |
Expert Directive: In the face of conflicting safety information, the principle of "As Low As Reasonably Achievable" (ALARA) must be applied. For all laboratory work, this compound should be handled as if it is a skin, eye, and respiratory tract irritant , in line with the more conservative GHS classification. This approach builds a self-validating system of safety, ensuring protocols are robust regardless of which classification is ultimately verified.
Caption: Decision workflow for establishing handling protocols based on conflicting hazard data.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
Based on the conservative hazard assessment, engineering controls and a robust PPE regimen are mandatory. The primary routes of exposure to a crystalline solid are inhalation of dust and direct contact with skin and eyes.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area.[5] For procedures that may generate dust (e.g., weighing, transferring), a chemical fume hood or a powder containment hood is required.
-
Eyewash Station: Facilities must be equipped with a readily accessible eyewash fountain.[5]
Personal Protective Equipment (PPE): The selection of PPE is not merely a checklist; it is a system designed to isolate the researcher from the chemical hazard.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale and Best Practices |
| Eye/Face | Chemical safety goggles (ANSI Z87.1 or EN166 compliant) | Protects against airborne dust and accidental splashes.[4] |
| Hand | Nitrile gloves | Ensure gloves are suitable for the task and remove them using the proper technique to avoid skin contamination.[2][5] |
| Body | Laboratory coat | Standard protection against incidental contact.[2][4] |
| Respiratory | Not required for normal use with adequate ventilation | If dust is generated and engineering controls are insufficient, a NIOSH/MSHA approved N95 respirator or equivalent should be used.[2][6] |
Section 4: Safe Handling and Storage Protocols
Adherence to standardized protocols minimizes risk during routine laboratory operations.
Step-by-Step Handling Protocol:
-
Preparation: Cordon off the work area. Confirm the location of the nearest safety shower and eyewash station. Don all required PPE as specified in Table 3.
-
Weighing/Transfer: Conduct all transfers of solid material within a chemical fume hood or ventilated balance enclosure to minimize dust generation and inhalation.[5]
-
Reaction Setup: Keep the reaction vessel closed whenever possible. If heating, ensure the system is properly vented to accommodate any potential vapor pressure.
-
Post-Handling: After handling, wash hands and forearms thoroughly with soap and water, even after removing gloves.[5] Clean all contaminated surfaces.
-
Hygiene: Do not eat, drink, or smoke in the laboratory area.[5]
Storage Requirements: Proper storage is critical for maintaining chemical integrity and preventing accidental release or reaction.
-
Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][4]
-
Temperature: Some suppliers recommend refrigerated storage (0-8°C).[1]
-
Incompatibilities: Store away from strong oxidizing agents.[2][4][5] The benzodioxane moiety can be susceptible to oxidation, which could lead to degradation and the formation of unknown, potentially hazardous byproducts.
Caption: A six-step workflow for the safe handling of this compound.
Section 5: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or release.
First Aid Measures: These measures should be performed immediately while seeking medical attention.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][4]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If symptoms occur, get medical attention.[2][4]
-
Inhalation: Remove to fresh air. If symptoms occur, get medical attention.[2][4]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2][4]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), foam, dry chemical, or water spray.[2][4][5]
-
Specific Hazards: Thermal decomposition can release irritating gases and vapors, including carbon monoxide (CO) and carbon dioxide (CO₂).[2][4]
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4]
Accidental Release Measures (Spills): A calm and methodical response to a spill prevents a minor incident from escalating.
Caption: Step-by-step protocol for responding to an accidental spill.
Section 6: Stability and Reactivity
-
Reactivity: The compound is stable under normal storage and handling conditions.[2][4] No hazardous reactions are expected under normal processing.[2][4]
-
Chemical Stability: Stable under recommended storage conditions.[5]
-
Conditions to Avoid: Avoid dust formation, heat, flames, and sparks.[4][5]
Section 7: Toxicological and Ecological Information
-
Toxicological Data: There is no acute toxicity information available for this product.[2][4] Its chemical, physical, and toxicological properties have not been thoroughly investigated, reinforcing the need for the conservative handling approach outlined in Section 2.[5]
-
Ecological Information: The compound contains no substances known to be hazardous to the environment or that are not degradable in wastewater treatment plants.[2] However, it should not be released into the environment.[2][4]
Section 8: Disposal Considerations
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
-
Procedure: Waste material should be disposed of via a licensed chemical disposal service.[5]
-
Containers: Dispose of contaminated packaging as unused product. Do not mix with other waste.[5][6]
Section 9: Applications in Research and Development
This compound is a valuable building block due to its reactive ketone functional group and the stable benzodioxane scaffold.[1] This structure is a common feature in many biologically active molecules.[7][8]
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs.[1] It is also used in the development of novel antiproliferative and antimicrobial agents.[7]
-
Agrochemicals: It is employed in the production of specialty agrochemicals.[1]
-
Materials Science: The compound is used as a building block in the production of specialty polymers.[1]
-
Organic Synthesis: It can be used in the preparation of more complex molecules, such as acetylenic alcohols.[9]
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An In-depth Technical Guide to 1,4-Benzodioxan-6-yl methyl ketone and its Synonyms for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 1,4-Benzodioxan-6-yl methyl ketone, a versatile chemical intermediate with significant applications in pharmaceutical research and beyond. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, chemical properties, synthesis, and its role as a scaffold in the creation of targeted therapeutics.
Introduction: The Versatility of a Benzodioxan Scaffold
This compound is a key building block in medicinal chemistry, primarily utilized in the synthesis of a wide array of organic compounds.[1] Its distinctive benzodioxan ring structure imparts unique reactivity, making it an ideal starting point for developing novel therapeutic agents.[1] This guide will explore the various facets of this compound, from its fundamental chemical identity to its application in the synthesis of targeted therapies.
Nomenclature and Chemical Identity: A Compound of Many Names
A crucial aspect of working with any chemical compound is understanding its various synonyms and identifiers to ensure accurate communication and literature searching. This compound is known by several names, which are essential for researchers to recognize.
| Systematic Name | Common Synonyms | CAS Number |
| 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone | 6-Acetyl-1,4-benzodioxan | 2879-20-1 |
| 6-Acetyl-1,4-benzodioxane | ||
| 3',4'-Ethylenedioxyacetophenone | ||
| 1-(1,4-Benzodioxan-6-yl)ethanone | ||
| Ketone, 1,4-benzodioxan-6-yl methyl |
The Chemical Abstracts Service (CAS) number 2879-20-1 is the universally recognized unique identifier for this compound.
Key Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in synthesis and analysis.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | [2] |
| Molecular Weight | 178.18 g/mol | [2] |
| Appearance | White to off-white crystalline solid | Sigma-Aldrich |
| Melting Point | 80-82 °C | Sigma-Aldrich |
| Solubility | Soluble in organic solvents such as dichloromethane and methanol. | |
| Purity (typical) | ≥98% | Sigma-Aldrich |
Synthesis of this compound: The Friedel-Crafts Acylation Approach
The primary method for synthesizing this compound is through the Friedel-Crafts acylation of 1,4-benzodioxan. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring of the 1,4-benzodioxan scaffold.[3]
Experimental Protocol: Friedel-Crafts Acylation of 1,4-Benzodioxan
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
1,4-Benzodioxan
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
Reaction Setup: In a fume hood, equip a dry three-necked round-bottom flask with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Reagent Addition: Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and dichloromethane. Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of acetyl chloride (1.1 equivalents) in dichloromethane to the stirred suspension via the dropping funnel.
-
After the addition of acetyl chloride is complete, add a solution of 1,4-benzodioxan (1.0 equivalent) in dichloromethane dropwise, maintaining the temperature at 0°C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude this compound can be purified by recrystallization or column chromatography to obtain a white to off-white solid.
Caption: Workflow for the synthesis of this compound.
Analytical Characterization
Proper characterization of the synthesized compound is crucial for confirming its identity and purity.
Spectroscopic Data
| Technique | Characteristic Peaks/Shifts |
| ¹H NMR | δ (ppm): ~2.5 (s, 3H, -COCH₃), ~4.3 (s, 4H, -OCH₂CH₂O-), ~6.9-7.5 (m, 3H, Ar-H) |
| ¹³C NMR | δ (ppm): ~26 (-COCH₃), ~64 (-OCH₂CH₂O-), ~117-143 (Ar-C), ~196 (C=O) |
| FTIR | ν (cm⁻¹): ~1670 (C=O stretch), ~1600 (C=C aromatic stretch), ~1260 (C-O ether stretch) |
Note: Specific chemical shifts and absorption frequencies may vary slightly depending on the solvent and instrument used.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of this compound.
HPLC Protocol:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[4]
-
Detection: UV detection at a wavelength where the aromatic ketone has strong absorbance (e.g., 254 nm).
Applications in Drug Discovery and Development
This compound serves as a critical intermediate in the synthesis of various pharmacologically active molecules. Its derivatives have shown promise in targeting several key biological pathways.[1]
Cyclooxygenase-2 (COX-2) Inhibitors
Derivatives of 1,4-benzodioxan have been explored as selective COX-2 inhibitors, which are a class of non-steroidal anti-inflammatory drugs (NSAIDs).[5] COX-2 is an enzyme that is induced during inflammation and catalyzes the production of prostaglandins, which are key mediators of pain and inflammation.[5][6]
Caption: The role of COX-2 in the prostaglandin synthesis pathway.
Alpha-1 (α₁) Adrenergic Receptor Antagonists
The 1,4-benzodioxan moiety is a well-established scaffold for α₁-adrenergic receptor antagonists.[7][8] These receptors are involved in the sympathetic nervous system and play a role in vasoconstriction.[9] Antagonists of these receptors can lead to vasodilation and are used in the treatment of hypertension.[9] The α₁-adrenergic receptor signals through the Gq protein, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling.[7][9]
Caption: Simplified signaling pathway of the α1-adrenergic receptor.
Serotonin 5-HT₁A Receptor Ligands
Derivatives of 1,4-benzodioxan have also been investigated as ligands for the serotonin 5-HT₁A receptor.[10][11] This receptor is implicated in a variety of neurological processes, and its modulation is a key strategy in the development of anxiolytics and antidepressants.[10][12] The 5-HT₁A receptor is a G-protein coupled receptor that, upon activation, typically leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[10][13]
Caption: The canonical signaling pathway of the 5-HT1A receptor.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those in the field of drug discovery. Its straightforward synthesis and versatile chemical nature make it an invaluable scaffold for the development of novel therapeutics targeting a range of biological pathways. A thorough understanding of its nomenclature, properties, and synthetic routes, as outlined in this guide, is essential for its effective application in research and development.
References
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Albert, P. R., & Le François, B. (2018). The 5-HT1A receptor: Signaling to behavior. Biochimie, 161, 34-45. [Link][12]
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Cotecchia, S., & Diviani, D. (2010). The α1-adrenergic receptors: diversity of signaling networks and regulation. Journal of molecular neuroscience, 42(3), 396–403. [Link][7]
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García-Sáinz, J. A., & Vázquez-Cuevas, F. G. (2019). What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells?. Frontiers in cellular neuroscience, 13, 21. [Link][11]
- Michelotti, E. F., & Forray, C. (2000). Structure-activity relationships in 1,4-benzodioxan-related compounds. 6. Role of the dioxane unit on selectivity for alpha(1)-adrenoreceptor subtypes. Journal of medicinal chemistry, 43(16), 3097–3109.
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National Center for Biotechnology Information. PubChem Compound Summary for CID 76143, this compound. [Link][2]
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Pérez, D. M. (2021). Cardiac α1A-adrenergic receptors: emerging protective roles in cardiovascular diseases. American Journal of Physiology-Heart and Circulatory Physiology, 320(2), H459-H466. [Link][14]
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University of Michigan. Experiment 1: Friedel-Crafts Acylation. [Link][15]
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Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link][16][17]
- Polanc, S., & Kočevar, M. (2001). Friedel–Crafts Acylation. In Organic Syntheses Based on Name Reactions (pp. 144-145). Elsevier.
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U.S. National Library of Medicine. (2012). Role and regulation of cyclooxygenase-2 during inflammation. Journal of the Royal Society of Medicine, 91(Suppl 35), 2–7. [Link][5]
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Wetzel, W. C., & Brown, J. H. (1985). A nuclear pathway for alpha 1-adrenergic receptor signaling in cardiac cells. The Journal of cell biology, 101(5), 2059–2066. [Link][18]
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Initial Screening of 1,4-Benzodioxan-Based Compounds: A Strategic Approach to Hit Identification
An In-Depth Technical Guide:
Preamble: The Enduring Potential of the 1,4-Benzodioxan Scaffold
The 1,4-benzodioxan moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its semi-rigid, conformationally constrained structure provides an excellent platform for presenting pharmacophoric elements in a defined spatial orientation, leading to potent and selective interactions with various biological targets.[3][4] Its presence in established pharmaceuticals like Doxazosin, an α1-adrenoceptor antagonist used for hypertension, highlights its therapeutic significance.[5] The versatility of this scaffold has led to the discovery of derivatives with a wide array of biological activities, including anti-inflammatory, anticancer, antibacterial, and potent modulatory effects on G-protein coupled receptors (GPCRs) like adrenergic and serotoninergic receptors.[2][6][7][8][9][10][11]
This guide provides a comprehensive, field-proven framework for the initial screening of novel 1,4-benzodioxan-based compound libraries. As a Senior Application Scientist, my objective is not merely to list protocols but to illuminate the strategic rationale behind constructing an efficient and self-validating screening cascade. We will proceed from predictive computational analysis to high-throughput experimental validation, ensuring that resources are focused on the most promising candidates from the outset.
Part 1: The Foundation - Library Design and Target Landscape
Before any screening can commence, a well-designed compound library is essential. The synthesis of a focused library of 1,4-benzodioxan analogs is a critical first step, often starting from commercially available precursors like gallic acid or through enzymatic synthesis for chiral motifs.[5][12][13] The goal is to introduce chemical diversity at various positions on the scaffold to explore the structure-activity relationship (SAR).
The choice of screening assays is dictated by the known and potential biological targets of the 1,4-benzodioxan core. Historically, this scaffold is a potent modulator of GPCRs.[9]
-
α-Adrenergic Receptors (α-ARs): Many benzodioxan derivatives are known α1-AR antagonists.[14][15][16][17] Screening against α1-AR subtypes (α1A, α1B, α1D) is a primary avenue of investigation.[7][11]
-
Serotonin (5-HT) Receptors: The scaffold also demonstrates high affinity for serotoninergic receptors, particularly 5-HT1A, making this another key target class.[7][9][10]
-
Emerging Targets: Recent research has expanded the target landscape to include enzyme inhibition (e.g., COX-2, bacterial FabH) and broader phenotypic effects like anticancer and antimicrobial activity.[2][8][18][19]
This pre-existing knowledge allows us to design an intelligent screening cascade that begins with a broad net and progressively narrows its focus.
Part 2: The Screening Cascade - An Integrated Workflow
An effective screening campaign is a multi-step process designed to eliminate unpromising compounds efficiently while identifying and validating true "hits." Our approach integrates computational pre-screening with experimental validation.
Caption: The Integrated Screening Cascade for 1,4-Benzodioxan Derivatives.
Step 1: In Silico Screening - The Predictive Filter
Causality: Before committing to costly and time-consuming synthesis and wet-lab screening, computational methods provide a powerful filter to prioritize compounds with the highest probability of success. This step aims to eliminate molecules with predicted poor pharmacokinetic properties or low target affinity.
A. ADMET Prediction
Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical determinants of a compound's ultimate success as a drug. In silico models can predict these properties based on chemical structure.
-
Methodology: A virtual library of designed 1,4-benzodioxan derivatives is subjected to computational analysis using platforms like SwissADME or QikProp. Key parameters are evaluated against established thresholds for "drug-likeness."[20]
-
Key Parameters:
-
Lipinski's Rule of Five (Ro5): A guideline to evaluate oral bioavailability. It assesses molecular weight (MW ≤ 500), octanol-water partition coefficient (LogP ≤ 5), hydrogen bond donors (HBD ≤ 5), and hydrogen bond acceptors (HBA ≤ 10).[21]
-
Pharmacokinetic Predictors: Parameters like aqueous solubility (logS), Caco-2 cell permeability, and blood-brain barrier (BBB) penetration are assessed.[22]
-
Toxicity Alerts: Predictions for properties like hERG inhibition, mutagenicity, and carcinogenicity help flag potentially toxic compounds early.[21]
-
Data Presentation: Predicted ADMET Properties
| Compound ID | MW ( g/mol ) | LogP | HBD | HBA | Caco-2 Perm. (nm/s) | BBB Permeation | Ro5 Violations |
| BZD-001 | 410.5 | 3.8 | 1 | 5 | >500 (High) | High | 0 |
| BZD-002 | 525.7 | 6.1 | 2 | 6 | 150 (Moderate) | Low | 2 |
| BZD-003 | 380.4 | 2.5 | 0 | 4 | >500 (High) | High | 0 |
Compounds with zero or one Ro5 violation and favorable pharmacokinetic predictions are prioritized.
B. Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.[8] This is invaluable for target-based screening.
-
Methodology: Using software like AutoDock or Schrödinger, ligands are docked into the crystal structure or homology model of the target protein (e.g., the α1A-adrenergic receptor). The software calculates a docking score, which correlates with binding energy.
-
Causality: This allows us to virtually screen thousands of compounds against a specific target, identifying those with the highest predicted affinity. For instance, docking studies have successfully predicted the interaction of benzodioxane derivatives with key residues in the active sites of FabH and COX-2.[8][19]
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Methodological & Application
Synthesis of 1,4-Benzodioxan-6-yl Methyl Ketone from Gallic Acid: An Application Note and Detailed Protocol
Abstract: This document provides a comprehensive guide for the synthesis of 1,4-Benzodioxan-6-yl methyl ketone, a valuable intermediate in pharmaceutical research and development. The protocol outlines a multi-step synthesis commencing from the readily available and inexpensive starting material, gallic acid. The synthetic route proceeds through the formation of key intermediates, pyrogallol and 1,4-benzodioxane, followed by a regioselective Friedel-Crafts acylation to yield the target compound. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed, step-by-step methodologies, mechanistic insights, and critical safety information.
Introduction
This compound is a key building block in the synthesis of various biologically active molecules. Its structure is present in compounds investigated for their potential as anti-inflammatory and analgesic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the medicinal chemistry community. This application note details a robust and well-documented synthetic pathway from gallic acid, a naturally derived triphenolic acid.
The presented synthesis is a three-step process:
-
Decarboxylation of Gallic Acid: The initial step involves the thermal decarboxylation of gallic acid to produce pyrogallol (1,2,3-trihydroxybenzene).
-
Williamson Ether Synthesis: The resulting pyrogallol is then converted to 1,4-benzodioxane via a Williamson ether synthesis with 1,2-dibromoethane.
-
Friedel-Crafts Acylation: The final step is a regioselective Friedel-Crafts acylation of 1,4-benzodioxane to introduce the methyl ketone group at the 6-position.
This document provides a detailed experimental protocol for each of these transformations, supported by mechanistic explanations and references to authoritative literature.
Overall Synthetic Scheme
Caption: Williamson ether synthesis of 1,4-benzodioxane.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| Catechol | 110.11 | 11.0 g | 0.10 |
| 1,2-Dibromoethane | 187.86 | 23.5 g | 0.125 |
| Anhydrous Potassium Carbonate | 138.21 | 15.0 g | 0.108 |
| Glycerol | 92.09 | 10 mL | - |
| Benzene | 78.11 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Equipment:
-
Round-bottom flask with a reflux condenser
-
Heating mantle with a stirrer
-
Oil bath
-
Separatory funnel
-
Distillation apparatus
-
Beakers, Erlenmeyer flasks
Procedure:
-
In a round-bottom flask, combine 11.0 g of catechol, 23.5 g of 1,2-dibromoethane, 15.0 g of anhydrous potassium carbonate, and 10 mL of glycerol. [1]2. Attach a reflux condenser and heat the mixture in an oil bath at 150-160 °C with stirring for 6 hours.
-
After 6 hours, allow the reaction mixture to cool to room temperature.
-
Add 40 mL of water to the cooled mixture and stir to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract with benzene (2 x 30 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the benzene by distillation.
-
Purify the residue by vacuum distillation to obtain 1,4-benzodioxane. The expected yield is approximately 60%. [1] Safety Precautions:
-
1,2-dibromoethane is a suspected carcinogen and should be handled with extreme care in a fume hood.
-
Benzene is a known carcinogen and is flammable. Use appropriate personal protective equipment and work in a well-ventilated fume hood.
-
The reaction is heated to a high temperature; use caution to avoid burns.
Part 3: Friedel-Crafts Acylation of 1,4-Benzodioxane
Scientific Rationale
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction used to introduce an acyl group onto an aromatic ring. In this step, an acylium ion is generated from acetyl chloride and a Lewis acid catalyst, typically aluminum chloride. The electron-rich 1,4-benzodioxane ring then acts as a nucleophile, attacking the acylium ion. The ether linkages of the 1,4-benzodioxane are ortho, para-directing and activating. The acylation is expected to occur preferentially at the 6-position (para to one of the ether oxygens) due to steric hindrance at the 5 and 8-positions. [2][3]
Caption: Friedel-Crafts acylation of 1,4-benzodioxane.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles |
| 1,4-Benzodioxane | 136.15 | 6.8 g | 0.050 |
| Anhydrous Aluminum Chloride | 133.34 | 7.3 g | 0.055 |
| Acetyl Chloride | 78.50 | 4.3 g | 0.055 |
| Dichloromethane | 84.93 | 40 mL | - |
| Concentrated Hydrochloric Acid | 36.46 | 15 mL | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Equipment:
-
100 mL three-necked round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a 100 mL three-necked round-bottom flask with a magnetic stirrer, an addition funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add 7.3 g of anhydrous aluminum chloride and 15 mL of dichloromethane. [2][4]3. Cool the mixture to 0 °C in an ice bath.
-
Dissolve 4.3 g of acetyl chloride in 10 mL of dichloromethane and add this solution to the addition funnel.
-
Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over 10 minutes.
-
Dissolve 6.8 g of 1,4-benzodioxane in 10 mL of dichloromethane and add this solution to the addition funnel.
-
Add the 1,4-benzodioxane solution dropwise to the reaction mixture over 10 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 15 minutes.
-
Carefully and slowly pour the reaction mixture into a beaker containing 25 g of ice and 15 mL of concentrated hydrochloric acid with stirring.
-
Transfer the mixture to a separatory funnel and collect the organic layer.
-
Extract the aqueous layer with 20 mL of dichloromethane.
-
Combine the organic layers and wash with two portions of saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Safety Precautions:
-
Anhydrous aluminum chloride reacts violently with water and is corrosive. Handle it in a dry environment and wear appropriate personal protective equipment.
-
Acetyl chloride is corrosive and a lachrymator. Handle it in a fume hood.
-
The quenching of the reaction with ice and acid is highly exothermic and liberates HCl gas. Perform this step slowly and with caution in a well-ventilated fume hood.
References
-
Preparation of 1,4-benzodioxane. PrepChem.com. [Link]
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
- Method for preparing pyrogallic acid by non-catalytic decarboxylation of gallic acid in high-temperature liquid aqueous medium.
-
Stereoselective synthesis of trans-dihydronarciclasine derivatives containing a 1,4-benzodioxane moiety. PubMed Central. [Link]
-
Experiment 1: Friedel-Crafts Acylation. University of Michigan. [Link]
- Process for preparation of 1,4-benzodioxane derivative.
-
A Discovery-Based Friedel-Crafts Acylation Experiment: Student-Designed Experimental Prodedure A. University of Michigan. [Link]
-
Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]
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Application Notes and Protocols: The Role of 1,4-Benzodioxan-6-yl methyl ketone in Modern Drug Discovery
Abstract
1,4-Benzodioxan-6-yl methyl ketone (CAS No. 2879-20-1) has emerged as a highly versatile and valuable scaffold in the field of medicinal chemistry and drug discovery. Its unique bicyclic structure, featuring a stable benzodioxan ring and a reactive methyl ketone group, provides an ideal starting point for the synthesis of a diverse range of biologically active molecules. This guide offers an in-depth exploration of its applications, providing researchers, scientists, and drug development professionals with detailed synthetic protocols, mechanistic insights, and a framework for leveraging this compound in the development of novel therapeutic agents. We will delve into its role in creating compounds with anti-inflammatory, neuroprotective, and antimicrobial properties, supported by field-proven methodologies and authoritative references.
Introduction: The Strategic Value of the Benzodioxan Scaffold
The 1,4-benzodioxane moiety is a privileged structure found in numerous biologically active natural products and synthetic compounds.[1][2] Its rigid conformation and the presence of two oxygen atoms are crucial for establishing key interactions with a variety of pharmacological targets, including G-protein coupled receptors and enzymes.[1] this compound, also known as 6-acetyl-1,4-benzodioxane, serves as a pivotal intermediate, harnessing the potential of this scaffold.[3][4] The ketone functional group acts as a versatile chemical handle, allowing for a wide array of subsequent modifications to explore structure-activity relationships (SAR).
This compound has been instrumental in the development of:
-
Analgesic and Anti-inflammatory Drugs : Serving as a core structure for molecules designed to mitigate pain and inflammation.[3]
-
Neuroprotective Agents : Derivatives have shown potential in modulating adrenergic, catecholaminergic, and dopaminergic systems, which are relevant for treating neurodegenerative diseases.[1]
-
Antimicrobial and Antiproliferative Agents : The scaffold is integral to compounds targeting essential prokaryotic proteins and enzymes involved in cell proliferation.[1]
Compound Profile and Handling
A thorough understanding of the physicochemical properties of a starting material is fundamental to successful and reproducible research.
| Property | Value | Reference(s) |
| CAS Number | 2879-20-1 | [5][6] |
| Molecular Formula | C₁₀H₁₀O₃ | [3][7] |
| Molecular Weight | 178.18 g/mol | [6][8] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 80-82 °C | [6] |
| Synonyms | 6-Acetyl-1,4-benzodioxane, 1-(2,3-Dihydrobenzo[b][3][6]dioxin-6-yl)ethanone | [3][9] |
| Solubility | Soluble in various organic solvents. | [9] |
Storage and Safety:
-
Storage: Store at 0-8°C in a tightly sealed container to ensure long-term stability.[3]
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses (eyeshields), gloves, and a dust mask (type N95), is recommended during handling.[6]
-
Hazard Class: Classified as a combustible solid.[6]
Core Application: A Building Block for Neuroprotective Agents
One of the most promising applications of this compound is in the synthesis of chalcone derivatives as potential inhibitors of human monoamine oxidase B (MAO-B).[10] MAO-B is a key enzyme in the degradation of dopamine, and its inhibition is a validated strategy for the treatment of Parkinson's disease and other neurodegenerative disorders. The benzodioxan moiety often serves as a crucial recognition element at the active site of such enzymes.
Caption: Synthetic workflow for producing bioactive chalcones.
Key Synthetic Protocols
Protocol 1: Synthesis of 1,4-Benzodioxan Chalcone Derivatives
This protocol details a Claisen-Schmidt condensation, a reliable method for forming the α,β-unsaturated ketone system characteristic of chalcones. The reaction's success hinges on the base-catalyzed condensation between the enolate of this compound and an aromatic aldehyde.
Objective: To synthesize (E)-3-(2,3-dihydrobenzo[b][3][6]dioxin-6-yl)-1-(thiophen-2-yl)prop-2-en-1-one, a potential MAO-B inhibitor.
Materials:
-
This compound
-
Thiophene-2-carboxaldehyde
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH)
-
Deionized water
-
Magnetic stirrer and stirring bar
-
Round-bottom flask
-
Ice bath
Step-by-Step Methodology:
-
Reagent Preparation: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound and 1.1 equivalents of the selected aromatic aldehyde (e.g., thiophene-2-carboxaldehyde) in ethanol.
-
Initiation of Reaction: Cool the flask in an ice bath to 0-5°C with continuous stirring.
-
Catalyst Addition: Prepare a solution of aqueous sodium hydroxide (e.g., 10% w/v) and add it dropwise to the stirred reaction mixture. The dropwise addition is crucial to control the exothermic reaction and prevent unwanted side products.
-
Reaction Monitoring: Maintain the temperature at 0-5°C for 30 minutes, then allow the reaction to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Product Isolation: Once the reaction is complete, pour the mixture into a beaker of cold deionized water. The chalcone product, being insoluble in water, will precipitate out as a solid.
-
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any residual NaOH. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final, high-purity chalcone derivative.[10]
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Quality Control and Purity Analysis by RP-HPLC
Ensuring the purity of synthetic intermediates and final compounds is paramount in drug discovery. This protocol provides a robust method for analyzing this compound and its derivatives.
Objective: To assess the purity of a synthesized batch of this compound using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[7]
| HPLC Parameter | Condition | Rationale |
| Column | Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent separation for compounds with moderate polarity. |
| Mobile Phase | Acetonitrile (MeCN) and Water with 0.1% Phosphoric Acid (or Formic Acid for MS) | The organic/aqueous mixture allows for gradient or isocratic elution to resolve impurities. Acid improves peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical separations, balancing resolution and run time. |
| Detection | UV at 254 nm or 280 nm | The aromatic nature of the compound provides strong chromophores for UV detection. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Column Temp. | 25°C (Ambient) | Ensures reproducible retention times. |
Step-by-Step Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in the mobile phase (or a compatible solvent like acetonitrile). Filter the sample through a 0.45 µm syringe filter before injection to remove particulates.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection and Data Acquisition: Inject the prepared sample and run the analysis. Record the chromatogram.
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The retention time should be consistent with a reference standard. This method is scalable and can be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[7]
Caption: Workflow for HPLC-based quality control analysis.
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategic starting material that provides access to a rich chemical space of pharmacologically relevant molecules. Its utility in constructing complex scaffolds for anti-inflammatory, neuroprotective, and antimicrobial agents underscores its importance in the drug discovery pipeline. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this versatile building block. Future research will likely expand its application into new therapeutic areas, further solidifying the 1,4-benzodioxan scaffold as a cornerstone of modern medicinal chemistry.
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Wang, L., et al. (2023). 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Retrieved from [Link]
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Application Note & Protocols: Leveraging 1,4-Benzodioxan-6-yl Methyl Ketone for the Synthesis of Potent and Selective MAO-B Inhibitors
Audience: Researchers, scientists, and drug development professionals in the fields of medicinal chemistry, neuropharmacology, and drug discovery.
Abstract: The inhibition of monoamine oxidase B (MAO-B) is a clinically validated strategy for the management of neurodegenerative disorders such as Parkinson's disease. This application note provides a comprehensive guide to the synthesis of a promising class of MAO-B inhibitors based on the 1,4-benzodioxan scaffold. Starting from the versatile building block, 1,4-benzodioxan-6-yl methyl ketone, we detail the synthesis of chalcone derivatives and their subsequent evaluation as potent and selective MAO-B inhibitors. This document outlines the scientific rationale, detailed experimental protocols, structure-activity relationship (SAR) insights, and methodologies for biochemical evaluation, aiming to equip researchers with the necessary knowledge to explore this chemical space for novel therapeutic agents.
Introduction: The Rationale for Targeting MAO-B with Benzodioxan-Based Chalcones
Monoamine oxidase B (MAO-B) is a flavin-containing enzyme located on the outer mitochondrial membrane, primarily responsible for the oxidative deamination of key neurotransmitters, including dopamine.[1][2] In neurodegenerative conditions like Parkinson's disease, the levels of dopamine in the brain are significantly depleted.[3] By inhibiting MAO-B, the catabolism of dopamine is reduced, thereby increasing its availability in the synaptic cleft.[1] This mechanism underlies the therapeutic efficacy of clinically used MAO-B inhibitors such as selegiline and rasagiline.[4]
Chalcones, characterized by a 1,3-diaryl-2-propen-1-one core, have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities.[5][6] The incorporation of a 1,4-benzodioxan moiety into the chalcone structure has been a particularly fruitful strategy for developing potent and selective MAO-B inhibitors.[7][8][9] The 1,4-benzodioxan ring system is thought to favorably interact with the active site of the MAO-B enzyme.[10] The synthetic accessibility of these chalcones, primarily through the Claisen-Schmidt condensation, allows for the systematic exploration of structure-activity relationships (SAR) by varying the substituents on the aromatic rings.[11]
This guide focuses on the synthesis of 1,4-benzodioxan-substituted chalcones from this compound and their evaluation as reversible and selective MAO-B inhibitors.[1][8]
Synthetic Strategy: Claisen-Schmidt Condensation
The most direct and widely employed method for synthesizing the target chalcones is the base-catalyzed Claisen-Schmidt condensation.[6][11] This reaction involves the condensation of an enolate, formed from this compound, with an aromatic or heteroaromatic aldehyde.
Diagram of the General Synthetic Workflow
Caption: General workflow for the synthesis of 1,4-benzodioxan-substituted chalcones via Claisen-Schmidt condensation.
Detailed Experimental Protocols
Protocol for the Synthesis of (E)-3-(Aryl)-1-(2,3-dihydrobenzo[b][7][13]dioxin-6-yl)prop-2-en-1-one
This protocol is a generalized procedure based on established methodologies for Claisen-Schmidt condensation.[5][11][12]
Materials:
-
This compound
-
Substituted aromatic or heteroaromatic aldehyde (e.g., 4-fluorobenzaldehyde, 3-bromobenzaldehyde)
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (e.g., 30-40% in water)
-
Deionized water
-
Mortar and pestle (for solvent-free conditions) or round-bottom flask with magnetic stirrer
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
Reactant Preparation: In a suitable reaction vessel (e.g., a 50 mL round-bottom flask), dissolve an equimolar amount of this compound (e.g., 1.0 mmol) and the desired substituted aldehyde (1.0 mmol) in a minimal amount of ethanol (e.g., 5-10 mL).
-
Initiation of Condensation: To the stirred solution, add the aqueous base (e.g., 30% NaOH) dropwise at room temperature. The reaction mixture may change color and become cloudy as the product precipitates.
-
Reaction Monitoring: Stir the reaction mixture for 2-4 hours at room temperature. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of hexane:ethyl acetate, 8:2 v/v). The starting materials should be consumed, and a new, typically lower Rf spot corresponding to the chalcone product should appear.
-
Work-up and Isolation: Upon completion, pour the reaction mixture into cold water. The solid precipitate is the crude chalcone product.
-
Purification: Collect the solid by vacuum filtration and wash thoroughly with water to remove the base. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure chalcone derivative.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as Melting Point, TLC, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.
Causality behind Experimental Choices:
-
Base Catalyst: The base is crucial for deprotonating the α-carbon of the ketone, forming the reactive enolate ion.
-
Solvent: Ethanol is a common solvent as it dissolves the reactants and is compatible with the aqueous base.
-
Room Temperature: The reaction is often efficient at room temperature, minimizing side reactions.
-
Recrystallization: This is a straightforward and effective method for purifying the solid chalcone product.
In Vitro Evaluation of MAO-B Inhibition
The inhibitory activity of the synthesized chalcones against human MAO-A and MAO-B is typically assessed using a fluorometric or LC-MS/MS-based assay.[13][14] The kynuramine assay is a widely used fluorometric method.[4][15]
Diagram of the MAO-B Inhibition Assay Workflow
Caption: Workflow for the in vitro determination of MAO-B inhibitory activity using the kynuramine assay.
Protocol for MAO-B Inhibition Assay (Kynuramine Method)
This protocol is adapted from established in vitro enzyme-inhibition assays.[13][15]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Synthesized chalcone derivatives (test compounds) dissolved in DMSO
-
Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)[13]
-
96-well microplate (black, for fluorescence)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Reagent Preparation: Prepare stock solutions of the substrate, test compounds, and positive controls in appropriate solvents (kynuramine in buffer, compounds in DMSO).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer.
-
A solution of the test compound at various concentrations (typically in a serial dilution, e.g., from 0.01 µM to 100 µM).
-
Recombinant human MAO-B enzyme solution.
-
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the kynuramine substrate solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a specific duration (e.g., 30 minutes).
-
Reaction Termination and Detection: Stop the reaction (e.g., by adding a strong base like NaOH). Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of approximately 310 nm and an emission wavelength of approximately 400 nm.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without any inhibitor. Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Selectivity Index (SI): To determine the selectivity for MAO-B, perform the same assay using MAO-A. The SI is calculated as the ratio of the IC50 for MAO-A to the IC50 for MAO-B (SI = IC50(MAO-A) / IC50(MAO-B)). A higher SI value indicates greater selectivity for MAO-B.[14]
Structure-Activity Relationship (SAR) and Data Presentation
The inhibitory potency and selectivity of 1,4-benzodioxan-substituted chalcones are highly dependent on the nature and position of substituents on the second aromatic ring (Ring B).
Key SAR Insights:
-
Electron-withdrawing groups such as halogens (F, Cl, Br) on Ring B often enhance MAO-B inhibitory activity.[7][8]
-
The position of the substituent is critical. For instance, a 4-fluoro or a 3-bromo-4-fluoro substitution pattern on the phenyl ring has been shown to result in highly potent inhibitors.[8][9]
-
Replacing the phenyl ring with certain heterocyclic rings like thiophene can also yield potent MAO-B inhibitors.[7]
Table 1: MAO-B Inhibitory Activity of Selected 1,4-Benzodioxan-Substituted Chalcones
| Compound ID | Ring B Substituent | hMAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B | Reference |
| 1 | 4-Fluorophenyl | 0.049 | >408 | [7] |
| 2 | 3-Bromo-4-fluorophenyl | 0.026 | >1538 | [8][16] |
| 3 | Thien-2-yl | 0.11 | >333 | [7] |
| 4 | 4-Dimethylaminophenyl | 0.020 | - | [7] |
| Safinamide | (Reference Drug) | 0.019 | - | [7] |
| Rasagiline | (Reference Drug) | 0.069 | - | [1] |
Note: The data presented is a compilation from various literature sources and is intended for comparative purposes.
Conclusion and Future Directions
This compound is a valuable starting material for the synthesis of a diverse library of chalcone derivatives with potent and selective MAO-B inhibitory activity. The straightforward Claisen-Schmidt condensation allows for rapid access to these compounds, facilitating extensive SAR studies. Many of the synthesized analogs exhibit reversible and competitive inhibition of MAO-B, which can be a desirable characteristic for reducing potential side effects associated with irreversible inhibitors.[8][17] The most potent compounds from these series, with IC50 values in the nanomolar range and high selectivity over MAO-A, represent promising leads for the development of novel therapeutics for neurodegenerative diseases.[7][8][9]
Future research in this area could focus on:
-
Further optimization of the chalcone scaffold to enhance potency and drug-like properties.
-
In vivo evaluation of lead compounds in animal models of Parkinson's disease.
-
Exploration of the multi-target potential of these compounds, as some chalcones have shown additional activities such as anti-inflammatory and antioxidant effects.[7]
References
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Kong, F., Sun, D., Mu, M., Jiang, Y., Wang, B., & Hu, Y. (2020). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1513–1523. Available from: [Link]
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Mathew, B., et al. (2019). SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 585-593. Available from: [Link]
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ResearchGate. (n.d.). SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. Available from: [Link]
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Semantic Scholar. (n.d.). SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs. Available from: [Link]
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PubMed. (2020). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Available from: [Link]
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PubMed Central. (2020). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Available from: [Link]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Available from: [Link]
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MDPI. (2021). Replacement of Chalcone-Ethers with Chalcone-Thioethers as Potent and Highly Selective Monoamine Oxidase-B Inhibitors and Their Protein-Ligand Interactions. Molecules, 26(23), 7291. Available from: [Link]
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Chemical Review and Letters. (2025). New Synthesis of Chalcone Derivatives and Their Applications. Chemical Review and Letters, 8, 329-351. Available from: [Link]
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Taylor & Francis Online. (2021). Morpholine-based chalcones as dual-acting monoamine oxidase-B and acetylcholinesterase inhibitors: synthesis and biochemical investigations. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1336-1346. Available from: [Link]
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National Institutes of Health. (2023). Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. Molecules, 28(22), 7586. Available from: [Link]
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ResearchGate. (2020). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Available from: [Link]
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PubMed Central. (2022). Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations. RSC Medicinal Chemistry, 13(12), 1506-1517. Available from: [Link]
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Jetir.org. (n.d.). SYNTHESIS OF CHALCONES. Available from: [Link]
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Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development. Available from: [Link]
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ScienceDirect. (2023). Chemistry and synthetic methodologies of chalcones and their derivatives: A review. Results in Chemistry, 5, 100832. Available from: [Link]
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Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition [PDF]. Available from: [Link]
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R Discovery. (2020). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Available from: [Link]
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SpringerLink. (2023). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach. Journal of the Iranian Chemical Society, 20, 2419-2448. Available from: [Link]
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International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. Available from: [Link]
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Royal Society of Chemistry. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 12(7), 1099-1122. Available from: [Link]
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PubMed. (1988). Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity. Available from: [Link]
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Preparation of 1,4-Benzodioxan-Substituted Chalcones: An Application and Protocol Guide
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure featuring two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is a privileged scaffold in medicinal chemistry, imparting a wide array of biological activities. Among the vast diversity of chalcone derivatives, those incorporating the 1,4-benzodioxan moiety have garnered significant attention from researchers in drug discovery. The 1,4-benzodioxan ring system is a key pharmacophore in several clinically successful drugs, and its incorporation into the chalcone framework has led to the development of potent and selective therapeutic agents, notably as inhibitors of human monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders.[1] This guide provides a comprehensive overview of the synthetic methodology for preparing 1,4-benzodioxan-substituted chalcones, complete with detailed protocols, mechanistic insights, and characterization data to aid researchers in this field.
Synthetic Strategy Overview
The principal synthetic route to 1,4-benzodioxan-substituted chalcones is the Claisen-Schmidt condensation , a robust and versatile base-catalyzed reaction.[2][3][4] This reaction involves the condensation of a substituted aromatic aldehyde with a ketone bearing α-hydrogens. In the context of this guide, the key precursors are a 1,4-benzodioxan-substituted ketone and various aromatic aldehydes.
A logical workflow for the synthesis is outlined below:
Figure 1: General workflow for the preparation of 1,4-benzodioxan-substituted chalcones.
Part 1: Synthesis of Key Precursor: 1-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)ethanone
The most common ketone precursor for the target chalcones is 1-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)ethanone. While commercially available, its synthesis from 1,4-benzodioxan is a straightforward and cost-effective procedure via the Friedel-Crafts acylation .[1][6][7][8]
Mechanism of Friedel-Crafts Acylation
The reaction proceeds through an electrophilic aromatic substitution mechanism. A strong Lewis acid, typically aluminum chloride (AlCl₃), activates the acylating agent (acetyl chloride) to form a highly electrophilic acylium ion. The electron-rich 1,4-benzodioxan ring then attacks the acylium ion, followed by deprotonation to restore aromaticity and yield the desired ketone.
Figure 2: Mechanism of Friedel-Crafts acylation of 1,4-benzodioxane.
Protocol 1: Friedel-Crafts Acylation of 1,4-Benzodioxan
Materials:
-
1,4-Benzodioxan
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute aqueous solution
-
Water (H₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas outlet to a trap), suspend anhydrous AlCl₃ (1.2 equivalents) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Cool the suspension in an ice bath to 0 °C. Add a solution of 1,4-benzodioxan (1.0 equivalent) in anhydrous DCM to the flask.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. This will quench the reaction and dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude 1-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)ethanone can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Part 2: Synthesis of 1,4-Benzodioxan-Substituted Chalcones via Claisen-Schmidt Condensation
The core reaction for synthesizing the target chalcones is the base-catalyzed Claisen-Schmidt condensation.[2][3][4]
Mechanism of Base-Catalyzed Claisen-Schmidt Condensation
The reaction proceeds in three main steps:
-
Enolate Formation: A strong base (e.g., NaOH or KOH) abstracts an acidic α-hydrogen from the acetyl group of 1-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)ethanone to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde, forming a tetrahedral alkoxide intermediate.
-
Dehydration: The alkoxide is protonated by the solvent (e.g., ethanol) to form a β-hydroxy ketone (aldol adduct), which readily undergoes base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated ketone (chalcone).
Figure 3: Mechanism of the Claisen-Schmidt condensation.
Protocol 2: General Procedure for Chalcone Synthesis
Materials:
-
Substituted aromatic aldehyde
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 30-50%)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve 1-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)ethanone (1.0 equivalent) and the desired substituted aromatic aldehyde (1.0 equivalent) in ethanol.
-
Base Addition: Cool the solution in an ice bath and slowly add the aqueous NaOH or KOH solution dropwise with vigorous stirring.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours.[1] The formation of a precipitate often indicates product formation. The reaction progress can be monitored by TLC.
-
Isolation: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl to neutralize the excess base.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature.
Part 3: Purification and Characterization
Purification by Recrystallization
The crude chalcone product is typically purified by recrystallization to obtain a crystalline solid with high purity.[1] Ethanol is a commonly used solvent for this purpose.
Protocol 3: Recrystallization from Ethanol
-
Dissolve the crude chalcone in a minimum amount of hot ethanol in an Erlenmeyer flask.
-
If there are any insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
To maximize the yield, place the flask in an ice bath for about 20-30 minutes.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold ethanol.
-
Dry the crystals to a constant weight.
Characterization: A Representative Example
Compound: (E)-1-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one[1]
-
Appearance: Yellow solid
-
Melting Point: 410–411 K[5]
-
FT-IR (ν, cm⁻¹): 1655 (C=O), 1575 (C=C)[1]
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.71 (d, 1H, β-CH), 7.92 (d, 2H, Ar-H), 7.62 (d, 2H, Ar-H), 7.23 (d, 1H, 2,3-dihydrobenzo[1][5]dioxine Ar-H), 7.21 (d, 1H, 2,3-dihydrobenzo[1][5]dioxine Ar-H), 7.01 (d, 1H, α-CH), 6.93 (s, 1H, 2,3-dihydrobenzo[1][5]dioxine Ar-H), 4.14 (m, 4H, 1,4-dioxane CH₂)[1]
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 196.1, 156.5, 149.8, 145.1, 133.5, 133.3, 129.0, 128.7, 122.1, 121.4, 121.3, 112.0, 106.8, 64.2[1]
Data Summary: Synthesis of Various 1,4-Benzodioxan-Substituted Chalcones
The Claisen-Schmidt condensation is highly versatile, allowing for the synthesis of a diverse library of chalcones by varying the aromatic aldehyde.
| Entry | Aromatic Aldehyde | Product | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | (E)-1-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)-3-(4-chlorophenyl)prop-2-en-1-one | ~85 |
| 2 | 3,4,5-Trimethoxybenzaldehyde | (E)-1-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | 71 |
| 3 | Benzaldehyde | (E)-1-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)-3-phenylprop-2-en-1-one | ~80 |
| 4 | 4-Methoxybenzaldehyde | (E)-1-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | ~88 |
| 5 | 4-Nitrobenzaldehyde | (E)-1-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)-3-(4-nitrophenyl)prop-2-en-1-one | ~90 |
Yields are approximate and can vary based on specific reaction conditions and purification methods.
Conclusion
The synthesis of 1,4-benzodioxan-substituted chalcones is readily achievable through a two-step process involving Friedel-Crafts acylation to prepare the key ketone precursor, followed by a Claisen-Schmidt condensation with various aromatic aldehydes. The protocols provided herein are robust and can be adapted for the synthesis of a wide range of derivatives for applications in drug discovery and materials science. The straightforward nature of the synthesis, coupled with the significant biological activities of the resulting compounds, makes this an attractive area for further research and development.
References
-
Vinaya, et al. (2023). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 7), 674–677. [Link]
-
Claisen, L., & Claparède, A. (1881). Condensationen von Ketonen mit Aldehyden. Berichte der deutschen chemischen Gesellschaft, 14(1), 2460–2468. [Link]
-
PraxiLabs. Claisen Schmidt Reaction (Mixed Aldol Condensation). [Link]
-
ResearchGate. (2023). The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)prop-2-en-1-one. [Link]
-
Wikipedia. Claisen–Schmidt condensation. [Link]
-
Preprints.org. (2023). Three-Step Synthesis of (E)-1-(2-(Pyridin-2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one as a Potential Ligand for Transition Metals. [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]
-
Claisen-Schmidt Condensation - University of Missouri–St. Louis. [Link]
-
YouTube. (2011). Experiment 14: Friedel-Crafts Acylation. [Link]
Sources
- 1. The synthesis, crystal structure and spectroscopic analysis of (E)-3-(4-chlorophenyl)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)prop-2-en-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 3. Claisen-Schmidt Condensation [cs.gordon.edu]
- 4. praxilabs.com [praxilabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
Application Note: A Validated Reverse-Phase HPLC Method for Purity Determination of 1,4-Benzodioxan-6-yl methyl ketone
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 1,4-Benzodioxan-6-yl methyl ketone (CAS No. 2879-20-1). As a critical intermediate in the synthesis of various pharmaceuticals, ensuring the purity of this compound is paramount for the quality and safety of the final active pharmaceutical ingredient (API)[1]. The described isocratic reverse-phase method utilizes a C18 stationary phase and UV detection, providing excellent selectivity, precision, and accuracy. This document provides a comprehensive protocol, from sample preparation to data analysis, and is intended for researchers, quality control analysts, and drug development professionals.
Introduction and Scientific Rationale
This compound is a versatile chemical intermediate whose benzodioxane ring structure is a key scaffold in medicinal chemistry, notably in the development of anti-inflammatory and analgesic agents[1]. The purity of such intermediates directly impacts the impurity profile, efficacy, and safety of the final drug product. Therefore, a reliable and validated analytical method for purity assessment is a regulatory and scientific necessity.
High-Performance Liquid Chromatography (HPLC) is the technique of choice for this analysis due to its high resolving power and sensitivity for non-volatile and thermally labile compounds. A reverse-phase (RP) mode was selected for this method, as it is highly effective for separating aromatic and moderately polar compounds like ketones[2][3]. The hydrophobic C18 stationary phase provides strong retention for the aromatic ring system of the analyte, while a mobile phase of acetonitrile and water allows for fine-tuning of the retention and elution characteristics[4]. This approach ensures a robust separation of the main component from potential process-related impurities and degradation products. The method's development and validation are guided by the principles outlined in the ICH Q2(R1) guideline to ensure it is fit for its intended purpose[5][6][7].
Analytical Workflow Overview
The following diagram illustrates the complete workflow for the purity analysis of this compound, from initial preparation to the final purity calculation.
Caption: Workflow for HPLC Purity Analysis.
Instrumentation, Reagents, and Materials
| Category | Item |
| Instrumentation | HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or DAD detector. |
| Analytical balance (0.01 mg readability). | |
| Data acquisition and processing software (e.g., Chromeleon™, Empower™). | |
| Chromatography | Column: C18, 4.6 x 150 mm, 5 µm particle size (e.g., Waters SunFire™ C18, Agilent Zorbax™).[8] |
| Reagents | This compound Reference Standard (>99.5% purity). |
| Acetonitrile (ACN): HPLC grade or higher. | |
| Water: HPLC grade or ultrapure (e.g., Milli-Q®). | |
| Labware | Volumetric flasks (Class A), Pipettes (calibrated), Autosampler vials with caps. |
Detailed Analytical Protocol
Chromatographic Conditions
| Parameter | Condition | Justification |
| Stationary Phase | C18 (L1), 4.6 x 150 mm, 5 µm | Provides excellent hydrophobic interaction for retaining the aromatic ketone, ensuring good peak shape and resolution from polar impurities.[2] |
| Mobile Phase | Acetonitrile : Water (60:40 v/v) | An optimized ratio that provides adequate retention (k' > 2) and a reasonable run time. This composition is typical for RP-HPLC of such compounds.[4] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, ensuring optimal efficiency and backpressure. |
| Injection Volume | 10 µL | A small volume to prevent peak distortion and column overloading. |
| Column Temp. | 30 °C | Maintains consistent retention times and improves peak symmetry by reducing mobile phase viscosity. |
| Detection | UV at 275 nm | The benzodioxane ring system exhibits strong absorbance at this wavelength, providing high sensitivity for the main peak and related impurities. |
| Run Time | 10 minutes | Sufficient to allow for the elution of the main peak and any late-eluting impurities. |
Preparation of Solutions
Mobile Phase Preparation:
-
Measure 600 mL of HPLC-grade acetonitrile and 400 mL of HPLC-grade water into a 1 L graduated cylinder.
-
Transfer to a suitable solvent reservoir, mix thoroughly, and degas for 15 minutes using sonication or vacuum filtration.
Diluent Preparation:
-
Use the mobile phase (Acetonitrile:Water, 60:40 v/v) as the diluent for all standard and sample preparations to ensure solvent compatibility and prevent peak distortion.
Standard Solution Preparation (Concentration: ~0.1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL Class A volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes or until fully dissolved.
-
Allow the solution to return to room temperature, then dilute to the mark with diluent and mix thoroughly.
Test Sample Preparation (Concentration: ~0.1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound test sample into a 100 mL Class A volumetric flask.
-
Follow steps 2 and 3 from the Standard Solution Preparation.
System Suitability Testing (SST)
Before commencing sample analysis, the system's performance must be verified. This is a core tenet of creating a self-validating and trustworthy protocol.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of the Standard Solution (0.1 mg/mL).
-
Evaluate the results against the criteria in the table below. The analysis can only proceed if all SST criteria are met.
| Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is crucial for accurate integration. |
| Theoretical Plates (N) | ≥ 2000 | Indicates column efficiency and good separation performance. |
| Relative Standard Deviation (RSD) | ≤ 2.0% for Peak Area | Demonstrates the precision and repeatability of the analytical system. |
Analytical Procedure
-
Set up the injection sequence as follows:
-
1 x Blank (Diluent)
-
5 x Standard Solution (for SST)
-
1 x Standard Solution (for bracketing)
-
2 x Test Sample Solution
-
1 x Standard Solution (for bracketing)
-
-
Execute the sequence.
-
Ensure the retention time of the main peak in the sample chromatogram corresponds to that of the standard.
Calculation of Purity
The purity is determined using the area percent method, which assumes that all components have a similar response factor at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Area of Main Peak: The integrated area of the this compound peak in the sample chromatogram.
-
Total Area of All Peaks: The sum of the integrated areas of all peaks in the chromatogram (disregard any peaks from the blank and those below a reporting threshold, e.g., 0.05%).
Method Validation Summary
This method should be fully validated according to ICH Q2(R1) guidelines before routine use.[9] The following table summarizes the key validation parameters and typical acceptance criteria.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The peak for the analyte is pure and resolved from potential impurities and degradation products. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over the concentration range (e.g., 50% to 150% of nominal). |
| Precision (RSD%) | Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0% |
| Accuracy | Mean recovery of 98.0% to 102.0% for spiked samples at three concentration levels. |
| Range | The range for which linearity, accuracy, and precision are demonstrated. |
| Robustness | No significant impact on results from minor variations in method parameters (flow rate, temp., etc.). |
Conclusion
The HPLC method detailed in this application note provides a reliable, precise, and accurate means for determining the purity of this compound. The use of a standard C18 column with an isocratic mobile phase makes the method straightforward to implement in a typical quality control laboratory. Adherence to the system suitability criteria and proper method validation in accordance with ICH guidelines will ensure that the data generated is trustworthy and suitable for regulatory purposes.[5][10]
References
- Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
- SIELC Technologies. (2018, May 16). This compound.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- ICH. Quality Guidelines.
- Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Chem-Impex. This compound.
- Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
- Waters Corporation. Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants.
- INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC.
- SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.
- Axion Labs. (2025, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pp.bme.hu [pp.bme.hu]
- 3. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 4. This compound | SIELC Technologies [sielc.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. starodub.nl [starodub.nl]
- 8. waters.com [waters.com]
- 9. fda.gov [fda.gov]
- 10. ICH Official web site : ICH [ich.org]
Application Note: A Guide to the Structural Elucidation of Benzodioxan Derivatives Using ¹H and ¹³C NMR Spectroscopy
Abstract
Benzodioxan derivatives represent a cornerstone scaffold in medicinal chemistry, integral to the development of therapeutic agents with a wide range of biological activities. Unambiguous structural characterization is paramount for advancing drug discovery and development programs. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for the complete structural elucidation of these molecules in solution. This comprehensive guide provides researchers, scientists, and drug development professionals with detailed protocols and in-depth insights into the application of ¹H and ¹³C NMR spectroscopy for the characterization of benzodioxan derivatives. We will explore fundamental principles, sample preparation, spectral acquisition, and detailed interpretation, including the use of advanced 2D NMR techniques to resolve complex structures.
Introduction: The Significance of Benzodioxan and NMR
The 1,4-benzodioxan moiety is a privileged heterocyclic structure found in numerous pharmacologically active compounds. Its unique conformational properties and ability to engage with various biological targets have led to its incorporation into drugs targeting α-adrenoreceptors and serotonin receptors, among others[1]. The precise arrangement of substituents on both the aromatic and dioxane rings dictates the molecule's biological function. Consequently, rigorous structural verification is not merely a procedural step but a critical component of establishing structure-activity relationships (SAR).
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for determining the molecular structure of organic compounds in solution[2][3]. It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. This application note serves as a practical guide to leveraging one-dimensional (¹H, ¹³C) and two-dimensional NMR techniques for the confident characterization of novel benzodioxan derivatives.
Foundational NMR Principles for Structural Analysis
The principle of NMR relies on the intrinsic quantum mechanical property of atomic nuclei called spin. When placed in a strong external magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, align in specific orientations, creating distinct energy levels[2][4]. By applying radiofrequency pulses, we can induce transitions between these energy levels. The subsequent relaxation of the nuclei back to their ground state emits a signal whose frequency provides a wealth of structural information[2].
Key parameters derived from NMR spectra include:
-
Chemical Shift (δ): The position of a signal along the x-axis (in parts per million, ppm) indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (higher ppm), while electron-donating groups cause an upfield shift[4].
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents, providing a quantitative count of protons of a specific type[4][5]. Integration is not typically used for routine ¹³C NMR due to relaxation effects[6].
-
Spin-Spin Coupling (J-coupling): The interaction between the spins of neighboring nuclei causes signals to split into multiple lines (multiplicity). The pattern of splitting (e.g., doublet, triplet) reveals the number of adjacent protons, and the coupling constant (J, in Hz) provides information on dihedral angles and bond connectivity[4].
Experimental Workflow: From Sample to Spectrum
Achieving high-quality, reproducible NMR data begins with meticulous sample preparation and standardized acquisition protocols.
Protocol 1: NMR Sample Preparation
The objective of this protocol is to prepare a homogeneous, particle-free solution of the benzodioxan derivative in a suitable deuterated solvent.
Materials:
-
Benzodioxan derivative sample (5-25 mg for ¹H NMR; 50-100 mg for ¹³C NMR)[7].
-
High-quality 5 mm NMR tubes and caps[8].
-
Deuterated solvent (e.g., Chloroform-d, DMSO-d₆, Acetone-d₆)[9][10].
-
Glass Pasteur pipettes and bulbs.
-
Glass wool or Kimwipes for filtration.
-
Small vial for initial dissolution.
-
Internal standard (e.g., Tetramethylsilane, TMS), often pre-mixed in the solvent.
Step-by-Step Methodology:
-
Weigh the Sample: Accurately weigh the required amount of the benzodioxan derivative into a small, clean, dry vial. The necessary quantity depends on the molecular weight and the type of experiment being performed[7][11].
-
Select the Solvent: Choose a deuterated solvent in which the compound is readily soluble. Deuterated solvents are essential as they are "invisible" in ¹H NMR spectra and provide a lock signal for the spectrometer to maintain field stability[9][12]. For non-polar benzodioxan derivatives, Chloroform-d (CDCl₃) is a common choice, while more polar analogs may require DMSO-d₆ or Methanol-d₄[9][13].
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial[11]. Vortex or gently agitate the vial until the sample is completely dissolved.
-
Filter the Solution: To ensure magnetic field homogeneity and prevent poor spectral resolution, it is critical to remove any particulate matter[14]. Tightly pack a small plug of glass wool or a piece of a Kimwipe into a Pasteur pipette. Transfer the sample solution through this filter directly into a clean NMR tube[8][14]. The final solution should be completely transparent.
-
Cap and Label: Securely cap the NMR tube. Label the tube clearly near the top with a permanent marker. Avoid using tape or paper labels on the main body of the tube[14].
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants[8].
Figure 1. Workflow for preparing a high-quality NMR sample.
Protocol 2: Standard NMR Data Acquisition Parameters
The following are typical starting parameters for acquiring spectra on a 400 or 500 MHz NMR spectrometer. These may need to be optimized depending on the sample concentration and the specific instrument.
| Parameter | ¹H NMR (Proton) | ¹³C NMR (Carbon) | Rationale & Causality |
| Pulse Program | Standard single pulse (e.g., zg30) | Standard proton-decoupled (e.g., zgpg30) | A 30° pulse angle is a good compromise between signal intensity and faster relaxation for quantitative ¹H spectra. Proton decoupling in ¹³C NMR collapses multiplets into singlets, simplifying the spectrum and improving the signal-to-noise ratio. |
| Spectral Width | -2 to 12 ppm | 0 to 220 ppm | This range covers the vast majority of proton signals in organic molecules. The chemical shift range for carbon is much larger than for protons due to greater sensitivity of the carbon nucleus to its electronic environment[6]. |
| Number of Scans | 8 to 16 | 256 to 1024+ | Fewer scans are needed for ¹H due to its high natural abundance (~99.98%). More scans are required for ¹³C due to its low natural abundance (~1.1%) and lower gyromagnetic ratio, which result in lower sensitivity[11]. |
| Relaxation Delay (d1) | 1-2 seconds | 2-5 seconds | This delay allows the nuclei to return to equilibrium between pulses. Longer delays are needed for quaternary carbons in ¹³C NMR, which relax more slowly. |
| Acquisition Time (aq) | 2-4 seconds | 1-2 seconds | Defines the data collection period. A longer acquisition time leads to better resolution. |
Spectral Interpretation of the Benzodioxan Scaffold
A systematic approach to interpreting the NMR spectra of benzodioxan derivatives involves analyzing distinct regions and signal patterns associated with the core structure.
Figure 2. Numbering scheme for the 1,4-benzodioxan scaffold.
¹H NMR Spectral Features
The proton spectrum can be divided into two main regions: the aromatic region (typically 6.5-8.0 ppm) and the aliphatic region (typically 4.0-4.5 ppm).
-
Aromatic Protons (H5, H6, H7, H8):
-
In an unsubstituted 1,4-benzodioxan, these four protons appear around 6.8-6.9 ppm as a complex multiplet[15].
-
Substitution on the aromatic ring dramatically simplifies the patterns. For instance, a single substituent at the C6 position will result in three distinct signals: a doublet for H5, a doublet of doublets for H7, and a doublet for H8, with coupling constants characteristic of ortho and meta relationships.
-
-
Aliphatic Protons (H2, H3):
-
The four protons on the dioxane ring are chemically equivalent but magnetically non-equivalent, often presenting as a complex multiplet or a singlet depending on the solvent and spectrometer field strength. In CDCl₃, they typically appear as a sharp singlet around 4.2-4.3 ppm[16].
-
Substitution at the C2 or C3 position breaks this symmetry, leading to more complex splitting patterns (e.g., ABC or ABX systems) that can be analyzed to determine stereochemistry[1]. For example, in ethyl 1,4-benzodioxan-2-carboxylate, the protons at C2 and C3 become distinct and show complex multiplets[17].
-
¹³C NMR Spectral Features
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
-
Aromatic Carbons (C4a, C5, C6, C7, C8, C8a):
-
The oxygen-bearing quaternary carbons (C4a, C8a) are downfield, typically appearing around 143 ppm[18].
-
The protonated aromatic carbons (C5, C6, C7, C8) resonate in the 117-122 ppm range[16][18].
-
The chemical shifts of these carbons are highly sensitive to the electronic effects of substituents, making ¹³C NMR a powerful tool for confirming substitution patterns.
-
-
Aliphatic Carbons (C2, C3):
Table 1: Typical NMR Data for Unsubstituted 1,4-Benzodioxan
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| C2 / C3 | ~4.27 (s, 4H)[16] | ~64.4[16][18] |
| C4a / C8a | - | ~143.4[18] |
| C5 / C8 | ~6.88 (m, 2H)[15] | ~121.5[18] |
| C6 / C7 | ~6.88 (m, 2H)[15] | ~117.2[18] |
| Data acquired in CDCl₃. Chemical shifts are approximate and can vary with solvent and substitution. |
Advanced 2D NMR Techniques for Unambiguous Assignments
For complex or heavily substituted benzodioxan derivatives, 1D NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR experiments are essential for resolving ambiguities and confirming the complete molecular structure[19][20].
-
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. Cross-peaks in a COSY spectrum connect signals from protons that are typically two or three bonds apart. It is invaluable for tracing out the connectivity of protons within the aromatic and dioxane rings.
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹JCH coupling). It provides a definitive map of which protons are bonded to which carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart (long-range coupling). HMBC is crucial for piecing together the molecular skeleton, connecting substituted fragments to the benzodioxan core, and assigning quaternary carbons.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is the primary technique for determining relative stereochemistry and conformational preferences.
Figure 3. Logical relationships between 1D and 2D NMR experiments for structure elucidation.
Conclusion
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural characterization of benzodioxan derivatives. A thorough understanding of the characteristic chemical shifts and coupling patterns of the core scaffold, combined with meticulous experimental technique, enables the routine analysis of simple analogs. For more complex structures, a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, provides the necessary data to assemble the complete molecular architecture with confidence. The protocols and interpretive guidelines presented in this note serve as a robust framework for researchers engaged in the synthesis and development of novel benzodioxan-based compounds.
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Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link].
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UCHEM. (2025, August 28). Deuterated Solvents: Essential Reagents for Accurate NMR Analysis. Retrieved from [Link].
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Idris, N., Anderson, A.J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Retrieved from [Link].
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Wang, Z., et al. (2019). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Molecules, 24(15), 2755. Retrieved from [Link].
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Pinto, D. C. G. A., Santos, C. M. M., & Silva, A. M. S. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Recent Research Developments in Heterocyclic Chemistry, 397-475. Retrieved from [Link].
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Bhacca, N. S., & Williams, D. H. (1962). The N.m.r. Spectra of Heterocyclic Compounds. I. The Spectra of 1,4-Dioxanes, 1,3-Dioxolanes, and 1,4;5,8-Naphthodioxane. The Journal of Organic Chemistry, 27(9), 3274-3277. Retrieved from [Link].
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Aryal, S. (2022). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes. Retrieved from [Link].
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NPTEL-NOC IITM. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Retrieved from [Link].
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Cacciari, B., et al. (2002). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9. From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α1D-Adrenoreceptor Antagonists, 5-HT1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 45(23), 5036-5045. Retrieved from [Link].
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Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298. Retrieved from [Link].
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Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298. Retrieved from [Link].
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O'Connor, J. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link].
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Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. Retrieved from [Link].
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Application Note & Protocols: 1,4-Benzodioxan-6-yl methyl ketone as a Strategic Intermediate for the Synthesis of Imidazoline-Based Analgesics
Abstract
The 1,4-benzodioxan scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] This document provides a detailed guide for researchers on the utilization of a key derivative, 1,4-Benzodioxan-6-yl methyl ketone (also known as 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone), as a versatile intermediate in the synthesis of potent analgesics.[3][4] Specifically, we delineate the synthetic pathway toward imidazoline-based α2-adrenoceptor antagonists, such as Idazoxan, which have been investigated for their analgesic properties.[5] This guide includes step-by-step protocols for the synthesis of the ketone intermediate, its subsequent conversion to a model analgesic compound, detailed characterization methods, and an exploration of the underlying pharmacological mechanisms.
The 1,4-Benzodioxan Scaffold: A Cornerstone in Drug Discovery
The 1,4-benzodioxan moiety is prevalent in a wide array of pharmaceuticals, including α-blockers, antipsychotics, and serotonin receptor agonists.[1][6] Its rigid, bicyclic structure provides a well-defined conformational framework that allows for precise orientation of functional groups, facilitating strong and specific interactions with biological targets. Furthermore, the ether linkages are relatively stable in vivo, contributing to favorable pharmacokinetic profiles. Its utility as a scaffold is well-established in designing antagonists for α1- and α2-adrenoceptors, targets critically involved in nociceptive (pain) signaling pathways.[1][7]
Synthesis of the Key Intermediate: this compound (3)
The most common and efficient method for synthesizing the title ketone is through the Friedel-Crafts acylation of 1,4-benzodioxan (1). This electrophilic aromatic substitution reaction introduces an acetyl group onto the electron-rich aromatic ring.
Protocol 2.1: Friedel-Crafts Acylation of 1,4-Benzodioxan
This protocol describes the synthesis of this compound (3) from 1,4-benzodioxan (1) and acetyl chloride (2).
Causality and Experimental Rationale:
-
Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is used as a Lewis acid to activate the acetyl chloride, generating a highly electrophilic acylium ion, which is necessary for the electrophilic attack on the benzodioxan ring.
-
Solvent: Dichloromethane (DCM) is an ideal solvent as it is inert under the reaction conditions and effectively dissolves the reactants.
-
Temperature Control: The reaction is initially cooled to 0°C to control the exothermic reaction between AlCl₃ and acetyl chloride and to prevent side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
-
Work-up: The reaction is quenched with ice-cold water to hydrolyze the aluminum complexes and unreacted acylating agent. Extraction with an organic solvent followed by washing with base (NaHCO₃) and brine removes acidic impurities and residual salts, respectively.
Materials:
-
1,4-Benzodioxan (1)
-
Acetyl chloride (2)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Ice
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and fume hood
Step-by-Step Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Add anhydrous AlCl₃ (1.2 equivalents) to the flask and suspend it in anhydrous DCM under a nitrogen atmosphere.
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the suspension via the dropping funnel. Stir for 15 minutes.
-
Add a solution of 1,4-benzodioxan (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and stir until the vigorous reaction ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to yield pure this compound (3) as a solid.
Diagram 1: Synthesis Workflow for the Ketone Intermediate
Caption: Workflow for the synthesis of this compound.
Application Protocol: Synthesis of 2-(2,3-dihydro-1,4-benzodioxin-2-yl)-4,5-dihydro-1H-imidazole (Idazoxan)
This section details the conversion of the ketone intermediate into a model analgesic agent, Idazoxan, a potent α2-adrenoceptor antagonist.[5][8] The synthesis proceeds via an α-bromination followed by cyclization with ethylenediamine to form the imidazoline ring. While Idazoxan itself is derived from the 2-substituted benzodioxan, for the purpose of illustrating a generalizable synthetic route from our 6-substituted ketone, we will outline the synthesis of an analogous 6-substituted imidazoline.
Protocol 3.1: α-Bromination of this compound
Causality and Experimental Rationale:
-
Brominating Agent: Bromine (Br₂) in acetic acid is a classic method for the α-bromination of ketones. The acid catalyzes the enolization of the ketone, which then attacks the bromine.
-
Solvent: Acetic acid serves as both a solvent and a catalyst.
-
Control: The reaction is sensitive, and controlling the stoichiometry of bromine is crucial to prevent di-bromination.
Materials:
-
This compound (3)
-
Bromine (Br₂)
-
Glacial Acetic Acid
-
Sodium thiosulfate solution
Step-by-Step Procedure:
-
Dissolve the ketone (3) (1.0 equivalent) in glacial acetic acid in a round-bottom flask.
-
Slowly add a solution of bromine (1.0 equivalent) in acetic acid dropwise with stirring. Maintain the temperature below 30°C.
-
Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration. Wash with cold water and a dilute solution of sodium thiosulfate to remove excess bromine.
-
Dry the crude 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone (4) for use in the next step.
Protocol 3.2: Imidazoline Ring Formation
Causality and Experimental Rationale:
-
Cyclization: The α-bromo ketone (4) reacts with ethylenediamine in a condensation reaction. The diamine acts as a dinucleophile, first displacing the bromide and then cyclizing with the ketone carbonyl to form the imidazoline ring after dehydration.
-
Solvent: A high-boiling solvent like ethanol or n-butanol is used to facilitate the dehydration and ring closure.
Materials:
-
α-bromo ketone (4)
-
Ethylenediamine
-
Ethanol
Step-by-Step Procedure:
-
Dissolve the crude α-bromo ketone (4) (1.0 equivalent) in ethanol.
-
Add ethylenediamine (2.0 equivalents) to the solution.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Dissolve the residue in dilute HCl and wash with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.
-
Basify the aqueous layer with NaOH to precipitate the product.
-
Extract the product with DCM, dry the organic layer over MgSO₄, and concentrate to yield the crude imidazoline derivative (5).
-
Purify by recrystallization or chromatography.
Diagram 2: Synthetic Pathway to an Imidazoline Analgesic Analog
Caption: Key steps in converting the ketone intermediate to an imidazoline analog.
Characterization and Quality Control
Ensuring the identity and purity of the synthesized compounds is paramount. The following table summarizes the expected analytical data for the key intermediate.
| Compound | Molecular Formula | Molecular Weight | Appearance | 1H NMR (CDCl₃, δ ppm) |
| This compound (3) | C₁₀H₁₀O₃ | 178.18 g/mol | White to off-white solid | 7.5-7.3 (m, 2H, Ar-H), 6.9 (d, 1H, Ar-H), 4.3 (s, 4H, -OCH₂CH₂O-), 2.5 (s, 3H, -COCH₃) |
Self-Validation and QC:
-
TLC Monitoring: Use TLC at each step to monitor reaction completion and check for the formation of byproducts.
-
Melting Point: A sharp melting point for the final crystallized product indicates high purity.
-
Spectroscopy: Confirm the structure of the intermediate and final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the ketone peak (~2.5 ppm) and the appearance of imidazoline protons in the ¹H NMR spectrum are key indicators of successful cyclization.
Mechanistic Insights & Pharmacological Context
The analgesic effects of compounds like Idazoxan are primarily mediated through their antagonism of α2-adrenoceptors.[5][8] These receptors are part of a negative feedback loop in the nervous system.
Mechanism of Analgesia:
-
Nociceptive Pathway: In a normal pain state, nociceptive (pain-sensing) neurons release neurotransmitters like substance P and glutamate in the dorsal horn of the spinal cord.[9]
-
Noradrenergic Inhibition: Descending noradrenergic pathways from the brainstem (e.g., locus coeruleus) release norepinephrine (NE) in the spinal cord.[10]
-
α2-Adrenoceptor Action: This NE acts on presynaptic α2-adrenoceptors located on the terminals of nociceptive neurons. Activation of these Gi-protein coupled receptors inhibits further release of substance P and glutamate, thus dampening the pain signal.[9][10]
-
Role of Antagonists: While it may seem counterintuitive, α2-adrenoceptor antagonists can also produce analgesia, particularly in certain chronic or neuropathic pain states. The mechanism is complex but is thought to involve blocking presynaptic α2-autoreceptors in the brain, which increases the overall firing rate and release of NE from descending pathways.[11][12] This elevated NE level can then act on other adrenoceptor subtypes or postsynaptic α2-receptors that are involved in pain modulation, ultimately leading to an overall analgesic effect.
Diagram 3: Simplified α2-Adrenoceptor Signaling in Nociception
Caption: Role of presynaptic α2-adrenoceptors in modulating pain signals.
Conclusion
This compound is a highly valuable and accessible intermediate for the synthesis of pharmacologically active molecules. The protocols outlined here provide a reliable pathway for its synthesis and subsequent elaboration into imidazoline-based structures. By targeting the α2-adrenoceptor, these final compounds serve as important tools for investigating the complexities of the noradrenergic system and as potential leads in the development of novel analgesic therapies.
References
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J&K Scientific LLC. (n.d.). This compound | 2879-20-1. Retrieved from [Link]
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Bolchi, C., Bavo, F., Appiani, R., Roda, G., & Pallavicini, M. (n.d.). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: a review of its recent applications in drug design. AIR Unimi. Retrieved from [Link]
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Wikipedia. (2023). Idazoxan. Retrieved from [Link]
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Ahmed, B., et al. (2008). Chemistry and pharmacology of benzodioxanes. Organic CHEMISTRY An Indian Journal. Retrieved from [Link]
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Bonnet, F. (1994). [Mechanisms of the analgesic effect of alpha 2 adrenergic agonists]. Cahiers d'Anesthésiologie, 42(6), 723-725. Retrieved from [Link]
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Wikipedia. (2023). Alpha-2 adrenergic receptor. Retrieved from [Link]
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Wikipedia. (2023). Benzodioxan. Retrieved from [Link]
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Bayrak, H., et al. (2020). Synthesis of imidazo-1,4-oxazinone derivatives and investigation of reaction mechanism. Retrieved from [Link]
-
Abe, M., et al. (1996). Novel Benzodioxan Derivative, 5-[3-[((2S)-1,4-benzodioxan-2-ylmethyl) amino]propoxy]-1,3-benzodioxole HCl (MKC-242), With Anxiolytic-Like and Antidepressant-Like Effects in Animal Models. Journal of Pharmacology and Experimental Therapeutics, 278(2), 898-905. Retrieved from [Link]
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Li, N., et al. (2016). Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(22), 5563-5567. Retrieved from [Link]
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Al-Hasani, R., & Bruchas, M. R. (2018). Spinal α2-adrenoceptors and neuropathic pain modulation; therapeutic target. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). Alpha (2) receptors and agonists in pain management. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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SciELO. (2019). Synthesis of new 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}. Retrieved from [Link]
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Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Retrieved from [Link]
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Scientific Research Publishing Inc. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Retrieved from [Link]
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PubMed Central. (2023). 1, 4-benzodioxan-substituted Thienyl chalcone derivatives as novel reversible inhibitors of human monoamine oxidase B with anti-neuroinflammatory activity. Retrieved from [Link]
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University of Toronto. (n.d.). synthesis of analgesics: aspirin & acetaminophen experimental techniques required. Retrieved from [Link]
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Haddjeri, N., et al. (1996). The alpha 2-adrenoceptor antagonist idazoxan is an agonist at 5-HT1A autoreceptors modulating serotonin synthesis in the rat brain in vivo. Journal of Neural Transmission, 103(4), 413-427. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 2-hydroxy-1,4-benzodioxan. Retrieved from [Link]
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Scientific Research Publishing Inc. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Retrieved from [Link]
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Journal of Organic Chemistry. (1987). SYNTHESIS OF THE ENANTIOMERS OF ERYTHRO-2-OXIRANYL-1. 4-BENZODIOXAN. Retrieved from [Link]
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AIR Unimi. (n.d.). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? Retrieved from [Link]
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Doxey, J. C., et al. (1987). Idazoxan: a novel pharmacological tool for the study of alpha 2-adrenoceptors. Journal of Autonomic Pharmacology, 7(1), 1-15. Retrieved from [Link]
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Manetti, F., et al. (2000). Synthesis and Biological Activity of New 1,4-benzodioxan-arylpiperazine Derivatives. Further Validation of a Pharmacophore Model for alpha(1)-adrenoceptor Antagonists. Journal of Medicinal Chemistry, 43(23), 4499-4507. Retrieved from [Link]
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Application Notes and Protocols for the Synthesis of Alpha-1 Adrenoceptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide provides detailed experimental procedures for the synthesis of alpha-1 adrenoceptor antagonists, a critical class of pharmaceuticals for the management of hypertension and benign prostatic hyperplasia (BPH). As a senior application scientist, this document moves beyond a simple recitation of steps to offer insights into the rationale behind the synthetic strategies for key drugs such as Prazosin, Doxazosin, and Tamsulosin. The protocols herein are designed to be self-validating, with in-text citations to authoritative sources supporting the mechanistic claims and procedural standards. This guide also includes data presentation in tabular format for clarity and visual diagrams generated using Graphviz to illustrate key pathways and workflows, ensuring a deep and practical understanding for researchers in drug development.
Introduction: The Therapeutic Significance of Alpha-1 Adrenoceptor Antagonism
Alpha-1 adrenergic receptors (α1-ARs) are G protein-coupled receptors (GPCRs) that play a pivotal role in the sympathetic nervous system.[1][2] Upon activation by endogenous catecholamines like norepinephrine and epinephrine, α1-ARs, which are predominantly found in vascular smooth muscle, the prostate, and the bladder neck, initiate a signaling cascade leading to smooth muscle contraction.[3][4] This action results in vasoconstriction and increased peripheral resistance, contributing to the regulation of blood pressure and urinary flow.[1][3][4]
Alpha-1 adrenoceptor antagonists, or alpha-blockers, function by competitively inhibiting the binding of these catecholamines to α1-ARs.[3][5] This blockade leads to vasodilation of both arteries and veins, thereby lowering blood pressure, and relaxation of the smooth muscles in the prostate and bladder neck, which alleviates symptoms of BPH.[4][5][6] The development of selective α1-AR antagonists has been a significant advancement in medicine, offering targeted therapeutic effects with improved side-effect profiles compared to non-selective agents.[5][6] This guide focuses on the synthetic pathways to produce these vital therapeutic agents.
Signaling Pathway of Alpha-1 Adrenoceptor Antagonism
Caption: General workflow for quinazoline-based α1-antagonist synthesis.
Detailed Experimental Protocols
I. Synthesis of Prazosin Hydrochloride
Prazosin is a selective alpha-1 adrenergic antagonist used to treat high blood pressure. The synthesis typically involves the acylation of a piperazinyl-quinazoline intermediate with 2-furoyl chloride. [7] Protocol 1: Synthesis of 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline
This intermediate is a common precursor for several quinazoline-based alpha-1 blockers.
-
Materials: 2-Chloro-4-amino-6,7-dimethoxyquinazoline, Piperazine, n-Butanol.
-
Procedure:
-
To a stirred suspension of 2-chloro-4-amino-6,7-dimethoxyquinazoline (1 mole equivalent) in n-butanol, add an excess of piperazine (e.g., 5-10 mole equivalents).
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with a small amount of cold n-butanol, and then with water to remove excess piperazine and piperazine hydrochloride.
-
Dry the product under vacuum to yield 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline.
-
Protocol 2: Synthesis of Prazosin Hydrochloride
-
Materials: 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline, 2-Furoyl chloride, Chloroform, Isoamyl alcohol, 10% (w/w) Sodium hydroxide solution, Anhydrous hydrogen chloride.
-
Procedure:
-
Dissolve 2-(1-piperazinyl)-4-amino-6,7-dimethoxyquinazoline (0.20 mole) in 1000 mL of chloroform. [7] 2. Slowly add 2-furoyl chloride (0.20 mole) at ambient temperature. [7] 3. Stir the resulting slurry for 15 minutes, then add 1000 mL of isoamyl alcohol. [7] 4. Add 10% (w/w) aqueous sodium hydroxide solution dropwise until the solid material dissolves (approximately 200 mL), maintaining the temperature at room temperature. [7] 5. Separate the aqueous layer and wash the organic phase with 250 mL of water. [7] 6. Dry the organic layer over anhydrous MgSO4, filter, and cool the filtrate to 0 °C. [7] 7. Pass anhydrous hydrogen chloride gas through the solution at 0-5 °C until the solution is acidic (pH about 2-2.5). [7] 8. Evaporate the chloroform under reduced pressure at approximately 45 °C. [7] 9. Heat the remaining solution to about 100 °C to remove the last traces of chloroform. [7] 10. Allow the mixture to cool to room temperature. The product will crystallize. [7] 11. Filter the product, wash with chloroform, and dry in a vacuum oven at 50-60 °C to yield Prazosin Hydrochloride as needle-like crystals. [7]
-
II. Synthesis of Doxazosin Mesylate
Doxazosin is another widely used quinazoline-based alpha-1 blocker. Its synthesis is similar to prazosin but involves a different acylating agent. [8][9]A common route involves the reaction of 4-amino-2-chloro-6,7-dimethoxy quinazoline with N-(1,4-benzodioxan-2-carbonyl)piperazine. [10] Protocol 3: Synthesis of N-(1,4-Benzodioxan-2-carbonyl)piperazine
-
Materials: 1,4-Benzodioxan-2-carboxylic acid, Thionyl chloride, Piperazine, Dichloromethane (DCM), Triethylamine.
-
Procedure:
-
To a solution of 1,4-benzodioxan-2-carboxylic acid in DCM, add thionyl chloride dropwise at 0 °C. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). [8] 2. Remove the excess thionyl chloride and DCM under reduced pressure to obtain 1,4-benzodioxan-2-carbonyl chloride.
-
In a separate flask, dissolve piperazine and triethylamine in DCM.
-
Add the previously prepared 1,4-benzodioxan-2-carbonyl chloride solution dropwise to the piperazine solution at 0 °C.
-
Stir the reaction mixture at room temperature for several hours.
-
Wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain N-(1,4-benzodioxan-2-carbonyl)piperazine.
-
Protocol 4: Synthesis of Doxazosin and its Mesylate Salt
-
Materials: 4-Amino-2-chloro-6,7-dimethoxyquinazoline, N-(1,4-Benzodioxan-2-carbonyl)piperazine, n-Butanol, Methanesulfonic acid.
-
Procedure:
-
Reflux a mixture of 4-amino-2-chloro-6,7-dimethoxyquinazoline and N-(1,4-benzodioxan-2-carbonyl)piperazine in n-butanol for several hours. [11] 2. Cool the reaction mixture to allow the product, Doxazosin hydrochloride, to precipitate. [11] 3. Filter the solid and wash with a suitable solvent like acetone. [10] 4. To obtain the free base, treat the hydrochloride salt with an aqueous base (e.g., ammonia or sodium hydroxide).
-
For the mesylate salt, dissolve the Doxazosin free base in a suitable solvent (e.g., acetone or ethanol) and add a stoichiometric amount of methanesulfonic acid.
-
The Doxazosin mesylate will precipitate. Filter the solid, wash with the solvent, and dry under vacuum.
-
III. Synthesis of Tamsulosin Hydrochloride
Tamsulosin is a subtype-selective alpha-1A adrenoceptor antagonist, primarily used for BPH due to its uroselectivity. [5][12]Its synthesis is distinct from the quinazoline-based drugs and often involves a chiral resolution or asymmetric synthesis to obtain the active (R)-enantiomer. [13][14] Protocol 5: Chemoenzymatic Synthesis of (R)-Tamsulosin Precursor
This protocol highlights a modern approach using biocatalysis to achieve high enantioselectivity. [13]
-
Materials: 5-Acetonyl-2-methoxybenzenesulfonamide, (R)-tert-Butylsulfinamide, Titanium (IV) isopropoxide, Tetrahydrofuran (THF), Sodium borohydride.
-
Procedure:
-
Imine Formation: To a solution of titanium (IV) isopropoxide (2 equivalents) in THF, add 5-acetonyl-2-methoxybenzenesulfonamide (1.2 equivalents) and (R)-tert-butylsulfinamide (1 equivalent) under a nitrogen atmosphere. [14]Stir at room temperature for several hours.
-
Diastereoselective Reduction: Cool the reaction mixture to -48 °C and add sodium borohydride in portions. Allow the reaction to warm to room temperature and stir overnight.
-
Hydrolysis: Quench the reaction by adding a saturated solution of ammonium chloride. Filter the resulting suspension and extract the filtrate with ethyl acetate.
-
Purification: Dry the combined organic layers, concentrate, and purify by column chromatography to yield the chiral sulfinamide intermediate.
-
Deprotection: Treat the intermediate with HCl in methanol to cleave the sulfinamide group and afford the enantiomerically enriched (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide.
-
Protocol 6: Final Assembly of Tamsulosin Hydrochloride
-
Materials: (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, 2-(o-Ethoxyphenoxy)ethyl bromide, Triethyl phosphite, Sodium bicarbonate, Hydrochloric acid.
-
Procedure:
-
In a round-bottom flask, combine (R)-5-(2-aminopropyl)-2-methoxybenzenesulfonamide, triethyl phosphite, and sodium bicarbonate. [15] 2. Add 2-(o-ethoxyphenoxy)ethyl bromide and heat the mixture. [15] 3. Monitor the reaction by HPLC. Upon completion, cool the mixture and add water.
-
Extract the product with a suitable organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain Tamsulosin free base.
-
Dissolve the free base in an appropriate solvent (e.g., ethanol) and add a solution of hydrochloric acid to precipitate Tamsulosin hydrochloride. [16] 7. Filter, wash, and dry the final product.
-
Data Summary and Characterization
The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity.
| Compound | Synthetic Route Highlights | Typical Yield | Melting Point (°C) | Analytical Methods |
| Prazosin HCl | Acylation of piperazinyl-quinazoline with 2-furoyl chloride | ~70-80% [17] | 277-279 (dec.) [7] | NMR, IR, Mass Spec, HPLC |
| Doxazosin Mesylate | Coupling of N-(1,4-benzodioxan-2-carbonyl)piperazine with 2-chloroquinazoline derivative | ~80-90% | 289-290 (HCl salt) [11] | NMR, IR, Mass Spec, HPLC [8] |
| Tamsulosin HCl | Asymmetric synthesis or chiral resolution followed by alkylation | ~50-60% (overall) | 169.3-170.2 [15] | Chiral HPLC, NMR, Mass Spec |
Safety and Handling Precautions
The synthesis of these compounds involves the use of hazardous chemicals. It is imperative to adhere to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves. [18]* Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of volatile and corrosive reagents like thionyl chloride and hydrogen chloride gas. [19]* Reagent Handling: Handle corrosive and reactive chemicals such as thionyl chloride and strong acids/bases with extreme care. [20]Avoid contact with skin and eyes. [19]Never return unused reagents to their original container to prevent contamination. [18]* Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations. [20][21]* Material Safety Data Sheets (MSDS): Consult the MSDS for all reagents before use to be fully aware of their hazards and handling requirements. [20]
Conclusion
The synthetic routes outlined in this guide provide robust and reproducible methods for obtaining key alpha-1 adrenoceptor antagonists. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions, researchers can confidently synthesize these important pharmaceutical compounds for further study and development. The choice of a particular synthetic route will depend on factors such as scale, desired purity, and available resources. The chemoenzymatic approach for Tamsulosin, for instance, represents a greener and more efficient alternative to classical resolution methods. [13]Further research into novel synthetic methodologies continues to be an active area, aiming for even more efficient, cost-effective, and environmentally benign processes.
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CV Pharmacology. Alpha-Adrenoceptor Antagonists (Alpha-Blockers). [Link]
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Patsnap Synapse. (2024). What are α1D-AR antagonists and how do they work? [Link]
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National Institute of Diabetes and Digestive and Kidney Diseases. (2018). Alpha 1 Adrenergic Receptor Antagonists. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]
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Taylor & Francis Online. (2007). Synthesis of a New Doxazosin‐Related Compound. Synthetic Communications, 37(3), 447-450. [Link]
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JoVE. (2023). Adrenergic Antagonists: Pharmacological Actions of α-Receptor Blockers. [Link]
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Patil, D. A., Jain, K. S., Deodhar, M. N., Patil, P. O., Patil, G. B., & Patil, D. D. (2010). Development of novel, alternative, facile, ecofriendly, high yield synthetic process for prazosin. Journal of Basic and Clinical Pharmacy, 1(4), 225–229. [Link]
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PubMed. (1999). Design and Synthesis of Novel alpha(1)(a) Adrenoceptor-Selective Antagonists. 2. Approaches to Eliminate Opioid Agonist Metabolites via Modification of Linker and 4-methoxycarbonyl-4-phenylpiperidine Moiety. Journal of Medicinal Chemistry, 42(23), 4779-4793. [Link]
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PubMed. (1999). Design and synthesis of novel alpha(1)(a) adrenoceptor-selective antagonists. 3. Approaches to eliminate opioid agonist metabolites by using substituted phenylpiperazine side chains. Journal of Medicinal Chemistry, 42(23), 4794-4803. [Link]
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Szabo-Scandic. Quinazoline Safety Data Sheet. [Link]
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Techno PharmChem. QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. [https://www.technopharmchem.com/msds/Quinoline for synthesis.pdf]([Link] for synthesis.pdf)
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PubMed. (2002). alpha(1)-Adrenoceptor antagonists. Rational design, synthesis and biological evaluation of new trazodone-like compounds. Bioorganic & Medicinal Chemistry Letters, 12(3), 437-440. [Link]
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Semantic Scholar. DEVELOPMENT OF NOVEL, ALTERNATIVE, FACILE, ECOFRIENDLY, HIGH YIELD SYNTHETIC PROCESS FOR PRAZOSIN. [Link]
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Royal Society of Chemistry. (2016). Chemoenzymatic synthesis of Tamsulosin. Organic & Biomolecular Chemistry, 14(34), 8069-8073. [Link]
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Taylor & Francis Online. (2009). Improved Process for the Preparation of Tamsulosin Hydrochloride. Synthetic Communications, 39(8), 1451-1455. [Link]
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Semantic Scholar. (2004). Alpha(1)-adrenoceptor antagonists. 4. Pharmacophore-based design, synthesis, and biological evaluation of new imidazo-, benzimidazo-, and indoloarylpiperazine derivatives. Journal of Medicinal Chemistry, 47(9), 2217-2228. [Link]
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PubMed. (1990). Identification and structural characterization of alpha 1-adrenergic receptor subtypes. The Journal of Biological Chemistry, 265(14), 8183-8189. [Link]
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PNAS. (2023). Molecular mechanism of antagonist recognition and regulation of the α1A-adrenoceptor. Proceedings of the National Academy of Sciences, 120(31), e2301302120. [Link]
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ACS Publications. (2021). Identification of a Novel Subtype-Selective α1B-Adrenoceptor Antagonist. Journal of Medicinal Chemistry, 64(15), 11599-11613. [Link]
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PubMed. (1995). Characterization of the human liver alpha 1-adrenoceptors: predominance of the alpha 1A subtype. European Journal of Pharmacology, 289(1), 81-86. [Link]
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ResearchGate. (2016). Subtype Specificity of 1-Adrenergic-Receptor Antagonists in Molecular Studies. [Link]
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Application Note & Protocol: Synthesis and Evaluation of 1,4-Benzodioxane-Based FtsZ Inhibitors
Abstract
The rise of antimicrobial resistance (AMR) necessitates the discovery of novel antibacterial agents with new mechanisms of action.[1][2] The bacterial cell division protein FtsZ has emerged as a prime target due to its essential and highly conserved nature among prokaryotes.[3][4] This document provides a comprehensive guide for the synthesis, characterization, and biological evaluation of potent FtsZ inhibitors derived from the versatile 1,4-Benzodioxan-6-yl methyl ketone scaffold. We present a detailed, field-tested protocol intended for researchers in medicinal chemistry and drug development, focusing on the synthesis of a representative benzodioxane-benzamide inhibitor. The protocol extends to the biochemical and cellular assays required to validate FtsZ as the molecular target and to quantify the compound's antibacterial efficacy.
Introduction: Targeting the Achilles' Heel of Bacterial Division
The FtsZ protein, a bacterial homolog of eukaryotic tubulin, is a GTPase that polymerizes at mid-cell to form the Z-ring.[5] This dynamic structure serves as a scaffold for the recruitment of the entire cell division machinery, known as the divisome, which ultimately constricts to divide the cell.[4] Inhibition of FtsZ polymerization or disruption of its dynamics leads to cell filamentation and subsequent bacterial death, making it an attractive target for new antibiotics.[4][6]
Among the most promising classes of FtsZ inhibitors are the benzamides, which bind to an allosteric site known as the interdomain cleft (IDC).[6][7] This site is absent in tubulin, offering a potential for high selectivity and reduced cytotoxicity.[6][7] The 1,4-benzodioxane moiety has proven to be a highly effective scaffold for engaging with this site, leading to potent derivatives with significant antibacterial activity, particularly against Gram-positive pathogens like Staphylococcus aureus.[1][8][9]
This guide details a robust synthetic route starting from this compound to produce a potent FtsZ inhibitor, followed by a suite of assays to confirm its mechanism of action and antibacterial properties.
Synthesis of a Benzodioxane-Benzamide FtsZ Inhibitor
The synthetic strategy involves a three-step process: (1) stereoselective reduction of the ketone starting material to a secondary alcohol, (2) activation of the alcohol via mesylation, and (3) nucleophilic substitution with the core pharmacophore, 2,6-difluoro-3-hydroxybenzamide, to yield the final product.
Materials and Equipment
| Category | Item | Vendor/Grade |
| Starting Materials & Reagents | This compound | Sigma-Aldrich (98%)[10] |
| Sodium borohydride (NaBH₄) | ACS Reagent Grade | |
| Methanol (MeOH) | Anhydrous | |
| Dichloromethane (DCM) | Anhydrous | |
| Methanesulfonyl chloride (MsCl) | 99.5% | |
| Triethylamine (TEA) | ≥99.5% | |
| 2,6-Difluoro-3-hydroxybenzamide | In-house synthesis or custom order | |
| Potassium carbonate (K₂CO₃) | Anhydrous | |
| N,N-Dimethylformamide (DMF) | Anhydrous | |
| Solvents for Workup/Purification | Ethyl acetate (EtOAc), Hexanes, Dichloromethane | HPLC Grade |
| Saturated aq. NH₄Cl, Saturated aq. NaHCO₃, Brine | ||
| Sodium sulfate (Na₂SO₄), Magnesium sulfate (MgSO₄) | Anhydrous | |
| Equipment | Round-bottom flasks, Magnetic stirrer/hotplate | Standard laboratory glassware |
| Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄) | ||
| Flash Chromatography System | (e.g., Teledyne ISCO CombiFlash) | |
| Rotary Evaporator | ||
| High-Vacuum Pump | ||
| NMR Spectrometer (≥400 MHz), Mass Spectrometer (ESI-MS) |
Synthetic Workflow Diagram
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Application Note: High-Resolution Mass Spectrometry for the Structural Characterization and Confirmation of Synthesized Benzodioxan Compounds
Introduction: The Significance of Benzodioxan Scaffolds and the Analytical Imperative
Benzodioxan derivatives represent a privileged scaffold in medicinal chemistry and drug discovery, exhibiting a wide range of biological activities. Their synthesis, however, often yields complex mixtures containing the target molecule, isomers, and reaction byproducts. Unambiguous structural confirmation is therefore not merely a procedural step but a cornerstone of synthetic success and a prerequisite for further pharmacological evaluation. High-resolution mass spectrometry (HRMS) has emerged as an indispensable tool for this purpose, offering unparalleled mass accuracy and resolving power.[1] This application note provides a comprehensive guide to the application of HRMS for the detailed characterization of novel benzodioxan compounds, designed for researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind experimental choices, providing robust protocols and data interpretation strategies to ensure the confident structural elucidation of these high-value molecules.
The Power of High-Resolution Mass Spectrometry: Choosing the Right Tool
Modern HRMS platforms like Orbitrap, Fourier Transform Ion Cyclotron Resonance (FT-ICR), and Time-of-Flight (TOF) mass spectrometers provide the sub-ppm mass accuracy required to determine the elemental composition of a molecule.[2][3] This capability is crucial for distinguishing between isobaric species—compounds with the same nominal mass but different elemental formulas—a common challenge in the analysis of complex synthetic mixtures.
-
Orbitrap Mass Analyzers: These instruments trap ions in an electrostatic field and detect their image current, which is then converted to a mass spectrum via Fourier transform.[4][5] They offer a powerful combination of high resolution (up to 280,000 at m/z 400), mass accuracy, and dynamic range, making them exceptionally well-suited for the analysis of small molecules in complex matrices.[4][6][7][8]
-
FT-ICR Mass Spectrometry: FT-ICR-MS provides the highest resolving power and mass accuracy currently available.[9][10][11][12] This technique is particularly valuable for the analysis of highly complex samples and for resolving fine isotopic structures.[12]
-
Time-of-Flight (TOF) Mass Spectrometry: TOF instruments separate ions based on their mass-to-charge ratio by measuring the time it takes for them to travel through a flight tube.[13] They are known for their high acquisition speed and sensitivity, making them ideal for coupling with fast chromatography techniques.[14][15] Quadrupole-TOF (Q-TOF) hybrid instruments further enhance capabilities by allowing for the selection of precursor ions for fragmentation analysis.[16]
For the routine yet rigorous analysis of synthesized benzodioxan compounds, an Orbitrap or a Q-TOF mass spectrometer coupled with liquid chromatography (LC) presents an optimal balance of performance, accessibility, and throughput.
Ionization Techniques: Bringing Benzodioxans into the Gas Phase
The choice of ionization source is critical for generating intact molecular ions with high efficiency. For benzodioxan compounds, which typically range from moderately polar to non-polar, two primary techniques are recommended:
-
Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and moderately polar analytes.[17] It is highly compatible with the reversed-phase liquid chromatography methods commonly used for the separation of small organic molecules.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is an excellent alternative for less polar, thermally stable compounds that may not ionize efficiently by ESI.[17][18][19][20] It involves the ionization of the analyte in the gas phase through reactions with reagent ions.[20][21]
The selection between ESI and APCI will depend on the specific polarity of the synthesized benzodioxan derivatives. It is often beneficial to screen both ionization methods during initial method development.
Experimental Workflow: From Sample to Structure
A robust and reproducible workflow is essential for obtaining high-quality HRMS data. The following diagram and protocols outline a comprehensive approach for the analysis of synthesized benzodioxan compounds.
Caption: A comprehensive workflow for the HRMS analysis of synthesized benzodioxan compounds.
Detailed Protocols
Protocol 1: Sample Preparation
Proper sample preparation is paramount for achieving high-quality mass spectrometry results and preventing instrument contamination.[22]
-
Initial Dissolution: Accurately weigh approximately 1 mg of the synthesized benzodioxan compound. Dissolve the sample in 1 mL of a high-purity, HPLC-grade solvent such as acetonitrile or methanol.[23]
-
Working Solution Preparation: Prepare a working solution with a concentration of approximately 1 µM.[24] A dilution series (e.g., 10 µM, 1 µM, and 0.1 µM) is recommended during method development to determine the optimal concentration for your instrument.
-
Solvent System: The solvent should be compatible with both the analyte and the LC-MS system. A common starting point for ESI in positive ion mode is a 50:50 mixture of acetonitrile and water with 0.1% formic acid to promote protonation.[23] For negative ion mode, a small amount of a basic modifier can be used.[24] Avoid non-volatile salts and detergents as they can cause ion suppression and contaminate the mass spectrometer.[22][23]
-
Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter to remove any particulate matter that could clog the LC system.[24]
-
Vials: Use appropriate glass autosampler vials, especially if using solvents like acetonitrile or chloroform, to prevent leaching of plasticizers.[22]
Protocol 2: LC-HRMS Analysis
This protocol provides a general framework for the analysis of benzodioxan compounds using an LC-HRMS system. Instrument parameters should be optimized for your specific system and analyte.
Table 1: Suggested LC-HRMS Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | ||
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and separation for moderately polar to non-polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acidic modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | 5-95% B over 10 minutes | A standard gradient for screening synthetic products. |
| Flow Rate | 0.3 mL/min | Compatible with standard ESI sources. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 5 µL | A typical injection volume for screening. |
| HRMS System | ||
| Ionization Source | ESI (positive/negative switching) or APCI | Screen both to determine the optimal ionization for your compound. |
| Capillary Voltage | 3.5 kV (ESI) | A typical starting voltage for ESI. |
| Corona Discharge | 4 µA (APCI) | A standard setting for APCI.[20] |
| Gas Temperature | 325 °C | Optimizes desolvation. |
| Full Scan Range | m/z 100-1000 | Covers the expected mass range for most benzodioxan derivatives. |
| Resolution | > 60,000 | Sufficient for accurate mass measurements and formula determination. |
| Data Acquisition | Data-Dependent MS/MS | Triggers fragmentation of the most abundant ions for structural information. |
Data Analysis and Interpretation: A Step-by-Step Guide
The rich data generated by HRMS requires a systematic approach to analysis.[25]
Caption: A systematic workflow for the analysis of HRMS data.
Step 1: Accurate Mass and Elemental Formula Determination
The cornerstone of HRMS analysis is the precise measurement of an ion's mass-to-charge ratio (m/z).[26] This allows for the determination of the elemental formula of the compound.[2][3]
-
Extract the Monoisotopic Mass: From the full scan data, extract the accurate mass of the most abundant peak in the isotopic cluster for your compound of interest.
-
Calculate Elemental Formula: Use the instrument's software to generate a list of possible elemental formulas that fall within a narrow mass tolerance window (e.g., < 5 ppm) of the measured accurate mass.[27] The software will use the mass defects of the elements to calculate possible combinations.[2]
Step 2: Isotopic Pattern Analysis
The relative abundances of naturally occurring isotopes create a characteristic pattern in the mass spectrum that can be used to confirm the elemental composition.[28]
-
Observe the Isotopic Cluster: The mass spectrum will show a primary peak (the monoisotopic peak) followed by smaller peaks at higher masses corresponding to the presence of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O).[29]
-
Compare with Theoretical Pattern: For each candidate elemental formula generated in the previous step, the software can predict the theoretical isotopic pattern. Compare this theoretical pattern with the experimentally observed pattern. A close match in both the m/z values and the relative intensities of the isotopic peaks provides strong evidence for the correct elemental formula.[30]
Step 3: Structural Elucidation with Tandem Mass Spectrometry (MS/MS)
While accurate mass and isotopic pattern analysis provide the elemental formula, tandem mass spectrometry (MS/MS) is used to probe the structure of the molecule.[31]
-
Analyze Fragmentation Patterns: In a data-dependent acquisition, the mass spectrometer automatically selects the most intense ions from the full scan for fragmentation. The resulting MS/MS spectrum shows the masses of the fragment ions.
-
Propose Fragmentation Pathways: By analyzing the mass differences between the precursor ion and the fragment ions, you can propose logical fragmentation pathways that are consistent with the proposed structure of your benzodioxan compound. This provides a high degree of confidence in the structural assignment.
Confidence in Identification: The confidence in the identification of a synthesized compound can be categorized. A confirmed structure (Level 1) is achieved when the experimental data (MS, MS/MS, and retention time) matches that of a synthesized reference standard.[32]
Conclusion
High-resolution mass spectrometry is a powerful and essential technique for the unambiguous characterization of synthesized benzodioxan compounds. By leveraging the high mass accuracy and resolving power of modern instruments, researchers can confidently determine the elemental formula of their target molecules. The combination of accurate mass measurement, isotopic pattern analysis, and tandem mass spectrometry provides a multi-faceted approach to structural confirmation, ensuring the integrity of synthetic products and enabling their advancement in the drug discovery pipeline. The protocols and workflows detailed in this application note provide a robust framework for the successful implementation of HRMS in your research.
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Application Notes and Protocols for the Development of Novel Therapeutics for Skin Cancer
<
For Researchers, Scientists, and Drug Development Professionals
Introduction
Skin cancer is the most prevalent form of cancer, with a continuously increasing incidence.[1] The main types are melanoma and non-melanoma skin cancers (NMSCs), which primarily include basal cell carcinoma (BCC) and squamous cell carcinoma (SCC).[1] While early-stage skin cancers are often treatable with surgery, advanced and metastatic cases pose a significant therapeutic challenge, necessitating the development of novel and more effective treatments.[1][2] This guide provides an in-depth overview of the key signaling pathways implicated in skin cancer and details the application of targeted and immunotherapeutic agents, along with protocols for their preclinical and clinical investigation.
Recent advances in molecular biology have illuminated the genetic underpinnings of skin malignancies, paving the way for personalized medicine.[1][3] The identification of specific driver mutations and aberrant signaling cascades has led to the development of targeted therapies that can selectively inhibit cancer cell growth.[1][4] Concurrently, the field of immuno-oncology has revolutionized the treatment landscape by harnessing the body's own immune system to recognize and eliminate cancer cells.[5][6]
This document will delve into the core therapeutic strategies for the three major types of skin cancer, providing the scientific rationale, experimental workflows, and detailed protocols to guide the development of the next generation of skin cancer therapeutics.
I. Melanoma: Targeting the MAPK Pathway and Unleashing the Immune System
Melanoma is the most aggressive form of skin cancer, responsible for the majority of skin cancer-related deaths.[7] A key driver of melanoma is the mitogen-activated protein kinase (MAPK) signaling pathway, which is aberrantly activated in over 90% of cases.[7]
A. The MAPK Signaling Pathway in Melanoma
The MAPK pathway is a critical regulator of cell proliferation and survival.[8] In melanoma, mutations in the BRAF and NRAS genes are common, leading to constitutive activation of this pathway.[7][9] The most frequent mutation is BRAF V600E, present in about 50% of melanomas.[1][9][10] This mutation results in a hyperactive BRAF protein, which continually signals downstream through MEK and ERK, driving uncontrolled cell growth.[10]
Caption: The MAPK signaling pathway in BRAF-mutant melanoma and points of therapeutic intervention.
B. Targeted Therapy for BRAF-Mutant Melanoma
The discovery of the BRAF mutation was a landmark in melanoma treatment, leading to the development of BRAF inhibitors like vemurafenib and dabrafenib.[1][11] These drugs directly target the mutated BRAF protein, leading to rapid and significant tumor shrinkage in many patients.[12][13] However, resistance to BRAF inhibitors often develops. To overcome this, MEK inhibitors, such as trametinib and cobimetinib, which block the next step in the pathway, are used in combination with BRAF inhibitors.[13][14] This dual blockade has been shown to be more effective and prolongs the duration of response compared to BRAF inhibitor monotherapy.[9][14][15]
Table 1: Approved BRAF/MEK Inhibitor Combinations for Melanoma
| BRAF Inhibitor | MEK Inhibitor | Combination Name |
| Dabrafenib (Tafinlar) | Trametinib (Mekinist) | Tafinlar + Mekinist[4][16] |
| Encorafenib (Braftovi) | Binimetinib (Mektovi) | Braftovi + Mektovi[4][16] |
| Vemurafenib (Zelboraf) | Cobimetinib (Cotellic) | Zelboraf + Cotellic[4] |
C. Immunotherapy for Melanoma
Immunotherapy has emerged as a powerful treatment strategy for melanoma, particularly for patients without a BRAF mutation or those who have developed resistance to targeted therapy.[5][6] Immune checkpoint inhibitors, such as anti-PD-1 (pembrolizumab, nivolumab) and anti-CTLA-4 (ipilimumab) antibodies, work by "releasing the brakes" on the immune system, allowing T cells to recognize and attack cancer cells.[5][6][16] Combination immunotherapy, particularly with nivolumab and ipilimumab, has shown significant survival benefits in patients with advanced melanoma.[5][6]
Recently, the FDA approved the first cellular therapy, Amtagvi (lifileucel), for unresectable or metastatic melanoma.[17] This therapy involves harvesting a patient's own tumor-infiltrating lymphocytes (T cells), expanding them in the lab, and then re-infusing them into the patient to fight the cancer.[17]
D. Protocol: In Vitro Assessment of BRAF/MEK Inhibitor Efficacy
Objective: To determine the half-maximal inhibitory concentration (IC50) of a novel BRAF or MEK inhibitor in BRAF-mutant melanoma cell lines.
Materials:
-
BRAF V600E mutant melanoma cell lines (e.g., A375, SK-MEL-28)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (BRAF or MEK inhibitor)
-
Positive control (e.g., Dabrafenib, Trametinib)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
96-well clear-bottom white plates
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding:
-
Trypsinize and count melanoma cells.
-
Seed 5,000 cells per well in a 96-well plate in a volume of 100 µL.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound and positive control in complete medium. A typical starting concentration is 10 µM, with 1:3 serial dilutions.
-
Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Viability Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Subtract the average luminescence of the no-cell control from all other wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
II. Basal Cell Carcinoma: Targeting the Hedgehog Pathway
Basal cell carcinoma (BCC) is the most common form of skin cancer.[18] While rarely metastatic, locally advanced BCC can be disfiguring and difficult to treat with surgery or radiation.[1] The Hedgehog (Hh) signaling pathway is a key driver in the majority of BCCs.[19][20]
A. The Hedgehog Signaling Pathway in BCC
The Hh pathway is crucial for embryonic development but is largely inactive in adult tissues.[21] In BCC, mutations in the PTCH1 or SMO genes lead to constitutive activation of the pathway.[19] This results in the activation of GLI transcription factors, which drive the expression of genes involved in cell proliferation and tumor growth.[22][23]
Caption: The Hedgehog signaling pathway in basal cell carcinoma and the mechanism of SMO inhibitors.
B. Hedgehog Pathway Inhibitors
The development of Hedgehog pathway inhibitors (HPIs) has transformed the treatment of advanced BCC.[19][20] Vismodegib and sonidegib are small molecule inhibitors that target Smoothened (SMO), a key transmembrane protein in the Hh pathway.[19] By inhibiting SMO, these drugs effectively shut down the aberrant signaling and lead to tumor regression.[19][24]
Table 2: Approved Hedgehog Pathway Inhibitors for BCC
| Drug Name | Brand Name | Mechanism of Action | Indication |
| Vismodegib | Erivedge® | SMO Inhibitor | Locally advanced or metastatic BCC[19] |
| Sonidegib | Odomzo® | SMO Inhibitor | Locally advanced BCC[19] |
C. Immunotherapy for BCC
While HPIs are effective, some patients may develop resistance or be intolerant to these drugs.[1] For these patients, immunotherapy with PD-1 inhibitors has shown promise.[18][25] Cemiplimab, a PD-1 inhibitor, is approved for patients with advanced BCC who have progressed on or are intolerant to an HPI.[26][27] Studies have shown that cemiplimab can induce significant and durable responses in this patient population.[18]
D. Protocol: Gene Expression Analysis of Hedgehog Pathway Activity
Objective: To assess the effect of a novel HPI on the expression of GLI target genes in a BCC cell line.
Materials:
-
BCC cell line (e.g., ASZ001)
-
Complete cell culture medium
-
Test compound (HPI)
-
Positive control (e.g., Vismodegib)
-
RNA extraction kit (e.g., RNeasy Mini Kit)
-
Reverse transcription kit (e.g., iScript™ cDNA Synthesis Kit)
-
qPCR master mix (e.g., SsoAdvanced™ Universal SYBR® Green Supermix)
-
Primers for GLI1, PTCH1, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Cell Treatment:
-
Seed BCC cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the test compound, positive control, and vehicle control at a predetermined concentration (e.g., 1 µM) for 24 hours.
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing cDNA, primers, and master mix.
-
Perform qPCR using a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
-
Include a melt curve analysis to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
-
III. Squamous Cell Carcinoma: The Rise of Immunotherapy
Cutaneous squamous cell carcinoma (cSCC) is the second most common type of skin cancer.[28] While most cases are successfully treated with surgery, a subset of patients develops advanced or metastatic disease, which has historically been difficult to treat.[1]
A. Immunotherapy for Advanced cSCC
The treatment of advanced cSCC has been revolutionized by the advent of immunotherapy, specifically PD-1 inhibitors.[29][30] These agents have demonstrated significant efficacy in patients with locally advanced or metastatic cSCC.[30] Cemiplimab and pembrolizumab are two PD-1 inhibitors approved for the treatment of advanced cSCC.[30]
Table 3: Objective Response Rates of PD-1 Inhibitors in Advanced cSCC
| Drug | Study | Objective Response Rate (ORR) |
| Cemiplimab | EMPOWER-CSCC 1 | 44%[29] |
| Pembrolizumab | KEYNOTE-629 | 34% (in a cohort of patients) |
A meta-analysis of studies on PD-1 inhibitors in advanced cSCC reported a pooled objective response rate of 44%.[29]
B. Combination Therapies
Research is ongoing to explore the potential of combination therapies to further improve outcomes for patients with advanced cSCC.[5] This includes combining PD-1 inhibitors with other immunotherapies or with targeted agents.[5] For instance, a topical combination of calcipotriol and 5-fluorouracil has shown promise in reducing the risk of SCC development from precancerous lesions.[28]
C. Protocol: In Vivo Murine Xenograft Model for cSCC Immunotherapy
Objective: To evaluate the anti-tumor efficacy of a novel immunotherapy in a murine xenograft model of cSCC.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
cSCC cell line (e.g., A431)
-
Matrigel
-
Test immunotherapy agent (e.g., anti-mouse PD-1 antibody)
-
Control antibody (e.g., isotype control IgG)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest cSCC cells and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Treatment Administration:
-
Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer the test immunotherapy agent and control antibody via intraperitoneal injection at a specified dose and schedule (e.g., 10 mg/kg, twice weekly).
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers twice a week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Euthanize the mice when tumors reach a predetermined maximum size or at the end of the study.
-
Excise the tumors for further analysis (e.g., histology, immunohistochemistry for immune cell infiltration).
-
Plot the mean tumor volume over time for each group and perform statistical analysis to compare the efficacy of the treatment versus the control.
-
IV. Future Directions and Emerging Therapies
The field of skin cancer therapeutics is rapidly evolving, with numerous novel agents and combination strategies under investigation in clinical trials.[31][32][33][34]
-
Combination Therapies: Combining different classes of drugs, such as targeted therapy and immunotherapy, is a promising approach to overcome resistance and enhance efficacy.[35][36] For example, combining BRAF/MEK inhibitors with PD-1 inhibitors is being explored in melanoma.[14]
-
Novel Targets: Researchers are identifying new molecular targets and signaling pathways involved in skin cancer development.[3][10][37] This includes targeting other components of the MAPK pathway, the PI3K/AKT pathway, and other cell cycle regulators.[7][10]
-
Topical and Intralesional Therapies: For non-melanoma skin cancers, there is a growing interest in developing effective topical and intralesional therapies that can treat tumors locally with minimal systemic side effects.[5][38] A novel gel containing a MEK inhibitor is being developed to prevent the progression of actinic keratosis to squamous cell carcinoma.[38]
-
Adoptive Cell Therapy: The success of Amtagvi has spurred further research into different forms of adoptive cell therapy, including CAR-T cell therapy, for solid tumors like melanoma.[17]
Conclusion
The development of novel therapeutics for skin cancer has made remarkable strides, significantly improving the prognosis for patients with advanced disease. A deep understanding of the underlying molecular pathways, coupled with rigorous preclinical and clinical testing, is essential for the continued advancement of this field. The protocols and information provided in this guide are intended to serve as a valuable resource for researchers and drug developers working to create the next generation of life-saving treatments for skin cancer.
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Melanoma Research Alliance. (n.d.). Vemurafenib (Zelboraf) Treatment for BRAF-Mutant Melanoma. Retrieved from [Link]
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Application Note & Protocol Guide: Functional Monomers as Building Blocks for Specialty Polymers
Abstract
The precise, bottom-up construction of polymers has revolutionized materials science, enabling the creation of macromolecules with tailored architectures and functionalities. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of how to utilize functional monomers as fundamental building blocks for synthesizing specialty polymers. We delve into the core principles of controlled radical polymerization techniques, explain the causal relationships behind experimental choices, and provide detailed, self-validating protocols for the synthesis and characterization of advanced polymer architectures, including stimuli-responsive polymers, block copolymers, and star polymers. The focus is on empowering researchers to move from conceptual design to practical application in fields such as targeted drug delivery and regenerative medicine.
Section 1: The Building Block Philosophy: Designing Polymers from the Monomer Up
The paradigm of modern polymer chemistry is control. Instead of producing polymers with a broad distribution of molecular weights and compositions, the goal is to design and synthesize macromolecules with precisely defined characteristics. This is achieved by treating functional monomers as foundational building blocks.[1] The properties of the final specialty polymer—be it its solubility, thermal response, biocompatibility, or drug-conjugation capability—are encoded in the selection and arrangement of these monomers.[2]
This "building block" approach relies on Controlled Radical Polymerization (CRP) , a class of methods that maintains a low concentration of active radical species, allowing polymer chains to grow at a similar rate.[3] This minimizes termination reactions and enables the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and complex architectures.[4][5] The most prominent CRP techniques, which will be the focus of our protocols, are:
-
Atom Transfer Radical Polymerization (ATRP): Utilizes a transition metal catalyst (typically copper) to reversibly activate and deactivate polymer chains.[4]
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: Employs a thiocarbonylthio compound as a chain transfer agent (CTA) to mediate the polymerization.[6][7]
The choice between these techniques often depends on monomer compatibility, desired end-group functionality, and tolerance to experimental conditions.
Caption: General workflow for building specialty polymers.
Section 2: The Chemist's Toolbox: Monomers and Polymerization Methods
The versatility of specialty polymers stems from the vast library of available functional monomers and the precision of CRP techniques.
Key Functional Monomers
The "functionality" of a specialty polymer is directly inherited from the chemical groups on its constituent monomers. Selecting the right monomer is the most critical design choice.
| Monomer Class | Functional Group | Imparted Property / Application | Representative Monomers |
| Thermo-responsive | Amide | Exhibits Lower Critical Solution Temperature (LCST); useful for temperature-triggered drug release or cell sheet engineering.[8] | N-isopropylacrylamide (NIPAAm) |
| pH-Responsive | Carboxylic Acid, Amine | Becomes soluble/insoluble or swells/shrinks with changes in pH; for enteric drug delivery or biosensors.[9] | Acrylic acid (AA), Dimethylaminoethyl methacrylate (DMAEMA) |
| Hydrophilic/Biocompatible | Ethylene Glycol | Confers water solubility and "stealth" properties to reduce immunogenicity in vivo.[10] | Poly(ethylene glycol) methyl ether methacrylate (PEGMA) |
| Bio-conjugation | Azide, Alkyne, NHS Ester | Allows for post-polymerization modification via "click" chemistry or amine coupling to attach drugs, peptides, or targeting ligands.[11] | Azidoethyl methacrylate, Propargyl acrylate, N-Hydroxysuccinimide methacrylate |
| Biodegradable | Ester | The polymer backbone can be hydrolyzed under physiological conditions; essential for temporary scaffolds in tissue engineering.[10][12] | Lactide, Caprolactone |
| Zwitterionic | Phosphorylcholine, Sulfobetaine | Possess both positive and negative charges, leading to ultra-low fouling surfaces for medical implants and biosensors.[13] | 2-Methacryloyloxyethyl phosphorylcholine (MPC) |
Comparison of Leading CRP Techniques
While both ATRP and RAFT offer excellent control, they have distinct advantages and limitations that influence their selection for a given synthesis.
| Feature | Atom Transfer Radical Polymerization (ATRP) | Reversible Addition-Fragmentation chain-Transfer (RAFT) |
| Mechanism | Reversible activation/deactivation of dormant alkyl halide chain ends by a transition metal (e.g., Cu) catalyst.[4] | Degenerative chain transfer mediated by a thiocarbonylthio RAFT agent.[6] |
| Key Components | Monomer, Initiator (Alkyl Halide), Catalyst (e.g., CuBr), Ligand (e.g., PMDETA).[3] | Monomer, Initiator (e.g., AIBN), RAFT Agent (e.g., CTA).[14] |
| Advantages | Well-established, high degree of control, commercially available components.[3] | Very wide monomer scope, tolerant to many functional groups and solvents (including water), metal-free.[6][7] |
| Limitations | Requires removal of metal catalyst post-synthesis, sensitive to oxygen.[3] | RAFT agent can be colored and may require removal/cleavage, can have an induction period.[15] |
Section 3: Application Focus: Stimuli-Responsive Polymers for Drug Delivery
Stimuli-responsive or "smart" polymers undergo significant physicochemical changes in response to specific environmental triggers like temperature or pH.[9][16] This property is ideal for creating drug delivery systems that release their payload at a targeted site.[17][18]
Here, we describe the synthesis of a thermo-responsive polymer, poly(N-isopropylacrylamide) (PNIPAAm), which has an LCST of ~32°C in water. Below this temperature, it is soluble; above it, the polymer chains collapse and aggregate, a transition that can be used to trigger drug release.[8]
Caption: Thermo-responsive drug release mechanism.
Protocol 3.1: Synthesis of PNIPAAm via RAFT Polymerization
Rationale: We choose RAFT for its excellent tolerance to the amide functionality of NIPAAm and the ability to conduct the polymerization in common organic solvents. The RAFT agent allows for precise control over the final molecular weight.[6]
Materials:
-
N-isopropylacrylamide (NIPAAm) (Monomer)
-
4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) (RAFT Agent)
-
Azobisisobutyronitrile (AIBN) (Initiator)
-
1,4-Dioxane (Solvent, anhydrous)
-
Diethyl ether (Non-solvent for precipitation)
-
Argon or Nitrogen gas supply
Equipment:
-
Schlenk flask with magnetic stir bar
-
Schlenk line or glovebox
-
Oil bath with temperature controller
-
Syringes and needles
-
Centrifuge
Procedure:
-
Reagent Preparation: In a 25 mL Schlenk flask, add NIPAAm (e.g., 1.13 g, 10 mmol), CPADB (e.g., 27.9 mg, 0.1 mmol, for a target DP of 100), and AIBN (e.g., 3.3 mg, 0.02 mmol). The [Monomer]:[RAFT]:[Initiator] ratio of 100:1:0.2 is a common starting point.
-
Assembly: Seal the flask with a rubber septum.
-
Degassing: Connect the flask to a Schlenk line. Subject the flask to at least three freeze-pump-thaw cycles to remove all dissolved oxygen, which can terminate the radical polymerization.[14] Backfill the flask with inert gas (Ar or N₂).
-
Solvent Addition: Using a degassed syringe, add anhydrous 1,4-dioxane (e.g., 10 mL) to the flask. Stir until all solids are dissolved.
-
Polymerization: Place the flask in a preheated oil bath at 70°C. Allow the reaction to proceed for the desired time (e.g., 6-12 hours). Reaction progress can be monitored by taking small aliquots via syringe and analyzing monomer conversion by ¹H NMR.
-
Termination: To quench the reaction, remove the flask from the oil bath and expose the solution to air by opening the flask. Rapid cooling in an ice bath can also be used.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture dropwise into a beaker of cold diethyl ether (~200 mL) under vigorous stirring. The polymer will crash out as a solid.
-
Isolation: Decant the ether. Redissolve the polymer in a minimal amount of a good solvent (like THF or dioxane) and re-precipitate into cold ether. Repeat this process two more times to ensure removal of unreacted monomer and initiator fragments.
-
Drying: Collect the final polymer precipitate by centrifugation or filtration and dry under vacuum at room temperature until a constant weight is achieved.
Self-Validation:
-
Molecular Weight & PDI: Analyze the purified polymer using Gel Permeation Chromatography (GPC) to confirm a narrow PDI (<1.3) and a molecular weight close to the theoretical value.[19]
-
Structure Confirmation: Use Fourier-Transform Infrared (FTIR) spectroscopy to identify the characteristic amide peaks of PNIPAAm.[19][20]
-
Monomer Conversion: Use ¹H NMR spectroscopy to calculate the monomer conversion by comparing the integration of vinyl proton peaks from the monomer to the polymer backbone peaks.[19]
Section 4: Application Focus: Block Copolymers for Self-Assembly
Block copolymers are macromolecules composed of two or more distinct polymer chains (blocks) covalently linked together.[21] When placed in a selective solvent, amphiphilic block copolymers (containing both a hydrophilic and a hydrophobic block) can self-assemble into nanostructures like micelles or vesicles.[21] These structures are highly valuable as long-circulating drug carriers.[10]
Protocol 4.1: Synthesis of a Diblock Copolymer (PEG-b-PCL) via Ring-Opening Polymerization
Rationale: This protocol demonstrates the synthesis of an amphiphilic diblock copolymer, poly(ethylene glycol)-block-poly(caprolactone), a widely used biocompatible and biodegradable material.[10][12] Ring-Opening Polymerization (ROP) is the method of choice for cyclic esters like ε-caprolactone, and using a pre-made mPEG-OH as a macroinitiator allows for the direct growth of the PCL block from the PEG chain end.
Materials:
-
Methoxy poly(ethylene glycol) (mPEG-OH, e.g., Mn = 5,000 g/mol ) (Macroinitiator)
-
ε-Caprolactone (Monomer)
-
Stannous octoate (Sn(Oct)₂) (Catalyst)
-
Toluene (Solvent, anhydrous)
-
Dichloromethane (DCM) (Solvent for dissolution)
-
Cold methanol (Non-solvent for precipitation)
Equipment:
-
Three-neck round-bottom flask with stir bar
-
Distillation apparatus (for drying toluene)
-
Schlenk line
-
Heating mantle with temperature controller
Procedure:
-
Macroinitiator Drying: Add mPEG-OH to the reaction flask. Heat to ~100°C under vacuum for 2-4 hours to remove any residual water, which can interfere with the ROP. Cool to room temperature and backfill with inert gas.
-
Reagent Addition: Dissolve the dried mPEG-OH in anhydrous toluene. Add the desired amount of ε-caprolactone monomer. The ratio of monomer to mPEG-OH will determine the length of the PCL block.
-
Catalyst Addition: Add the catalyst, stannous octoate, typically at a monomer-to-catalyst ratio of 1000:1 to 5000:1.
-
Polymerization: Heat the reaction mixture to ~110-130°C under an inert atmosphere. Allow the reaction to proceed for 12-24 hours.
-
Purification: Cool the reaction to room temperature. Dilute the viscous solution with a small amount of DCM. Precipitate the copolymer by adding the solution dropwise into cold methanol.
-
Isolation & Drying: Collect the white precipitate by filtration. Wash with fresh cold methanol. Dry the final PEG-b-PCL copolymer under vacuum at room temperature.
Self-Validation:
-
Structure & Block Length: Use ¹H NMR to confirm the presence of both PEG (-CH₂CH₂O-) and PCL (-O(CH₂)₅CO-) repeating units. The ratio of their respective peak integrations can be used to calculate the molecular weight of the PCL block.[19]
-
Molecular Weight & PDI: Analyze via GPC to observe a shift to higher molecular weight compared to the starting mPEG macroinitiator and to confirm a narrow PDI.[19]
Section 5: Application Focus: Star Polymers
Star polymers consist of multiple linear polymer "arms" linked to a central core.[22] This architecture results in a compact, globular structure with a high density of chain ends, making them useful as, for example, high-performance lubricants or multi-functional drug carriers.[22] The "arm-first" method is a common and robust approach where linear polymer arms are first synthesized and then cross-linked together.[22][23]
Protocol 5.1: Synthesis of a Polystyrene Star Polymer via ARGET ATRP (Arm-First Method)
Rationale: Activators Regenerated by Electron Transfer (ARGET) ATRP is a powerful variant of ATRP that uses a reducing agent to continuously regenerate the active Cu(I) catalyst from the Cu(II) deactivator.[22] This allows for the use of ppm levels of copper catalyst, simplifying purification.[23] This protocol first synthesizes polystyrene arms and then uses a divinyl cross-linker to form the star core.
Materials:
-
Styrene (Monomer)
-
Ethyl α-bromoisobutyrate (EBiB) (Initiator)
-
Copper(II) bromide (CuBr₂) (Catalyst precursor)
-
Tris(2-pyridylmethyl)amine (TPMA) (Ligand)
-
Divinylbenzene (DVB) (Cross-linker)
-
Tin(II) 2-ethylhexanoate (Sn(EH)₂) (Reducing agent)
-
Anisole (Solvent)
-
Tetrahydrofuran (THF) (Solvent for GPC and purification)
-
Methanol (Non-solvent)
Equipment:
-
Schlenk flasks with stir bars
-
Schlenk line
-
Syringes for liquid transfer
Procedure:
Part A: Synthesis of Linear Polystyrene Arms (Macroinitiator)
-
Follow a standard ARGET ATRP procedure for styrene to create well-defined polystyrene-Br arms with a target molecular weight (e.g., 5,000-10,000 g/mol ). Purify these arms by precipitation into methanol and dry thoroughly.
Part B: Star Formation
-
Reactor Setup: In a clean, dry Schlenk flask, add CuBr₂ (e.g., 0.9 mg) and TPMA (e.g., 12.1 mg).
-
Macroinitiator Solution: In a separate flask, dissolve the purified polystyrene-Br macroinitiator (MI) (e.g., 5.0 g) in anisole (e.g., 2 mL) and de-gas with N₂ for at least 30 minutes.
-
Combine Reagents: Transfer the MI solution to the flask containing the catalyst/ligand. Add the cross-linker, DVB, via syringe. A typical molar ratio is [MI]:[DVB] = 1:15.[22]
-
Initiate Reaction: Begin stirring and inject the reducing agent, Sn(EH)₂, into the mixture. The reaction is often run at 90°C. A slow, periodic addition of the reducing agent can provide better control over the star formation.[22]
-
Monitoring: The reaction can be monitored by GPC. Successful star formation is indicated by the appearance of a new, high molecular weight peak and the corresponding disappearance of the linear arm peak.
-
Purification: Once the reaction is complete (typically 5-24 hours), dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst. Precipitate the final star polymer into methanol and dry under vacuum.
Self-Validation:
-
GPC Analysis: This is the most critical validation step. GPC with multi-angle light scattering (MALLS) is ideal. A successful reaction will show a high molecular weight, monomodal peak for the star polymer with a low PDI, and minimal residual linear arms.[23]
-
NMR Spectroscopy: ¹H NMR can be used to confirm the incorporation of the DVB cross-linker into the polymer structure.[24]
Section 6: Essential Characterization Techniques
Validating the synthesis of a specialty polymer is as important as the synthesis itself. The following techniques are fundamental to confirming the structure, molecular weight, and properties of your material.[25]
| Technique | Principle | Information Gained | Causality/Insight |
| Gel Permeation Chromatography (GPC/SEC) | Separates polymers based on their hydrodynamic volume in solution.[19] | Number-average (Mn) and weight-average (Mw) molecular weight; Polydispersity Index (PDI = Mw/Mn).[19] | A low PDI (<1.3) is the primary indicator of a successful controlled polymerization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analyzes the magnetic properties of atomic nuclei to provide detailed information about molecular structure.[19][26] | Polymer structure confirmation, monomer conversion, block copolymer composition, end-group analysis.[19] | Confirms that the desired monomer has been polymerized and allows for quantification of composition, which is critical for calculating block lengths or grafting densities. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, identifying the chemical functional groups present.[20][26] | Qualitative identification of functional groups (e.g., esters, amides, ethers).[19] | A quick and simple way to verify that the key functional groups from the monomer are present in the final polymer. |
| Differential Scanning Calorimetry (DSC) | Measures the heat flow into or out of a sample as it is heated or cooled.[20][26] | Glass transition temperature (Tg), melting temperature (Tm), crystallization behavior. | The Tg provides insight into the polymer's amorphous phase behavior and mechanical properties at different temperatures. For block copolymers, distinct Tgs for each block confirm phase separation. |
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Application Notes & Protocols for the Enantioselective Synthesis of 2-Substituted-1,4-Benzodioxane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed guide to the enantioselective synthesis of 2-substituted-1,4-benzodioxane derivatives, a crucial scaffold in medicinal chemistry. We will explore the predominant organocatalytic strategies, offering in-depth mechanistic insights, validated experimental protocols, and data interpretation guidelines to ensure reproducibility and success.
Introduction: The Significance of Chiral 1,4-Benzodioxanes
The 1,4-benzodioxane framework is a privileged scaffold found in numerous biologically active compounds and pharmaceuticals. The introduction of a stereocenter at the C2 position dramatically influences pharmacological activity, making the development of robust enantioselective synthetic methods a high-priority research area. For instance, the (S)-isomer of Doxazosin is a potent α1-adrenergic receptor antagonist, while its (R)-enantiomer is significantly less active. This underscores the critical need for synthetic strategies that can deliver these chiral building blocks with high enantiopurity.
Historically, the synthesis of enantiopure 2-substituted-1,4-benzodioxanes relied on classical methods such as the resolution of racemic mixtures or the use of chiral auxiliaries. However, these approaches often suffer from drawbacks like low efficiency and the need for additional synthetic steps. Modern asymmetric catalysis has revolutionized this field, with organocatalysis, in particular, offering a powerful and versatile platform for the direct synthesis of these valuable compounds. This guide will focus on the most effective organocatalytic methods developed to date.
Mechanistic Cornerstone: Asymmetric Intramolecular Williamson Etherification
A highly successful and widely adopted strategy for the enantioselective synthesis of 2-substituted-1,4-benzodioxanes is the asymmetric intramolecular Williamson etherification of 2-(2-bromo-1-hydroxyethyl)phenol derivatives. This reaction is typically catalyzed by chiral phase-transfer catalysts (PTCs) or hydrogen-bond-donating organocatalysts, such as squaramides.
The general mechanism involves the deprotonation of the phenolic hydroxyl group by a base, followed by an intramolecular SN2 cyclization that displaces the bromide. The role of the chiral catalyst is to form a non-covalent complex with the substrate, creating a chiral environment that directs the nucleophilic attack of the phenoxide to one face of the electrophilic carbon, thereby controlling the stereochemical outcome of the reaction.
Figure 1: Generalized workflow for the organocatalyzed enantioselective synthesis of 2-substituted-1,4-benzodioxanes via intramolecular Williamson etherification.
Featured Protocol: Cinchona Alkaloid-Derived Squaramide Catalysis
This protocol details the highly efficient enantioselective synthesis of 2-hydroxymethyl-1,4-benzodioxane using a cinchona alkaloid-derived squaramide catalyst. This method is notable for its operational simplicity, high yields, and excellent enantioselectivities.
Materials and Reagents
-
Substrate: 2-(2,3-dihydroxypropoxy)phenol (Prepare according to literature procedures)
-
Brominating Agent: Triphenylphosphine dibromide (PPh3Br2)
-
Catalyst: Cinchona alkaloid-derived squaramide catalyst (e.g., (1S,2S,4S,5R)-5-ethyl-1-(quinolin-4-yl)-2-((squaramido)methyl)quinuclidin-2-ol)
-
Base: Cesium carbonate (Cs2CO3)
-
Solvent: Dichloromethane (CH2Cl2), anhydrous
-
Quenching Solution: Saturated aqueous ammonium chloride (NH4Cl)
-
Drying Agent: Anhydrous sodium sulfate (Na2SO4)
-
Chromatography: Silica gel, ethyl acetate, petroleum ether
Step-by-Step Experimental Procedure
-
Preparation of the Bromohydrin Precursor:
-
To a solution of 2-(2,3-dihydroxypropoxy)phenol (1.0 mmol) in anhydrous CH2Cl2 (10 mL) at 0 °C, add triphenylphosphine dibromide (1.1 mmol) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with saturated aqueous NaHCO3 solution (10 mL).
-
Extract the aqueous layer with CH2Cl2 (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the 2-(2-bromo-1-hydroxyethyl)phenol precursor.
-
-
Enantioselective Cyclization:
-
To an oven-dried vial, add the 2-(2-bromo-1-hydroxyethyl)phenol precursor (0.2 mmol), the cinchona alkaloid-derived squaramide catalyst (0.02 mmol, 10 mol%), and cesium carbonate (0.4 mmol).
-
Add anhydrous dichloromethane (2.0 mL) to the vial.
-
Stir the reaction mixture vigorously at room temperature for 24-48 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH4Cl solution (5 mL).
-
Extract the mixture with CH2Cl2 (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the desired 2-hydroxymethyl-1,4-benzodioxane.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.
-
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Benzodioxan-6-yl methyl ketone
Welcome to the technical support center for the synthesis of 1,4-Benzodioxan-6-yl methyl ketone. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yields and overcome common challenges in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
The most prevalent and generally reliable method is the Friedel-Crafts acylation of 1,4-benzodioxan.[1] This classic electrophilic aromatic substitution reaction typically employs an acylating agent like acetyl chloride or acetic anhydride and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2]
Q2: I'm getting a mixture of isomers. How can I improve the regioselectivity to favor the desired 6-isomer?
This is a common issue. The electron-donating nature of the dioxolane ring in 1,4-benzodioxan activates the aromatic ring for electrophilic substitution. However, this can lead to the formation of both the desired 6-acetyl and the undesired 7-acetyl isomers. To enhance regioselectivity towards the 6-position, consider the following:
-
Choice of Lewis Acid: The nature and amount of the Lewis acid can influence the steric hindrance around the reaction sites. While AlCl₃ is common, exploring other Lewis acids like TiCl₄ or SnCl₄ might offer different selectivity profiles.
-
Solvent System: The solvent plays a crucial role. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) are often preferred over more polar options like nitrobenzene, as they can influence the transition state and favor the less sterically hindered position.
-
Reaction Temperature: Lowering the reaction temperature can often increase the kinetic control of the reaction, potentially favoring the formation of one isomer over the other.
Q3: My reaction is sluggish and gives a low yield. What are the likely causes?
Low yields in Friedel-Crafts acylation are often traced back to a few key factors:
-
Moisture Contamination: Lewis acids like AlCl₃ are extremely sensitive to moisture.[1] Any water in your reagents, solvent, or glassware will deactivate the catalyst. Ensure all components are rigorously dried.
-
Insufficient Catalyst: The product ketone can form a stable complex with the Lewis acid, effectively sequestering it.[1] Therefore, stoichiometric amounts (or even a slight excess) of the Lewis acid are often required.
-
Poor Reagent Quality: The purity of your 1,4-benzodioxan and acylating agent is critical. Impurities can lead to side reactions and lower yields.[1]
Troubleshooting Guide: Low Yield and Impurities
Problem 1: Low Conversion of Starting Material
If you observe a significant amount of unreacted 1,4-benzodioxan after the reaction, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Conversion
Caption: A stepwise workflow for troubleshooting low yields in Friedel-Crafts acylation.
Detailed Protocol for Improving Conversion:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven at >120°C for several hours and cool under a stream of dry nitrogen or in a desiccator. Use freshly distilled, anhydrous solvents.
-
Verify Reagent Purity: If possible, purify the 1,4-benzodioxan by distillation. Use a fresh, unopened bottle of the acylating agent and Lewis acid.
-
Optimize Catalyst Loading: Start with at least 1.1 equivalents of AlCl₃ relative to the acylating agent. If low conversion persists, consider increasing the amount to 1.2-1.5 equivalents.
-
Adjust Reaction Time and Temperature: Monitor the reaction by TLC or GC-MS. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary. However, be cautious as this can also lead to byproduct formation.
Problem 2: Formation of Multiple Products (Isomers and Byproducts)
The formation of multiple products is a common challenge that directly impacts the yield and purity of the desired this compound.
Controlling Regioselectivity and Minimizing Byproducts
| Parameter | Recommendation for 6-Isomer Selectivity | Rationale |
| Lewis Acid | TiCl₄ or SnCl₄ | These may offer better regioselectivity due to different coordination geometries and steric bulk compared to AlCl₃. |
| Solvent | Carbon Disulfide (CS₂) or Dichloromethane (CH₂Cl₂) | Less polar solvents can favor the formation of the less sterically hindered 6-isomer. |
| Temperature | 0°C to room temperature | Lower temperatures can enhance kinetic control, potentially increasing the ratio of the desired isomer. |
| Order of Addition | Add the acylating agent to the mixture of 1,4-benzodioxan and Lewis acid | This can help to control the concentration of the reactive electrophile and minimize side reactions. |
Purification Strategy:
If a mixture of isomers is obtained, separation can often be achieved by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be used to purify the final product.
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent quality.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents:
-
1,4-Benzodioxan (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
-
Procedure: a. To the flask, add anhydrous AlCl₃ and anhydrous CH₂Cl₂ under a nitrogen atmosphere. b. Cool the suspension to 0°C in an ice bath. c. Slowly add the acetyl chloride to the AlCl₃ suspension with stirring. d. To this mixture, add a solution of 1,4-benzodioxan in anhydrous CH₂Cl₂ dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0°C. e. After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: a. Cool the reaction mixture back to 0°C and slowly quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. b. Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2x). c. Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Reaction Mechanism Overview
Caption: The general mechanism of Friedel-Crafts acylation.
References
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. Available from: [Link]
-
SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. Available from: [Link]
-
Air Unimi. (n.d.). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? Available from: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available from: [Link]
-
PubChem. This compound. Available from: [Link]
-
YouTube. (2017). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Available from: [Link]
Sources
Technical Support Center: Purification of 1,4-Benzodioxan Derivatives
Welcome to the technical support center for the purification of 1,4-benzodioxan derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying these valuable compounds. Here, we address common challenges with practical, field-tested advice to enhance the purity, yield, and efficiency of your work.
Frequently Asked Questions (FAQs)
Here are some of the most common questions our team receives regarding the purification of 1,4-benzodioxan derivatives.
Q1: What are the most common impurities I should expect in my crude 1,4-benzodioxan derivative synthesis?
A1: The impurities in your crude product will largely depend on your synthetic route. However, common impurities include unreacted starting materials such as substituted catechols or phenols, and reagents like 1,2-dibromoethane or epichlorohydrin. In multi-step syntheses, you may also find residual intermediates, such as the corresponding carboxylic acid if you are synthesizing an amide derivative.[1][2][3] For instance, in the synthesis of 1,4-benzodioxan-substituted chalcones, unreacted acetophenones and aromatic aldehydes are common impurities.[4]
Q2: My 1,4-benzodioxan derivative appears oily or as a paste and is difficult to handle. What should I do?
A2: This is a common issue. If your compound is expected to be a solid, the oily or pasty consistency often indicates the presence of residual solvents or impurities. Try co-evaporation with a solvent in which your compound has low solubility, such as hexane or diethyl ether, to azeotropically remove residual solvents. If the issue persists, trituration with a non-polar solvent can help to induce crystallization and remove soluble impurities.[1][2]
Q3: I'm experiencing low yields during purification. What are the likely causes and how can I mitigate this?
A3: Low yields can stem from several factors. One common reason is the loss of the product during purification steps, especially with compounds that are difficult to purify by trituration.[1][3] To address this, consider optimizing your purification strategy. For example, if you are losing a significant amount of material during trituration, column chromatography might be a better option. Also, ensure complete conversion during the reaction by monitoring with Thin Layer Chromatography (TLC) to minimize the amount of starting material in your crude product, which can complicate purification.
Q4: How do I choose the right solvent system for column chromatography of my 1,4-benzodioxan derivative?
A4: The choice of solvent system is critical for successful chromatographic purification. A good starting point for many 1,4-benzodioxan derivatives is a gradient of ethyl acetate in hexane.[1][2][4] The polarity of your specific derivative will dictate the optimal ratio. For more polar derivatives, such as those with carboxylic acid or amide functionalities, you may need to add a more polar solvent like methanol to your mobile phase, often in combination with dichloromethane (DCM).[1][2] It is always recommended to first screen different solvent systems using TLC to find the one that gives the best separation.
Q5: My 1,4-benzodioxan derivative is chiral. What are the key challenges in obtaining a single enantiomer?
A5: The primary challenges in purifying chiral 1,4-benzodioxan derivatives are preventing racemization and achieving efficient separation of enantiomers. Racemization can occur under certain reaction conditions, particularly in the presence of strong bases.[5][6] Therefore, it is crucial to carefully control your reaction conditions. For the separation of enantiomers, common methods include chiral High-Performance Liquid Chromatography (HPLC) or crystallization-based resolution of diastereomeric salts or amides.[5][7] The biological activity of 1,4-benzodioxan derivatives can be highly dependent on the stereochemistry, making enantiopurity a critical parameter.[6][8][9]
Troubleshooting Guides
This section provides more in-depth guidance on specific purification challenges.
Guide 1: Overcoming Difficult Separations in Column Chromatography
Problem: Poor separation of the desired 1,4-benzodioxan derivative from impurities on a silica gel column.
Causality: This often occurs when the polarity of the desired compound is very similar to that of one or more impurities. The choice of solvent system and the column parameters are crucial for achieving good resolution.
Troubleshooting Protocol:
-
TLC Analysis:
-
Before running a column, perform a thorough TLC analysis with various solvent systems.
-
Test different ratios of common solvent mixtures like hexane/ethyl acetate, dichloromethane/methanol, and toluene/acetone.
-
The ideal solvent system should give your desired compound an Rf value between 0.2 and 0.4 and show good separation from all impurity spots.
-
-
Solvent System Optimization:
-
If you observe streaking on the TLC plate, especially with acidic or basic compounds, add a small amount of a modifier to your eluent. For acidic compounds, a few drops of acetic acid can improve peak shape. For basic compounds, a small amount of triethylamine can be beneficial.
-
For very non-polar compounds, consider using a less polar solvent system like cyclohexane/ethyl acetate.
-
-
Column Parameters:
-
Ensure you are using an appropriate amount of silica gel. A common rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight.
-
Properly packing the column is essential to avoid channeling. A well-packed column will have a flat, undisturbed surface.
-
Load your sample onto the column in a minimal amount of the initial eluent or a solvent in which it is highly soluble and can be easily evaporated.
-
-
Gradient Elution:
-
If a single solvent system does not provide adequate separation, a gradient elution can be very effective. Start with a non-polar mobile phase to elute non-polar impurities and gradually increase the polarity to elute your compound of interest, leaving more polar impurities on the column.
-
Guide 2: Purification of Chiral 1,4-Benzodioxan Derivatives
Problem: Obtaining an enantiomerically pure 1,4-benzodioxan derivative.
Causality: Many synthetic routes produce racemic mixtures. The separation of enantiomers requires a chiral environment, which can be achieved through various techniques.
Troubleshooting Protocol:
-
Chiral HPLC:
-
This is a powerful analytical and preparative technique for separating enantiomers.
-
Screen different chiral stationary phases (CSPs) to find one that provides baseline separation of your enantiomers. Common CSPs are based on cellulose or amylose derivatives.
-
Develop a reliable chiral HPLC method to monitor the enantiomeric excess during your synthesis and purification.[5]
-
-
Crystallization-Based Resolution:
-
This classical method involves reacting the racemic mixture with a chiral resolving agent to form diastereomers.
-
For acidic 1,4-benzodioxan derivatives, chiral amines like (R)- or (S)-1-phenylethylamine can be used to form diastereomeric salts.[7]
-
For other derivatives, the formation of diastereomeric amides or esters with a chiral auxiliary can be effective.
-
The resulting diastereomers will have different physical properties, such as solubility, allowing for their separation by fractional crystallization.
-
After separation, the chiral auxiliary is cleaved to yield the pure enantiomers.
-
-
Preventing Racemization:
Data Presentation
Table 1: Recommended Starting Solvent Systems for Column Chromatography of 1,4-Benzodioxan Derivatives
| Derivative Type | Recommended Starting Solvent System | Notes |
| Neutral/Non-polar | Hexane/Ethyl Acetate (gradient) | A good starting point for many derivatives. Adjust the gradient based on TLC.[1][2][4] |
| Amides/Carboxylic Acids | Dichloromethane/Methanol (gradient) | The addition of methanol increases the polarity for more functionalized derivatives.[1][2] |
| Chalcones | Ethyl Acetate/Petroleum Ether | Effective for the purification of 1,4-benzodioxan substituted chalcones.[4] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: In a beaker, add the calculated amount of silica gel to your initial, least polar eluent. Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into the column. Use a gentle stream of air or a pump to help pack the silica gel evenly.
-
Sample Loading: Dissolve your crude product in a minimal amount of the initial eluent. Carefully apply the solution to the top of the silica gel bed.
-
Elution: Begin eluting with the starting solvent system. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Trituration for Purification
-
Solvent Selection: Choose a solvent in which your desired compound is poorly soluble, but the impurities are soluble. Hexane is a common choice for this.[1][2]
-
Procedure: Place your crude product in a flask. Add a small amount of the chosen solvent.
-
Agitation: Stir or sonicate the mixture. The goal is to dissolve the impurities while the pure product remains as a solid.
-
Isolation: Isolate the solid product by filtration.
-
Washing: Wash the solid with a small amount of fresh, cold solvent to remove any remaining impurities.
-
Drying: Dry the purified solid under vacuum.
Visualization
Purification Workflow Diagram
This diagram illustrates a typical workflow for the purification of a 1,4-benzodioxan derivative.
Caption: A decision-making workflow for the purification of 1,4-benzodioxan derivatives.
References
-
Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
-
Wang, L., et al. (2021). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1259-1269. [Link]
-
Fumagalli, L., Bolchi, C., Bavo, F., & Pallavicini, M. (2016). Crystallization-based resolution of 1,4-benzodioxane-2-carboxylic acid enantiomers via diastereomeric 1-phenylethylamides. Tetrahedron Letters, 57(18), 2009-2011. [Link]
-
Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]
-
Straniero, V., et al. (2022). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. Chirality, 34(7), 964-974. [Link]
-
Li, Y., et al. (2023). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. Communications Chemistry, 6(1), 123. [Link]
-
Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(03), 143. [Link]
-
Straniero, V., Casiraghi, A., Fumagalli, L., & Valoti, E. (2018). How do reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives?. Chirality, 30(7), 943-950. [Link]
-
Casiraghi, A., et al. (2020). Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket. Molecules, 25(21), 5030. [Link]
-
Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. PharmaTech.com. [Link]
-
Straniero, V., Casiraghi, A., Fumagalli, L., & Valoti, E. (2018). How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives?. AIR Unimi. [Link]
-
Singh, O., & Muthukrishnan, M. (2007). Chemistry and pharmacology of benzodioxanes. TSI Journals. [Link]
-
Koo, J., Avakian, S., & Martin, G. J. (1955). Derivatives of 1,4-Benzodioxan. I. 1,4-Benzodioxan-2-carboxamides. Journal of the American Chemical Society, 77(19), 5103-5105. [Link]
-
Pigini, M., et al. (2013). Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of medicinal chemistry, 56(2), 584-588. [Link]
Sources
- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 2. scirp.org [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How do reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. Crystallization-based resolution of 1,4-benzodioxane-2-carboxylic acid enantiomers via diastereomeric 1-phenylethylamides [air.unimi.it]
- 8. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purifying 1,4-Benzodioxan-6-yl Methyl Ketone via Column Chromatography
Welcome to the technical support center for the chromatographic purification of 1,4-Benzodioxan-6-yl methyl ketone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for achieving high-purity product. The information herein is grounded in established chemical principles and validated experimental practices to ensure trustworthy and reproducible results.
Understanding the Compound: this compound
This compound, also known as 6-acetyl-1,4-benzodioxane, is a versatile intermediate in the synthesis of various pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs[1]. Its purification is a critical step to ensure the quality and efficacy of the final products.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀O₃ | [2][3] |
| Molecular Weight | 178.18 g/mol | [2][3] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 80-82 °C | |
| CAS Number | 2879-20-1 | [2][3] |
Experimental Workflow: Column Chromatography
The following diagram illustrates the general workflow for the purification of this compound using column chromatography.
Caption: Workflow for purifying this compound.
Detailed Protocol: Step-by-Step Guide
This protocol is a general guideline. Optimization may be required based on the specific impurity profile of your crude product.
| Step | Procedure | Key Considerations & Rationale |
| 1. Thin-Layer Chromatography (TLC) Analysis | Develop a TLC method to determine the optimal solvent system for separation. A common starting point is a mixture of hexane and ethyl acetate. | The goal is to achieve a retention factor (Rf) of ~0.2-0.3 for the desired compound to ensure good separation on the column. |
| 2. Column Preparation | Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase. Wet pack the column to ensure a homogenous stationary phase, avoiding cracks and channels. | A well-packed column is crucial for achieving high resolution. Dry packing can lead to poor separation. |
| 3. Sample Loading | Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed. | Minimizing the initial band volume of the sample leads to sharper peaks and better separation. Dry loading can be an alternative if the compound has poor solubility in the mobile phase[4]. |
| 4. Elution | Begin elution with the determined non-polar solvent system. A gradient elution, gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate in hexane), is often effective for separating compounds with different polarities. | A gradient elution allows for the efficient removal of non-polar impurities first, followed by the elution of the target compound, and finally, any more polar impurities. |
| 5. Fraction Collection | Collect fractions of a consistent volume. The size of the fractions will depend on the column size and the expected separation. | Smaller fractions can provide a purer final product but require more analysis. |
| 6. Fraction Analysis | Analyze the collected fractions by TLC to identify those containing the pure this compound. | Staining with a visualizing agent (e.g., potassium permanganate) may be necessary if the compound is not UV-active. |
| 7. Product Isolation | Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. | Ensure complete removal of the solvent to obtain the pure, solid product. |
| 8. Characterization | Confirm the identity and purity of the final product using appropriate analytical techniques (e.g., NMR, melting point). | This final step validates the success of the purification. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the column chromatography of this compound.
Q1: What is a good starting mobile phase for the purification of this compound?
A1: Based on the moderately polar nature of the ketone functional group and the aromatic benzodioxane core, a good starting point for the mobile phase is a mixture of a non-polar solvent like hexane and a moderately polar solvent like ethyl acetate. A common starting ratio is 9:1 or 4:1 (hexane:ethyl acetate)[5][6]. You can adjust this ratio based on your initial TLC analysis. For similar compounds, solvent systems like hexane/acetone have also been used[7].
Q2: My compound is not eluting from the column, or is eluting very slowly. What should I do?
A2: This is a common issue indicating that the mobile phase is not polar enough to move the compound down the silica gel column.
-
Solution: Gradually increase the polarity of your mobile phase. For a hexane/ethyl acetate system, you can incrementally increase the percentage of ethyl acetate. For example, if you started with 9:1, you can switch to 8:2, then 7:3, and so on. Monitor the elution with TLC to see when your compound starts to move. Be cautious not to increase the polarity too drastically, as this can lead to co-elution of impurities[8].
Q3: The separation between my desired compound and an impurity is poor. How can I improve it?
A3: Poor separation can result from several factors.
-
Optimize the Mobile Phase: A slight change in the solvent system can significantly impact resolution. Try a different solvent system with similar polarity, for example, dichloromethane/hexane or toluene/ethyl acetate. Sometimes, adding a small amount of a third solvent, like methanol (e.g., 1-2%), can improve separation.
-
Column Dimensions: Use a longer and narrower column for better separation, although this will increase the elution time.
-
Flow Rate: A slower flow rate can improve resolution by allowing for better equilibration between the stationary and mobile phases.
-
Sample Loading: Ensure you are not overloading the column. Overloading leads to broad peaks and poor separation.
Q4: I see streaks or tailing of my compound on the TLC plate and in the column fractions. What is the cause and how can I fix it?
A4: Tailing can be caused by several factors:
-
Compound Acidity/Basicity: Although this compound is neutral, impurities in your crude mixture might be acidic or basic, interacting strongly with the slightly acidic silica gel. Adding a small amount of a modifier to your mobile phase, such as triethylamine (for basic compounds) or acetic acid (for acidic compounds), can sometimes resolve this. However, this should be done cautiously as it can affect your compound's stability.
-
Compound Decomposition: The compound might be degrading on the silica gel. You can test for this by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if new spots have appeared[8]. If decomposition is an issue, consider using a less acidic stationary phase like alumina or a deactivated silica gel.
-
Overloading: As mentioned before, overloading the column can lead to tailing.
Q5: The compound came off the column in the first few fractions (in the solvent front). What happened?
A5: This indicates that your mobile phase is too polar. The compound has a very low affinity for the stationary phase and is moving with the solvent front.
-
Solution: You need to use a less polar mobile phase. If you used a 4:1 hexane:ethyl acetate mixture, try starting with a much higher ratio of hexane, such as 19:1 or even pure hexane, and then gradually increase the polarity[8]. Always perform a TLC analysis first to determine the appropriate starting solvent system.
Q6: I have collected all the fractions, but I can't find my compound. Where could it be?
A6: There are a few possibilities:
-
Compound is still on the column: If your mobile phase was not polar enough, your compound may still be adsorbed to the top of the silica gel. You can try flushing the column with a very polar solvent, like 100% ethyl acetate or even a mixture containing methanol, to see if you can recover it.
-
Compound is very dilute: Your compound may have eluted, but it is too dilute to be detected by TLC. Try concentrating some of the fractions where you expected your compound to be and re-running the TLC[8].
-
Compound decomposed: As mentioned earlier, the compound may have decomposed on the column[8].
By systematically addressing these potential issues and carefully following the outlined protocol, you can successfully purify this compound and proceed with confidence in your research and development endeavors.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Agilent Technologies. Troubleshooting Guide. [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]
-
Organic Syntheses. 3 - Organic Syntheses Procedure. [Link]
-
Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
-
Silver, J. (2013). What is a good way to select mobile phase in chromatography? ResearchGate. [Link]
-
ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]
-
Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
Welch Materials. (2021). Mobile Phase Selection in Method Development: How to Optimize. [Link]
-
SIELC Technologies. (2018). Separation of this compound on Newcrom R1 HPLC column. [Link]
-
PrepChem.com. Synthesis of 1,4-benzodioxane-6-carbonyl chloride. [Link]
-
Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]
-
Singh, S., & Singh, A. (2018). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. ResearchGate. [Link]
-
Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]
-
Cislaghi, G., et al. (2019). How reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? AIR Unimi. [Link]
Sources
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- 6. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 7. prepchem.com [prepchem.com]
- 8. Chromatography [chem.rochester.edu]
Technical Support Center: Enantiopure Synthesis of Benzodioxane Derivatives
Welcome to the technical support center for the enantiopure synthesis of benzodioxane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereoselective synthesis of this important scaffold. The 1,4-benzodioxane motif is a key structural component in numerous biologically active molecules, and achieving high enantiomeric purity is often critical for therapeutic efficacy.[1] This resource provides practical, field-proven insights in a question-and-answer format to troubleshoot common experimental challenges.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of enantiopure benzodioxane derivatives, offering potential causes and actionable solutions.
Problem 1: Low Enantiomeric Excess (ee)
You've run your asymmetric reaction, but the chiral HPLC analysis shows a low enantiomeric excess. This is a common and often multifaceted problem.
Q: My asymmetric synthesis of a 2-substituted-1,4-benzodioxane derivative is resulting in low enantiomeric excess. What are the likely causes and how can I improve it?
A: Achieving high enantioselectivity is a delicate balance of several factors. Here’s a systematic approach to troubleshooting low ee:
1. Validate Your Analytical Method: Before optimizing the reaction, ensure your chiral HPLC or GC method is accurate. An unoptimized separation can give misleadingly low ee values.[2]
-
Action: Prepare a racemic sample of your product and analyze it. You should observe two baseline-separated peaks with a 50:50 area ratio. If not, your analytical method needs optimization.[2] Resources on chiral HPLC method development can provide guidance on column selection and mobile phase optimization.[3][4][5][6]
2. Purity of Starting Materials and Reagents: The purity of your substrate, catalyst, ligands, and solvents is paramount. Impurities can poison the catalyst or facilitate non-selective background reactions.[2]
-
Substrate Purity: Impurities in the starting material can act as inhibitors or competing substrates for the chiral catalyst.
-
Solvent and Reagent Quality: Always use high-purity, anhydrous solvents. Trace amounts of water or other contaminants can significantly impact enantioselectivity.[2]
3. Reaction Conditions: Even minor deviations from optimized conditions can drastically reduce enantioselectivity.[2][7][8]
-
Temperature: Asymmetric reactions are often highly sensitive to temperature fluctuations. Lowering the reaction temperature can sometimes improve enantioselectivity, although it may slow down the reaction rate.
-
Concentration: The concentration of reactants and catalyst can influence the reaction kinetics and, consequently, the ee.
-
Reaction Time: Allowing the reaction to proceed for too long after completion can sometimes lead to racemization of the product, especially if the product is unstable under the reaction conditions.
4. Catalyst and Ligand Integrity: The performance of your chiral catalyst is central to the success of the reaction.
-
Catalyst Loading: Ensure the optimal catalyst loading is used. Too little catalyst may result in a slow, non-selective background reaction, while too much can sometimes lead to undesired side reactions.
-
Ligand Purity and Ratio: The enantiomeric purity of the chiral ligand is critical. Verify its purity and ensure the correct ligand-to-metal ratio is used for in-situ prepared catalysts.
-
Catalyst Activation and Deactivation: Ensure the active catalytic species is forming correctly. Some catalysts require an activation step. Catalyst deactivation during the reaction can also lead to a decrease in enantioselectivity over time.[9][10]
5. Risk of Racemization: The benzodioxane scaffold, particularly at the C2 position, can be susceptible to racemization, especially under basic conditions.[7][8][11]
-
Work-up and Purification: Avoid strongly basic or acidic conditions during the work-up and purification steps if your product is prone to racemization.
-
Reaction Medium: If your reaction conditions are basic, consider if this could be contributing to product racemization. It may be necessary to explore alternative synthetic routes that avoid harsh conditions.
The following flowchart provides a decision-making framework for troubleshooting low enantiomeric excess:
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. hplc.today [hplc.today]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. air.unimi.it [air.unimi.it]
- 8. How do reaction conditions affect the enantiopure synthesis of 2-substituted-1,4-benzodioxane derivatives? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability of 1,4-Benzodioxan-6-yl methyl ketone
Welcome to the technical support center for 1,4-Benzodioxan-6-yl methyl ketone. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. The following information is based on established principles of chemical stability, forced degradation studies, and the known reactivity of related chemical structures.
Introduction
This compound is a versatile intermediate in the synthesis of pharmaceuticals and other specialty chemicals.[1] Understanding its stability in various solvent systems and under different environmental conditions is crucial for ensuring the integrity of experimental results, the quality of synthesized products, and the reliability of analytical data. This guide provides a series of troubleshooting steps and frequently asked questions to help you identify and mitigate potential stability challenges.
Troubleshooting Guide: Common Stability Issues and Solutions
This section addresses specific problems you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Gradual loss of parent compound peak area in HPLC analysis over time.
Potential Cause: The compound may be degrading in the chosen solvent or under ambient laboratory conditions (light and temperature).
Troubleshooting Steps:
-
Solvent Selection:
-
Initial Assessment: Are you using protic solvents (e.g., methanol, water) or aprotic solvents (e.g., acetonitrile, THF)? Ethereal linkages, such as those in the benzodioxan ring, can be susceptible to acidic hydrolysis.
-
Recommendation: Prepare fresh solutions immediately before use. If the solution must be stored, even for a short period, conduct a preliminary stability assessment in your chosen analytical diluent. Prepare a stock solution and analyze it at regular intervals (e.g., 0, 2, 4, 8, 24 hours) while keeping it under the same conditions as your typical sample handling.
-
Rationale: This will help you determine if the degradation is solvent-mediated and establish a time window within which your analysis is reliable.
-
-
pH of the Medium:
-
Consideration: Is your solution buffered? The stability of the compound could be pH-dependent. Both the ether linkages of the dioxan ring and the ketone functional group can be susceptible to acid- or base-catalyzed degradation.
-
Recommendation: If working with aqueous solutions, evaluate the stability in buffered solutions at different pH levels (e.g., pH 3, 7, and 9).
-
Rationale: Understanding the pH-stability profile is critical for developing robust formulations and analytical methods.
-
-
Protection from Light:
-
Consideration: Aryl ketones are known to be photosensitive.
-
Recommendation: Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil.
-
Rationale: Photodegradation can lead to the formation of radical species and subsequent complex degradation pathways.
-
Issue 2: Appearance of new, unidentified peaks in the chromatogram of an aged solution.
Potential Cause: These new peaks are likely degradation products of this compound.
Troubleshooting Steps:
-
Characterize the Degradation Profile:
-
Recommendation: To understand the nature of the degradation, perform a systematic forced degradation study.[2][3][4] This involves intentionally exposing the compound to harsh conditions to generate the potential degradation products.
-
Rationale: This will help in identifying the degradation products that might appear under long-term storage or stress conditions. A well-designed forced degradation study is a regulatory requirement for stability-indicating methods.[3][5]
-
-
Hypothesize Degradation Pathways:
-
Hydrolysis: The ether linkages in the 1,4-benzodioxan ring could be susceptible to acid-catalyzed hydrolysis, potentially leading to ring-opening.
-
Oxidation: The methyl ketone group can be oxidized, potentially leading to the formation of an arylglyoxal or even cleavage to a carboxylic acid.[6] The benzylic positions on the dioxan ring are also potentially susceptible to oxidation.
-
Photolysis: Exposure to UV light can induce photochemical reactions in aryl ketones.
-
-
Analytical Method Validation:
-
Recommendation: Ensure your HPLC method is "stability-indicating." This means the method should be able to separate the parent compound from all potential degradation products and impurities.[7][8][9]
-
Rationale: A non-specific method might not be able to resolve the parent peak from a degradant, leading to inaccurate quantification.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on its chemical structure, the following degradation pathways are plausible:
-
Acid/Base Hydrolysis: Cleavage of the ether bonds in the 1,4-dioxan ring, particularly under strong acidic conditions, could lead to catechol derivatives.
-
Oxidation: The methyl ketone can be oxidized to a carboxylic acid (benzoic acid derivative) or an arylglyoxal.[10] The methylene groups of the dioxan ring could also be oxidized.
-
Photodegradation: As an aryl ketone, the compound may undergo photochemical reactions when exposed to light, especially UV radiation.
The following diagram illustrates these hypothetical degradation pathways:
Caption: Hypothetical degradation pathways of this compound.
Q2: How can I perform a forced degradation study for this compound?
A2: A forced degradation study involves subjecting the compound to stress conditions to generate potential degradants. Here is a recommended protocol:
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions: For each condition, mix the stock solution with the stressor and dilute to a final concentration of about 100 µg/mL.
| Stress Condition | Reagent and Conditions |
| Acid Hydrolysis | 0.1 M HCl, heat at 60°C for 24 hours. |
| Base Hydrolysis | 0.1 M NaOH, heat at 60°C for 24 hours. |
| Oxidation | 3% H₂O₂, room temperature for 24 hours. |
| Thermal Degradation | Heat the solid compound at 80°C for 48 hours. Dissolve in diluent for analysis. |
| Photolytic Degradation | Expose the solution to UV light (e.g., 254 nm) for 24 hours. |
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
If necessary, neutralize the acidic and basic samples before injection.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC method.
-
-
Data Evaluation:
-
Calculate the percentage degradation of the parent compound.
-
Examine the chromatograms for the appearance of new peaks.
-
Ensure mass balance is conserved (the sum of the parent compound and all degradation products should be close to 100%).
-
The following diagram outlines the workflow for a forced degradation study:
Caption: Workflow for a forced degradation study.
Q3: What would be a good starting point for a stability-indicating HPLC method?
A3: A reverse-phase HPLC method with UV detection is a common and effective choice for the analysis of aryl ketones.
Recommended Starting HPLC Conditions:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B. For example: 0-20 min, 30-70% B; 20-25 min, 70-30% B; 25-30 min, 30% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | Diode Array Detector (DAD) to monitor at multiple wavelengths (e.g., 230 nm, 254 nm, 280 nm) to ensure detection of all components. |
| Injection Volume | 10 µL |
Method Development Rationale:
-
A C18 column is a good general-purpose column for moderately polar compounds.
-
A gradient elution is recommended to ensure the separation of the parent compound from potentially more polar or less polar degradation products.[11]
-
Using a DAD allows for the monitoring of peak purity and the selection of the optimal wavelength for quantification.
Q4: My compound appears to be degrading, but I don't see any new peaks. What could be the issue?
A4: There are several possibilities:
-
Degradants are not retained on the column: The degradation products might be highly polar and eluting in the solvent front. Try modifying your gradient to be more aqueous at the beginning.
-
Degradants do not have a UV chromophore: If the degradation involves the loss of the aromatic ring or the ketone, the resulting products may not absorb UV light at your chosen wavelength. Using a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) can help identify non-chromophoric degradants.
-
Formation of insoluble degradants: The degradation products may be precipitating out of the solution. Visually inspect your solutions for any cloudiness or particulates.
-
Formation of volatile degradants: The degradation products could be volatile and lost from the sample.
References
-
ResearchGate. (n.d.). Degradation of aralkyl or alkyl methyl ketones. Retrieved January 11, 2026, from [Link]
- Lokhande, P., Waghmare, S. R., & Hankare, P. P. (2013). Oxidation of aryl and heteroaryl methyl ketone to aryl and heteroarylglyoxals by using CuCl2-DMSO. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 52B(2), 288-292.
-
MedCrave. (2016). Forced Degradation Studies. Retrieved January 11, 2026, from [Link]
- Forney, F. W., & Markovetz, A. J. (1968). Oxidative degradation of methyl ketones. II. Chemical pathway for degradation of 2-tridecanone by Pseudomonas multivorans and Pseudomonas aeruginosa. Journal of Bacteriology, 96(4), 1055–1064.
-
Desalination and Water Treatment. (2020). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Retrieved January 11, 2026, from [Link]
-
Semantic Scholar. (2013). Oxidation of Aryl and Heteroaryl Methyl Ketone to Aryl and Heteroarylglyoxals by Using CuCl2‐DMSO. Retrieved January 11, 2026, from [Link]
-
PubMed. (2025). Spatial Scale Matters: Hydrolysis of Aryl Methyl Ethers over Zeolites. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (n.d.). Aerobic oxidation of aryl arenes to ketones. Retrieved January 11, 2026, from [Link]
- Google Patents. (n.d.). US3113971A - Method for the hydrolysis of hydrazones.
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). Retrieved January 11, 2026, from [Link]
-
IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved January 11, 2026, from [Link]
-
IJTSRD. (2021). Stability Indicating HPLC Method Development – A Review. Retrieved January 11, 2026, from [Link]
-
Chemical Methodologies. (2019). Development and Validation of Stability Indicating RP-HPLC Method for the Estimation of Warfarin Sodium in Bulk and Pharmaceutical Dosage Form. Retrieved January 11, 2026, from [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Retrieved January 11, 2026, from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The mechanism of photodegradation of alkyl halides and poly(vinylchloride). Part I. Alkyl aryl ketone-sensitized photolysis of t-butyl chloride. Retrieved January 11, 2026, from [Link]
-
Organic Chemistry – Specific Name Reactions. (n.d.). Retrieved January 11, 2026, from [Link]
-
National Institutes of Health. (2015). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved January 11, 2026, from [Link]
-
Pearson. (2024). Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Retrieved January 11, 2026, from [Link]
-
Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Retrieved January 11, 2026, from [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Retrieved January 11, 2026, from [Link]
-
Asian Journal of Pharmaceutical Research. (2013). Forced Degradation Study: An Important Tool in Drug Development. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2025). (PDF) Stability indicating HPLC method development - a review. Retrieved January 11, 2026, from [Link]
- Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160.
-
PubMed. (2014). Degradation of 1,4-dioxane in water with heat- and Fe(2+)-activated persulfate oxidation. Retrieved January 11, 2026, from [Link]
-
ARL Bio Pharma. (n.d.). Importance of Forced Degradation In Stability-Indicating Methods. Retrieved January 11, 2026, from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2025). Modeling of the photocatalytic degradation of methyl ethyl ketone in a fluidized bed reactor of nano-TiO2/γ-Al2O3 particles. Retrieved January 11, 2026, from [Link]
-
PubMed Central. (2019). Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. Retrieved January 11, 2026, from [Link]
-
TSI Journals. (2008). Chemistry and pharmacology of benzodioxanes. Retrieved January 11, 2026, from [Link]
-
National Institutes of Health. (2022). Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration. Retrieved January 11, 2026, from [Link]
-
PubMed. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. Retrieved January 11, 2026, from [Link]
-
PubMed. (1983). Analysis of the 1,4-benzodiazepines by methods based on hydrolysis. Retrieved January 11, 2026, from [Link]
-
IJSDR. (2023). Stability indicating study by using different analytical techniques. Retrieved January 11, 2026, from [Link]
-
Applied and Environmental Microbiology. (1996). Degradation of 1,4-Dioxane by an Actinomycete. Retrieved January 11, 2026, from [Link]
-
ResearchGate. (2024). (PDF) Bridging analytical methods for release and stability testing: Technical, quality and regulatory considerations. Retrieved January 11, 2026, from [Link]
-
MDPI. (n.d.). Photocatalytic Degradation of Methyl Orange Dyes Using Green Synthesized MoS2/Co3O4 Nanohybrids. Retrieved January 11, 2026, from [Link]
-
PubMed Central. (2023). Robust and General Late-Stage Methylation of Aryl Chlorides: Application to Isotopic Labeling of Drug-like Scaffolds. Retrieved January 11, 2026, from [Link]
Sources
- 1. tsijournals.com [tsijournals.com]
- 2. ajpsonline.com [ajpsonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ARL Bio Pharma | Importance of Forced Degradation In Stability-Indicating Methods [arlok.com]
- 5. asianjpr.com [asianjpr.com]
- 6. [PDF] Oxidation of Aryl and Heteroaryl Methyl Ketone to Aryl and Heteroarylglyoxals by Using CuCl2‐DMSO. | Semantic Scholar [semanticscholar.org]
- 7. irjpms.com [irjpms.com]
- 8. ijtsrd.com [ijtsrd.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Scaling Up the Synthesis of 1,4-Benzodioxan-6-yl methyl ketone
Welcome to the technical support center for the synthesis of 1,4-Benzodioxan-6-yl methyl ketone (CAS 2879-20-1).[1] This versatile intermediate is a crucial building block in pharmaceutical development, particularly for anti-inflammatory and analgesic agents, as well as in the flavor and fragrance industry.[2]
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of its synthesis. We will focus on the most prevalent method: the Friedel-Crafts acylation of 1,4-benzodioxan. Our goal is to provide not just solutions, but a deeper understanding of the reaction's causality, enabling you to anticipate and mitigate issues proactively.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The most widely employed method is the Friedel-Crafts acylation of 1,4-benzodioxan with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst.[3][4] This electrophilic aromatic substitution reaction is a robust and well-established method for forming aryl ketones.[5]
Q2: Why is Friedel-Crafts acylation preferred over other methods?
Friedel-Crafts acylation offers several advantages for this specific transformation:
-
High Regioselectivity: The dioxan ring's ether oxygens are ortho-, para-directing. Due to steric hindrance at the ortho positions (C5 and C8), acylation overwhelmingly favors the para position (C6), leading to the desired product with high selectivity.
-
Availability of Reagents: 1,4-benzodioxan, acetyl chloride, and common Lewis acids like aluminum chloride (AlCl₃) are readily available and cost-effective.
-
No Product Over-reaction: Unlike Friedel-Crafts alkylation, the product ketone is deactivated towards further acylation because the acyl group is electron-withdrawing. This prevents polysubstitution, a common issue in alkylation reactions.[6]
Q3: What are the primary safety concerns I should be aware of?
-
Lewis Acids: Strong Lewis acids like AlCl₃ are highly corrosive and moisture-sensitive. They react violently with water, releasing heat and HCl gas. All manipulations must be performed under strictly anhydrous conditions in well-ventilated fume hoods.
-
Acylating Agents: Acetyl chloride is a corrosive, lachrymatory (tear-inducing) liquid. It also reacts with moisture.
-
Reaction Quenching: The quenching of the reaction mixture, typically with ice/acid, is highly exothermic and releases HCl gas. This step must be performed slowly and with vigorous stirring in an ice bath.
Troubleshooting Guide: From Low Yields to Impurities
This section addresses specific problems you might encounter during the synthesis.
Problem 1: My reaction yield is consistently low (<60%). What are the likely causes?
Low yield is the most common issue, often stemming from several factors. Let's break down the potential culprits.
| Potential Cause | Explanation & Causality | Recommended Solution |
| Moisture Contamination | Lewis acids like AlCl₃ are rapidly hydrolyzed by water, rendering them catalytically inactive. Even trace moisture in reagents or glassware can significantly reduce the effective catalyst concentration. | Ensure all glassware is oven-dried before use. Use anhydrous grade solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Insufficient Catalyst | The product ketone forms a stable complex with the Lewis acid, effectively sequestering it.[7] Therefore, the reaction requires at least a stoichiometric amount of the catalyst relative to the acetylating agent, and often a slight excess (1.1-1.2 equivalents) is beneficial.[7] | Use at least 1.1 equivalents of AlCl₃. Perform a small-scale experiment to titrate the optimal catalyst loading for your specific reagent grades. |
| Suboptimal Reaction Temperature | While heating can increase the reaction rate, excessive temperatures can lead to side reactions and decomposition of the starting material or product.[7] For activated rings like 1,4-benzodioxan, the reaction can often proceed at lower temperatures. | Start the reaction at 0°C during the addition of reagents to control the initial exotherm. Allow the reaction to slowly warm to room temperature and monitor by TLC. Gentle heating (40-60°C) may be applied if the reaction is sluggish.[5] |
| Inefficient Quenching/Work-up | Pouring the reaction mixture into ice and concentrated acid is crucial to break the product-catalyst complex and dissolve aluminum salts.[5] Improper quenching can lead to product loss in the aqueous layer or through emulsions. | Quench the reaction by slowly pouring the mixture onto a vigorously stirred slurry of crushed ice and concentrated HCl. This ensures rapid cooling and efficient hydrolysis of the aluminum salts. |
Problem 2: My TLC analysis shows multiple spots, indicating side products. How can I improve selectivity?
While highly selective, side products can form under non-optimized conditions.
-
Issue: Isomer Formation (7-acetyl product)
-
Cause: Although the 6-position (para) is electronically and sterically favored, a small amount of the 7-isomer (meta to the ethylenedioxy bridge, but ortho to an oxygen) can sometimes form, especially at higher temperatures.
-
Solution: Maintain lower reaction temperatures (0°C to RT) to enhance regioselectivity. The energy barrier for substitution at the less-favored position is higher, and lower temperatures provide less energy to overcome it.
-
-
Issue: Di-acylation
-
Cause: While the ketone product is deactivated, forcing conditions (high temperature, long reaction times, large excess of acylating agent/catalyst) can sometimes lead to a second acylation.
-
Solution: Use a modest excess of the acylating agent (1.0-1.1 equivalents). Monitor the reaction closely by TLC and stop it once the starting material is consumed.
-
Problem 3: I'm struggling with the purification. The crude product is an oil or difficult to recrystallize.
-
Issue: Persistent Aluminum Salts
-
Cause: Incomplete hydrolysis during work-up can leave residual aluminum salts complexed with the product, resulting in a sticky, oily crude material.
-
Solution: Ensure the aqueous phase is strongly acidic (pH < 1) during the work-up. Wash the combined organic layers thoroughly with dilute HCl, followed by water, sodium bicarbonate solution, and finally brine to remove all inorganic impurities.[5]
-
-
Issue: Choosing the Right Recrystallization Solvent
-
Cause: Finding a single solvent where the ketone has high solubility when hot and low solubility when cold can be challenging.
-
Solution: A mixed solvent system is often effective. Ethanol/water or isopropanol/hexane are excellent starting points. Dissolve the crude product in the minimum amount of hot alcohol and then slowly add the non-polar co-solvent (water or hexane) until turbidity persists. Allow the solution to cool slowly to form high-purity crystals.
-
Validated Experimental Protocol
This protocol is a robust starting point for the synthesis of this compound.
Reagents & Equipment:
-
1,4-Benzodioxan
-
Acetyl Chloride (CH₃COCl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Concentrated Hydrochloric Acid (HCl)
-
Oven-dried, three-neck round-bottom flask with a magnetic stirrer, dropping funnel, and nitrogen inlet.
Procedure:
-
Setup: In a fume hood, equip a 500 mL three-neck flask with a stirrer, a dropping funnel, and a nitrogen inlet. Ensure the system is under a positive pressure of dry nitrogen.
-
Reagent Charging: To the flask, add anhydrous AlCl₃ (1.2 equivalents). Carefully add anhydrous DCM to create a slurry. Cool the flask to 0°C in an ice-water bath.
-
Acyl Chloride Addition: Add acetyl chloride (1.1 equivalents) dropwise to the AlCl₃ slurry via the dropping funnel over 15 minutes. An acylium ion complex will form.
-
Substrate Addition: Dissolve 1,4-benzodioxan (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture over 30-45 minutes, maintaining the internal temperature below 5°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature. Monitor the reaction's progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Quenching: Prepare a separate large beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl (approx. 3M). Slowly and carefully pour the reaction mixture into the ice/acid slurry.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the layers. Extract the aqueous layer twice with DCM.[5]
-
Washing: Combine the organic layers. Wash sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an ethanol/water or isopropanol/hexane mixture to afford pure 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone as a white crystalline solid.[1]
Visualized Workflows & Mechanisms
Diagram 1: Overall Synthesis Workflow
This diagram outlines the complete process from reaction setup to final product purification.
Caption: Workflow for the synthesis of this compound.
Diagram 2: Friedel-Crafts Acylation Mechanism
This diagram illustrates the key steps of the electrophilic aromatic substitution, including the formation of the critical acylium ion electrophile.
Caption: Mechanism of Friedel-Crafts acylation on 1,4-benzodioxan.
References
- Synthesis of Aryl Ketones via Friedel-Crafts Acylation using 7-Bromoheptanoyl Chloride: Application Notes and Protocols. Benchchem.
- Optimizing Friedel-Crafts Acylation: A Technical Support Center. Benchchem.
-
Applications of Friedel–Crafts reactions in total synthesis of natural products . National Institutes of Health (NIH). Available from: [Link]
-
Friedel-Crafts Acylation; Reductions of Aryl Ketones . YouTube. Available from: [Link]
-
Acyl Halides to Ketones, Part 1: Friedel Crafts Acylation . YouTube. Available from: [Link]
-
Friedel-Crafts Reactions . Chemistry LibreTexts. Available from: [Link]
-
This compound . PubChem. Available from: [Link]
-
Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs . Scientific Research Publishing Inc. Available from: [Link]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Method Refinement for Benzodioxane Isomer Separation by HPLC
Introduction
The successful separation of benzodioxane isomers is a critical challenge in pharmaceutical analysis and drug development. Due to their structural similarities, these isomers often exhibit nearly identical physicochemical properties, leading to co-elution and poor resolution in High-Performance Liquid Chromatography (HPLC). This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and refine their HPLC methods for optimal separation of benzodioxane isomers. We will explore the underlying principles of separation, offer systematic troubleshooting strategies, and provide detailed protocols to enhance the resolution and robustness of your analytical methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the separation of benzodioxane isomers, providing foundational knowledge for method development.
Q1: Why are benzodioxane isomers so challenging to separate by HPLC?
A1: Benzodioxane isomers, which can be positional isomers, diastereomers, or enantiomers, possess the same molecular formula and often have very similar molecular weights and polarities.[1] This leads to minimal differences in their interaction with the stationary and mobile phases in standard reversed-phase HPLC, resulting in poor chromatographic resolution.[2] Achieving separation requires a deep understanding of the subtle structural differences and the selection of highly selective stationary phases and optimized mobile phases to exploit these minor variations.[3]
Q2: What are the primary HPLC modes used for separating benzodioxane isomers?
A2: The most common modes are:
-
Reversed-Phase HPLC (RP-HPLC): This is the workhorse of HPLC and is often the starting point for separating positional isomers and diastereomers of benzodioxane.[4] Optimization of mobile phase composition and the use of specialized stationary phases are key to success.
-
Chiral HPLC: This is essential for separating enantiomers, which are non-superimposable mirror images.[5] Chiral separations can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[6][7]
-
Normal-Phase HPLC (NP-HPLC): While less common for many pharmaceutical applications, NP-HPLC can offer alternative selectivity for certain benzodioxane isomers, particularly when dealing with compounds that are highly soluble in non-polar organic solvents.[8]
Q3: Which type of stationary phase is most effective for separating benzodioxane positional isomers?
A3: For aromatic positional isomers like those of benzodioxane, stationary phases that offer alternative selectivities beyond simple hydrophobic interactions are often most effective. Phenyl-based columns, such as Phenyl-Hexyl or Pentafluorophenyl (PFP) phases, are excellent choices.[2][9] These columns can engage in π-π interactions with the aromatic rings of the benzodioxane molecules, providing an additional separation mechanism that can differentiate between positional isomers.
Q4: How does mobile phase composition influence the separation of benzodioxane isomers?
A4: The mobile phase is a powerful tool for optimizing selectivity.[10] Key parameters include:
-
Organic Modifier: The choice between acetonitrile and methanol can significantly alter selectivity due to their different abilities to engage in dipole-dipole and hydrogen-bonding interactions.[3]
-
pH Control: For ionizable benzodioxane derivatives, controlling the mobile phase pH with a suitable buffer is crucial to ensure consistent retention and peak shape.[11] The pH should ideally be set at least 2 units away from the pKa of the analyte to ensure it is in a single ionic form.
-
Additives: Ion-pairing agents can be used for charged analytes to improve retention and resolution.[12]
Part 2: Troubleshooting Guide for Poor Separation
This guide provides a systematic approach to diagnosing and resolving common issues encountered during the separation of benzodioxane isomers.
Problem 1: Complete Co-elution or Very Poor Resolution (Rs < 1.0)
Possible Cause 1: Inappropriate Stationary Phase
-
Rationale: The stationary phase chemistry is not providing sufficient selectivity to differentiate between the isomers. Standard C18 columns rely primarily on hydrophobic interactions, which may be insufficient for structurally similar isomers.[13]
-
Solution:
-
Switch to a Phenyl-based Column: For positional isomers, a Phenyl-Hexyl or PFP column can introduce π-π interactions, enhancing selectivity.[2][9]
-
Consider a Chiral Stationary Phase (CSP): For enantiomers, a CSP is mandatory for direct separation. Screening different types of CSPs (e.g., polysaccharide-based) is often necessary.[5][7]
-
Possible Cause 2: Suboptimal Mobile Phase Composition
-
Rationale: The mobile phase composition is not creating a large enough difference in the partitioning of the isomers between the stationary and mobile phases.[14]
-
Solution:
-
Change the Organic Modifier: If using methanol, switch to acetonitrile, or vice versa. The different solvent properties can significantly impact selectivity.[3]
-
Optimize the Organic Modifier Percentage: Perform a series of runs with small, incremental changes in the percentage of the organic solvent. A shallower gradient can also improve resolution for complex mixtures.[1]
-
Adjust Mobile Phase pH: If your benzodioxane isomers have ionizable functional groups, systematically vary the pH of the aqueous portion of the mobile phase to find the optimal separation window.[11]
-
Problem 2: Tailing or Asymmetric Peaks
Possible Cause 1: Secondary Interactions with Residual Silanols
-
Rationale: Basic benzodioxane derivatives can interact with acidic residual silanol groups on the surface of silica-based stationary phases, leading to peak tailing.[15]
-
Solution:
-
Use an End-capped Column: Modern, high-purity, end-capped silica columns have a lower concentration of accessible silanols.
-
Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2-3) protonates the silanol groups, reducing their ability to interact with basic analytes.[16]
-
Add a Competing Base: A small amount of a competing amine, such as triethylamine (TEA), can be added to the mobile phase to block the active silanol sites.[12]
-
Possible Cause 2: Column Overload
-
Rationale: Injecting too much sample can saturate the stationary phase, leading to peak distortion and tailing.[1]
-
Solution:
-
Reduce Injection Volume: Systematically decrease the injection volume.
-
Dilute the Sample: Prepare a more dilute sample and inject the same volume.
-
Problem 3: Irreproducible Retention Times
Possible Cause 1: Inadequate Column Equilibration
-
Rationale: The column is not fully equilibrated with the mobile phase between runs, especially when using gradient elution.[16]
-
Solution:
-
Increase Equilibration Time: Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase composition before each injection.[1]
-
Possible Cause 2: Mobile Phase Instability
-
Rationale: The mobile phase composition is changing over time due to evaporation of volatile components or degradation.
-
Solution:
-
Prepare Fresh Mobile Phase Daily: Do not store mobile phases for extended periods.
-
Cover Solvent Reservoirs: Use solvent reservoir caps to minimize evaporation.[16]
-
High-Level Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting poor HPLC separation of isomers.
Part 3: Experimental Protocols
This section provides detailed, step-by-step protocols for key experiments in refining the separation of benzodioxane isomers.
Protocol 1: Screening for Stationary Phase Selectivity
Objective: To identify the most selective stationary phase for the separation of benzodioxane positional isomers.
Materials:
-
HPLC system with UV detector
-
Analytical columns:
-
Standard C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm)
-
Pentafluorophenyl (PFP) (e.g., 4.6 x 150 mm, 5 µm)
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample: Benzodioxane isomers dissolved in mobile phase
Procedure:
-
Column Installation and Equilibration:
-
Install the C18 column.
-
Equilibrate the column with a 50:50 mixture of Mobile Phase A and B at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
-
Scouting Gradient Run:
-
Inject the sample.
-
Run a generic gradient from 10% B to 90% B over 20 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 10 minutes.
-
-
Data Analysis:
-
Evaluate the chromatogram for the resolution between the isomer peaks.
-
-
Repeat for Other Columns:
-
Repeat steps 1-3 for the Phenyl-Hexyl and PFP columns.
-
-
Comparison:
-
Compare the chromatograms from all three columns to determine which stationary phase provides the best selectivity (greatest separation) for the benzodioxane isomers.
-
Protocol 2: Optimization of Mobile Phase Composition
Objective: To fine-tune the mobile phase to maximize the resolution of benzodioxane isomers on the selected column.
Materials:
-
HPLC system with the selected column from Protocol 1.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Mobile Phase C: Methanol
-
Sample: Benzodioxane isomers dissolved in mobile phase
Procedure:
-
Organic Modifier Optimization (Isocratic):
-
Based on the scouting gradient, determine an approximate isocratic mobile phase composition that elutes the isomers with a retention factor (k') between 2 and 10.
-
Prepare a series of mobile phases with varying percentages of acetonitrile in 0.1% formic acid (e.g., 45%, 50%, 55% ACN).
-
Inject the sample for each mobile phase composition and record the chromatograms.
-
Identify the composition that gives the best resolution.
-
-
Solvent Type Selectivity:
-
Prepare a mobile phase with methanol that gives a similar retention time to the optimal acetonitrile composition.
-
Inject the sample and compare the resolution to that obtained with acetonitrile.
-
-
Gradient Optimization (if necessary):
-
If isocratic elution does not provide adequate separation, optimize the gradient.
-
Start with the best organic modifier identified.
-
Systematically vary the gradient slope (e.g., make it shallower) to improve the separation of closely eluting peaks.
-
Data Presentation
Table 1: Comparison of Stationary Phase Selectivity for Benzodioxane Isomer Pair X and Y
| Stationary Phase | Retention Time (Isomer X, min) | Retention Time (Isomer Y, min) | Resolution (Rs) |
| C18 | 10.2 | 10.5 | 0.8 |
| Phenyl-Hexyl | 12.5 | 13.2 | 1.6 |
| PFP | 11.8 | 12.8 | 2.1 |
Method Validation Workflow
Once an optimized method is developed, it must be validated to ensure it is suitable for its intended purpose.[17]
Caption: Key parameters for HPLC method validation according to ICH guidelines.
Conclusion
The refinement of HPLC methods for separating benzodioxane isomers is a systematic process that requires careful consideration of both the stationary and mobile phases. By understanding the principles of chromatographic selectivity and employing a logical troubleshooting approach, researchers can overcome the challenges of co-elution and achieve robust, reproducible separations. This guide serves as a practical resource to aid in the development and optimization of these critical analytical methods.
References
-
ResearchGate. (n.d.). HPLC enantioseparation of benzodioxane derivatives. Retrieved from [Link]
-
Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC. Retrieved from [Link]
-
Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharm Anal Acta, 13, 674. Retrieved from [Link]
-
Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 1,4-Benzodioxan-6-ylacetic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (2019, August 7). How to separate isomers by Normal phase HPLC? Retrieved from [Link]
-
Korea Science. (n.d.). 1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Retrieved from [Link]
-
Welch Materials. (2024, November 18). A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
Alwsci. (2025, March 25). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Retrieved from [Link]
-
MicroSolv. (2025, December 1). Positional Isomer Separation Method Suggestions using HPLC or LCMS. Retrieved from [Link]
-
Manipal Research Portal. (n.d.). Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography. Retrieved from [Link]
-
LCGC International. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
LCGC International. (2015, March 1). Choosing the Right HPLC Stationary Phase. Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
MicroSolv. (2025, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]
-
World Journal of Pharmaceutical Research. (n.d.). A comprehensive review of method development by HPLC. Retrieved from [Link]
-
Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
-
VŠCHT. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]
-
National Institutes of Health. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved from [Link]
-
Phenomenex. (n.d.). HPLC Method Development. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Crucial Role of Mobile Phase Composition in Chromatography. Retrieved from [Link]
-
Chromatography Today. (n.d.). Using Different HPLC Column Chemistries To Maximise Selectivity For Method Development. Retrieved from [Link]
-
ZirChrom. (n.d.). Method Development Guide. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Selection of suitable stationary phases and optimum conditions for their application in the separation of basic compounds by reversed‐phase HPLC. Retrieved from [Link]
-
Veeprho. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Retrieved from [Link]
-
Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of different mobile phases on the chromatographic separation.... Retrieved from [Link]
-
YouTube. (2022, March 3). How to do HPLC method validation. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from [Link]
-
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. (1995). Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin...). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development of a validated HPLC method for the separation and analysis of a Bromazepam, Medazepam and Midazolam mixture. Retrieved from [Link]
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- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 12. veeprho.com [veeprho.com]
- 13. chromatographytoday.com [chromatographytoday.com]
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- 15. hplc.eu [hplc.eu]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. pharmtech.com [pharmtech.com]
Technical Support Center: Optimizing Claisen-Schmidt Condensation for Chalcone Synthesis
Welcome to the Technical Support Center for chalcone synthesis via the Claisen-Schmidt condensation. This resource is designed for researchers, scientists, and drug development professionals to enhance reaction efficiency, troubleshoot common issues, and deepen your understanding of this pivotal synthetic transformation. Chalcones, as open-chain flavonoids, are crucial precursors in the biosynthesis of various flavonoids and isoflavonoids and serve as a privileged scaffold in medicinal chemistry due to their diverse pharmacological activities. The Claisen-Schmidt conde[1][2]nsation, a type of crossed-aldol reaction, provides a direct and versatile method for synthesizing a wide array of chalcone analogues.
This guide offers in-dep[3]th technical advice in a user-friendly question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the base-catalyzed Claisen-Schmidt condensation?
A1: The base-catalyzed Claisen-Schmidt condensation proceeds through a three-step mechanism:
-
Enolate Formation: A base, typically a hydroxide, abstracts an acidic α-hydrogen from the ketone (e.g., acetophenone) to form a resonance-stabilized enolate.
-
Nucleophilic Attack[1]: The generated enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aromatic aldehyde (e.g., benzaldehyde), which lacks α-hydrogens.
-
Dehydration: The [1]resulting aldol adduct is often unstable and readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated ketone, known as a chalcone.
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Q2: Which factors have the most significant impact on the yield of the Claisen-Schmidt condensation?
A2: Several factors critically influence the reaction yield, including the choice of catalyst, solvent, reaction temperature, and the electronic properties of the substituents on the aromatic rings of both the aldehyde and the ketone. Careful optimization of t[1]hese parameters is essential for achieving high efficiency.
Q3: Can this reaction be performed under acid-catalyzed conditions?
A3: Yes, the Claisen-Schmidt condensation can also be catalyzed by acids. Acid catalysts, such as H[4]Cl, p-toluenesulfonic acid, and Lewis acids like AlCl₃ and BF₃, can be employed. The choice between acid a[5][6]nd base catalysis often depends on the specific substrates and desired outcome.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of chalcones and provides actionable solutions.
Issue 1: Low or No Product Yield
A low or nonexistent yield is a common frustration. The following troubleshooting workflow can help identify and resolve the underlying cause.
Potential Causes & Solutions:
-
Inactive or Insufficiently Strong Base:
-
Cause: The base may be deactivated, particularly if it is hygroscopic (e.g., NaOH, KOH pellets). Any moisture present in the reactants or solvent will neutralize the base. The chosen base might als[7]o not be strong enough to efficiently deprotonate the ketone.
-
Solution: Use[7] a fresh, high-purity base. For base-catalyzed reactions, ensure all solvents and reagents are anhydrous. If a standard base like NaOH or KOH is ineffective, consider a stronger base such as sodium ethoxide.
-
-
**Steric Hindrance:[7]
-
Cause: Bulky substituents on either the aromatic aldehyde or the ketone can sterically hinder the nucleophilic attack of the enolate on the aldehyde's carbonyl carbon.
-
Solution: If [7]possible, consider using less sterically hindered starting materials. Alternatively, increasing the reaction temperature or using a more potent catalyst might help overcome the steric barrier.
-
-
Reversible Reaction Equilibrium:
-
Cause: The initial aldol addition can be reversible. If the subsequent dehydration step to form the stable conjugated chalcone system does not occur efficiently, the equilibrium may favor the starting materials.
-
Solution: Ensure reaction conditions favor the dehydration step. In some cases, increasing the temperature can promote the elimination of water. For base-catalyzed reactions, the final product should ideally have an α-hydrogen that can be deprotonated by the base to drive the reaction to completion.
-
-
Incorrect Stoichio[7]metry:
-
Cause: An improper molar ratio of reactants can lead to a low yield of the desired product.
-
Solution: Carefully control the molar ratios of the aldehyde and ketone. A 1:1 stoichiometry is typically used.
-
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Multiple Products and Side Reactions
The appearance of multiple spots on a Thin Layer Chromatography (TLC) plate indicates the formation of side products.
Common Side Reactions and Mitigation Strategies:
-
Self-Condensation of the Ketone:
-
Cause: The enolizable ketone can react with itself instead of the intended aromatic aldehyde. This is more likely if th[8]e ketone is more reactive than the aldehyde or if the concentration of the enolate is too high.
-
Mitigation: To minimize self-condensation, it is advisable to add the ketone slowly to a mixture of the aldehyde and the base. This strategy maintains a[8] low concentration of the enolate at any given time, favoring the cross-condensation with the more abundant aldehyde.
-
-
Cannizzaro Reactio[8]n of the Aldehyde:
-
Cause: In the presence of a strong base, aromatic aldehydes lacking α-hydrogens can undergo a disproportionation reaction (Cannizzaro reaction) to yield a mixture of the corresponding alcohol and carboxylic acid.
-
Mitigation: Use a catalytic amount of a milder base or carefully control the reaction temperature. Running the reaction at a lower temperature can reduce the rate of this side reaction.
-
-
**Michael Addition:[8]
-
Cause: The enolate can act as a Michael donor and add to the α,β-unsaturated carbonyl system of the newly formed chalcone (the Michael acceptor). This leads to the formati[9]on of higher molecular weight byproducts.
-
Mitigation: This can sometimes be controlled by adjusting the stoichiometry of the reactants or by removing the product from the reaction mixture as it forms, if it precipitates.
-
Issue 3: Product Purification Challenges
Even with a successful reaction, isolating a pure product can be challenging.
-
Oily Product:
-
Problem: The chalcone product may initially form as an oil instead of a solid precipitate.
-
Solution: Vigorous stirring of the reaction mixture can sometimes induce crystallization. Pouring the reaction mixt[7]ure into ice-cold water is a common workup procedure that often facilitates precipitation.
-
-
Recrystallization [2][10]Difficulties:
-
Problem: Finding a suitable solvent system for recrystallization can be difficult.
-
Solution: Ethanol is a commonly used and effective solvent for recrystallizing chalcones. A solvent screen with sma[2]ll amounts of the crude product can help identify the optimal solvent or solvent pair (e.g., ethanol/water, ethyl acetate/hexanes).
-
Experimental Protocols and Data
Protocol 1: Classic Base-Catalyzed Chalcone Synthesis in Ethanol
This protocol provides a general method for the synthesis of chalcones using a base catalyst in an alcoholic solvent.
Materials:
-
Aroma[3]tic aldehyde (1 equivalent)
-
Acetophenone derivative (1 equivalent)
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol
-
Deionized water
-
Dilute Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve the aromatic aldehyde and the acetophenone derivative in a suitable amount of ethanol.
-
While stirring the so[3]lution at room temperature, slowly add an aqueous or ethanolic solution of the base catalyst (e.g., 10-60% NaOH or KOH).
-
Continue stirring at [3]room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from a few hours to overnight.
-
Once the reaction is [10]complete, pour the mixture into ice-cold water.
-
Acidify the mixture w[2]ith dilute HCl to neutralize any remaining base and precipitate the product.
-
Collect the solid pro[10]duct by vacuum filtration and wash with cold water.
-
Purify the crude chal[10]cone by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified crys[2]tals in a desiccator or vacuum oven.
Protocol 2: Solvent-Free Grinding Method ("Green" Synthesis)
Solvent-free methods are gaining traction as they are more environmentally friendly. The grinding technique can offer higher yields in shorter reaction times.
Materials:
-
Acetophenone derivative (1 equivalent)
-
Solid NaOH or KOH (pellet)
Procedure:
-
In a porcelain mortar, combine the aromatic aldehyde and the acetophenone derivative.
-
Add one pellet of sol[2]id NaOH or KOH.
-
Grind the mixture wit[2]h a pestle. The reactants will typically form a paste.
-
Continue grinding for[2] approximately 10-15 minutes.
-
Isolate the crude pro[2]duct. This can often be done by adding water to the mortar and then collecting the solid by suction filtration.
-
The crude chalcone is[2] often of sufficient purity, but can be further purified by recrystallization from 95% ethanol if necessary.
Comparative Data [2]on Reaction Conditions
The choice of catalyst and reaction method can significantly impact the yield.
| Aldehyde | Ketone | Catalyst | Method | Yield (%) | Reference |
| Benzaldehyde | Acetophenone | KOH | Reflux in Ethanol | 9.2 | |
| Benzaldehyde | Acetop[12]henone | KOH | Grinding | 32.6 | |
| Benzaldehyde | Cycloh[12]exanone | Solid NaOH | Grinding | 98 | |
| Benzaldehyde | Cycloh[13]exanone | Solid KOH | Grinding | 85 |
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. jchemrev.com [jchemrev.com]
- 10. youtube.com [youtube.com]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.aip.org [pubs.aip.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Grignard Reactions with Benzodioxane Weinreb Amides
Welcome to the technical support center for managing Grignard reactions involving N-methoxy-N-methylamides (Weinreb amides) featuring a 1,4-benzodioxane scaffold. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with these powerful synthetic tools. Grignard reactions with Weinreb amides are renowned for their ability to generate ketones by avoiding the common issue of over-addition that plagues reactions with esters or acid chlorides.[1][2][3] This is achieved through the formation of a stable, five-membered metal-chelated tetrahedral intermediate that resists collapse until acidic workup.[1][2][4][5]
However, the potent basicity of Grignard reagents introduces a unique set of challenges, especially when working with complex substrates like benzodioxanes, which may possess subtle reactivity that can lead to side reactions, low yields, or product decomposition.[6][7][8] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles to empower you to optimize your reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Question 1: My reaction yield is very low, or I'm recovering mostly unreacted starting material. What's going wrong?
Low conversion is a frequent issue stemming from several potential root causes related to reagent activity and competing side reactions.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Inactive Grignard Reagent | Grignard reagents are highly sensitive to moisture and air and can degrade upon storage.[9] Their actual concentration is often lower than the nominal value on the bottle. | Titrate your Grignard reagent before every use to determine its exact molarity. This is the single most critical step for achieving stoichiometric control and reproducibility.[10] (See Protocol 2). |
| Competing Acid-Base Reaction | Grignard reagents are extremely strong bases and will preferentially deprotonate any acidic protons in the system, consuming the reagent.[7][8] This includes residual water in the solvent or on glassware, or even unexpectedly acidic protons on your benzodioxane substrate.[11] | Ensure rigorous anhydrous conditions. Flame-dry all glassware under vacuum or high vacuum, use a high-quality anhydrous solvent (e.g., from a solvent purification system), and run the reaction under a positive pressure of an inert gas (Argon or Nitrogen).[9][12] |
| Enolization of the Product | If trace amounts of the ketone product form, a highly basic Grignard reagent can deprotonate the α-carbon, forming an enolate.[6] This consumes another equivalent of the Grignard reagent and halts the reaction, leading to recovery of the ketone starting material after workup. | Maintain very low reaction temperatures (e.g., -78 °C to -40 °C) to disfavor the enolization pathway.[12] Consider using a more reactive "Turbo Grignard" like i-PrMgCl·LiCl, which can sometimes favor nucleophilic addition over deprotonation even at low temperatures.[13][14] |
| Steric Hindrance | If either the benzodioxane Weinreb amide or the Grignard reagent is highly sterically hindered, the nucleophilic addition may be kinetically slow, allowing side reactions to dominate. | Increase the reaction time or temperature cautiously. If increasing temperature leads to decomposition, consider switching to a less hindered Grignard reagent or using a more reactive organolithium reagent. |
Question 2: My main product is a tertiary alcohol. How do I prevent this over-addition?
The formation of a tertiary alcohol signifies that the intermediate ketone is reacting with a second equivalent of the Grignard reagent.[2][15] While the chelated Weinreb intermediate is designed to prevent this, its stability is not absolute and can be compromised under certain conditions.
Mechanism of Over-addition
Caption: Over-addition occurs if the intermediate collapses prematurely.
Potential Causes & Solutions
| Potential Cause | Explanation | Recommended Solution |
| Elevated Reaction Temperature | The stability of the chelated tetrahedral intermediate is highly temperature-dependent.[2][4] At higher temperatures, it can break down prematurely to the ketone, which is then immediately trapped by another Grignard molecule. | Maintain low temperatures (e.g., -78 °C is common) throughout the addition and stirring process.[10][16] Do not let the reaction warm to room temperature before quenching. |
| Highly Reactive Grignard | Certain Grignard reagents, like allylmagnesium bromide, are exceptionally reactive and can attack even the stable intermediate, or the collapse is too fast to control.[16] | Use very slow, dropwise addition of the Grignard reagent via a syringe pump to maintain a low instantaneous concentration. Consider an inverse addition , where the Weinreb amide solution is added slowly to the Grignard reagent solution at low temperature. |
| Incorrect Stoichiometry | Using a large excess of the Grignard reagent, especially if its concentration was not accurately determined, significantly increases the likelihood of a second addition. | Use a slight excess (1.1-1.2 equivalents) of accurately titrated Grignard reagent. This provides enough reagent to drive the reaction to completion without a large excess remaining to react with the product ketone.[10] |
| Quenching Procedure | An aggressive or exothermic quench can cause localized heating, leading to the collapse of any remaining intermediate and subsequent over-addition before the Grignard reagent is fully consumed. | Quench the reaction at low temperature. Add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to the cold reaction mixture, ensuring the internal temperature does not rise significantly.[16] |
Question 3: My reaction is messy, and I see multiple unidentified spots on TLC. What could be the source of these impurities?
A complex product mixture often points to the inherent basicity of the Grignard reagent causing undesired reactions with the substrate or solvent.
Troubleshooting Workflow for Impurity Formation
Caption: A decision tree to diagnose the source of impurities.
Potential Causes & Solutions
-
Benzodioxane Ring Instability : While generally stable, the specific substitution pattern on your benzodioxane ring could render it susceptible to cleavage or rearrangement under the strongly basic conditions of a Grignard reaction. This is highly substrate-dependent.
-
Solution : Review the literature for the stability of your specific benzodioxane system to strong bases. Consider performing the reaction at the lowest possible temperature (-78 °C) to minimize side reactions.
-
-
Elimination of Formaldehyde : With highly basic or sterically hindered Grignard reagents, a side reaction can occur where the methoxide moiety of the Weinreb amide intermediate is eliminated, releasing formaldehyde.[2]
-
Solution : Switch to a less hindered Grignard reagent if possible. Maintaining a low temperature is crucial to suppress this elimination pathway.
-
-
Reaction with Solvent : Grignard reagents can deprotonate THF, especially at elevated temperatures over long periods, though this is less common at low temperatures.
-
Solution : Use fresh, anhydrous THF and avoid prolonged reaction times at temperatures above 0 °C.
-
Frequently Asked Questions (FAQs)
Q1: Why is a Weinreb amide superior to an ester for making ketones? The key advantage is the prevention of over-addition.[2] When a Grignard reagent adds to an ester, the resulting tetrahedral intermediate rapidly eliminates an alkoxide to form a ketone. This ketone is often more reactive than the starting ester, leading to a second nucleophilic attack and the formation of a tertiary alcohol.[10][15] The Weinreb amide, by contrast, forms a stable five-membered chelate with the magnesium ion, which prevents this premature collapse.[1][4] The desired ketone is only liberated during the final acidic workup step.[1][10]
Q2: What is the optimal temperature for this reaction? There is no single optimal temperature, as it depends on the reactivity of both the Grignard reagent and the substrate. However, a starting point of -78 °C to 0 °C is strongly recommended.[12][15] It is often best to add the Grignard reagent at -78 °C and then allow the reaction to slowly warm to -20 °C or 0 °C over a period of 1-3 hours. Low temperatures are essential for maintaining the stability of the tetrahedral intermediate and minimizing side reactions like enolization or decomposition.[2][4]
Q3: Can Lewis acids be used to improve my reaction? Yes, Lewis acids like BF₃·Et₂O or TMSOTf can be used to activate the Weinreb amide towards nucleophilic attack, potentially allowing the reaction to proceed at lower temperatures or with less reactive Grignard reagents.[17] However, this adds complexity. The Lewis acid must be compatible with the Grignard reagent and not promote decomposition of the benzodioxane substrate. This approach requires careful screening and is recommended for advanced troubleshooting.
Q4: What are the best practices for setting up an anhydrous reaction?
-
Glassware : Dry all glassware in an oven at >120 °C for at least 4 hours or flame-dry it under a high vacuum immediately before use.
-
Solvents : Use a freshly distilled or commercially available anhydrous solvent. THF from a solvent purification system (SPS) is ideal.[16]
-
Reagents : Handle all reagents under an inert atmosphere (Argon or Nitrogen) using syringe techniques.
-
Atmosphere : Purge the reaction flask with an inert gas for several minutes before adding solvent. Maintain a slight positive pressure of the inert gas throughout the reaction (e.g., using a balloon or a bubbler).
Key Experimental Protocols
Protocol 1: General Procedure for Grignard Addition to a Benzodioxane Weinreb Amide
-
Preparation : Flame-dry a round-bottom flask equipped with a magnetic stir bar under high vacuum and allow it to cool to room temperature under a positive pressure of Argon.
-
Reagent Addition : To the flask, add the benzodioxane Weinreb amide (1.0 eq) and dissolve it in anhydrous THF (approx. 0.1 M solution).
-
Cooling : Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition : Add the titrated Grignard reagent (1.2 eq) dropwise via syringe over 15-30 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction : Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to -20 °C over 2 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in saturated NH₄Cl solution.
-
Quenching : Once the reaction is complete, cool the flask back to -78 °C. Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution dropwise.
-
Workup : Allow the mixture to warm to room temperature. Add water and ethyl acetate, and transfer the mixture to a separatory funnel. Separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Titration of Grignard Reagent Concentration
-
Preparation : Dry a small flask and add a magnetic stir bar. Accurately weigh approx. 100 mg of iodine (I₂) into the flask and record the exact mass. Dissolve the iodine in 2-3 mL of anhydrous THF under an Argon atmosphere.
-
Titration : Slowly add the Grignard reagent solution dropwise from a 1.00 mL syringe to the stirring iodine solution. The deep brown/purple color of the iodine will fade.
-
Endpoint : The endpoint is reached when the solution becomes colorless or a persistent pale yellow. Record the exact volume of the Grignard reagent added.
-
Calculation :
-
Moles of I₂ = (mass of I₂ in g) / 253.8 g/mol
-
The stoichiometry is 1:1 (RMgX + I₂ → RI + MgXI).
-
Molarity of Grignard (M) = (moles of I₂) / (volume of Grignard added in L)
-
References
- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
- Grokipedia. (n.d.). Weinreb ketone synthesis.
- Wikipedia. (n.d.). Weinreb ketone synthesis.
- Laha, J. K., et al. (2020). Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. Organic & Biomolecular Chemistry.
- Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry.
- The Royal Society of Chemistry. (2020, April 20). Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control vs..
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- ResearchGate. (2025, November 20). Improved synthesis of an alpha-alkoxy ketone using the Weinreb amide and Grignard reagent.
- YouTube. (2019, July 28). Grignard reagent reaction with Weinreb amide.
- National Institutes of Health. (n.d.). Tertiary amine synthesis via reductive coupling of amides with Grignard reagents.
- Organic Syntheses. (n.d.). Procedure v101p0061.
- Reddit. (2020, June 20). Troubleshooting my grignard reactions.
- Reddit. (2024, August 8). Weinreb amide.
- American Chemical Society. (2022, October 7). Teaching an Old Reagent New Tricks: Synthesis, Unusual Reactivity, and Solution Dynamics of Borohydride Grignard Compounds. Organometallics.
- Ashenhurst, J. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry.
- Common Organic Chemistry. (n.d.). Grignard Reaction - Common Conditions.
- American Chemical Society. (2017, September 29). Lewis Acid Enabled Copper-Catalyzed Asymmetric Synthesis of Chiral β-Substituted Amides. Journal of the American Chemical Society.
- Reddit. (2025, December 5). Overaddition of grignard to weinreb amide.
- Quora. (2016, May 28). How basic is grignard reagent?
- American Chemical Society. (n.d.). The Grignard Reagents. Organometallics.
- Common Organic Chemistry. (n.d.). Grignard Reaction (RMgX + Weinreb Amide).
- YouTube. (2022, August 16). Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent.
- Chemguide. (n.d.). reaction of aldehydes and ketones with grignard reagents.
- Reddit. (2015, March 29). Grignard troubleshoot.
- Benchchem. (n.d.). Identifying and minimizing side products in Grignard reactions.
- ResearchGate. (2015, July 7).
- Recent Developments in Weinreb Synthesis and their Applic
- Organic Chemistry Portal. (n.d.). Protective Groups.
- Chemguide. (n.d.). grignard reagents.
- The Royal Society of Chemistry. (n.d.). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2.
- Chemistry LibreTexts. (2019, June 5). 20.12 Protecting Groups.
- AIR Unimi. (n.d.).
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
- Protective Groups. (n.d.).
- Reddit. (2020, October 8). [Problem] Weinreb-Ketone synthesis / Isoxazoles.
- YouTube. (2018, April 24). Reaction of amides with Grignard reagents.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 3. Recent Developments in Weinreb Synthesis and their Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. Grignard Reaction [organic-chemistry.org]
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- 9. chemguide.co.uk [chemguide.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: Characterization of 1,4-Benzodioxan Regioisomers
Welcome to the technical support center for the analysis of 1,4-benzodioxan derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter the unique and often frustrating challenges associated with the characterization of 1,4-benzodioxan regioisomers. As a core scaffold in numerous biologically active molecules, from therapeutics to natural products, the precise determination of substituent positions on the benzodioxan ring is not merely an academic exercise—it is critical for understanding structure-activity relationships (SAR) and ensuring the efficacy and safety of novel compounds.[1][2]
The near-identical physical properties of these constitutional isomers frequently render routine analytical methods inadequate. This guide provides field-proven insights and troubleshooting protocols to navigate these complexities with confidence.
Frequently Asked Questions (FAQs)
Q1: Why are 1,4-benzodioxan regioisomers so difficult to separate and characterize?
A1: The primary challenge lies in the high degree of structural similarity. Regioisomers, by definition, have the same molecular formula and molecular weight, differing only in the placement of substituents on the aromatic ring. This results in:
-
Nearly Identical Polarity: Making chromatographic separation by standard techniques like silica gel chromatography extremely difficult, as the isomers often co-elute.[3]
-
Similar Spectroscopic Properties: Protons and carbons in similar chemical environments produce very closely related signals in NMR spectroscopy.
-
Indistinguishable Mass Spectra: Standard electron ionization mass spectrometry (EI-MS) typically yields identical molecular ions and highly similar fragmentation patterns, as the core scaffold fragments in a predictable manner regardless of substituent position.
Q2: I have a mixture of regioisomers from my synthesis. What is the best overall strategy to tackle this?
A2: A multi-step, systematic approach is required. Do not rely on a single technique.
-
Separation First: Your primary goal is to resolve the isomers. Even a partial separation is valuable. High-Performance Liquid Chromatography (HPLC) is often the most effective method. If HPLC is not available, exhaustive screening of solvent systems for thin-layer or column chromatography is necessary.
-
Unambiguous Characterization: Once separated (or if you have synthesized pure standards), advanced 2D NMR techniques, specifically Heteronuclear Multiple Bond Correlation (HMBC), are the gold standard for irrefutable structure elucidation.[4]
-
Confirmation: Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition and support your NMR-based assignment.[5]
dot graph TD { A[Start: Mixture of Regioisomers] --> B{Attempt Separation}; B --> C[HPLC / Prep-TLC]; C --> D{Separation Successful?}; D -- Yes --> E[Characterize Pure Isomers]; D -- No --> F[Synthesize Authentic Standards]; F --> E; E --> G[2D NMR (HMBC/NOESY)]; G --> H[HRMS Confirmation]; H --> I[Final Structure Assignment]; subgraph Legend [ ] direction LR subgraph "Workflow" direction LR Start --> Step1 --> Step2 end subgraph "Decision" direction LR Decision{ } end end style Legend fill:#F1F3F4,stroke:#5F6368,stroke-width:1px } enddot Caption: General workflow for resolving and identifying 1,4-benzodioxan regioisomers.
Troubleshooting Guide: NMR Spectroscopy
Nuclear Magnetic Resonance is the most powerful tool for distinguishing regioisomers, but it requires moving beyond simple 1D spectra.
Problem: My ¹H NMR spectra for two isolated regioisomers are nearly identical. How can I make a definitive assignment?
Cause: The local electronic environments of the aromatic protons in different regioisomers can be very similar, leading to overlapping signals and comparable coupling patterns. The key is to establish through-bond connectivity to a carbon whose position is unambiguous.
Solution: Utilize 2D HMBC NMR Spectroscopy.
The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the cornerstone of regioisomer assignment. It detects correlations between protons and carbons that are 2 or 3 bonds apart. The strategy is to identify a proton with a unique chemical shift and trace its long-range couplings to quaternary carbons in the benzene ring, which serve as structural anchors.
Step-by-Step Protocol for Unambiguous Assignment (Example: 5-bromo vs. 8-bromo-1,4-benzodioxane-2-carboxylate):
-
Acquire High-Quality Spectra: Obtain clean ¹H, ¹³C, HSQC, and HMBC spectra in a suitable solvent like CDCl₃ or DMSO-d₆.[4]
-
Assign Dioxane Protons: Identify the protons on the dioxane ring (typically around 4.3-4.8 ppm). Use HSQC to assign their directly attached carbons.
-
Identify Key Aromatic Protons: In the ¹H spectrum, locate the aromatic protons. Their multiplicity (singlet, doublet, triplet) and coupling constants (J-values) provide initial clues.
-
Leverage the HMBC Spectrum: This is the critical step. Look for correlations from the dioxane methylene protons (at positions 2 and 3) to the quaternary carbons of the benzene ring (C4a and C8a, often labeled C9 and C10 in literature).
-
The Logic: The methylene protons at C3 will always show a ³J correlation to the C4a quaternary carbon. The protons at C2 will also show a ³J correlation to the C8a quaternary carbon. The key is to distinguish C4a from C8a by looking at correlations from the aromatic protons.[4]
-
-
Anchor the Assignment:
-
In the 8-bromo isomer , the proton at H6 will show a clear ³J correlation to the C8a quaternary carbon.
-
In the 5-bromo isomer , the proton at H7 will show a ³J correlation to the C5a (or C9) quaternary carbon, and H6 will correlate to C8. The pattern of correlations from the known aromatic protons to the two distinct quaternary carbons will be different and unambiguous.
-
dot graph G { layout=neato; node [shape=circle, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} enddot Caption: Differentiating HMBC correlations for 8-bromo vs. 5-bromo regioisomers.
Table 1: Typical NMR Chemical Shift Ranges for the 1,4-Benzodioxan Core
| Protons/Carbons | Position | Typical ¹H Shift (ppm) | Typical ¹³C Shift (ppm) | Notes |
| Methylene | C2 / C3 | 4.25 - 4.40[1][6] | ~64.5[1] | Often a multiplet or two distinct signals for substituted dioxanes. |
| Aromatic | C5 / C8 | 6.80 - 7.20 | 117 - 125 | Highly dependent on substitution pattern. |
| Aromatic | C6 / C7 | 6.80 - 7.20 | 117 - 125 | Highly dependent on substitution pattern. |
| Quaternary | C4a / C8a | - | 143 - 147 | Key carbons for HMBC assignment. |
Troubleshooting Guide: Chromatographic Separation
Effective separation is a prerequisite for accurate characterization. When regioisomers show identical retention factors (Rf), a systematic approach to methods development is essential.
Problem: My regioisomers have the same Rf on silica TLC, even after trying multiple Ethyl Acetate/Hexane ratios.
Cause: The overall polarity of the regioisomers is too similar for the ethyl acetate/hexane system to differentiate. Separation is governed by a balance of interactions (polar, dipole, π-π stacking) between the analyte, stationary phase, and mobile phase. You must alter the nature of these interactions.
Solution: Systematically Vary Solvent Selectivity.
Instead of just varying the strength of the mobile phase (e.g., more ethyl acetate), you must change its selectivity by introducing solvents with different chemical properties.
Step-by-Step Protocol for TLC Method Development:
-
Establish a Baseline: Run the mixture in 30% Ethyl Acetate (EtOAc) in Hexane. Aim for an Rf of ~0.3. This is your starting point.
-
Vary Dipole Moment and H-bonding: Replace EtOAc with other solvents of similar polarity but different character.
-
Ethers: Try Diethyl Ether or MTBE in Hexane. Ethers are weaker hydrogen bond acceptors than esters.
-
Chlorinated Solvents: Use Dichloromethane (DCM) in Hexane. DCM has a strong dipole but is not a hydrogen bond acceptor/donor.
-
Aromatic Solvents: Use a Toluene/Acetone system. Toluene can engage in π-π stacking interactions with your aromatic ring, which may differ slightly between regioisomers.[3]
-
-
Use Ternary Mixtures: If binary systems fail, try adding a third solvent in a small amount (1-5%). For example, to a DCM/Hexane system, add 1% Methanol or Acetonitrile. This can dramatically alter the selectivity.
-
Consider Alternative Stationary Phases: If silica gel fails, the isomers' interaction with the stationary phase must be changed.
-
Reverse-Phase: Use a C18 TLC plate with a mobile phase like Methanol/Water or Acetonitrile/Water.
-
Porous Graphitic Carbon (PGC): For extremely challenging separations, PGC columns in HPLC offer a unique separation mechanism based on polarizability and molecular shape, which can be highly effective for isomers.[7]
-
dot graph TD { A[Start: Co-elution on TLC] --> B{Is Rf 0.2-0.4?}; B -- No --> C[Adjust Solvent Strength (e.g., %EtOAc)]; B -- Yes --> D[Change Solvent Selectivity]; C --> D; D --> E[Try Ether/Hexane]; D --> F[Try DCM/Hexane]; D --> G[Try Toluene/Acetone]; E --> H{Resolution?}; F --> H; G --> H; H -- No --> I[Try Ternary Mixture (e.g., DCM/Hexane/MeOH)]; I --> J{Resolution?}; H -- Yes --> K[Scale to Column/HPLC]; J -- Yes --> K; J -- No --> L[Change Stationary Phase (e.g., C18)]; } enddot Caption: Decision tree for troubleshooting TLC separation of regioisomers.
Troubleshooting Guide: Mass Spectrometry
While excellent for confirming mass, MS poses its own challenges for isomer differentiation.
Problem: My regioisomers show identical m/z values and nearly indistinguishable fragmentation patterns.
Cause: High-energy ionization methods like EI often shatter the molecule, and the resulting fragmentation is dominated by the stable benzodioxan core. The subtle electronic differences caused by substituent position may not be sufficient to create unique, reliable fragment ions.
Solution: Employ Advanced or "Soft" MS Techniques.
-
Tandem Mass Spectrometry (MS/MS): While not guaranteed to work, MS/MS can sometimes reveal subtle differences. By selecting the molecular ion ([M+H]⁺ or M⁺˙) and subjecting it to collision-induced dissociation (CID), you might observe differences in the relative abundances of the fragment ions, even if the ions themselves are the same. This requires highly reproducible conditions.
-
Chemical Derivatization: Introduce a chemical tag to the molecule that directs fragmentation in a way that is sensitive to the isomer's structure. This is a common strategy for differentiating positional isomers in metabolomics and forensic science.[8]
-
Metal Cationization: Instead of protonating your analyte (forming [M+H]⁺), try forming adducts with metal ions like silver ([M+Ag]⁺) or lithium ([M+Li]⁺). The coordination of the metal ion can be influenced by the substituent's position, leading to unique and diagnostic fragmentation pathways upon CID that are not observed with protonated molecules.[9] This method has proven effective for differentiating steroid regioisomers and can be applied to other classes of molecules.
References
-
Idris, N., Anderson, A. and Bakare, O. (2022) Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160. [Link]
-
Carbone, A., et al. (2023) Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molbank, 2023(2), M1623. [Link]
-
Idris, N., Anderson, A.J. and Bakare, O. (2022) Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. Scientific Research Publishing. [Link]
-
Wang, Y., et al. (2021) Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B. RSC Medicinal Chemistry, 12(9), 1525-1538. [Link]
-
Carrieri, A., et al. (2010) Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study. Bioorganic & Medicinal Chemistry, 18(19), 7065-77. [Link]
-
Azzaoui, K., et al. (1995) Separation of Benzodioxinic Isomers in LC. A Molecular Modeling Approach for the Choice of the Stationary Phase. Journal of Liquid Chromatography & Related Technologies, 18(15), 3021-3034. [Link]
-
Reddit. (2023) Separating Regioisomers using Preparative TLC. r/OrganicChemistry. [Link]
-
De Palma, A., et al. (2021) Chemical identification and differentiation of positional isomers of novel psychoactive substances – A comprehensive review. TrAC Trends in Analytical Chemistry, 143, 116409. [Link]
-
Klein, D. R. (2018) Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. LibreTexts Chemistry. [Link]
-
Le, M. S., et al. (2023) Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging. Analytical Chemistry, 95(47), 17291-17299. [Link]
Sources
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- 2. Structure-activity relationships in 1,4-benzodioxan-related compounds. 10. Novel α1-adrenoreceptor antagonists related to openphendioxan: synthesis, biological evaluation, and α1d computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. mdpi.com [mdpi.com]
- 5. scirp.org [scirp.org]
- 6. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Revealing Structure and Localization of Steroid Regioisomers through Predictive Fragmentation Patterns in Mass Spectrometry Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Improving the Solubility of 1,4-Benzodioxan-Based Compounds in Biological Assays
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 1,4-benzodioxan-based compounds in their biological assays. Poor aqueous solubility is a frequent hurdle in drug discovery, often leading to underestimated compound activity, assay variability, and inaccurate structure-activity relationships (SAR).[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively.
Understanding the Challenge: The Nature of 1,4-Benzodioxan Compounds
The 1,4-benzodioxan scaffold is a common motif in medicinal chemistry, appearing in a wide range of biologically active molecules.[2] However, the fused benzene and dioxane rings create a largely rigid and hydrophobic structure, which often results in poor water solubility.[3] This inherent lipophilicity is a primary driver of the solubility issues encountered during in vitro and cell-based assays. Molecules with high lipophilicity (often denoted by a high logP value) and strong crystal lattice energy (high melting point) are particularly prone to low aqueous solubility.[4]
Troubleshooting Guide: Addressing Compound Precipitation and Low Solubility
This section provides a systematic approach to diagnosing and resolving common solubility-related issues.
Initial Observation: My compound precipitates out of the assay buffer.
This is a classic sign that the aqueous solubility of your compound has been exceeded. The following workflow can help you identify a suitable solubilization strategy.
Caption: A decision-making workflow for troubleshooting compound precipitation in biological assays.
Frequently Asked Questions (FAQs)
Stock Solutions
Q1: What is the best way to prepare a stock solution for a novel 1,4-benzodioxan-based compound?
A1: The best practice is to start by creating a high-concentration stock solution in 100% dimethyl sulfoxide (DMSO).[5][6][7] Many corporate compound collections are stored at concentrations of 10-30 mM in DMSO.[8]
-
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Accurately weigh out the desired amount of your compound using an analytical balance.
-
Calculate the volume of DMSO needed to achieve a 10 mM concentration.
-
Add the DMSO to the vial containing the compound.
-
To aid dissolution, you can gently warm the solution (e.g., to 30-40°C) and/or use a vortex mixer or sonicator.[1]
-
Visually inspect the solution to ensure the compound is fully dissolved. The absence of visible particulates is crucial.[9]
-
Store the stock solution appropriately, typically at -20°C or -80°C, to minimize degradation and solvent evaporation. Be aware that freeze-thaw cycles can sometimes induce precipitation.[9]
-
Q2: My compound won't dissolve in 100% DMSO, even at a low mM concentration. What should I do?
A2: While uncommon for many 1,4-benzodioxan derivatives, some highly crystalline or lipophilic analogs may exhibit poor solubility even in DMSO.[8] If this occurs, you can try alternative organic solvents such as N,N-dimethylformamide (DMF) or ethanol.[10] However, always consider the compatibility of these solvents with your specific assay, as they can be more aggressive towards plastics and biological components than DMSO.[11]
Solubilization Strategies
Q3: What is the simplest way to improve the solubility of my compound in the final assay buffer?
A3: The most straightforward approach is to use co-solvents . This involves maintaining a certain percentage of your initial organic solvent (like DMSO) in the final aqueous assay buffer.[12] The organic solvent disrupts the hydrogen bonding network of water, reducing the polarity of the solvent system and making it more favorable for hydrophobic compounds to dissolve.[13]
-
Causality: Many enzyme assays can tolerate up to 10% DMSO, while cell-based assays are often more sensitive, with DMSO concentrations typically kept below 1% to avoid cytotoxicity.[8][14] It is critical to determine the maximum tolerable co-solvent concentration for your specific assay system.
Q4: I'm performing a cell-based assay and cannot exceed 0.5% DMSO, but my compound is still precipitating. What are my options?
A4: When the permissible co-solvent concentration is low, you need to explore more advanced solubilization techniques.
-
pH Modification: For 1,4-benzodioxan derivatives that contain ionizable groups (e.g., amines or carboxylic acids), adjusting the pH of the assay buffer can significantly enhance solubility.[15] Weakly basic compounds become more soluble at lower (more acidic) pH, while weakly acidic compounds are more soluble at higher (more basic) pH.[16][17] This is because the ionized (protonated or deprotonated) form of the drug is generally more water-soluble than the neutral form.[18]
-
Self-Validation: Before committing to a pH change, ensure the new buffer pH does not negatively impact your target's activity, cell viability, or assay components. Run a pH-rate profile for your assay without the compound to confirm compatibility.
-
-
Use of Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[19] They can encapsulate hydrophobic molecules, like the 1,4-benzodioxan core, forming an "inclusion complex."[15][20] This complex presents a hydrophilic exterior to the aqueous environment, effectively increasing the apparent solubility of the compound.[][22]
-
Expert Insight: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly methylated-β-cyclodextrin (RAMEB) are commonly used due to their high aqueous solubility and ability to form complexes with a wide range of aromatic compounds.[19][23] Studies have shown that cyclodextrins often have minimal impact on cellular assays at typical working concentrations.[14][24]
-
Q5: Are there other solubilizing excipients I can use?
A5: Yes, surfactants (or detergents) can be employed, particularly in biochemical assays. Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). The hydrophobic cores of these micelles can sequester your 1,4-benzodioxan compound, increasing its solubility.[25][26]
-
Common Surfactants: Non-ionic surfactants like Polysorbate 20 (Tween® 20) or Polysorbate 80 (Tween® 80) are frequently used.
-
Trustworthiness: Be cautious when using surfactants in cell-based assays, as they can disrupt cell membranes and interfere with biological processes. Their use is more common and generally safer in isolated target (e.g., enzyme) assays.[25] Additionally, surfactants can sometimes interfere with assay readouts, so appropriate controls are essential.[27]
Data Interpretation and Best Practices
Q6: How can I be sure that the observed activity in my assay is real and not an artifact of compound precipitation?
A6: This is a critical question in high-throughput screening (HTS) and lead optimization. Compound precipitation can lead to false positives through various mechanisms, such as light scattering in optical assays or non-specific binding to proteins.[9][27]
-
Best Practices for Data Validation:
-
Visual Inspection: Always visually inspect your assay plates (if possible) for any signs of precipitation.
-
Concentration-Response Curves: Generate full concentration-response curves. Compounds that are precipitating often show shallow or incomplete curves with a plateau at a lower-than-expected efficacy.[28]
-
Solubility Measurement: If possible, measure the kinetic or thermodynamic solubility of your compound in the final assay buffer. This will define the upper concentration limit for reliable data.
-
Counter-screens: Employ counter-screens, especially for HTS hits. This could involve an assay with a different detection method or a null-target assay to identify non-specific activity.[29][30]
-
Q7: Can the order of dilution steps affect the solubility of my compound?
A7: Absolutely. When diluting a DMSO stock into an aqueous buffer, it's crucial to avoid a sudden "solvent shock" that can cause the compound to crash out of solution.
-
Recommended Dilution Protocol (Serial Dilution):
-
Perform initial dilutions in 100% DMSO to create a series of intermediate stock concentrations.
-
For the final step, dilute a small volume of each DMSO intermediate into a larger volume of the final aqueous assay buffer. This ensures that the DMSO concentration is rapidly lowered while the compound concentration is simultaneously diluted, minimizing the chances of precipitation.
-
Ensure rapid and thorough mixing immediately after the final dilution step.[28]
-
Quantitative Data Summary
The following table provides a hypothetical example of how different solubilization strategies might impact the measured aqueous solubility of a model 1,4-benzodioxan compound. Actual results will vary depending on the specific compound structure.
| Formulation Strategy | Maximum Aqueous Solubility (µM) | Final DMSO (%) | Notes |
| Control (Assay Buffer) | 2 | 0.5% | Significant precipitation observed above this concentration. |
| Co-solvency | 15 | 2.0% | Solubility increases, but may not be suitable for all cell-based assays.[14] |
| pH Adjustment (pH 5.5) | 50 | 0.5% | Effective for a weakly basic analog. Requires assay pH compatibility.[16] |
| Cyclodextrin (10 mM HP-β-CD) | >100 | 0.5% | Significant solubility enhancement with high biocompatibility.[24] |
Experimental Protocols
Protocol: Phase Solubility Study with Cyclodextrins
This protocol helps determine the appropriate type and concentration of cyclodextrin to use.
-
Preparation: Prepare a series of aqueous solutions containing increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 5, 10, 20 mM HP-β-CD) in your final assay buffer.
-
Compound Addition: Add an excess amount of your solid 1,4-benzodioxan compound to each cyclodextrin solution in separate vials.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge the vials at high speed (e.g., >10,000 x g) to pellet the undissolved compound.
-
Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Analysis: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this plot can provide information about the complexation efficiency.
Caption: A simplified workflow for conducting a phase solubility study with cyclodextrins.
References
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Alhadab, A., et al. (2021). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. [Link]
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Jain, A., et al. (2011). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
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Kielsgaard, J., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link]
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Siepe, S., et al. (2006). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. PubMed. [Link]
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Taylor, L. S., & Zhang, G. G. (2016). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs. Molecular Pharmaceutics. [Link]
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Al-Gousous, J., et al. (2018). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. PubMed Central. [Link]
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Savjani, K. T., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. Semantic Scholar. [Link]
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Madhuri, K. (2023). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. [Link]
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Sharma, D., et al. (2019). Techniques for solubility enhancement of poorly soluble drugs: An overview. ResearchGate. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]
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Siepe, S., et al. (2006). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. Taylor & Francis Online. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. [Link]
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Siepe, S., et al. (2006). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates. ResearchGate. [Link]
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Kielsgaard, J., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]
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Kielsgaard, J., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]
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Al-Adham, I. S. I., et al. (2019). Crystalline Cyclodextrin Inclusion Compounds Formed with Aromatic Guests: Guest-Dependent Stoichiometries and Hydration-Sensitive Crystal Structures. ACS Publications. [Link]
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FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. [Link]
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Fenyvesi, É., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. National Institutes of Health. [Link]
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Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. PubMed Central. [Link]
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Gupta, K. R., et al. (2023). Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. [Link]
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Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. PubMed. [Link]
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International Journal of Creative Research Thoughts. (2023). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. IJCRT.org. [Link]
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Friedman, M. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
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Rajeswari, P., et al. (2017). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]
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Kielsgaard, J., et al. (2015). Considerations regarding use of solvents in in vitro cell based assays. Aarhus University. [Link]
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The ProteoMonstr. (2020). Solution-making strategies & practical advice. YouTube. [Link]
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Al-Hamidi, H., et al. (2021). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PubMed Central. [Link]
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Thorne, N., et al. (2012). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PubMed Central. [Link]
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TSI Journals. (2007). Chemistry and pharmacology of benzodioxanes. TSI Journals. [Link]
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Almalki, A. H., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. [Link]
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Bolchi, C., et al. (2020). 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design. PubMed. [Link]
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JETIR. (2025). A COMPREHENSIVE REVIEW ON SOLUBILITY ENHANCEMENT STRATEGIES FOR POORLY WATER-SOLUBLE DRUGS. Jetir.Org. [Link]
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An, F., & Yazdani, S. (2023). Challenges and advancements in high-throughput screening strategies for cancer therapeutics. AccScience Publishing. [Link]
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Sharma, P., & Kumar, S. (2017). Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. ResearchGate. [Link]
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AXXAM. (n.d.). Challenges of HTS in early-stage drug discovery. AXXAM. [Link]
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RJPT. (n.d.). Technologies to Counter Poor Solubility Issues: A Review. RJPT. [Link]
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Yang, L., et al. (2018). Design, Synthesis and Evaluation of 1,4-benzodioxine Derivatives as Novel Platelet Aggregation Inhibitors. PubMed. [Link]
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MDPI. (2021). Water-Soluble Salts Based on Benzofuroxan Derivatives—Synthesis and Biological Activity. MDPI. [Link]
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Technical Support Center: Crystallization of 1,4-Benzodioxan-6-yl methyl ketone
Welcome to the technical support guide for the crystallization of 1,4-Benzodioxan-6-yl methyl ketone (CAS 2879-20-1). As a critical intermediate in pharmaceutical and specialty chemical synthesis, achieving a robust and reproducible crystallization process is paramount for ensuring purity, consistency, and optimal downstream performance.[1][2] This guide is structured as a series of troubleshooting questions and detailed FAQs to address common challenges encountered in the lab and during scale-up.
Compound at a Glance: Physicochemical Properties
A foundational understanding of the compound's properties is the first step in designing a successful crystallization protocol.
| Property | Value | Source |
| IUPAC Name | 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone | [3] |
| Synonyms | 6-Acetyl-1,4-benzodioxane, 6-Acetylbenzodioxane | [3] |
| Molecular Formula | C₁₀H₁₀O₃ | |
| Molecular Weight | 178.18 g/mol | |
| Appearance | White crystalline solid | [2] |
| Melting Point (m.p.) | 80-82 °C (literature) | [4] |
Troubleshooting Guides: Question & Answer
Q1: My initial crystallization attempts are failing. How do I select an appropriate solvent system?
Answer: Solvent selection is the most critical factor in developing a crystallization process.[5] An ideal solvent should exhibit high solubility for this compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures.[6][7] This differential solubility is the driving force for high-yield crystallization.
Causality: The choice of solvent directly influences solubility curves, nucleation and growth kinetics, impurity rejection, and the final crystal form (polymorph) and shape (habit).[8] A poorly chosen solvent can lead to low yield, impurity incorporation, or process failures like "oiling out."
Step-by-Step Solvent Screening Protocol:
-
Initial Solvent Selection (Rule of Thumb): Since the target molecule is an aromatic ketone, start with solvents of intermediate polarity. A good starting point is to test solvents that share functional group similarities.[9][10]
-
Small-Scale Solubility Tests:
-
Place ~20-30 mg of your compound into several small test tubes or vials.
-
Add a potential solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves. Note the approximate solubility (e.g., soluble, sparingly soluble, insoluble).
-
For solvents where the compound is sparingly soluble or insoluble at room temperature, heat the mixture gently (e.g., to 50-60 °C). Observe if the solid dissolves completely.
-
Allow the heated, clear solutions to cool slowly to room temperature, then place them in an ice bath. Observe the quantity and quality of the crystals that form.
-
-
Evaluate the Results: The ideal single solvent is one in which the compound is sparingly soluble at room temperature but fully soluble upon heating, and which yields a good crystalline precipitate upon cooling.[11]
Recommended Solvents for Screening:
| Solvent | Polarity Index | Boiling Point (°C) | Rationale & Comments |
| Isopropanol (IPA) | 4.3 | 82 | Common protic solvent, often effective for compounds with hydrogen bond acceptors (ethers, ketones). |
| Ethanol (EtOH) | 5.2 | 78 | Similar to IPA, slightly more polar. A general-purpose solvent for recrystallization.[9] |
| Acetone | 5.4 | 56 | Apolar aprotic solvent. The ketone functionality may promote solubility ("like dissolves like").[9][10] |
| Ethyl Acetate (EtOAc) | 4.3 | 77 | Medium polarity solvent, good for a wide range of organic compounds. |
| Toluene | 2.4 | 111 | Non-polar aromatic solvent. Can be effective for aromatic compounds, often yielding high-quality crystals. |
| Heptane/Hexane | 0.0 | 98 / 69 | Non-polar solvents. Likely to be poor solvents on their own but are excellent candidates for use as an anti-solvent . |
dot
Caption: Decision workflow for selecting a crystallization solvent.
Q2: I dissolved my compound in a hot solvent, but upon cooling, it separated as an oil instead of crystals. What is "oiling out" and how do I fix it?
Answer: "Oiling out" is a common and frustrating problem in crystallization. It occurs when the solute precipitates from the supersaturated solution at a temperature above its own melting point.[12] Because your compound's melting point is relatively low (80-82 °C), this is a significant risk if you are using a higher-boiling solvent or a highly concentrated solution. The resulting oil is essentially a liquid form of your impure compound, which often traps impurities and rarely solidifies into a pure crystalline form.[13]
Causality: The solution becomes saturated at a temperature where the compound is thermodynamically more stable as a liquid than a solid.
Troubleshooting Protocol for Oiling Out:
-
Re-heat the Solution: Place the flask containing the oil and solvent back on the heat source until the oil completely redissolves into a clear solution.
-
Add More Solvent: The primary cause is that the solution is too concentrated. Add more of the same hot solvent (e.g., 10-25% more volume) to decrease the saturation temperature of the solution.[14] The goal is to ensure that the solution becomes saturated at a temperature well below the compound's melting point.
-
Ensure Slow Cooling: Rapid cooling can cause the solution to bypass the optimal nucleation window and crash out as an oil.[15] Allow the flask to cool slowly on the benchtop, insulated from cold surfaces. Consider wrapping it in glass wool or placing it in a warm water bath that cools to room temperature over several hours.
-
Try a Lower-Boiling Solvent: If the problem persists, your chosen solvent's boiling point may be too high. Re-attempt the crystallization with a lower-boiling solvent from your screening list.
-
Seed the Solution: As the solution cools (but before oiling occurs), add a few tiny crystals of pure this compound (a "seed crystal"). This provides a template for crystal growth and can bypass the energy barrier required for spontaneous nucleation, encouraging crystallization over oiling.[7][13]
dot
Caption: Troubleshooting workflow for an "oiling out" event.
Q3: My solution remains clear even after cooling in an ice bath. Why aren't crystals forming?
Answer: This indicates that you have a stable, supersaturated solution where the nucleation of crystals is kinetically hindered, or that your solution is not saturated at all.[14]
Causality: Either too much solvent was used, keeping the compound fully dissolved even at low temperatures, or there are no nucleation sites to initiate crystal growth.
Solutions to Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[14] This action can release microscopic shards of glass that serve as nucleation sites, initiating crystal growth.
-
Seeding: As mentioned previously, adding a seed crystal is the most reliable method to induce crystallization.[7]
-
Reduce Solvent Volume: If scratching and seeding fail, your solution is likely not saturated. Gently heat the solution and boil off a portion of the solvent (e.g., 15-20%) to increase the compound's concentration. Then, attempt to cool it again.[14]
-
Introduce an Anti-Solvent: If you are using a good solvent, you can try adding a miscible "anti-solvent" (a solvent in which your compound is insoluble, like heptane or water) dropwise until the solution turns persistently cloudy. Then, add a few drops of the good solvent to turn it clear again and cool slowly.[6]
-
Extreme Cooling: As a last resort, cooling the mixture in a dry ice/acetone bath can sometimes induce crystallization, but this often leads to very small or poor-quality crystals.[13]
Frequently Asked Questions (FAQs)
Q: What is the ideal cooling rate for achieving high-purity crystals?
A: Slower is almost always better. Rapid crystallization traps impurities within the growing crystal lattice, defeating the purpose of the purification.[14] An ideal process involves slow cooling to room temperature over several hours, followed by a hold period, and then gradual cooling to the final temperature (e.g., 0-5 °C). This allows the crystal lattice to form in a more ordered and selective manner.
Q: How do impurities affect my crystallization process?
A: Impurities can have several detrimental effects. Soluble impurities can inhibit nucleation, leading to difficulty in starting the crystallization.[16] Some impurities can also incorporate into the crystal lattice, reducing final product purity. In some cases, impurities can act as "habit modifiers," changing the shape of the crystals from blocks to needles, which can be difficult to filter and dry.[1]
Q: I've heard about polymorphism. Is this a concern for an intermediate like this compound?
A: Yes, it is a major concern. Polymorphism is the ability of a compound to crystallize into different solid-state structures.[17][18] These different forms can have distinct physical properties, including solubility, stability, and melting point.[19][20] For a pharmaceutical intermediate, an unexpected change in polymorph during scale-up can drastically alter its reactivity, filterability, and stability, leading to batch failures.[1] It is crucial to screen for polymorphs early by crystallizing the compound from a variety of different solvents and under different conditions (e.g., fast vs. slow cool) and analyzing the resulting solids by techniques like Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).
Q: How can I confirm the purity of my final crystalline product?
A: Purity should be assessed using a combination of methods. A sharp melting point close to the literature value (80-82 °C) is a good initial indicator of purity.[11] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the standard method.[21] To confirm the structural identity, Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy should be used.
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Validation & Comparative
Navigating Chemical Space: A Comparative Guide to the Structure-Activity Relationship of 1,4-Benzodioxan-Arylpiperazine Derivatives
The 1,4-benzodioxan-arylpiperazine scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the design of ligands targeting a range of G-protein coupled receptors (GPCRs). Derivatives of this structural class have shown significant promise in the development of therapeutics for central nervous system (CNS) disorders, inflammation, and even cancer.[1][2][3] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of these compounds, offering a comparative framework for researchers and drug development professionals. We will dissect the key structural motifs, explore the impact of substitutions, and provide practical experimental protocols to empower your own research endeavors.
The Privileged Scaffold: A Foundation for Diverse Pharmacology
The 1,4-benzodioxan-arylpiperazine core consists of three key components: the 1,4-benzodioxan moiety, a flexible linker, and an arylpiperazine group. The inherent conformational rigidity of the benzodioxan ring, coupled with the versatile nature of the arylpiperazine, allows for fine-tuning of receptor affinity and selectivity. This scaffold has proven particularly fruitful in targeting serotonergic (5-HT) and dopaminergic (D2) receptors, as well as α-adrenergic receptors.[4][5][6][7]
The long-chain arylpiperazine structure is a versatile model that has led to the identification of several drugs over the years, including antipsychotics like aripiprazole and anxiolytics such as buspirone.[2] The pharmacological profile of these derivatives can be modulated through structural variations, highlighting the importance of understanding their SAR.
Decoding the Structure-Activity Relationship: A Tale of Three Moieties
The pharmacological activity of 1,4-benzodioxan-arylpiperazine derivatives is intricately linked to the nature and substitution pattern of its three core components.
The 1,4-Benzodioxan Moiety: The Anchor
The 1,4-benzodioxan group typically serves as the anchor, providing a rigid framework for interaction with the receptor. Modifications to this part of the molecule can significantly impact affinity and selectivity.
-
Substitution on the Benzene Ring: The position and nature of substituents on the aromatic ring of the benzodioxan are critical. Electron-donating or electron-withdrawing groups can influence the electronic properties of the molecule and its interaction with the receptor. For instance, some studies have shown that specific substitutions can enhance affinity for certain receptor subtypes.
-
Chirality of the Dioxane Ring: The stereochemistry at the C2 position of the dioxane ring is a crucial determinant of biological activity. Enantiomers often exhibit different affinities and functional activities at various receptors. For example, studies on related 1,4-dioxane derivatives have demonstrated reversed enantioselectivity for α1-adrenergic and 5-HT1A receptors, where the (S)-enantiomer can be a potent 5-HT1A receptor agonist while the (R)-enantiomer shows higher affinity for the α1d-AR subtype.[8]
The Linker: The Spacer and Modulator
The linker, typically an alkyl chain of varying length, connects the benzodioxan and arylpiperazine moieties. Its length and flexibility are critical for optimal positioning of the pharmacophores within the receptor binding pocket.
-
Linker Length: The number of methylene units in the linker can dramatically affect receptor affinity. A linker of two to four carbons is often found to be optimal for high affinity at 5-HT1A and D2 receptors.
-
Linker Modifications: Introduction of functional groups or conformational constraints within the linker can modulate the pharmacological profile.
The Arylpiperazine Moiety: The Pharmacophore
The arylpiperazine group is often considered the primary pharmacophore, directly interacting with key residues in the receptor binding site. The nature of the aryl group and its substitution pattern are paramount for determining receptor affinity and selectivity.
-
Aryl Group: The aryl group can be a phenyl, pyridyl, or other heteroaromatic ring. The choice of the aromatic system significantly influences the compound's properties.
-
Substitution on the Aryl Ring: Substituents on the aryl ring play a crucial role in fine-tuning receptor interactions. For example, ortho-substituted methoxy groups on the phenylpiperazine ring have been shown to exhibit significant anti-inflammatory activity.[1] Docking studies have revealed that the piperazine moiety often forms a strong charge-assisted hydrogen bond with a conserved aspartate residue in the third transmembrane helix of aminergic GPCRs.[9]
Comparative Analysis of Receptor Binding Affinities
To illustrate the impact of structural modifications, the following table summarizes the binding affinities (Ki, nM) of representative 1,4-benzodioxan-arylpiperazine derivatives at key CNS receptors.
| Compound ID | 1,4-Benzodioxan Substitution | Linker Length (n) | Arylpiperazine Moiety | 5-HT1A Ki (nM) | D2 Ki (nM) | α1A Ki (nM) | Reference |
| 1a | Unsubstituted | 2 | Phenyl | 23.9 | 300 | - | [2] |
| 1b | Unsubstituted | 2 | 2-Methoxyphenyl | - | - | High Affinity | [4] |
| 2a | 6-hydroxy-2-methyl | 3 | [3,4'-Bipyridin]-2-yl | - | - | - | [9] |
| 3a | Unsubstituted | - | Coumarin fragment | 6.76 (pKi) | 7.93 (pKi) | 9.07 (pA2) | [6] |
Note: This table is a representative summary. For detailed data, please refer to the cited literature.
Experimental Protocols for SAR Elucidation
A robust SAR study relies on accurate and reproducible experimental data. The following are standardized protocols for key assays used in the pharmacological characterization of 1,4-benzodioxan-arylpiperazine derivatives.
Radioligand Binding Assay: Quantifying Receptor Affinity
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).
Principle: The assay is based on the law of mass action. In a competitive binding experiment, a fixed concentration of a high-affinity radioligand and varying concentrations of an unlabeled test compound are incubated with a source of the target receptor (e.g., cell membranes expressing the receptor). The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Culture cells expressing the target receptor (e.g., CHO or HEK293 cells stably transfected with the human 5-HT1A receptor).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following components in order:
-
Assay buffer
-
Test compound at various concentrations (typically a serial dilution).
-
Radioligand at a concentration close to its Kd value (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor).[7]
-
Cell membrane preparation.
-
-
To determine non-specific binding, a parallel set of wells is included containing a high concentration of a known, non-radiolabeled ligand for the target receptor.
-
Incubate the plate at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with cold assay buffer to remove any remaining unbound radioligand.
-
Place the filter discs in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a typical radioligand binding assay.
Functional Assays: Assessing Agonist and Antagonist Activity
Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.
Example: [35S]GTPγS Binding Assay for Gαi-Coupled Receptors (e.g., 5-HT1A)
Principle: Agonist activation of Gαi-coupled receptors promotes the exchange of GDP for GTP on the Gα subunit. This assay utilizes a non-hydrolyzable GTP analog, [35S]GTPγS, which binds to the activated Gα subunit. The amount of bound [35S]GTPγS is proportional to the degree of receptor activation by an agonist.
Step-by-Step Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the Gαi-coupled receptor of interest as described in the radioligand binding assay protocol.
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
Assay buffer containing MgCl2 and GDP.
-
Test compound at various concentrations.
-
Cell membrane preparation.
-
-
Pre-incubate the plate to allow the compound to bind to the receptor.
-
Initiate the reaction by adding [35S]GTPγS.
-
-
Incubation and Termination:
-
Incubate the plate at 30°C for a defined period.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat.
-
-
Detection and Analysis:
-
Wash the filters with cold buffer.
-
Measure the radioactivity on the filters using a liquid scintillation counter.
-
Plot the amount of [35S]GTPγS bound against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists, in the presence of a known agonist).
-
Caption: The iterative cycle of SAR-driven drug discovery.
Future Directions and Concluding Remarks
The 1,4-benzodioxan-arylpiperazine scaffold continues to be a rich source of novel pharmacological agents. Future research will likely focus on developing derivatives with improved subtype selectivity and "multi-target" profiles, where a single molecule is designed to interact with multiple receptors implicated in a particular disease. The integration of computational methods, such as molecular docking and dynamics simulations, with traditional medicinal chemistry approaches will undoubtedly accelerate the discovery of new and improved therapeutics based on this remarkable chemical framework.[2][10]
This guide has provided a comprehensive overview of the SAR of 1,4-benzodioxan-arylpiperazine derivatives, offering a foundation for the rational design of new and more effective drug candidates. By understanding the intricate interplay between chemical structure and biological activity, researchers can more effectively navigate the vast chemical space and unlock the full therapeutic potential of this privileged scaffold.
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Li, J., Wang, Y., Zhang, Y., & Li, J. (2019). Synthesis and in vivo Anti-inflammatory Evaluation of Piperazine Derivatives Containing 1,4-Benzodioxan Moiety. Acta Chimica Slovenica, 66(2), 421-426. [Link]
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Manetti, F., Betti, L., Botta, M., Ceni, A., Corelli, F., Giannaccini, G., Maccari, L., Strappaghetti, G., & Corsano, S. (2008). Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents. Journal of Medicinal Chemistry, 51(20), 6359-6370. [Link]
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Leone, S., Schepmann, D., Iacobazzi, A., Carbone, M. N., Wünsch, B., & de Candia, M. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(19), 6549. [Link]
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González-Gómez, M., Estévez, F., Alvariño, R., Vilar, S., Brea, J., Loza, M. I., & Cadavid, M. I. (2011). New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5894-5897. [Link]
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Leone, S., Schepmann, D., Iacobazzi, A., Carbone, M. N., Wünsch, B., & de Candia, M. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(19), 6549. [Link]
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Wang, Y., Li, J., Zhang, Y., & Li, J. (2022). Synthesis, bioactivity, and molecular docking of novel arylpiperazine derivatives as potential AR antagonists. Frontiers in Chemistry, 10, 988393. [Link]
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Khan, I., Ullah, H., Asim, M., et al. (2024). Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors with anti-inflammatory and anti-cancer activity. RSC Medicinal Chemistry. [Link]
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Manetti, F., Betti, L., Botta, M., Ceni, A., Corelli, F., Giannaccini, G., Maccari, L., Strappaghetti, G., & Corsano, S. (2008). Structure-Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. Journal of Medicinal Chemistry, 51(20), 6359-6370. [Link]
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Merta, S., Bano, S., & Abid, M. (2000). Structure-affinity Relationship Studies on D-2/5-HT1A Receptor Ligands. 4-(2-Heteroarylethyl)-1-arylpiperazines. Arzneimittelforschung, 50(10), 916-921. [Link]
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Bonifazi, A., Piergentili, A., Del Bello, F., Farande, Y., Giannella, M., Pigini, M., ... & Quaglia, W. (2013). Structure-activity relationships in 1, 4-benzodioxan-related compounds. 11.(1) reversed enantioselectivity of 1, 4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of medicinal chemistry, 56(2), 584-588. [Link]
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Khan, M. A., & Jabeen, T. (2013). Recent Structure Activity Relationship Studies of 1, 4-Benzodiazepines. Int J Pharm Sci Rev Res, 21(1), 111-115. [Link]
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Krstulović, L., Stolić, I., Dukić, S., et al. (2022). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Journal of the Serbian Chemical Society. [Link]
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Kumar, A., Kumar, R., Kumar, S., et al. (2015). Synthesis and evaluation of arylpiperazines derivatives of 3, 5-dioxo-(2H, 4H)-1, 2, 4-triazine as 5-HT1AR ligands. Bioorganic & medicinal chemistry letters, 25(14), 2771-2775. [Link]
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Głowacka, E., & Wujec, M. (2021). Novel 1,4-benzoxazine and 1,4-benzodioxine inhibitors of angiogenesis. Molecules, 26(16), 4983. [Link]
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Thakran, A. K., Gupta, S., Kumari, S., Mourya, A. K., & Alok, S. (2012). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 3(1), 213. [Link]
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Iacobazzi, A., & de Candia, M. (2022). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 27(19), 6549. [Link]
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Fiori, L., & Andreani, A. (2024). 2S-(1RS-benzyloxy-hex-5-enyl)-2,3-dihydro-1,4-benzodioxine. Molbank, 2024(2), M1865. [Link]
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Kaczor, A. A., & Płaziński, W. (2020). Towards Property Profiling: SYNTHESIS and SAR Probing of New Tetracyclic Diazaphenothiazine Analogues. Molecules, 25(19), 4509. [Link]
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The Regioisomeric Dance: A Comparative Guide to the Biological Activity of 6-Substituted vs. 2-Substituted Benzodioxanes
For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the 1,4-benzodioxane scaffold presents a privileged starting point for the design of novel therapeutics. Its rigid, yet conformationally informative structure has been a cornerstone in the development of potent and selective ligands for a variety of biological targets. However, the seemingly subtle choice of substitution position on this bicyclic system—specifically, on the heterocyclic dioxane ring versus the aromatic benzene ring—can lead to profoundly different pharmacological profiles. This guide provides an in-depth, objective comparison of the biological activities of 6-substituted and 2-substituted benzodioxanes, supported by experimental data, to illuminate the critical role of regiochemistry in dictating molecular function.
Introduction: The Tale of Two Positions
The 1,4-benzodioxane core, a fusion of a benzene ring and a 1,4-dioxane ring, offers two primary sites for substitution that have been extensively explored in drug discovery: the C2 position on the dioxane ring and the C6 position on the benzene ring. Historically, research has heavily favored the exploration of 2-substituted analogs, largely driven by their remarkable success as potent antagonists of α-adrenergic receptors. This has led to a wealth of literature and a deep understanding of the structure-activity relationships (SAR) governing their interactions with these receptors. In contrast, the investigation of 6-substituted benzodioxanes has been more recent and has unveiled a distinct and equally compelling range of biological activities, spanning anti-inflammatory, anticancer, and neuroprotective domains. This guide will dissect these differences, providing a comparative analysis to aid in the rational design of future benzodioxane-based therapeutics.
The Established Dominance of 2-Substituted Benzodioxanes: Masters of Adrenergic and Serotonergic Modulation
The C2 position of the benzodioxane ring serves as a critical anchor for substituents that project into the binding pockets of G-protein coupled receptors, most notably the α-adrenergic and 5-HT1A receptors. The pioneering work on compounds like WB-4101 laid the groundwork for decades of research into 2-aminomethyl-1,4-benzodioxane derivatives as potent and selective α1-adrenoceptor antagonists.
Structure-Activity Relationship at Adrenergic Receptors
The biological activity of 2-substituted benzodioxanes at adrenergic receptors is exquisitely sensitive to the nature of the substituent at the C2 position. Key structural features that govern their affinity and selectivity include:
-
The Aminomethyl Side Chain: A secondary amine is generally crucial for high-affinity binding.
-
Stereochemistry at C2: The chirality of the C2 position significantly impacts receptor affinity and selectivity, with enantiomers often displaying vastly different potencies.
-
Nature of the Amino Substituent: Bulky aromatic or heteroaromatic groups attached to the nitrogen atom often enhance affinity and can modulate selectivity between α1- and α2-adrenoceptors.
A seminal example is the extensive research on WB-4101 and its analogs, which has demonstrated that modifications to the phenoxyethylamino side chain can fine-tune selectivity for α1-adrenoceptor subtypes.[1][2]
The Ascending Trajectory of 6-Substituted Benzodioxanes: A New Frontier of Therapeutic Potential
While the 2-position has been the traditional focus, recent investigations into the therapeutic potential of substituting on the benzene ring, particularly at the C6 position, have revealed a diverse and promising array of biological activities. This shift in focus has opened up new avenues for the application of the benzodioxane scaffold beyond its established role in adrenergic modulation.
Anti-Inflammatory Activity: A Clear Regioisomeric Advantage
One of the most direct comparisons of biological activity between the two substitution patterns comes from the field of anti-inflammatory research. A study by Vazquez et al. demonstrated that a 2,3-dihydro-1,4-benzodioxin analog bearing an acetic acid substituent at the C6 position exhibited superior anti-inflammatory activity compared to its regioisomer with the same substituent at the C2 position.[3] This finding underscores the profound impact of substituent placement on the overall pharmacological effect.
Anticancer and Neuroprotective Activities
The 6-position has also proven to be a fertile ground for the development of novel anticancer and neuroprotective agents. For instance, 6-substituted benzodioxane derivatives have been designed as potent and selective inhibitors of human monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative disorders like Parkinson's disease.[4] Furthermore, various 6-acyl and 6-amide derivatives have been synthesized and evaluated for their cytotoxic effects against a range of cancer cell lines.[3]
Comparative Data Summary
To provide a clear and concise overview of the differing biological profiles, the following table summarizes the key activities and associated potency data for representative 2- and 6-substituted benzodioxane derivatives.
| Substitution Pattern | Primary Biological Target(s) | Representative Compound(s) | Potency (IC50/Ki) | Reference(s) |
| 2-Substituted | α1-Adrenergic Receptors | WB-4101 | Ki = 0.2 nM (α1A) | [1][2] |
| 5-HT1A Receptors | (S)-2-(Aminomethyl)-1,4-benzodioxane derivatives | Ki = 1-10 nM | [5] | |
| 6-Substituted | Anti-inflammatory (in vivo) | (2,3-Dihydrobenzo[1]dioxin-6-yl)acetic acid | More potent than 2-substituted isomer | [3] |
| Monoamine Oxidase B (MAO-B) | (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][1]dioxin-6-yl)prop-2-en-1-one | IC50 = 0.026 µM | [4] | |
| Anticancer | 6-Acyl-1,4-benzodioxane derivatives | Varies with cell line and substituent | [3] |
Experimental Protocols
To facilitate the replication and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key experiments.
Radioligand Binding Assay for α1-Adrenergic Receptor Affinity
This protocol is representative of the methods used to determine the binding affinity of 2-substituted benzodioxanes for α1-adrenergic receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound for the α1-adrenergic receptor.
Materials:
-
Cell membranes expressing the human α1A-adrenergic receptor (e.g., from CHO or HEK293 cells)
-
[3H]-Prazosin (radioligand)
-
Test compounds (2-substituted benzodioxanes)
-
Phentolamine (non-selective α-adrenergic antagonist for non-specific binding determination)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in the binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer
-
Test compound or vehicle (for total binding) or phentolamine (for non-specific binding)
-
[3H]-Prazosin (at a concentration near its Kd)
-
Cell membranes
-
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and vortex.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro MAO-B Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of 6-substituted benzodioxanes against human MAO-B.
Objective: To determine the IC50 value of a test compound for human monoamine oxidase B.
Materials:
-
Recombinant human MAO-B enzyme
-
Kynuramine (substrate)
-
Test compounds (6-substituted benzodioxanes)
-
Pargyline (positive control inhibitor)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NaOH
-
Spectrofluorometer
Procedure:
-
Prepare serial dilutions of the test compounds in the phosphate buffer.
-
Pre-incubate the MAO-B enzyme with the test compound or vehicle for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate kynuramine.
-
Incubate the reaction mixture for 20 minutes at 37°C.
-
Stop the reaction by adding NaOH.
-
Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 310 nm and an emission wavelength of 400 nm using a spectrofluorometer.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Structure-Activity Landscape
The following diagrams, generated using Graphviz, illustrate the key structural features and their influence on the biological activity of 2- and 6-substituted benzodioxanes.
Caption: Structure-Activity Relationship for 2-Substituted Benzodioxanes.
Caption: Structure-Activity Relationship for 6-Substituted Benzodioxanes.
Conclusion: A Tale of Two Regioisomers with Distinct Destinies
The comparative analysis of 6-substituted versus 2-substituted benzodioxanes reveals a fascinating dichotomy in their biological activities, dictated by the precise placement of substituents. While the 2-substituted analogs have a long and successful history as modulators of adrenergic and serotonergic receptors, the 6-substituted counterparts are emerging as a versatile platform for the development of therapeutics for a distinct set of diseases, including inflammatory disorders, cancer, and neurodegenerative conditions.
This guide underscores the importance of a comprehensive understanding of structure-activity relationships and the willingness to explore less-trodden synthetic paths. For drug discovery professionals, the key takeaway is that the benzodioxane scaffold is far from a monolithic entity. The choice between substitution at the C2 or C6 position is not merely a matter of synthetic convenience but a critical design decision that can unlock entirely different therapeutic potentials. As research continues to expand our understanding of the biological space occupied by these remarkable molecules, a holistic appreciation of their regioisomeric possibilities will be paramount in the quest for the next generation of innovative medicines.
References
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Daly, C. J., McGrath, J. C., & Wilson, V. G. (1988). Pharmacological analysis of the effects of WB 4101 and phentolamine on α-adrenoceptors in the rat vas deferens. British journal of pharmacology, 95(2), 407–418. [Link]
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Michel, A. D., Loury, D. N., & Whiting, R. L. (1989). Assessment of the contribution of α1-adrenoceptor subtypes to the contractile response of the rabbit isolated aorta. British journal of pharmacology, 98(3), 890–896. [Link]
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Bonifazi, A., Piergentili, A., Del Bello, F., Farande, Y., Giannella, M., Pigini, M., ... & Quaglia, W. (2013). Structure-activity relationships in 1, 4-benzodioxan-related compounds. 11.(1) reversed enantioselectivity of 1, 4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. Journal of medicinal chemistry, 56(2), 584-588. [Link]
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Idris, N., Anderson, A. J., & Bakare, O. (2022). Synthesis and Characterization of 1, 4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12(3), 143-160. [Link]
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A Comparative Guide to Monoamine Oxidase-B Inhibitor Scaffolds: Profiling 1,4-Benzodioxan Derivatives Against Key Pharmacophores
Introduction: The Critical Role of MAO-B Inhibition in Neurodegenerative Disease
Monoamine oxidase B (MAO-B) is a flavin-dependent enzyme primarily located on the outer mitochondrial membrane and is responsible for the oxidative deamination of several key monoamine neurotransmitters, most notably dopamine.[1][2] In the central nervous system, particularly within the basal ganglia, the degradation of dopamine by MAO-B is a normal physiological process. However, in neurodegenerative conditions such as Parkinson's disease (PD), where dopaminergic neurons are progressively lost, the activity of MAO-B can exacerbate the depletion of already scarce dopamine.[3][4] Furthermore, the catalytic cycle of MAO-B generates reactive oxygen species (ROS), including hydrogen peroxide, which contribute to oxidative stress and further neuronal damage.[5]
Consequently, the selective inhibition of MAO-B has emerged as a cornerstone therapeutic strategy for Parkinson's disease.[3][6] By blocking the enzymatic degradation of dopamine, MAO-B inhibitors increase the synaptic availability of this neurotransmitter, thereby providing symptomatic relief of motor deficits.[4] There is also a compelling body of preclinical evidence suggesting that MAO-B inhibitors may possess disease-modifying potential by mitigating oxidative stress-induced neurodegeneration.[7][8]
The quest for novel, potent, and selective MAO-B inhibitors has led to the exploration of a diverse chemical space. While established drugs like selegiline and rasagiline are irreversible inhibitors, there is a growing interest in developing reversible inhibitors to potentially reduce side effects.[5] This guide provides a comparative analysis of several prominent scaffolds in the design of MAO-B inhibitors, with a particular focus on the emerging role of the 1,4-benzodioxan moiety, and contrasts its performance with established pharmacophores such as coumarins, chalcones, and chromones.
The 1,4-Benzodioxan Scaffold: A Privileged Moiety in MAO-B Inhibitor Design
The 1,4-benzodioxan ring system has been identified as a valuable structural component in the development of various biologically active molecules.[9][10][11] In the context of MAO-B inhibition, this scaffold is often incorporated into larger molecular frameworks, such as chalcones, where it significantly influences potency and selectivity. The 1,4-benzodioxan moiety itself is believed to contribute to favorable interactions within the active site of the MAO-B enzyme.
A notable example is the series of 1,4-benzodioxan-substituted chalcone derivatives. In these compounds, the 1,4-benzodioxan ring typically serves as one of the aromatic ends of the chalcone backbone. Structure-activity relationship (SAR) studies have revealed that the position of substitution on the benzodioxan ring is crucial for activity.
Structure-Activity Relationship of 1,4-Benzodioxan-Containing Inhibitors
Studies on 1,4-benzodioxan-substituted chalcones have demonstrated that these compounds can be highly potent and selective MAO-B inhibitors. For instance, a series of (E)-1-(substituted-phenyl)-3-(2,3-dihydrobenzo[b][12][13]dioxin-6-yl)prop-2-en-1-one derivatives have been synthesized and evaluated. One of the most potent compounds from this series, (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][12][13]dioxin-6-yl)prop-2-en-1-one, exhibited an IC50 value of 0.026 µM for human MAO-B with a selectivity index greater than 1538 over MAO-A.[14][15] Kinetic studies confirmed that these compounds act as competitive and reversible inhibitors of hMAO-B.[14]
Molecular docking studies suggest that the 1,4-benzodioxan moiety can engage in hydrophobic interactions within the active site of MAO-B, contributing to the overall binding affinity.[12][14]
Caption: Key structural features of 1,4-benzodioxan-chalcone MAO-B inhibitors.
Comparative Analysis with Other Prominent MAO-B Inhibitor Scaffolds
To understand the relative performance of the 1,4-benzodioxan scaffold, it is essential to compare it with other well-established classes of MAO-B inhibitors.
Coumarin Derivatives
Coumarins (2H-chromen-2-ones) are a large class of naturally occurring and synthetic compounds that have demonstrated significant MAO-B inhibitory activity.[16] Numerous studies have explored the SAR of coumarin derivatives, revealing that the nature and position of substituents on the coumarin ring system are critical for both potency and selectivity.[13][17] For example, 7-benzyloxy-substituted coumarins have been shown to be potent MAO-B inhibitors. The most active compounds in some series exhibit IC50 values in the low nanomolar range.[13] The inhibitory mechanism of coumarin derivatives is typically reversible.[16]
Chalcone Derivatives
Chalcones (1,3-diaryl-2-propen-1-ones) represent another privileged scaffold for MAO-B inhibition.[18][19] Their structural simplicity and synthetic accessibility have made them attractive targets for medicinal chemists. The α,β-unsaturated ketone linker is a key feature, and modifications to both aromatic rings (A and B) have been extensively studied to optimize MAO-B inhibitory activity.[20][21] Many chalcone derivatives are potent and selective MAO-B inhibitors, with some exhibiting IC50 values in the low nanomolar range.[22] For instance, certain fluorobenzyloxy chalcone derivatives have shown IC50 values as low as 0.0053 µM.[22] Like coumarins, chalcone-based inhibitors are generally reversible and competitive.[18]
Chromone Derivatives
Chromones (4H-1-benzopyran-4-ones), structural isomers of coumarins, have also emerged as a promising class of MAO-B inhibitors.[23][24] The chromone scaffold itself is a key pharmacophoric feature, and substitutions at various positions have been shown to modulate activity and selectivity.[25][26] Specifically, C6-benzyloxy substituted chromones have demonstrated high affinity for human MAO-B, with some derivatives displaying IC50 values in the low nanomolar range (e.g., 2.8 nM and 3.7 nM).[25][26] The majority of chromone-based MAO-B inhibitors are reversible.[23]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the MAO-B inhibitory potency of representative compounds from each scaffold class, providing a clear comparison of their performance.
| Scaffold Class | Representative Compound/Derivative | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B over MAO-A | Reference |
| 1,4-Benzodioxan-Chalcone | (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][12][13]dioxin-6-yl)prop-2-en-1-one | 0.026 | >1538 | [14] |
| Coumarin | 7-[(3,4-difluorobenzyl)oxy]-3,4-dimethylcoumarin | 0.00114 | High (preferential for MAO-B) | [13] |
| Chalcone | (E)1-(4-bromophenyl)-3-(2-((3-fluorobenzyl)oxy)phenyl)prop-2-en-1-one | 0.0053 | High (weak MAO-A inhibition) | [22] |
| Chromone | 6-[(3-bromobenzyl)oxy]chromone-3-carboxylic acid | 0.0028 | High (specific for MAO-B) | [25] |
Note: IC50 values and selectivity indices can vary depending on the specific assay conditions and the source of the enzyme.
Experimental Protocol: In Vitro Fluorometric MAO-B Inhibition Assay
The determination of a compound's MAO-B inhibitory activity is a critical step in the drug discovery process. A common and reliable method is the in vitro fluorometric assay, which measures the production of hydrogen peroxide, a byproduct of the MAO-B catalyzed oxidation of its substrate.[27][28]
Principle
This assay relies on a coupled-enzyme reaction. MAO-B oxidizes a substrate (e.g., benzylamine or tyramine), producing an aldehyde, ammonia, and hydrogen peroxide (H2O2). The H2O2 is then detected by a fluorescent probe in the presence of horseradish peroxidase (HRP). The resulting fluorescence intensity is directly proportional to the amount of H2O2 produced and thus to the MAO-B activity. An inhibitor will reduce the rate of H2O2 production, leading to a decrease in fluorescence.
Materials and Reagents
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO-B Substrate (e.g., Benzylamine)
-
Fluorescent Probe (e.g., Amplex Red or equivalent)
-
Horseradish Peroxidase (HRP)
-
Test compounds and a known MAO-B inhibitor (e.g., Selegiline) as a positive control
-
96-well black microplate
-
Microplate reader capable of fluorescence measurement (e.g., Ex/Em = 535/587 nm)[27]
Assay Procedure
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in MAO-B Assay Buffer.
-
Reaction Mixture Preparation: Prepare a master mix containing MAO-B Assay Buffer, HRP, and the fluorescent probe.
-
Assay Plate Setup:
-
To appropriate wells of the 96-well plate, add the test compounds at various concentrations.
-
Include wells for a "no inhibitor" control (enzyme activity) and a "no enzyme" control (background fluorescence).
-
-
Enzyme Addition: Add the recombinant human MAO-B enzyme to all wells except the "no enzyme" control.
-
Pre-incubation: Incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitors to interact with the enzyme.
-
Initiation of Reaction: Add the MAO-B substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the fluorescence kinetically at 37°C for a defined period (e.g., 30-60 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Subtract the background fluorescence rate from all other rates.
-
Determine the percent inhibition for each concentration of the test compound relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[27]
-
Caption: Workflow for a typical in vitro fluorometric MAO-B inhibition assay.
Conclusion
The development of potent and selective MAO-B inhibitors is a dynamic field of research with significant implications for the treatment of neurodegenerative diseases. The 1,4-benzodioxan moiety, particularly when incorporated into a chalcone scaffold, has demonstrated considerable promise, yielding compounds with low nanomolar potency and high selectivity for MAO-B. Comparative analysis reveals that 1,4-benzodioxan-chalcones are competitive with other leading scaffolds such as coumarins, other chalcone derivatives, and chromones in terms of their inhibitory activity.
The reversible nature of these novel inhibitors is a particularly attractive feature, potentially offering an improved safety profile over irreversible inhibitors. Continued exploration of the structure-activity relationships of these and other scaffolds will undoubtedly lead to the discovery of next-generation MAO-B inhibitors with enhanced therapeutic properties. The robust and reproducible in vitro assays described herein are fundamental tools that will continue to drive these discovery efforts.
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A Senior Application Scientist's Guide to Validating the Binding Affinity of Benzodioxane Derivatives to Alpha-1 Adrenoceptors
Introduction: The Significance of Alpha-1 Adrenoceptor Modulation
Alpha-1 adrenergic receptors (α1-adrenoceptors) are members of the G protein-coupled receptor (GPCR) superfamily and are critical mediators of the sympathetic nervous system.[1] They are activated by the endogenous catecholamines, norepinephrine and epinephrine, playing essential roles in vital physiological processes such as the regulation of vascular tone, cardiac contractility, and smooth muscle activity in the genitourinary system.[2] The discovery and characterization of three distinct subtypes—α1A, α1B, and α1D—have revealed their differential tissue distribution and functional roles, making them attractive targets for therapeutic intervention.[3][4] For instance, α1A-selective antagonists are a cornerstone in the treatment of benign prostatic hypertrophy.[3]
Benzodioxane derivatives represent a prominent class of chemical scaffolds that exhibit significant affinity for α1-adrenoceptors.[5][6][7] Compounds like WB-4101 have been instrumental as pharmacological tools for receptor classification.[8][9] The development of novel benzodioxane derivatives with high affinity and subtype selectivity is a key objective in drug discovery, aiming to create more effective therapeutics with fewer side effects. This guide provides a comprehensive framework for the rigorous validation of the binding affinity of these compounds, grounded in established principles and methodologies. We will explore the core techniques, explain the causality behind experimental choices, and present a self-validating workflow that combines direct binding assays with functional validation.
Pillar 1: Understanding the Target - Alpha-1 Adrenoceptor Signaling
Before designing a binding validation strategy, it is imperative to understand the receptor's mechanism of action. Alpha-1 adrenoceptors are canonically coupled to the Gq/11 family of G proteins.[3][4][10] The activation cascade is a well-established pathway that serves as the basis for developing functional assays.
-
Agonist Binding & G Protein Activation: An agonist binds to the α1-adrenoceptor, inducing a conformational change.
-
PLC Activation: The activated receptor engages and activates the Gq protein, which in turn activates the effector enzyme Phospholipase C (PLC).[4][10]
-
Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4]
-
Downstream Effects: IP3 diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+).[3] DAG remains in the membrane and, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[3][4] These events lead to the ultimate physiological response, such as smooth muscle contraction.
This signaling pathway is the foundation for functional assays designed to measure the antagonistic properties of benzodioxane derivatives.
Caption: Canonical Gq signaling pathway of alpha-1 adrenoceptors.
Pillar 2: The Gold Standard - Radioligand Binding Assays
Radioligand binding assays are the most sensitive and direct method for quantifying the interaction between a ligand and a receptor.[11][12] They are essential for determining receptor density (Bmax) and the affinity of both radiolabeled (Kd) and unlabeled (Ki) ligands.[12]
Causality Behind the Method: Competition Binding
To determine the binding affinity of a novel, unlabeled benzodioxane derivative, a competition (or displacement) binding assay is the method of choice.
-
Principle: The assay measures the ability of the unlabeled test compound to compete with a radiolabeled ligand (a "hot" ligand with known affinity) for binding to the α1-adrenoceptor.
-
Why it Works: A more potent test compound will displace the radioligand at a lower concentration. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is the IC50 (half-maximal inhibitory concentration).[13]
-
From IC50 to Ki: The IC50 is an assay-dependent value.[14] To determine the intrinsic binding affinity of the test compound, the inhibition constant (Ki) , the IC50 is converted using the Cheng-Prusoff equation :[15]
Ki = IC50 / (1 + [L]/Kd)
Where [L] is the concentration of the radioligand and Kd is its dissociation constant. This conversion provides a standardized measure of affinity that can be compared across different experiments.[16][17]
Detailed Protocol: Competition Binding Assay for α1-Adrenoceptors
This protocol is designed for a 96-well plate format using membranes from CHO cells stably expressing a single human α1-adrenoceptor subtype (α1A, α1B, or α1D). The use of single-subtype expression systems is critical for accurately determining subtype selectivity.
Reference Radioligand: [3H]-prazosin, a high-affinity antagonist, is commonly used to label α1-adrenoceptors.[18][19][20]
Step 1: Membrane Preparation
-
Culture CHO cells stably expressing the human α1-adrenoceptor subtype of interest to confluence.
-
Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM EDTA, pH 7.4) using a Dounce or Polytron homogenizer.[21]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[21]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.[21]
-
Wash the membrane pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in an assay binding buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4) and determine the protein concentration using a BCA or Bradford assay.[21]
-
Store membrane aliquots at -80°C.
Step 2: Assay Plate Setup (Final Volume: 250 µL) [21]
-
Add 50 µL of various concentrations of the unlabeled benzodioxane derivative (test compound) or buffer (for total binding) or a high concentration of a non-radiolabeled competitor like phentolamine (for non-specific binding) to designated wells of a 96-well plate.
-
Add 50 µL of [3H]-prazosin diluted in assay buffer. The concentration should be close to its Kd value to ensure assay sensitivity.
-
Initiate the binding reaction by adding 150 µL of the thawed and resuspended membrane preparation (containing 50-120 µg of protein) to each well.[21]
Step 3: Incubation
-
Incubate the plate for 60-120 minutes at a controlled temperature (e.g., 30°C or 37°C) with gentle agitation.[21]
-
Causality Check: The incubation time must be sufficient to allow the binding reaction to reach equilibrium. This is critical for the accurate determination of IC50 and Ki values.[12] For high-affinity ligands, longer incubation times may be necessary.
Step 4: Separation of Bound and Free Radioligand
-
Rapidly terminate the reaction by vacuum filtration using a 96-well cell harvester onto glass fiber filter mats (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[21]
-
Wash the filters multiple times (e.g., 4 washes) with ice-cold wash buffer to remove all unbound radioligand.[21]
-
Causality Check: Rapid filtration and cold washes are essential to prevent the dissociation of the ligand-receptor complex during the separation step, ensuring that only specifically bound radioactivity is measured.
Step 5: Quantification
-
Dry the filter mats completely.
-
Add scintillation cocktail to each well/filter.
-
Measure the radioactivity (in counts per minute, CPM) retained on the filters using a scintillation counter (e.g., a MicroBeta counter).[21]
Step 6: Data Analysis
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the benzodioxane derivative.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) in software like GraphPad Prism to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Pillar 3: Orthogonal Validation and Workflow Integration
While binding affinity (Ki) is a crucial parameter, it does not describe the functional consequence of the interaction (i.e., antagonism, agonism, or inverse agonism). Therefore, an orthogonal functional assay is required for a complete validation.
Functional Assay: Measuring Antagonism in a Cellular Context
A common functional assay measures the ability of a benzodioxane derivative (antagonist) to inhibit the response of a known agonist. This can be done by measuring agonist-induced calcium mobilization or, in tissue preparations, smooth muscle contraction.[22][23][24] The result is a measure of the antagonist's potency, often expressed as a pA2 value , which should theoretically be equal to the pKi (the negative log of the Ki) if the antagonism is competitive.[9]
Integrated Validation Workflow
A robust validation strategy follows a logical progression from initial screening to detailed characterization. This workflow ensures that resources are focused on the most promising candidates.
Caption: Integrated workflow for validating benzodioxane derivative affinity.
Comparative Data: Benchmarking Against Standards
To contextualize the affinity and selectivity of new benzodioxane derivatives, their performance must be compared against well-characterized reference compounds. The following table summarizes representative binding affinity (Ki) data for standard α1-adrenoceptor antagonists.
| Compound | α1A Ki (nM) | α1B Ki (nM) | α1D Ki (nM) | Primary Selectivity Profile |
| Prazosin | ~0.71 | ~0.87 | ~1.90 | Non-selective antagonist[20] |
| WB-4101 | ~0.2 | ~3.0 | ~0.5 | α1A / α1D selective[24][25] |
| 5-Methylurapidil | ~0.6 | ~45 | >100 | α1A selective[25][26][27] |
| BMY 7378 | ~65 | ~166 | ~2.5 | α1D selective[20] |
Note: Ki values can vary between studies due to differences in experimental conditions such as tissue/cell preparation, radioligand concentration, and buffer composition. The values presented are representative approximations for comparative purposes.
Conclusion
Validating the binding affinity of benzodioxane derivatives for α1-adrenoceptors is a multi-faceted process that demands technical rigor and a clear understanding of the underlying pharmacology. By employing radioligand competition binding assays as the primary tool for affinity and selectivity determination, and corroborating these findings with orthogonal functional assays, researchers can build a robust and reliable data package. This self-validating system, which moves logically from broad screening to in-depth characterization, ensures the confident identification of novel compounds with desired therapeutic profiles. The methodologies and principles outlined in this guide provide a comprehensive roadmap for drug development professionals seeking to advance the next generation of α1-adrenoceptor modulators.
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A Senior Application Scientist's Guide to In Silico Molecular Docking: Evaluating 1,4-Benzodioxane-Hydrazone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the strategic use of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents. Among the vast chemical scaffolds explored, 1,4-benzodioxane-hydrazone derivatives have emerged as a promising class, demonstrating a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] This guide provides an in-depth, objective comparison of the in silico molecular docking performance of these derivatives, grounded in established scientific protocols and supported by experimental data. As your Senior Application Scientist, my goal is to move beyond a simple procedural list and delve into the causality behind the experimental choices that ensure a robust and reliable computational study.
The Rationale: Why Focus on 1,4-Benzodioxane-Hydrazones and In Silico Docking?
The 1,4-benzodioxane moiety is a privileged structure in medicinal chemistry, often imparting favorable pharmacokinetic properties to a molecule. When combined with the versatile hydrazone linker (-NH-N=CH-), which is crucial for forming key interactions with biological targets, the resulting derivatives become potent candidates for drug development.[1][2] Hydrazones are recognized for their role in a variety of clinically significant drugs and are synthesized through the condensation of hydrazides with aldehydes or ketones.[1]
Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[3] This technique is instrumental in:
-
Lead Identification: Screening large libraries of compounds to identify potential "hits."
-
Mechanism of Action Studies: Elucidating how a molecule might interact with a protein's active site to exert its effect.
-
Lead Optimization: Guiding the chemical modification of a hit to improve its binding affinity and selectivity.
By simulating these interactions, we can prioritize the synthesis and in vitro testing of the most promising compounds, saving significant time and resources.
The Workflow: A Self-Validating Protocol for Molecular Docking
A trustworthy computational protocol is a self-validating one. This means building in steps to confirm that the chosen parameters are appropriate for the specific biological system under investigation. The most critical validation step is re-docking , where the co-crystallized ligand (the molecule already present in the experimentally determined protein structure) is extracted and docked back into its own binding site. A successful protocol is generally defined by the ability to reproduce the experimental binding pose with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[4][5][6]
Below is a detailed, step-by-step methodology using AutoDock Vina, a widely used and validated open-source docking program, as an example.[7][8]
-
Protein Preparation:
-
Step 1a: Retrieval. Obtain the 3D crystal structure of the target protein from a repository like the Protein Data Bank (PDB). For this guide, we will consider mTOR kinase, a significant target in cancer therapy.[9][10]
-
Step 1b: Cleaning the Structure. The raw PDB file often contains non-essential molecules like water, co-solvents, and ions. These are typically removed unless a specific water molecule is known to be critical for ligand binding.[11]
-
Step 1c: Adding Hydrogens. X-ray crystallography often does not resolve hydrogen atom positions. Hydrogens, particularly polar hydrogens, are crucial for calculating interactions. They must be added to the protein structure.[12]
-
Step 1d: File Conversion. The cleaned protein file (in .pdb format) is converted to the PDBQT format, which includes partial charges and atom types required by AutoDock Vina.[11]
-
-
Ligand Preparation:
-
Step 2a: Structure Generation. The 2D structures of the 1,4-benzodioxane-hydrazone derivatives are drawn using chemical drawing software (e.g., ChemDraw).
-
Step 2b: 3D Conversion and Energy Minimization. The 2D structures are converted to 3D and their geometry is optimized using a suitable force field (e.g., MMFF94) to find a low-energy conformation.
-
Step 2c: File Conversion. Like the protein, the ligand files are converted to the PDBQT format, which sets the rotatable bonds that the docking algorithm will explore.[13]
-
-
Grid Box Generation (Defining the Search Space):
-
Step 3a: Identifying the Binding Site. The active site is defined as the region of the protein where the ligand is expected to bind. This is often determined from the position of the co-crystallized ligand in the PDB structure.[11]
-
Step 3b: Defining Coordinates. A 3D grid box is centered on the active site. The size of this box must be large enough to accommodate the ligand and allow it to rotate freely, but not so large that it wastes computational time searching irrelevant space.[7][14]
-
-
Docking Simulation:
-
Step 4a: Running AutoDock Vina. Vina uses a Lamarckian Genetic Algorithm to explore different ligand conformations and orientations within the grid box.[15]
-
Step 4b: Scoring Function. For each generated pose, a scoring function estimates the binding affinity, typically reported in kcal/mol. More negative scores indicate stronger predicted binding.
-
Step 4c: Exhaustiveness. A parameter called "exhaustiveness" controls the computational effort of the search. Increasing this value can improve the reliability of finding the best pose, but at the cost of longer computation time.[7]
-
-
Analysis and Validation:
-
Step 5a: Pose Analysis. The output from Vina provides multiple binding poses ranked by their scores. These poses should be visually inspected to analyze the key interactions (hydrogen bonds, hydrophobic interactions, π-π stacking) with the protein's active site residues.[1]
-
Step 5b: Protocol Validation. The co-crystallized ligand is re-docked using the exact same grid parameters. The RMSD between the top-ranked docked pose and the original crystal pose is calculated. An RMSD value < 2.0 Å validates the docking protocol.[6][14]
-
Workflow Visualization
Caption: A typical workflow for a self-validating molecular docking experiment.
Comparative Analysis: Performance of 1,4-Benzodioxane-Hydrazone Derivatives
The true value of docking lies in its ability to compare multiple compounds. By docking a series of derivatives into the same validated protein active site, we can establish a structure-activity relationship (SAR) and identify which chemical modifications enhance binding affinity.
A recent study focused on synthesizing a series of 1,4-benzodioxane-hydrazone derivatives (7a-l) and evaluating them as potential therapeutics for skin cancer by targeting the mTOR kinase.[9][10] The in silico docking results from this study provide an excellent dataset for comparison.
Table 1: Comparative Docking Scores of 1,4-Benzodioxane-Hydrazone Derivatives against mTOR Kinase
| Compound ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Activity |
| 7e | -8.105 | (Specific residues from study) | High |
| 7a | (Value from study) | (Specific residues from study) | Moderate |
| 7b | (Value from study) | (Specific residues from study) | Moderate |
| 7c | (Value from study) | (Specific residues from study) | Low |
| 7d | (Value from study) | (Specific residues from study) | Moderate |
| 7f | (Value from study) | (Specific residues from study) | Moderate |
| ... | ... | ... | ... |
| (Note: Specific scores and residues for all derivatives would be populated from the source publication) |
From this data, compound 7e emerged as the most potent candidate based on its superior docking score of -8.105 kcal/mol.[9][10] Visual analysis of its docked pose revealed strong binding interactions within the mTOR active site. This in silico prediction was subsequently validated by in vitro and in vivo experiments, where compound 7e demonstrated a potent inhibitory effect on mTOR kinase with an IC50 of 5.47 μM and significant efficacy in a mouse model of skin cancer.[9][10]
Performance vs. Alternatives: Contextualizing the Results
To truly gauge the potential of the 1,4-benzodioxane-hydrazone scaffold, it is essential to compare its performance against known standards or alternative inhibitors targeting the same protein.
Table 2: Performance Comparison against a Standard mTOR Inhibitor
| Compound | Type | Docking Score (kcal/mol) | Experimental IC50 |
| Compound 7e | 1,4-Benzodioxane-Hydrazone | -8.105 [9][10] | 5.47 µM [9][10] |
| Known Inhibitor (e.g., Rapamycin) | Standard Drug | (Score from docking) | (Known IC50 from literature) |
This comparative analysis provides crucial context. If a novel derivative like 7e shows a comparable or better docking score than a known, potent inhibitor, it strongly supports its candidacy for further development. The correlation between the strong docking score of 7e and its experimentally confirmed low-micromolar IC50 value reinforces the predictive power of the validated docking protocol.[9][10]
Conceptual Ligand-Protein Interaction
Caption: Key interactions governing ligand binding in a protein's active site.
Conclusion and Future Directions
The in silico molecular docking studies presented here strongly support the 1,4-benzodioxane-hydrazone scaffold as a valuable starting point for designing potent enzyme inhibitors. The guide demonstrates a robust, self-validating protocol that successfully predicted the high activity of a lead compound, which was later confirmed experimentally.[9][10]
It is crucial to remember that molecular docking is a predictive tool. While it provides invaluable insights and helps prioritize research efforts, its findings must always be validated through rigorous in vitro and in vivo biological assays. Future work should focus on expanding the library of these derivatives and exploring their potential against other clinically relevant targets. Further computational analyses, such as molecular dynamics simulations, can also provide deeper insights into the stability of the ligand-protein complex over time.[14]
By integrating these powerful computational strategies into the drug discovery pipeline, we can more efficiently navigate the complex path from chemical concept to clinical candidate.
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Akbar, S., Setia, T., Das, S., et al. (2025). Design, synthesis, and evaluation of 1,4-benzodioxane-hydrazone derivatives as potential therapeutics for skin cancer: In silico, in vitro, and in vivo studies. Bioorganic Chemistry, 160, 108449. [Link]
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A Comparative Guide to 1,4-Benzodioxane Anticancer Agents: In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
The 1,4-benzodioxane scaffold has emerged as a versatile and promising framework in the design of novel anticancer agents.[1][2] Its unique structural features allow for diverse chemical modifications, leading to a wide array of derivatives with potent and selective antitumor activities. This guide provides an in-depth comparison of various 1,4-benzodioxane-based anticancer agents, supported by experimental data from both in vitro and in vivo studies. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and visualize the intricate signaling pathways through which these compounds exert their effects.
The Rationale for Targeting Cancer with 1,4-Benzodioxane Derivatives
The 1,4-benzodioxane moiety is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1] Its rigid, bicyclic nature provides a stable platform for the strategic placement of various pharmacophores, enabling interactions with a multitude of biological targets implicated in cancer progression. Researchers have successfully synthesized and evaluated several classes of 1,4-benzodioxane derivatives, including hydrazones, imidazolium salt hybrids, and triazole conjugates, each demonstrating distinct mechanisms of action and a range of potencies against various cancer cell lines.
In Vitro Evaluation: A Multi-faceted Approach to Understanding Anticancer Activity
The initial assessment of any potential anticancer agent relies on a battery of in vitro assays designed to elucidate its cytotoxic and cytostatic effects, as well as its mechanism of action at the cellular level. For 1,4-benzodioxane derivatives, the most common in vitro evaluations include cytotoxicity assays, apoptosis induction studies, and cell cycle analysis.
Cytotoxicity Assessment: Quantifying the Potency of 1,4-Benzodioxane Derivatives
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of a compound. This assay measures the metabolic activity of cells, which is directly proportional to the number of viable cells. The results are typically expressed as the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.
A comparative analysis of the IC50 values for various 1,4-benzodioxane derivatives against a panel of human cancer cell lines reveals the structure-activity relationships and the spectrum of activity for each compound class.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Hydrazones | Compound 7e | MDA-MB-435 (Melanoma) | 0.20 | [3] |
| M14 (Melanoma) | 0.46 | [3] | ||
| SK-MEL-2 (Melanoma) | 0.57 | [3] | ||
| UACC-62 (Melanoma) | 0.27 | [3] | ||
| Imidazolium Salts | Compound 25 | K562 (Leukemia) | 1.06 - 8.31 | [4] |
| SMMC-7721 (Hepatocellular Carcinoma) | 1.06 - 8.31 | [4] | ||
| A-549 (Lung Carcinoma) | 1.06 - 8.31 | [4] | ||
| Triazoles | Compound 5k | HEPG2 (Hepatocellular Carcinoma) | 0.81 | [5] |
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 1,4-benzodioxane derivative and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Induction: Unraveling the Mechanism of Cell Death
A hallmark of many effective anticancer agents is their ability to induce apoptosis, or programmed cell death. The Annexin V-FITC/Propidium Iodide (PI) double staining assay is a standard flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Studies have shown that several 1,4-benzodioxane derivatives effectively induce apoptosis in cancer cells. For instance, 1,4-benzodioxane-hydrazone derivative 7e was found to induce apoptosis in MDA-MB-435 melanoma cells.[3] Similarly, the 1,4-benzodioxane-imidazolium salt hybrid, compound 25, induced apoptosis in SMMC-7721 hepatocellular carcinoma cells.[4] Mechanistically, this often involves the modulation of the Bcl-2 family of proteins, leading to the activation of caspases. Treatment with these compounds can lead to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, thereby shifting the cellular balance towards apoptosis.[6] This culminates in the activation of executioner caspases like caspase-3, which then cleaves key cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.
Signaling Pathway: Apoptosis Induction by 1,4-Benzodioxane Derivatives
Caption: Apoptosis signaling pathway induced by 1,4-benzodioxane derivatives.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with the 1,4-benzodioxane derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer and add Annexin V-FITC and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Cell Cycle Analysis: Investigating Cytostatic Effects
In addition to inducing cell death, anticancer agents can also inhibit cell proliferation by arresting the cell cycle at specific checkpoints. Propidium iodide (PI) staining followed by flow cytometry is the standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Several 1,4-benzodioxane derivatives have been shown to cause cell cycle arrest. For example, the 1,4-benzodioxane-hydrazone derivative 7e was reported to cause S-phase arrest in MDA-MB-435 cells.[3] In another study, the 1,4-benzodioxane-imidazolium salt hybrid, compound 25, induced G0/G1 phase arrest in SMMC-7721 cells.[4] This cell cycle arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their regulatory partners, the cyclins.[7] For instance, a G2/M arrest could be mediated by the downregulation of Cyclin B1 and CDK1 activity.
Signaling Pathway: Cell Cycle Arrest by 1,4-Benzodioxane Derivatives
Caption: General workflow for an in vivo antitumor efficacy study.
Conclusion: A Promising Scaffold for Future Anticancer Drug Development
The collective evidence from in vitro and in vivo studies strongly supports the 1,4-benzodioxane scaffold as a valuable template for the design of novel anticancer agents. The diverse chemical space accessible through modifications of this core structure allows for the development of compounds with a range of mechanisms of action, including the induction of apoptosis and cell cycle arrest. The promising preclinical data for several 1,4-benzodioxane derivatives warrant further investigation and optimization to translate these findings into clinically effective cancer therapies. Future research should focus on elucidating the specific molecular targets of these compounds, optimizing their pharmacokinetic and pharmacodynamic properties, and evaluating their efficacy in a broader range of cancer models, including patient-derived xenografts.
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Miyamoto, Y., et al. (2001). Overexpression of Bax sensitizes human pancreatic cancer cells to apoptosis induced by chemotherapeutic agents. International Journal of Cancer, 92(6), 819-825. [Link]
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Cappell, K. M., et al. (2024). APC/C prevents a noncanonical order of cyclin/CDK activity to maintain CDK4/6 inhibitor–induced arrest. Science, 384(6695), eadi2421. [Link]
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Wikipedia. (n.d.). Benzodioxan. Wikipedia. [Link]
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Cappell, K. M., et al. (2023). APC/C prevents non-canonical order of cyclin/CDK activity to maintain CDK4/6 inhibitor-induced arrest. bioRxiv. [Link]
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Grzanka, A., et al. (2001). Subcellular Redistribution of BAX During Apoptosis Induced by Anticancer Drugs. Anticancer Research, 21(4A), 2589-2596. [Link]
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ResearchGate. (2020). AD-O51.4 effectively suppresses tumor growth in patient-derived xenografts. ResearchGate. [Link]
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McKenney, C., et al. (2024). CDK4/6 activity is required during G2 arrest to prevent stress-induced endoreplication. Science, 384(6695), eadi2421. [Link]
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Ghasemian, M., et al. (2015). Spiroquinazolinone-induced cytotoxicity and apoptosis in K562 human leukemia cells: alteration in expression levels of Bcl-2 and Bax. Journal of Toxicological Sciences, 40(1), 115-126. [Link]
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PubChem. (n.d.). 1,4-Benzodioxan. PubChem. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Results for 1,4-Benzodioxan-6-yl methyl ketone
This guide provides a comprehensive cross-validation of analytical methodologies for the quantitative determination of 1,4-Benzodioxan-6-yl methyl ketone, a key intermediate in pharmaceutical synthesis.[1][2] We will explore the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), offering a comparative analysis of their performance characteristics. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical protocols for this compound.
Introduction: The Analytical Imperative for this compound
This compound, also known as 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone, is a pivotal building block in the synthesis of various pharmaceutical agents.[1][2] Its purity and concentration are critical parameters that directly influence the quality, safety, and efficacy of the final drug product. Therefore, the implementation of validated analytical methods for its quantification is not merely a procedural step but a foundational requirement for regulatory compliance and successful drug development.[3] This guide will delve into two of the most powerful and prevalent analytical techniques in the pharmaceutical industry: HPLC and GC-MS.[4][5] We will dissect their underlying principles, provide detailed experimental protocols, and present a comparative analysis of their validation data to empower you in selecting the optimal method for your specific analytical needs.
Methodological Showdown: HPLC vs. GC-MS
The choice between HPLC and GC-MS for the analysis of a particular compound is governed by its physicochemical properties, primarily its volatility and thermal stability.[2][4][6][7] this compound, a solid with a melting point of 80-82 °C, is amenable to both techniques, making a direct comparison particularly insightful.[8]
-
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, ideal for non-volatile and thermally labile compounds.[4][7] It separates components in a liquid mobile phase based on their differential partitioning between the mobile phase and a solid stationary phase.
-
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique best suited for volatile and thermally stable compounds.[6][9] It separates components in a gaseous mobile phase and identifies them based on their mass-to-charge ratio.
The following sections provide a detailed, side-by-side comparison of these two methodologies for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) Protocol and Performance
HPLC is a robust and widely used technique for the quantitative analysis of pharmaceutical intermediates.[10] A reverse-phase HPLC method is particularly well-suited for a moderately polar compound like this compound.[11]
Experimental Protocol: HPLC-UV
Objective: To quantify this compound and its potential impurities using a validated reverse-phase HPLC method with UV detection.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v). For MS compatibility, 0.1% formic acid can be added to both solvents.[11]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 275 nm
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound and dissolve it in a known volume of acetonitrile to obtain a theoretical concentration within the calibration range.
HPLC Workflow
Caption: Workflow for the HPLC-UV analysis of this compound.
Illustrative Performance Data: HPLC-UV
The following table summarizes the typical performance characteristics of a validated HPLC-UV method for the analysis of this compound. This data is illustrative and should be confirmed through in-house validation studies.
| Validation Parameter | Performance Characteristic |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Specificity | The method should be able to separate the main analyte from potential impurities and degradation products. |
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol and Performance
GC-MS offers superior specificity and sensitivity compared to HPLC-UV, making it an excellent confirmatory technique and a powerful tool for impurity profiling.[9]
Experimental Protocol: GC-MS
Objective: To develop and validate a GC-MS method for the quantitative analysis of this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Autosampler.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Transfer Line Temperature: 280 °C.
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230 °C.
-
Acquisition Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
SIM Ions (Illustrative): m/z 178 (molecular ion), 163, 135.
-
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent like acetone or ethyl acetate.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the chosen solvent to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Solution: Dissolve a known amount of the sample in the solvent to obtain a concentration within the calibration range.
GC-MS Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Illustrative Performance Data: GC-MS
The following table presents illustrative performance data for a validated GC-MS method. This data is intended for comparative purposes and should be verified experimentally.
| Validation Parameter | Performance Characteristic |
| Linearity (R²) | > 0.998 |
| Range | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Specificity | High, based on both retention time and mass spectral fragmentation. |
Comparative Analysis and Cross-Validation
A direct comparison of the two techniques reveals their complementary strengths and weaknesses for the analysis of this compound.
| Parameter | HPLC-UV | GC-MS | Recommendation |
| Applicability | Well-suited for routine QC due to its robustness and ease of use.[4] | Excellent for impurity profiling and as a confirmatory method due to its high specificity.[9] | Use HPLC for routine assays and GC-MS for in-depth impurity analysis and confirmation of identity. |
| Sensitivity | Lower sensitivity compared to GC-MS. | Higher sensitivity, especially in SIM mode, allowing for the detection of trace-level impurities. | GC-MS is the preferred method for trace analysis. |
| Specificity | Based on retention time and UV spectrum, which may not be unique. | High specificity based on both retention time and a unique mass spectral fragmentation pattern. | GC-MS provides more definitive identification. |
| Sample Throughput | Generally higher due to simpler sample preparation and faster run times for isocratic methods. | Can be lower due to longer oven temperature programs, though modern systems are quite fast. | HPLC is often favored for high-throughput screening. |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher initial investment and requires more specialized expertise for operation and data interpretation. | HPLC is more cost-effective for routine analysis. |
Cross-validation of results between HPLC and GC-MS is a critical step in ensuring the reliability of your analytical data. This can be achieved by analyzing the same batch of this compound using both validated methods. The results should be in close agreement, providing a high degree of confidence in the reported purity and concentration. Any significant discrepancies would warrant an investigation into potential interferences or method-specific biases.
Conclusion
Both HPLC and GC-MS are powerful and reliable techniques for the analytical characterization of this compound. The choice of method will ultimately depend on the specific analytical objective. For routine quality control and assay, a validated HPLC-UV method offers a balance of performance, cost-effectiveness, and ease of use. For in-depth impurity profiling, trace analysis, and unequivocal identification, the superior sensitivity and specificity of GC-MS make it the method of choice. By understanding the principles, protocols, and performance characteristics of each technique, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy to ensure the quality and consistency of this important pharmaceutical intermediate.
References
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- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13).
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- Shikale, N. V., et al. (2023). Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PubMed.
- Jotanovic, M., et al. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils.
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- National Center for Biotechnology Information. (n.d.). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity.
- SIELC Technologies. (2018, May 16). This compound. SIELC Technologies.
- Phenomenex. (2025, June 6).
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- BenchChem. (2025).
- Idris, N., Anderson, A., & Bakare, O. (2022). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs. International Journal of Organic Chemistry, 12, 143-160.
- Idris, N., et al. (2025, August 6). Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs.
- Sigma-Aldrich. (n.d.). This compound 98%. Sigma-Aldrich.
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- Schlemper, C., et al. (2022).
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- Chemistry For Everyone. (2025, August 2). How Is GC-MS Used In Aroma Analysis? [Video]. YouTube.
- Sigma-Aldrich. (n.d.). 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone. Sigma-Aldrich.
- Development and Validation of a RP-HPLC Method for Simultaneous Determination of Betamethasone and Sodium Benzoate in Oral Liquid Pharmaceutical Formul
- Guidechem. (n.d.). 1-(2,3-Dihydro-1,4-benzodioxin-2-yl)ethanone CAS NO.1011-48-9. Guidechem.
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A Comparative Guide to the Efficacy of Benzodioxane Derivatives and Prazosin as α1-Adrenergic Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of α1-Adrenergic Receptor Antagonism in Therapeutics
The α1-adrenergic receptors, a class of G-protein coupled receptors, are pivotal in regulating smooth muscle contraction, particularly in the vasculature and the prostate. Their antagonism leads to vasodilation and smooth muscle relaxation, forming the therapeutic basis for treating conditions like hypertension and benign prostatic hyperplasia (BPH). Prazosin, a quinazoline derivative, was a pioneering selective α1-antagonist and remains a critical pharmacological tool and therapeutic agent.[1] However, the quest for agents with improved efficacy, selectivity, and pharmacokinetic profiles has led to the extensive exploration of other chemical scaffolds, most notably the benzodioxane derivatives.
This guide provides an in-depth, objective comparison of the efficacy of benzodioxane derivatives against the benchmark compound, prazosin. We will delve into their mechanisms of action, structure-activity relationships, comparative binding affinities, functional antagonism, and in vivo effects, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Mechanism of Action: Targeting the α1-Adrenergic Signaling Pathway
Both prazosin and benzodioxane derivatives exert their effects by competitively inhibiting the binding of endogenous catecholamines, such as norepinephrine, to postsynaptic α1-adrenergic receptors.[1][2] This blockade disrupts the downstream signaling cascade that leads to smooth muscle contraction.
The α1-adrenergic receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein. Upon agonist binding, Gq activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The resulting increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, leads to the phosphorylation of myosin light chains and subsequent smooth muscle contraction. By blocking the initial step of agonist binding, prazosin and benzodioxane derivatives effectively inhibit this entire cascade.
Caption: The α1-Adrenergic Receptor Signaling Pathway.
Chemical Structures and Structure-Activity Relationships
Prazosin is characterized by its quinazoline and piperazine rings, which are crucial for its high-affinity binding to α1-receptors. Benzodioxane derivatives, on the other hand, possess a flexible 1,4-benzodioxane core. A well-studied example is WB-4101, which features a 2-[(2,6-dimethoxyphenoxy)ethyl]aminomethyl]-1,4-benzodioxane structure.
Structure-activity relationship (SAR) studies have revealed key insights:
-
For Benzodioxanes:
-
The nature and position of substituents on the benzodioxane ring significantly influence affinity and selectivity.
-
The side chain attached to the benzodioxane core is critical for receptor interaction.
-
Chirality plays a crucial role, with different enantiomers often exhibiting varied affinities for α1-adrenergic and other receptors like serotonin receptors.
-
Comparative Efficacy: A Data-Driven Analysis
The efficacy of these antagonists can be quantitatively compared through their binding affinities (Ki values) at the receptor and their functional potencies (IC50/EC50 values) in cellular or tissue-based assays.
Binding Affinity at α1-Adrenergic Receptor Subtypes
Radioligand binding assays are the gold standard for determining the affinity of a compound for its receptor. In these assays, a radiolabeled ligand (e.g., [3H]-prazosin) is competed off the receptor by increasing concentrations of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50, from which the equilibrium dissociation constant (Ki) is calculated.
| Compound | α1A-AR (pKi) | α1B-AR (pKi) | α1D-AR (pKi) | α1/α2 Selectivity | Source(s) |
| Prazosin | 9.4 | 9.7 | 9.2 | High | [2] |
| WB-4101 | High Affinity | Lower Affinity | High Affinity | Moderate | [2] |
| UK-33,274 (Benzodioxane derivative) | High | - | - | High |
Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a higher binding affinity.
As the data indicates, prazosin is a potent, non-subtype-selective α1-adrenoceptor antagonist.[2] In contrast, some benzodioxane derivatives, like WB-4101, exhibit a degree of selectivity for α1A and α1D subtypes over the α1B subtype.[2] This subtype selectivity could be advantageous in targeting specific tissues and minimizing side effects. For instance, the α1A subtype is predominant in the prostate, making selective antagonists potentially more effective for BPH with fewer cardiovascular side effects.
Experimental Protocol: α1-Adrenergic Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay using [3H]-prazosin to determine the Ki of test compounds at α1-adrenergic receptors in rat brain membranes.
Materials:
-
Rat brain tissue
-
Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)
-
[3H]-prazosin (specific activity ~80 Ci/mmol)
-
Unlabeled prazosin (for non-specific binding)
-
Test compounds (benzodioxane derivatives)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation cocktail
-
Scintillation counter
Methodology:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold lysis buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh lysis buffer and repeat the centrifugation.
-
Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well (in triplicate):
-
50 µL of binding buffer (for total binding) or 10 µM unlabeled prazosin (for non-specific binding) or various concentrations of the test compound.
-
50 µL of [3H]-prazosin (final concentration ~0.2-0.5 nM).
-
100 µL of the membrane preparation (final protein concentration ~50-100 µ g/well ).
-
-
Incubate the plate at 25°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a Radioligand Binding Assay.
Functional Antagonism: Calcium Mobilization Assay
Functional assays measure the biological response to receptor activation or inhibition. A common assay for Gq-coupled receptors like α1-adrenergic receptors is the measurement of intracellular calcium mobilization.
| Compound | Agonist | Assay System | IC50/EC50 | Source(s) |
| Prazosin | Phenylephrine | Rat aorta | - | [3] |
| WB-4101 | Phenylephrine | Rat cardiac muscle | - | [4] |
Experimental Protocol: Functional Calcium Mobilization Assay
This protocol describes a method to measure the inhibitory effect of test compounds on agonist-induced calcium mobilization in cells expressing α1-adrenergic receptors.
Materials:
-
Cell line expressing α1-adrenergic receptors (e.g., HEK293-α1A)
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
α1-adrenergic agonist (e.g., phenylephrine)
-
Test compounds (prazosin, benzodioxane derivatives)
-
Fluorescence plate reader with an injection system
Methodology:
-
Cell Culture and Plating:
-
Culture the cells in appropriate medium until they reach 80-90% confluency.
-
Seed the cells into a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Remove the culture medium from the wells and add the loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Measurement of Calcium Flux:
-
Place the plate in the fluorescence plate reader.
-
Set the reader to measure fluorescence intensity at appropriate excitation and emission wavelengths for Fluo-4 (e.g., 485 nm excitation, 525 nm emission).
-
Establish a stable baseline fluorescence reading for each well.
-
Add various concentrations of the test compound to the wells and incubate for a predefined period (e.g., 15-30 minutes).
-
Using the instrument's injector, add a fixed concentration of the agonist (phenylephrine) to stimulate the cells.
-
Immediately begin recording the fluorescence intensity over time to capture the calcium transient.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response in the absence of the antagonist.
-
Plot the normalized response against the log concentration of the test compound to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.
-
Caption: Workflow for a Calcium Mobilization Assay.
In Vivo Efficacy and Pharmacokinetics: A Comparative Overview
While in vitro data provides valuable insights into receptor-level interactions, in vivo studies are essential to understand the overall therapeutic efficacy and pharmacokinetic profiles of these compounds.
Antihypertensive Effects
Both prazosin and various benzodioxane derivatives have demonstrated antihypertensive activity in animal models, such as spontaneously hypertensive rats (SHRs).[3][5]
-
Prazosin: Intravenous administration of prazosin in conscious rats causes a rapid and significant drop in blood pressure.[6] The hypotensive effect is dose-dependent and is primarily due to the blockade of α1-receptors on vascular smooth muscle.[3]
-
Benzodioxane Derivatives: Studies on specific benzodioxane derivatives have also shown a reduction in blood pressure in rats.[7][8] However, direct, head-to-head dose-response comparisons with prazosin in the same study are not extensively reported in publicly available literature. The magnitude and duration of the hypotensive effect can vary significantly based on the specific chemical structure of the benzodioxane derivative.
Pharmacokinetic Profiles
The pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME), are critical determinants of its clinical utility.
| Parameter | Prazosin | Benzodioxane Derivatives (General) | Source(s) |
| Oral Bioavailability | ~60% | Variable, dependent on structure | [9] |
| Plasma Half-life | 2-3 hours | Variable | |
| Protein Binding | ~97% | Variable | |
| Metabolism | Hepatic | Primarily hepatic |
Prazosin is well-absorbed orally and undergoes extensive hepatic metabolism.[10] Its relatively short half-life necessitates multiple daily doses for sustained blood pressure control. The pharmacokinetic profiles of benzodioxane derivatives are highly dependent on their specific structures. Lipophilicity, polar surface area, and the number of rotatable bonds are key molecular properties that influence the oral bioavailability of these compounds.[9] The development of long-acting benzodioxane derivatives with improved pharmacokinetic profiles is an active area of research.
Discussion and Future Directions
Prazosin remains a valuable and well-characterized α1-adrenergic antagonist. Its non-subtype selectivity can be advantageous for conditions where broad α1-blockade is desired. However, this lack of selectivity can also contribute to side effects such as orthostatic hypotension.
Benzodioxane derivatives represent a versatile chemical scaffold with the potential to yield highly potent and subtype-selective α1-antagonists. The ability to fine-tune the structure of these compounds allows for the optimization of their pharmacological and pharmacokinetic properties. The development of α1A-selective benzodioxane derivatives holds particular promise for the treatment of BPH, with the potential for reduced cardiovascular side effects.
Future research should focus on:
-
Head-to-head in vivo studies directly comparing the antihypertensive efficacy and side effect profiles of promising benzodioxane derivatives with prazosin.
-
Comprehensive pharmacokinetic and metabolic studies of lead benzodioxane candidates to identify compounds with optimal ADME properties for clinical development.
-
Further exploration of the SAR of benzodioxane derivatives to design next-generation α1-antagonists with enhanced subtype selectivity and improved therapeutic indices.
Conclusion
Both prazosin and benzodioxane derivatives are effective antagonists of α1-adrenergic receptors. Prazosin serves as a crucial benchmark with its well-established efficacy and pharmacological profile. The benzodioxane scaffold offers significant opportunities for the development of novel α1-antagonists with potentially superior properties, including subtype selectivity and improved pharmacokinetics. The choice between these classes of compounds for therapeutic development will depend on the specific clinical indication and the desired pharmacological profile. This guide provides a framework for researchers to understand the comparative efficacy of these important therapeutic agents and to guide future drug discovery efforts in this area.
References
-
Timmermans, P. B., van Kemenade, J. E., Batink, H. D., & van Zwieten, P. A. (1983). Selectivity of benzodioxane alpha-adrenoceptor antagonists for alpha 1- and alpha 2-adrenoceptors determined by binding affinity. Pharmacology, 26(5), 258–269. [Link]
-
Muramatsu, I., Kigoshi, S., & Oshita, M. (1999). Alpha-1 adrenoceptors: evaluation of receptor subtype-binding kinetics in intact arterial tissues and comparison with membrane binding. British Journal of Pharmacology, 128(7), 1475–1482. [Link]
-
Harms, D. (1981). Chronotropic responses to WB4101 in anaesthetised and conscious rats. General Pharmacology, 12(6), 471-475. [Link]
-
Morrow, A. L., & Creese, I. (1986). Characterization of alpha 1-adrenergic receptor subtypes in rat brain: a reevaluation of [3H]WB4104 and [3H]prazosin binding. Molecular Pharmacology, 29(4), 321–330. [Link]
-
Wood, A. J., Phelan, E. L., & Smirk, F. H. (1975). Cardiovascular effects of prazosin in normotensive and genetically hypertensive rats. Clinical and Experimental Pharmacology & Physiology, 2(4), 295-304. [Link]
-
Fouda, A. K., & Atkinson, J. M. (1983). Tissue distribution and hypotensive effect of prazosin in the conscious rat. Journal of Pharmacy and Pharmacology, 35(11), 743-745. [Link]
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A Senior Application Scientist's Comparative Guide to Pharmacophore Modeling for 1,4-Benzodioxan-Based Alpha-1 Antagonists
This guide provides an in-depth, comparative analysis of pharmacophore modeling for the discovery and optimization of 1,4-benzodioxan-based alpha-1 (α₁) adrenergic receptor antagonists. Designed for researchers, medicinal chemists, and computational scientists in the field of drug development, this document moves beyond a simple recitation of protocols. It delves into the causality behind methodological choices, offers a critical comparison with alternative in-silico techniques, and is grounded in verifiable experimental data. Our objective is to equip you with the expertise to not only apply these methods but also to critically evaluate their outcomes in the context of α₁-antagonist drug discovery programs.
The Therapeutic Significance of α₁-Adrenergic Receptor Antagonists
The α₁-adrenergic receptors, a class of G-protein coupled receptors (GPCRs), are pivotal in the sympathetic nervous system, primarily mediating smooth muscle contraction. They are classified into three main subtypes: α₁ₐ, α₁ₑ, and α₁ₑ.[1] The development of antagonists for these receptors has led to significant therapeutic interventions for conditions such as benign prostatic hyperplasia (BPH) and hypertension.[1] The 1,4-benzodioxan scaffold has proven to be a privileged structure in the design of potent α₁-antagonists. However, achieving subtype selectivity remains a critical challenge to minimize side effects, such as orthostatic hypotension, often associated with non-selective antagonists.[2] This guide will explore how pharmacophore modeling can be judiciously applied to navigate these challenges.
Comparative Analysis of In-Silico Models for α₁-Antagonist Design
The rational design of novel 1,4-benzodioxan derivatives necessitates robust in-silico models to predict ligand-receptor interactions and biological activity. Here, we compare three prevalent computational strategies: ligand-based pharmacophore modeling, three-dimensional quantitative structure-activity relationship (3D-QSAR), and molecular docking.
| Modeling Approach | Core Principle | Key Strengths | Limitations | Best Suited For |
| Ligand-Based Pharmacophore Modeling | Identifies the 3D arrangement of essential chemical features common to a set of active molecules.[3] | Does not require a receptor structure; computationally efficient for virtual screening of large databases.[4] | Highly dependent on the quality and diversity of the training set; may not capture all key interactions if the training set is limited. | Lead discovery through virtual screening when the receptor structure is unknown or unreliable. |
| 3D-QSAR (CoMFA/CoMSIA) | Correlates the 3D steric and electrostatic fields of aligned molecules with their biological activities.[5][6] | Provides a predictive model for ligand affinity and visually interpretable contour maps to guide structural modifications.[5] | Requires a reliable molecular alignment, which can be challenging for structurally diverse ligands; prone to overfitting if not properly validated.[5] | Lead optimization by providing insights into favorable and unfavorable structural modifications. |
| Molecular Docking | Predicts the preferred orientation and binding affinity of a ligand within the receptor's active site.[7][8] | Provides detailed insights into specific ligand-receptor interactions; can be used for both lead discovery and optimization. | Requires an accurate 3D structure of the receptor (crystal structure or homology model); scoring functions may not always accurately predict binding affinity. | Understanding binding modes, predicting binding affinities, and virtual screening when a high-quality receptor structure is available. |
Ligand-Based Pharmacophore Modeling: A Step-by-Step Protocol
This protocol outlines the generation and validation of a ligand-based pharmacophore model for α₁ₐ-selective antagonists, a common target for BPH therapies. We will use a representative workflow that can be implemented in software such as BIOVIA Discovery Studio (Catalyst) or Schrödinger's Phase.[2][9][10][11]
Experimental Protocol: Pharmacophore Model Generation and Validation
Objective: To develop a 3D pharmacophore model that distinguishes potent α₁ₐ-antagonists from less active or inactive molecules.
Methodology:
-
Dataset Preparation:
-
Training Set Selection: Curate a set of at least 15-20 structurally diverse 1,4-benzodioxan derivatives with known α₁ₐ binding affinities (Ki or IC50 values). The activity should span at least three orders of magnitude.
-
Test Set Selection: Select a separate set of 5-10 compounds, not included in the training set, to externally validate the final pharmacophore model.
-
Conformational Analysis: Generate a diverse set of low-energy conformers for each molecule in the training and test sets. This is a critical step as the bioactive conformation is often not the global minimum energy state.
-
-
Pharmacophore Feature Identification:
-
Based on the known SAR of 1,4-benzodioxan α₁-antagonists, key pharmacophoric features are typically identified.[9][12] These often include:
-
A positive ionizable feature, corresponding to the protonated nitrogen atom in the side chain.
-
One or more aromatic rings .
-
Hydrogen bond acceptors (e.g., ether oxygens in the benzodioxan core).
-
Hydrophobic regions.
-
-
-
Hypothesis Generation (e.g., using HypoGen in Discovery Studio):
-
The software generates a series of pharmacophore hypotheses by aligning the conformers of the active compounds and identifying common features.
-
Each hypothesis is scored based on its ability to map the most active compounds while excluding inactive ones. Key statistical parameters to consider are the total cost, fixed cost, and null cost. A good model will have a total cost close to the fixed cost and a large difference from the null cost.[13]
-
-
Model Validation:
-
Cost Analysis: As described above, analyze the cost parameters of the generated hypotheses.
-
Test Set Validation: The best-ranked hypothesis is used to predict the activity of the test set compounds. A good correlation between the predicted and experimental activities indicates a robust model.[13]
-
Fischer's Randomization Test: This statistical validation method ensures that the correlation between chemical structures and biological activity in the training set is not due to chance.[3][13][14] The software creates multiple shuffled datasets and generates hypotheses for each. The original hypothesis should be significantly better than those from the randomized data.
-
Caption: Workflow for Ligand-Based Pharmacophore Model Generation and Validation.
Alternative Approaches: 3D-QSAR and Molecular Docking
While pharmacophore modeling is a powerful tool for lead discovery, 3D-QSAR and molecular docking offer complementary insights, particularly for lead optimization.
3D-QSAR (CoMFA/CoMSIA)
3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide detailed information about the influence of steric, electrostatic, and other fields on biological activity.[5] A 3D-QSAR study on α₁ₐ-antagonists revealed that specific substitutions on the 1,4-benzodioxan ring system could significantly enhance potency.[6]
Key Consideration: The most critical step in 3D-QSAR is the alignment of the molecules in the dataset. A pharmacophore model can serve as an excellent basis for this alignment, thereby integrating the strengths of both methods.[5]
Molecular Docking
Given that the α₁-adrenergic receptors are GPCRs, obtaining their crystal structures has been challenging. However, the availability of high-quality homology models based on related GPCR structures has made molecular docking a viable approach.[2] Docking studies can reveal specific amino acid residues in the binding pocket that are crucial for ligand recognition and can explain the subtype selectivity of certain 1,4-benzodioxan derivatives. For example, docking simulations have helped to rationalize the α₁ₑ-selectivity of certain compounds by identifying unique interactions in the α₁ₑ binding pocket.
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A Researcher's Guide to Confirming Apoptosis Induction by 1,4-Benzodioxane-Hydrazones in Cancer Cells: A Comparative Approach
In the landscape of novel anticancer drug discovery, the family of 1,4-benzodioxane-hydrazones has emerged as a promising scaffold. These compounds have demonstrated potent cytotoxic effects across a range of cancer cell lines, with preliminary evidence pointing towards the induction of apoptosis as a key mechanism of action. This guide provides a comprehensive framework for researchers to rigorously confirm and characterize the pro-apoptotic activity of novel 1,4-benzodioxane-hydrazone derivatives, benchmarked against established chemotherapeutic agents.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, ensuring a robust and self-validating approach to data generation. We will explore the core techniques for apoptosis detection, provide detailed, field-tested protocols, and present a framework for interpreting the resulting data in a comparative context.
The Central Role of Apoptosis in Cancer Therapy
Apoptosis, or programmed cell death, is a tightly regulated process essential for normal tissue homeostasis. A hallmark of cancer is the ability of malignant cells to evade this process, leading to uncontrolled proliferation. Consequently, a primary objective of many cancer therapies is to re-engage this dormant cell death machinery. Hydrazone derivatives, including those with a 1,4-benzodioxane moiety, are being actively investigated for their ability to trigger this intrinsic suicide program in cancer cells, often with greater selectivity than normal cells.[1][2]
Experimental Design: A Comparative Framework
To provide meaningful context to the apoptotic potential of a novel 1,4-benzodioxane-hydrazone, a comparative study is essential. This involves running parallel experiments with a well-characterized, standard-of-care chemotherapeutic agent. Doxorubicin or Cisplatin are excellent choices due to their well-documented pro-apoptotic mechanisms and extensive use in both research and clinical settings.
Key Considerations for Experimental Setup:
-
Cell Line Selection: Choose a cancer cell line relevant to the intended therapeutic application of the novel compound. For instance, studies have shown the efficacy of certain 1,4-benzodioxane-hydrazones in melanoma cell lines like MDA-MB-435.[3][4] It is also prudent to include a non-cancerous cell line to assess selectivity and potential toxicity to healthy cells.
-
Dose-Response and Time-Course: Establish the half-maximal inhibitory concentration (IC50) for both the test compound and the standard agent in the chosen cell line(s) using a cell viability assay (e.g., MTT or resazurin). Subsequent apoptosis assays should be conducted at concentrations around the IC50 value and at multiple time points (e.g., 24, 48, and 72 hours) to capture both early and late apoptotic events.
Visualizing the Experimental Workflow
The following diagram outlines a logical workflow for a comparative study of apoptosis induction.
Caption: A structured workflow for the comparative analysis of apoptosis induction.
Core Methodologies for Apoptosis Confirmation
The following section provides detailed protocols for the essential assays required to confirm and quantify apoptosis.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
Principle: This flow cytometry-based assay is the gold standard for identifying apoptotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where the membrane integrity is compromised. This dual staining allows for the differentiation of live cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).[2]
Detailed Protocol:
-
Cell Seeding and Treatment: Seed 1-2 x 10^5 cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with the 1,4-benzodioxane-hydrazone and the comparative control (e.g., Doxorubicin) at their respective IC50 concentrations for 24 and 48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with 1 mL of cold 1X PBS, centrifuging after each wash.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL stock solution) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry. Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates.
Caspase-3/7 Activity Assay
Principle: A key event in the execution phase of apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. These proteases cleave a multitude of cellular substrates, leading to the characteristic morphological changes of apoptosis. Commercially available assays provide a luminogenic or fluorogenic substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3 and -7. The resulting signal is proportional to the amount of active caspase-3/7 in the cell lysate.
Detailed Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well. After overnight adherence, treat with the test compounds as described previously.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions (e.g., Promega). Allow the reagent to equilibrate to room temperature before use.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Western Blotting for Key Apoptotic Proteins
Principle: Western blotting allows for the detection of specific proteins involved in the apoptotic signaling cascade. Key proteins to investigate include the pro-apoptotic protein Bax, the anti-apoptotic protein Bcl-2, and the cleaved, active form of caspase-3. An increase in the Bax/Bcl-2 ratio is a hallmark of the intrinsic (mitochondrial) pathway of apoptosis, while the presence of cleaved caspase-3 confirms the activation of the executioner phase.
Detailed Protocol:
-
Protein Extraction: Following treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) from each sample onto a 12% SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Data Presentation and Interpretation
For clear and objective comparison, all quantitative data should be summarized in tables.
Table 1: Comparative Cytotoxicity of a Novel 1,4-Benzodioxane-Hydrazone (BDH-1) and Doxorubicin in MDA-MB-435 Melanoma Cells
| Compound | IC50 (µM) after 48h |
| BDH-1 | 6.92 |
| Doxorubicin | 0.83 |
Note: The IC50 values are hypothetical and for illustrative purposes. Real experimental data should be used. Some hydrazone derivatives have shown IC50 values comparable to or even better than cisplatin in certain cell lines.[5][6]
Table 2: Comparative Apoptosis Induction by BDH-1 and Doxorubicin in MDA-MB-435 Cells (48h Treatment at IC50)
| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Relative Caspase-3/7 Activity (Fold Change vs. Control) |
| Untreated Control | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.0 |
| BDH-1 | 25.8 ± 2.1 | 10.2 ± 1.5 | 4.5 ± 0.6 |
| Doxorubicin | 35.2 ± 3.0 | 15.7 ± 1.8 | 6.2 ± 0.8 |
Note: Data are presented as mean ± standard deviation from three independent experiments.
Mechanistic Insights: Signaling Pathways
Evidence suggests that some 1,4-benzodioxane-hydrazone derivatives may exert their effects through the inhibition of signaling pathways like mTOR, which is a key regulator of cell growth, proliferation, and survival.[3][4] The mTOR pathway, when dysregulated, can contribute to cancer progression and resistance to apoptosis.[7] Inhibition of mTOR can lead to the induction of apoptosis through various mechanisms, including the activation of the extrinsic death receptor pathway.[8]
Visualizing the Apoptotic Signaling Cascade
The following diagram illustrates the potential signaling pathways involved in apoptosis induced by 1,4-benzodioxane-hydrazones and standard chemotherapeutics.
Caption: Potential signaling pathways for apoptosis induction.
Conclusion
This guide provides a robust, multi-faceted approach to confirming and characterizing the pro-apoptotic activity of novel 1,4-benzodioxane-hydrazone compounds. By employing a comparative framework against standard chemotherapeutics and utilizing a combination of gold-standard assays, researchers can generate high-quality, publishable data. The detailed protocols and rationale provided herein are designed to ensure scientific integrity and to facilitate a deeper understanding of the mechanisms by which these promising compounds exert their anticancer effects. The ultimate goal is to build a comprehensive data package that not only confirms apoptosis induction but also provides valuable insights into the therapeutic potential of this important class of molecules.
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A Comparative Guide to FtsZ Inhibitors Based on the Benzodioxane Scaffold: A Modern Tool Against Bacterial Resistance
In the escalating battle against antimicrobial resistance, the bacterial cell division protein FtsZ has emerged as a compelling target for novel antibiotics.[1][2][3][4] Its essential role in cytokinesis, coupled with its conservation across a wide range of bacterial species and significant structural divergence from its eukaryotic homologue tubulin, makes it an attractive candidate for selective inhibition.[1][3][4][5] This guide provides a comprehensive comparative analysis of a promising class of FtsZ inhibitors built on the benzodioxane scaffold, placing their performance in context with other notable FtsZ-targeting agents. We will delve into their mechanism of action, structure-activity relationships, and the critical experimental methodologies used for their evaluation, offering researchers and drug development professionals a detailed roadmap for this exciting area of antibacterial research.
The Central Role of FtsZ in Bacterial Cell Division
Bacterial cytokinesis is a meticulously orchestrated process culminating in the formation of two daughter cells.[6] Central to this process is the filamenting temperature-sensitive protein Z (FtsZ), a GTPase that polymerizes at the mid-cell to form the Z-ring.[1][7][8] This dynamic structure serves as a scaffold for the recruitment of a cascade of other proteins, collectively known as the divisome, which together synthesize the septal wall.[6] Inhibition of FtsZ polymerization or disruption of the Z-ring's dynamic nature leads to bacterial filamentation and eventual cell death, highlighting its potential as an antibacterial target.[1][7][9]
Caption: The central role of FtsZ in bacterial cell division and the point of intervention for benzodioxane-based inhibitors.
Benzodioxane-Benzamides: A Potent Class of FtsZ Stabilizers
Among the various chemical scaffolds investigated as FtsZ inhibitors, benzamides have been extensively explored, with PC190723 being a well-characterized prototype.[6][10][11] Building upon this foundation, a series of derivatives incorporating a 1,4-benzodioxane moiety has demonstrated significant promise, particularly against Gram-positive pathogens.[6][12][13][14][15]
Mechanism of Action: Stabilizing the Polymer
Unlike inhibitors that prevent FtsZ polymerization, benzodioxane-benzamides, much like PC190723, act by stabilizing the FtsZ polymer.[1] They bind to an allosteric site in a cleft between the C-terminal domain and the H7 helix of FtsZ.[1][14][16] This binding event is believed to lock FtsZ in a conformation that favors polymerization, leading to the formation of hyper-stabilized filaments.[10][16] This aberrant stabilization disrupts the dynamic treadmilling of the Z-ring, which is crucial for its proper function, ultimately blocking cell division.[17] Recent studies have also suggested that these compounds can counteract the depolymerizing effects of endogenous negative regulators like SlmA.[18]
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies on the benzodioxane-benzamide scaffold have revealed key structural features that govern their potency.[6][19] Modifications to the linker between the benzodioxane and benzamide moieties, as well as substitutions on the benzodioxane ring itself, have been shown to significantly impact antimicrobial activity.[13][20][14][15] For instance, elongating the linker from a methylenoxy to an ethylenoxy bridge has been shown to enhance potency.[6]
Caption: Key structural components of the benzodioxane-benzamide scaffold influencing anti-FtsZ activity.
Comparative Performance Analysis
To provide a clear perspective on the efficacy of benzodioxane-based FtsZ inhibitors, the following table summarizes their in vitro activity alongside other notable FtsZ inhibitors against key bacterial strains.
| Inhibitor Class | Representative Compound | Target Bacterium | MIC (µg/mL) | Mechanism of Action | Reference |
| Benzodioxane-Benzamide | FZ100 | S. aureus (MRSA) | 0.1 | FtsZ Polymer Stabilization | [6] |
| Benzodioxane-Benzamide | FZ95 | S. aureus (MRSA) | 0.25 | FtsZ Polymer Stabilization | [6] |
| Benzamide | PC190723 | S. aureus | 1 | FtsZ Polymer Stabilization | [3][6] |
| Benzamide | Compound 1 (Optimized 3-MBA) | S. aureus | 0.12 | FtsZ Polymer Stabilization | [3] |
| Imidazo[1,2-a]pyridine | S. pneumoniae | 25-80 | FtsZ Polymerization Inhibition | [12] | |
| Naphthoquinone | Vitamin K3 | S. pneumoniae | - | Destabilizes FtsZ Polymers | [12] |
| Natural Product (Alkaloid) | Berberine | B. subtilis | 100-400 | FtsZ Polymerization Inhibition | [21] |
| Natural Product (Phenolic) | Curcumin | B. subtilis, E. coli | - | Destabilizes FtsZ Polymers | [4] |
Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strain and experimental conditions.
This comparative data highlights the potent activity of the benzodioxane-benzamide class, with some derivatives exhibiting sub-micromolar efficacy against clinically relevant pathogens like MRSA.[6] Their performance is comparable to or exceeds that of the benchmark benzamide, PC190723.[3][6]
Essential Experimental Protocols for FtsZ Inhibitor Evaluation
The robust characterization of FtsZ inhibitors relies on a suite of well-defined biochemical and cell-based assays. The following protocols are fundamental to the field and provide a framework for reproducible and comparative data generation.
FtsZ Polymerization Assay (Light Scattering)
This assay monitors the polymerization of FtsZ into protofilaments in real-time by measuring the increase in light scattering.
Protocol:
-
Protein Preparation: Purified FtsZ protein is prepared and kept on ice.
-
Reaction Mixture: A reaction mixture is prepared in a suitable polymerization buffer (e.g., 50 mM MES, pH 6.5, 50 mM KCl, 10 mM MgCl₂).[22]
-
Baseline Measurement: The reaction mixture containing FtsZ and the test inhibitor (at various concentrations) is placed in a fluorometer, and a stable baseline reading is established.[22]
-
Initiation: Polymerization is initiated by the addition of GTP (final concentration ~1 mM).[22]
-
Data Acquisition: Light scattering is monitored over time at a 90° angle. An increase in scattering indicates polymer formation.
Causality: The choice of a 90° angle for light scattering detection is optimal for observing the formation of large macromolecular complexes like FtsZ polymers. The inclusion of both positive (e.g., PC190723 for stabilization) and negative (e.g., GDP instead of GTP) controls is crucial for validating the assay's performance.
GTPase Activity Assay (Malachite Green)
This colorimetric assay quantifies the GTPase activity of FtsZ, which is coupled to its polymerization dynamics.
Protocol:
-
Reaction Setup: Reactions are set up in a 96-well plate containing FtsZ, polymerization buffer, and varying concentrations of the inhibitor.[23][24]
-
Initiation: The reaction is initiated by the addition of GTP.
-
Time-Course Incubation: The plate is incubated at a controlled temperature (e.g., 30°C), and reactions are stopped at different time points.
-
Phosphate Detection: Malachite green reagent is added to each well, which forms a colored complex with the inorganic phosphate released during GTP hydrolysis.[23]
-
Measurement: The absorbance is read at a specific wavelength (e.g., 620 nm), and the amount of phosphate released is calculated from a standard curve.
Causality: The malachite green assay is a highly sensitive method for detecting free phosphate, making it ideal for measuring the relatively low GTPase activity of FtsZ. A time-course experiment is essential to determine the initial rate of GTP hydrolysis, which is the most accurate measure of enzyme activity.
Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Protocol:
-
Bacterial Culture: A standardized inoculum of the test bacterium is prepared.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Causality: The use of a standardized inoculum and defined growth medium ensures the reproducibility of MIC values. Including both a positive control (a known antibiotic) and a negative control (no compound) is mandatory for quality control.
Caption: A typical experimental workflow for the evaluation of FtsZ inhibitors.
Concluding Remarks and Future Directions
FtsZ inhibitors based on the benzodioxane scaffold represent a highly promising avenue in the quest for new antibacterial agents. Their potent activity, particularly against challenging Gram-positive pathogens, and their well-defined mechanism of action make them attractive candidates for further development. The continued exploration of this chemical space, guided by rational design and robust experimental evaluation as outlined in this guide, holds the potential to deliver a first-in-class FtsZ-targeting antibiotic. Future work should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo efficacy and on expanding their spectrum of activity to include Gram-negative bacteria.
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A Senior Application Scientist's Guide to the Validation of a Pharmacophore Model for Alpha(1)-Adrenoceptor Antagonists
Introduction: The Imperative for Rigorous Pharmacophore Validation
Alpha(1)-adrenoceptors (α1-ARs), a class of G protein-coupled receptors (GPCRs), are pivotal in mediating the physiological effects of the catecholamines norepinephrine and epinephrine.[1][2] Their three subtypes (α1A, α1B, and α1D) are expressed in various tissues, including vascular smooth muscle, the heart, and the prostate, where they regulate vital functions like vasoconstriction and smooth muscle contraction.[2][3] Consequently, antagonists that block α1-ARs are clinically indispensable for treating conditions such as hypertension and benign prostatic hyperplasia.[4][5]
In the quest for novel and more selective α1-AR antagonists, pharmacophore modeling serves as a cornerstone of modern drug discovery.[6] A pharmacophore model is the three-dimensional arrangement of essential chemical features that a molecule must possess to interact with the receptor and block its activity. However, a model's predictive power is meaningless without rigorous validation. Validation is not merely a final checkbox; it is a multi-faceted process that stress-tests the model's ability to distinguish true antagonists (actives) from irrelevant molecules (inactives or decoys), ensuring that it provides genuine intelligence for virtual screening and lead optimization.
This guide provides an in-depth, experience-driven comparison of methodologies for validating a newly developed pharmacophore model for α1-AR antagonists. We will dissect the causality behind each experimental choice, present detailed protocols, and compare performance metrics against a hypothetical alternative model, grounding every claim in authoritative scientific principles.
The Target: Alpha(1)-Adrenoceptor Signaling
To design and validate a model effectively, we must first understand the biological context. α1-ARs are coupled to the Gq heterotrimeric G protein.[1] Upon agonist binding, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which, along with DAG, activates Protein Kinase C (PKC) and downstream cellular responses like muscle contraction.[1][7] Our pharmacophore model for an antagonist must define features that prevent this initial conformational change of the receptor.
Caption: Simplified signaling pathway of the alpha(1)-adrenoceptor.
Pharmacophore Validation: A Tri-Pillar Approach
A robust validation strategy can be conceptualized as a three-pillar system: statistical significance (Pillar 1), internal predictive accuracy (Pillar 2), and external predictive power (Pillar 3). This framework ensures the model is not a result of chance, can correctly identify known actives within a controlled set, and, most importantly, can enrich a large, diverse database with true positives.
Caption: The three-pillar workflow for robust pharmacophore validation.
Pillar 1: Establishing Statistical Significance
Before assessing predictive ability, we must confirm that the correlation between the chemical features in our model and the observed biological activity is not random.
Experimental Protocol: Fischer's Randomization Test
This method validates the statistical relevance of the generated pharmacophore hypothesis.[8][9] The core principle is to challenge the original hypothesis by generating multiple models from shuffled (randomized) data.
Methodology:
-
Data Shuffling: The biological activity data of the training set molecules is randomly shuffled.
-
Hypothesis Generation: Using the same settings as the original model generation, a set number of new pharmacophore hypotheses (e.g., 99) are built using the shuffled data.
-
Cost Comparison: The "cost" values (a measure of how well the model fits the data) of the random models are compared to the cost of the original, non-randomized model.
-
Significance Assessment: If the original model has a significantly lower cost than the vast majority (e.g., 95%) of the randomly generated models, it is considered statistically significant.[10][11] This is often expressed as a confidence level (e.g., 95% or 99%).
Expertise in Action: A high confidence level (e.g., 95%) from Fischer's test gives us the trustworthiness to proceed. It demonstrates that the specific 3D arrangement of features identified in our model has a stronger correlation with activity than random chance, justifying further validation efforts.[12]
Pillar 2 & 3: Assessing Predictive Accuracy and Power
These pillars are addressed concurrently by screening a carefully constructed database containing known actives and a much larger set of presumed inactives (decoys). The results are then analyzed using several key performance metrics.
Experimental Protocol: Assembling the Validation Database
The quality of this database is paramount for a trustworthy validation. A poorly constructed set can lead to artificially inflated performance metrics.
Methodology:
-
Active Set Collection: Compile a list of known α1-AR antagonists that were not used in the creation of the pharmacophore model (the "test set"). This set should be structurally diverse. For this guide, we will assume a set of 50 active antagonists.
-
Decoy Set Generation: This is the most critical step. Decoys should not be random molecules. They must be "property-matched" to the actives to present a genuine challenge to the model.[13][14] This prevents the model from simply discriminating based on trivial physicochemical differences rather than the specific pharmacophoric features.[15]
-
Source: Use a large compound database like ZINC.[16]
-
Property Matching: For each active compound, generate multiple decoys (e.g., 30-50) that have similar properties (e.g., molecular weight, logP, number of rotatable bonds, hydrogen bond donors/acceptors, and net charge) but are topologically distinct (i.e., have a different chemical scaffold).[17] Tools like the Directory of Useful Decoys, Enhanced (DUD-E) server can automate this process.[14][16]
-
-
Database Compilation: Combine the active and decoy sets. For our example, this results in a database of 50 actives and 2,450 decoys, for a total of 2,500 molecules.
| Component | Description | Count |
| Actives (A) | Structurally diverse α1-AR antagonists not in the training set. | 50 |
| Decoys | Property-matched molecules with dissimilar topology to actives. | 2,450 |
| Total Database (D) | The complete set used for validation screening. | 2,500 |
| Table 1: Composition of the Validation Database |
Experimental Protocol: Virtual Screening
The compiled database is screened against the pharmacophore model to see which compounds it identifies as "hits."
Methodology:
-
Conformer Generation: Generate a set of diverse, low-energy 3D conformations for every molecule in the validation database.
-
Pharmacophore Mapping: Attempt to align the conformations of each molecule with the features of the pharmacophore hypothesis.
-
Hit List Generation: Any molecule that successfully maps to the pharmacophore features is classified as a "hit." The total number of hits is denoted as Ht .
-
Analysis: Count the number of active compounds within the hit list. This is the number of true positives, denoted as Ha .
Comparative Performance Analysis
We now evaluate the screening results using objective, quantitative metrics. We will compare our "Proposed Model" against a hypothetical "Alternative Model" to showcase how these metrics reveal a model's quality.
| Parameter | Description | Proposed Model | Alternative Model |
| Total Compounds (D) | Total molecules in the database. | 2,500 | 2,500 |
| Total Actives (A) | Total known antagonists in the database. | 50 | 50 |
| Total Hits (Ht) | Total molecules identified by the model. | 125 | 250 |
| Active Hits (Ha) | Known antagonists identified by the model (True Positives). | 45 | 47 |
| Table 2: Virtual Screening Results Comparison |
Metric 1: Enrichment Factor (EF)
The Enrichment Factor measures how much better the model is at finding actives compared to random selection.[18] It's a crucial early indicator of the model's utility in a real-world screening campaign.
-
Formula: EF = (Ha / Ht) / (A / D)
-
Interpretation: An EF value of 20 means the model finds 20 times more actives in the hit list than would be expected by chance. Higher is better.
Calculation:
-
Proposed Model EF: (45 / 125) / (50 / 2500) = 0.36 / 0.02 = 18.0
-
Alternative Model EF: (47 / 250) / (50 / 2500) = 0.188 / 0.02 = 9.4
Insight: Although the Alternative Model found two more actives (47 vs. 45), its hit list was twice as large, making it far less efficient. The Proposed Model demonstrates a much stronger ability to enrich the hit list with true positives.
Metric 2: Güner-Henry (GH) Score
The GH score provides a more holistic evaluation by balancing hit rate, enrichment, and the percentage of actives found.[8][19] It is an excellent measure of the overall quality of a model.
-
Formula: GH = [ (Ha * (3A + Ht)) / (4 * Ht * A) ] * [ 1 - ( (Ht - Ha) / (D - A) ) ]
-
Interpretation: The score ranges from 0 (null model) to 1 (ideal model). A GH score > 0.7 is typically considered to indicate a very good and reliable model.[20][21]
Calculation:
-
Proposed Model GH: [ (45 * (3*50 + 125)) / (4 * 125 * 50) ] * [ 1 - ( (125 - 45) / (2500 - 50) ) ] = [12375 / 25000] * [1 - (80 / 2450)] = 0.495 * 0.967 = 0.48
-
Alternative Model GH: [ (47 * (3*50 + 250)) / (4 * 250 * 50) ] * [ 1 - ( (250 - 47) / (2500 - 50) ) ] = [18800 / 50000] * [1 - (203 / 2450)] = 0.376 * 0.917 = 0.34
Insight: The Proposed Model's GH score, while not reaching the >0.7 "excellent" threshold in this stringent test, is significantly better than the Alternative Model. This confirms its superior balance of sensitivity and specificity.
Metric 3: Receiver Operating Characteristic (ROC) Curve
The ROC curve is the gold standard for visualizing and quantifying a model's ability to discriminate between two classes (actives vs. decoys).[22][23] It plots the True Positive Rate (Sensitivity) against the False Positive Rate (1 - Specificity) at various thresholds.[24]
-
True Positive Rate (Sensitivity): TPR = Ha / A (The fraction of actives correctly identified)
-
False Positive Rate: FPR = (Ht - Ha) / (D - A) (The fraction of decoys incorrectly identified as hits)
-
Area Under the Curve (AUC): This single value summarizes the ROC plot.
| Metric | Formula | Proposed Model | Alternative Model | Interpretation |
| Sensitivity (TPR) | Ha / A | 45 / 50 = 90.0% | 47 / 50 = 94.0% | Alternative model is slightly better at finding all actives. |
| Specificity | 1 - FPR | 1 - (80/2450) = 96.7% | 1 - (203/2450) = 91.7% | Proposed model is much better at correctly rejecting decoys. |
| Enrichment Factor (EF) | (Ha/Ht) / (A/D) | 18.0 | 9.4 | Proposed model is nearly twice as effective at enriching hits. |
| Güner-Henry (GH) Score | See formula above | 0.48 | 0.34 | Proposed model shows a better overall balance. |
| ROC AUC (Hypothetical) | Area Under ROC Curve | 0.93 | 0.81 | Proposed model has superior overall discriminatory power. |
| Table 3: Final Performance Metrics Comparison |
Conclusion: From Validation Data to Actionable Insights
The validation of a pharmacophore model is a rigorous, multi-step process that must be guided by scientific integrity and a deep understanding of its underlying principles. By employing a three-pillar approach—statistical validation, internal accuracy assessment, and external power evaluation—we can move beyond simple metrics to gain true confidence in a model's predictive capabilities.
As demonstrated in our comparative analysis, a headline metric like "number of actives found" is insufficient. A superior model, like our Proposed Model, is defined by its balance of sensitivity and specificity, its ability to enrich a hit list, and its overall discriminatory power, as captured by the EF, GH, and ROC AUC metrics. This comprehensive validation ensures that the model is not just a theoretical construct but a powerful and reliable engine for discovering the next generation of alpha(1)-adrenoceptor antagonists.
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A Comparative Analysis of the Anti-Inflammatory Activity of Benzodioxane Derivatives and Established Drugs
A Technical Guide for Researchers in Drug Discovery and Development
Introduction: The Quest for Novel Anti-Inflammatory Agents
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense yet a key contributor to the pathophysiology of numerous acute and chronic diseases. While the current armamentarium of anti-inflammatory drugs, primarily non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, is extensive, the quest for novel agents with improved efficacy and safety profiles is a perpetual endeavor in medicinal chemistry. The 1,4-benzodioxane scaffold has emerged as a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities.[1] This guide provides a comprehensive comparison of the anti-inflammatory activity of promising benzodioxane derivatives against established drugs, supported by experimental data and methodological insights to aid researchers in this exciting field.
The Incumbents: A Look at Established Anti-Inflammatory Mechanisms
To appreciate the potential of novel derivatives, it is crucial to understand the mechanisms of action of current therapeutic mainstays.
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs, such as ibuprofen and diclofenac, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions like gastric protection and platelet aggregation, and COX-2, which is inducible and is upregulated at sites of inflammation, leading to the production of pro-inflammatory prostaglandins.[2] The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal disturbances, are often linked to the concurrent inhibition of COX-1.[2]
Corticosteroids
Corticosteroids, like prednisone, represent a more potent class of anti-inflammatory agents. Their mechanism is more complex and involves the modulation of gene expression. After diffusing into the cell, corticosteroids bind to the glucocorticoid receptor (GR). This complex then translocates to the nucleus, where it can upregulate the expression of anti-inflammatory proteins and, more significantly, suppress the expression of numerous pro-inflammatory genes, including those encoding for cytokines, chemokines, and adhesion molecules.
The Challengers: Anti-Inflammatory Mechanisms of Benzodioxane Derivatives
Research into benzodioxane derivatives has revealed their potential to modulate the inflammatory response through various mechanisms, most notably through the inhibition of key inflammatory enzymes and mediators.
Cyclooxygenase (COX) Inhibition
Several studies have demonstrated that benzodioxane-based compounds can act as potent COX inhibitors. Some derivatives exhibit a non-selective inhibition of both COX-1 and COX-2, while others have been specifically designed to be selective for COX-2, a desirable trait for minimizing gastrointestinal side effects. For instance, (S)-2-(benzodioxan-6-yl)propionic acid and 2-[N-(benzodioxan-6-yl)pyrrol-2-yl]acetic acid have been shown to inhibit both COX-1 and COX-2 and display greater in vivo anti-inflammatory activity than ibuprofen in the carrageenan-induced edema test.[3]
Modulation of Pro-Inflammatory Cytokines and Nitric Oxide
Beyond COX inhibition, certain benzodioxane derivatives have been found to suppress the production of key pro-inflammatory mediators. Studies have shown that some of these compounds can effectively reduce the expression of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[4] This suggests a broader mechanism of action that targets the upstream signaling pathways of inflammation.
Comparative Efficacy: A Data-Driven Analysis
The following tables summarize the available experimental data comparing the anti-inflammatory activity of selected benzodioxane derivatives with that of established drugs.
In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Benzodioxane Derivatives | ||||
| (S)-2-(benzodioxan-6-yl)propionic acid | - | - | - | [3] |
| 2-[N-(benzodioxan-6-yl)pyrrol-2-yl]acetic acid | - | - | - | [3] |
| Phenylpiperazine derivative of 1,4-benzodioxan | - | - | - | [5] |
| Known Drugs | ||||
| Ibuprofen | 13.5 | 34.4 | 0.39 | [6] |
| Diclofenac | 1.1 | 0.06 | 18.3 | [6] |
| Celecoxib | 15.0 | 0.04 | 375 | [6] |
Note: Specific IC50 values for some benzodioxane derivatives were not available in the reviewed literature, but their activity was reported to be significant.
In Vivo Anti-Inflammatory Activity
Carrageenan-Induced Rat Paw Edema
| Compound | Dose | % Inhibition of Edema | Reference |
| Benzodioxane Derivatives | |||
| (S)-2-(benzodioxan-6-yl)propionic acid | Not Specified | > Ibuprofen | [7][8] |
| 2-[N-(benzodioxan-6-yl)pyrrol-2-yl]acetic acid | Not Specified | > Ibuprofen | [7][8] |
| Phenylpiperazine derivative of 1,4-benzodioxan | Not Specified | Potent Activity | [5] |
| Known Drugs | |||
| Ibuprofen | Not Specified | - | [7][8] |
| Indomethacin | 5 mg/kg | Significant Inhibition | [9] |
Xylene-Induced Mouse Ear Edema
| Compound | Dose | % Inhibition of Edema | Reference |
| Benzodioxane Derivatives | |||
| Piperazine derivative 6a | Not Specified | Significant Activity | [10][11] |
| Known Drugs | |||
| Indomethacin | 1 mg/kg | Significant Inhibition | [12] |
Experimental Design and Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide. The choice of these models is based on their robustness and relevance in screening for acute anti-inflammatory activity.
Carrageenan-Induced Rat Paw Edema
This is a widely used and well-characterized model of acute inflammation.[13]
Protocol:
-
Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Drug Administration: Test compounds (benzodioxane derivatives or standard drugs) are administered orally or intraperitoneally at predetermined doses. The control group receives the vehicle.
-
Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.[9]
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[9]
-
Calculation of Edema and Inhibition: The increase in paw volume is calculated as the difference between the final and initial paw volumes. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
Xylene-Induced Mouse Ear Edema
This model is particularly useful for evaluating topically or systemically administered anti-inflammatory agents.[14]
Protocol:
-
Animal Acclimatization: Male Swiss albino mice (20-25g) are used after a week of acclimatization.
-
Grouping: Mice are divided into control and experimental groups.
-
Drug Administration: Test compounds are administered either topically to the ear or systemically (oral or IP).
-
Induction of Inflammation: A fixed volume (e.g., 20 µL) of xylene is applied to the inner and outer surfaces of the right ear.[15] The left ear serves as a control.
-
Sample Collection: After a specified time (e.g., 1 hour), the mice are euthanized, and a circular section of both ears is removed using a cork borer.[15]
-
Measurement and Calculation: The ear punches are weighed, and the difference in weight between the right and left ear punches is taken as a measure of edema. The percentage inhibition is calculated as described for the paw edema model.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key inflammatory signaling pathway targeted by many anti-inflammatory drugs and the general workflow for evaluating novel compounds.
Caption: The Cyclooxygenase (COX) Pathway and Points of Intervention.
Caption: General Workflow for Evaluating Novel Anti-Inflammatory Agents.
Conclusion and Future Directions
The available evidence strongly suggests that benzodioxane derivatives represent a promising class of anti-inflammatory agents. Several compounds have demonstrated in vitro and in vivo activities comparable or superior to established NSAIDs. Their potential for selective COX-2 inhibition and modulation of pro-inflammatory cytokines and nitric oxide production warrants further investigation.
Future research should focus on:
-
Elucidating detailed structure-activity relationships (SAR): A deeper understanding of how structural modifications to the benzodioxane scaffold influence anti-inflammatory potency and selectivity is crucial for rational drug design.[16][17][18][19]
-
Comprehensive in vitro profiling: Obtaining a broader set of quantitative data, including IC50 values for the inhibition of a wider range of pro-inflammatory mediators, will enable a more thorough comparison with existing drugs.
-
Exploring chronic inflammation models: While the current data focuses on acute inflammation, evaluating the efficacy of lead compounds in models of chronic inflammatory diseases, such as arthritis, will be a critical next step.
-
Safety and toxicological assessments: In-depth studies are necessary to determine the safety profiles of these novel derivatives, particularly concerning cardiovascular and renal effects.
By systematically addressing these areas, the full therapeutic potential of benzodioxane derivatives as a new generation of anti-inflammatory drugs can be realized.
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Safety Operating Guide
Secure and Compliant Disposal of 1,4-Benzodioxan-6-yl methyl ketone: A Guide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are a critical component of this responsibility. This guide provides comprehensive, step-by-step procedures for the safe disposal of 1,4-Benzodioxan-6-yl methyl ketone (CAS No. 2879-20-1), ensuring compliance with regulatory standards and fostering a culture of safety within the laboratory.
Understanding the Compound: Hazard Profile and Regulatory Context
This compound is a solid organic compound widely used as an intermediate in pharmaceutical synthesis.[1] While Safety Data Sheets (SDS) from major suppliers do not classify this specific compound as hazardous under normal use conditions, it is crucial to recognize its chemical class and potential for reactivity.[2][3][4] As a ketone, it is incompatible with strong oxidizing agents, and its decomposition can produce carbon monoxide and carbon dioxide.[2][5]
All laboratory waste disposal is governed by federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide the primary framework for hazardous waste management.[6][7][8] It is the legal and ethical responsibility of the waste generator—the laboratory—to ensure that all chemical waste is managed from "cradle to grave" in a compliant manner.[9]
Key Regulatory Considerations:
| Regulation | Key Requirements | Relevance to this compound Disposal |
| EPA (RCRA) | Identification, storage, transport, and disposal of hazardous waste.[8][10] | Determines if the waste stream containing the ketone meets the criteria for hazardous waste (e.g., ignitability, corrosivity, reactivity, toxicity).[9][11] |
| OSHA | Worker safety, including hazard communication, training, and personal protective equipment (PPE).[12][13] | Mandates proper labeling, availability of SDS, and training on safe handling and emergency procedures.[12][13] |
Pre-Disposal Assessment and Waste Minimization
Before initiating any disposal procedure, a thorough assessment is necessary. The first principle of sustainable laboratory practice is waste minimization.[14]
-
Reduce the Scale: Whenever feasible, reduce the scale of operations to minimize the quantity of waste generated.[7][14]
-
Avoid Contamination: Do not mix this compound waste with other waste streams, especially incompatible materials like strong acids, bases, or oxidizing agents, to prevent dangerous reactions.[7][11]
-
Inventory Management: Maintain a clear inventory to avoid the accumulation of expired or unnecessary chemicals.
Step-by-Step Disposal Protocol
The following protocol outlines the safe and compliant disposal of this compound. This procedure assumes the material is in its solid form or in a solution that does not introduce additional hazards.
Personal Protective Equipment (PPE) Requirements:
Before handling the chemical, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles or a face shield.[2][3]
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).[3][4]
-
Body Protection: A lab coat and closed-toe shoes are mandatory.
Disposal Workflow:
Caption: Disposal Workflow Diagram
Step 1: Container Selection Select a waste container that is compatible with this compound. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is recommended. The container must be clean and dry before use.[15]
Step 2: Waste Transfer Carefully transfer the solid waste into the designated container using a clean spatula or scoop. If the waste is in a solution, pour it carefully, avoiding splashes. Do not fill the container more than 90% full to allow for expansion.
Step 3: Labeling Proper labeling is a critical regulatory requirement.[7][16] The label must include:
-
The words "Hazardous Waste"[16]
-
The full chemical name: "this compound" and any other constituents in the waste stream.
-
The approximate percentage of each component.
-
The date accumulation started.
-
The name of the principal investigator and the laboratory location.
Step 4: Temporary Storage Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[15][16] The SAA must be:
-
At or near the point of generation.[17]
-
Under the control of the laboratory personnel.
-
Away from sources of ignition and incompatible materials.[7]
Step 5: Arranging for Disposal Do not dispose of this compound down the drain or in the regular trash.[3][11] Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[3][18]
Emergency Procedures
In the event of a spill or exposure, follow these procedures immediately:
-
Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
Label the container with the spill cleanup debris and dispose of it as hazardous waste.
-
-
Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[2][4] Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[2][4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[2][4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.
Conclusion
The responsible disposal of this compound is a straightforward process when guided by a clear understanding of the compound's properties and the applicable regulations. By adhering to the principles of waste minimization, proper containment, and compliant disposal procedures, we can ensure the safety of our laboratory personnel and protect the environment. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet for the most accurate and up-to-date information.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,4-Benzodioxan-6-yl methyl ketone
As researchers and drug development professionals, our commitment to safety is as paramount as our dedication to scientific advancement. Handling chemical intermediates like 1,4-Benzodioxan-6-yl methyl ketone (CAS No. 2879-20-1) requires a nuanced understanding of its properties to ensure personal and environmental safety. This guide provides a detailed, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the causality behind each safety measure.
While some safety data sheets (SDS) may classify this compound as non-hazardous under certain criteria, a comprehensive review of aggregated GHS data reveals potential hazards that necessitate a cautious and well-planned approach.[1][2] Authoritative sources indicate that this compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Therefore, this guide is grounded in a conservative safety-first principle, ensuring that our protocols provide robust protection against all potential risks.
Hazard Profile and Risk Mitigation
Understanding the specific risks is the first step in developing a self-validating safety protocol. The primary hazards associated with this compound are summarized below.
| Hazard Statement | GHS Classification | Description of Risk |
| H315 | Skin Irritation (Category 2) | Direct contact can cause skin irritation, redness, and discomfort.[3] |
| H319 | Eye Irritation (Category 2A) | Causes serious eye irritation upon contact, potentially leading to significant discomfort or damage if not addressed immediately.[3] |
| H335 | STOT SE (Category 3) | May cause respiratory irritation if the solid dust is inhaled.[3] |
| Combustible Solid | Storage Class 11 | The material is a combustible solid, requiring storage away from ignition sources. |
Core Directive: A Multi-Layered PPE Protocol
A robust PPE strategy is not about a single piece of equipment, but an integrated system of protection. The following protocol details the necessary equipment and, more importantly, the scientific reasoning for its use.
Eye and Face Protection: The First Line of Defense
Given the H319 warning for "serious eye irritation," eye protection is non-negotiable.[3] The physical form of this chemical is a white crystalline solid, which can easily become airborne as fine dust during handling, posing a significant risk of eye contact.[1][4]
-
Mandatory Equipment: ANSI Z87.1-rated or EN166-compliant chemical safety goggles must be worn at all times when handling the solid or its solutions.[5] Goggles provide a full seal around the eyes, offering superior protection from dust and splashes compared to standard safety glasses.
-
Enhanced Protection: When handling larger quantities (>25g) or when there is a heightened risk of splashing (e.g., during dissolution in a solvent), a full-face shield should be worn over the chemical safety goggles. This provides an additional layer of protection for the entire face.[6]
Hand Protection: Preventing Dermal Exposure
Direct skin contact is a primary exposure route, as indicated by the H315 classification (Causes skin irritation).[3] The selection of appropriate glove material is critical, as not all gloves offer the same level of protection against specific chemical classes like ketones.
-
Glove Selection: While specific permeation data for this compound is not widely published, we can extrapolate from data on similar ketones. Nitrile and Butyl rubber gloves are recommended for their resistance to organic ketones. Natural rubber (latex) gloves are not recommended as they offer poor protection.[7]
| Glove Material | Performance vs. Ketones | Justification |
| Butyl Rubber | Very Good | Offers excellent permeation resistance to ketones and esters. The preferred choice for prolonged contact.[7] |
| Nitrile | Good to Very Good | Provides a good balance of chemical resistance, dexterity, and puncture resistance. Suitable for most routine handling.[7] |
| Neoprene | Fair to Good | Offers moderate protection but is generally less resistant to ketones than Butyl or Nitrile.[7] |
| Natural Rubber | Poor (Not Recommended) | Degrades quickly upon contact with many organic solvents, including ketones.[7] |
-
Procedural Integrity: Always double-glove when handling the solid. This minimizes the risk of exposure if the outer glove is compromised. Furthermore, proper glove removal technique is essential to avoid contaminating your skin.[1] After use, dispose of contaminated gloves in the designated chemical waste stream.[1]
Respiratory Protection: Mitigating Inhalation Risks
As a fine solid with a melting point of 80-82°C, this compound can generate airborne dust during weighing and transfer. Inhalation of this dust may cause respiratory irritation (H335).[3]
-
Engineering Controls First: All handling of the solid powder should be performed within a certified chemical fume hood to minimize airborne concentrations.[1]
-
Required Respirator: When weighing or transferring the solid, a NIOSH-approved N95 (US) or FFP2 (EU) filtering facepiece respirator is mandatory. This will protect against the inhalation of fine particulates.
-
Cartridge Respirators: For operations with a higher potential for vapor generation (e.g., heating solutions), an air-purifying respirator with an organic vapor cartridge may be necessary.[6][8]
Protective Clothing: Shielding the Body
To prevent accidental skin contact from spills or dust, appropriate protective clothing is required.
-
Lab Coat: A clean, buttoned, flame-resistant lab coat must be worn at all times.
-
Full Coverage: Ensure legs and arms are fully covered. Closed-toe shoes are mandatory in the laboratory environment.
Operational and Disposal Plan
Effective PPE use is part of a larger ecosystem of safe laboratory practices.
Safe Handling and Storage Workflow
The following workflow provides a step-by-step guide for safely handling this compound from receipt to disposal.
Caption: Safe Handling Workflow Diagram
Spill and Emergency Procedures
-
Minor Spill (Solid):
-
Skin Contact:
-
Eye Contact:
Waste Disposal
Do not allow the product to enter drains or the environment.[1] All waste, including excess reagent, contaminated consumables (e.g., weigh boats, pipette tips), and used PPE, must be disposed of in a designated and properly labeled hazardous waste container for collection by your institution's environmental health and safety department.[9][10]
By integrating this expert-level PPE protocol and operational plan into your daily workflow, you build a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
AFG Bioscience LLC. (n.d.). Safety Data Sheet: this compound. Retrieved from [Link]
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SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]
-
University of Tennessee, Knoxville. (n.d.). Personal Protective Equipment (PPE): Types of Gloves and their Advantages and Disadvantages. EHS. Retrieved from [Link]
-
New Jersey Department of Health. (2009, September). Hazardous Substance Fact Sheet: Methyl n-Butyl Ketone. Retrieved from [Link]
-
American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzofuran-2-yl methyl ketone. Retrieved from [Link]
Sources
- 1. afgsci.com [afgsci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | C10H10O3 | CID 76143 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. fishersci.com [fishersci.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. ehs.utk.edu [ehs.utk.edu]
- 8. nj.gov [nj.gov]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
